molecular formula C7H6ClNO3 B1295768 5-Chloro-N,2-dihydroxybenzamide CAS No. 37551-43-2

5-Chloro-N,2-dihydroxybenzamide

Cat. No.: B1295768
CAS No.: 37551-43-2
M. Wt: 187.58 g/mol
InChI Key: VGDCRPRQQPVICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,2-dihydroxybenzamide is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCRPRQQPVICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068036
Record name Benzamide, 5-chloro-N,2-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37551-43-2
Record name 5-Chloro-N,2-dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37551-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-chloro-N,2-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037551432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-chloro-N,2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 5-chloro-N,2-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N,2-dihydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-N,2-dihydroxybenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-N,2-dihydroxybenzamide

Executive Summary

This compound, also known as 5-Chlorosalicylhydroxamic acid, is a halogenated derivative of salicylic acid belonging to the benzamide class of compounds. Its structure, featuring a hydroxamic acid functional group ortho to a phenolic hydroxyl group and a chlorine atom on the aromatic ring, makes it a molecule of significant interest in medicinal chemistry and drug development. The salicylamide scaffold is renowned for its diverse biological activities, and the incorporation of a hydroxamic acid moiety often confers metal-chelating properties and potential as an enzyme inhibitor. This guide provides a comprehensive technical overview of the known and predicted chemical properties, plausible synthetic routes, analytical characterization methods, and the biological potential of this compound, synthesized from publicly available data for researchers, scientists, and drug development professionals.

Introduction

The benzamide functional group is a cornerstone in the design of pharmacologically active agents, present in a wide array of approved drugs. When combined with a 2-hydroxybenzoyl (salicyl) core, the resulting salicylamide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This compound (CAS No: 37551-43-2) is a specific congener within this class, distinguished by its hydroxamic acid (-CONHOH) group. This functional group is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc and iron, making it a common feature in the active sites of metalloenzyme inhibitors.

This technical guide aims to consolidate the available chemical information for this compound, providing a foundational resource for its synthesis, characterization, and exploration in research and development settings.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The structural attributes of this compound suggest its potential for hydrogen bonding and a degree of lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical and Structural Identifiers

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Chloro-2-hydroxybenzohydroxamic acid, 5-Chlorosalicylhydroxamic acid[2]
CAS Number 37551-43-2[2][3]
Molecular Formula C₇H₆ClNO₃[2][3]
Molecular Weight 187.58 g/mol [3]
Appearance Off-white solid[2]
Monoisotopic Mass 187.00362 Da[1]
Predicted XLogP 2.4[1]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 2[4]
Solubility and Stability

The compound is expected to be stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, reducing agents, bases, and amines.[2] Hazardous decomposition upon heating may produce toxic fumes of hydrogen chloride, chlorine, and nitrogen oxides.[2] For long-term storage, an inert atmosphere at 2-8°C is recommended.[3]

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for forming hydroxamic acids from carboxylic acids or their activated derivatives.

Proposed Synthetic Pathway

The most direct approach involves the coupling of 5-chlorosalicylic acid with hydroxylamine. To facilitate this amide bond formation, the carboxylic acid must first be activated. A common and effective method is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate, which then reacts cleanly with hydroxylamine.

G start 5-Chlorosalicylic Acid + Hydroxylamine HCl step1 Activation with EDCI/HOBt in DMF or DCM start->step1 intermediate Active Ester Intermediate step1->intermediate step2 Nucleophilic Attack by Hydroxylamine intermediate->step2 product This compound step2->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Causality: This protocol is designed to be a self-validating system. The use of EDCI/HOBt is a standard, high-yield method for amide bond formation that minimizes side reactions. The choice of solvent (DMF) ensures solubility of the starting materials. The basic workup is designed to remove water-soluble byproducts and unreacted reagents, while the final purification step ensures the isolation of a high-purity final product.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-chlorosalicylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDCI (1.2 eq) portion-wise, maintaining the temperature. Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the active ester.

  • Coupling: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.6 eq) in DMF to liberate the free hydroxylamine. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes serve to remove unreacted starting materials and coupling reagents.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques and their expected outcomes are critical for validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the proton at C6 should appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. Broad singlets corresponding to the three exchangeable protons (-OH, -NH, and N-OH) would also be present, which can be confirmed by D₂O exchange. Analogous structures show aromatic protons in the δ 7.0-8.0 ppm range.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon signal typically found in the δ 165-175 ppm region.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 188.01090133.2
[M+Na]⁺ 209.99284142.4
[M-H]⁻ 185.99634135.0
[M+K]⁺ 225.96678138.6
Data sourced from computational predictions.[1]
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A reverse-phase method would be appropriate.

Experimental Protocol: HPLC Purity Analysis
  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm and 300 nm for this scaffold).

  • Analysis: Inject a solution of the compound (e.g., 1 mg/mL in methanol). Purity is determined by the area percentage of the main peak.

Biological Activity and Therapeutic Potential

While this compound itself has not been extensively profiled, its structural analogs and the broader class of 5-chlorosalicylamides have demonstrated significant and diverse biological activities. These findings provide a strong rationale for investigating the therapeutic potential of this specific molecule.

Antimicrobial and Antifungal Activity

Derivatives of 5-chlorosalicylamide are well-documented for their potent antimicrobial effects.

  • Antibacterial: Studies have shown that related compounds exhibit strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The bactericidal, rather than bacteriostatic, action of some analogs makes them particularly promising candidates for treating severe infections.[9]

  • Antimycobacterial: The scaffold has been investigated for activity against various Mycobacterium species, including Mycobacterium tuberculosis, with some derivatives showing activity comparable to standard drugs like isoniazid.[5][8]

  • Antifungal: The general class of salicylamides has also shown efficacy against fungal strains, often comparable to standards like fluconazole.[5]

Antiviral Activity

Recent research has highlighted the potent antiviral properties of salicylamide derivatives. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as powerful inhibitors of Respiratory Syncytial Virus (RSV).[7] This is a significant finding as RSV is a leading cause of lower respiratory tract infections in children with limited treatment options.[7]

The mechanism of these analogs is particularly noteworthy as they exhibit a dual function:

  • Inhibition of Viral Replication: They effectively suppress the generation of progeny viruses and reduce viral genome copies.[7]

  • Anti-inflammatory Effects: They inhibit the RSV-induced activation of key transcription factors IRF3 and NF-κB, which are responsible for the production of inflammatory cytokines and chemokines that contribute to disease pathology.[7]

G RSV RSV Infection HostCell Host Cell Signaling RSV->HostCell IRF3 IRF3 Activation (Phosphorylation) HostCell->IRF3 NFkB NF-κB Activation (Phosphorylation) HostCell->NFkB Replication Viral Replication HostCell->Replication Inflammation Inflammatory Cytokine & Chemokine Production IRF3->Inflammation NFkB->Inflammation Compound 5-Chloro-hydroxybenzamide Analogues Compound->IRF3 Inhibits Compound->NFkB Inhibits Compound->Replication Inhibits

Caption: Dual mechanism of action of salicylamide analogs against RSV.

Safety, Handling, and Stability

Proper handling of any chemical is essential to ensure laboratory safety.

  • Hazard Identification: Based on data for the compound and its close analogs, it should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory system irritation.[2][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling the solid or its solutions.[2] Use in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, bases, and amines to prevent vigorous or hazardous reactions.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion and Future Directions

This compound is a molecule with significant untapped potential, grounded in the well-established biological activity of the 5-chlorosalicylamide scaffold. Its hydroxamic acid functionality suggests a strong possibility of metalloenzyme inhibition, a mechanism of action that is highly valuable in drug discovery. The demonstrated success of its close relatives as potent antiviral and antimicrobial agents provides a compelling rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Execution and full documentation of its synthesis and comprehensive spectroscopic analysis (NMR, IR, HRMS).

  • Broad Biological Screening: Evaluation of its activity against a wide panel of bacterial and fungal pathogens, viral targets (including RSV), and relevant human enzymes (e.g., histone deacetylases, matrix metalloproteinases).

  • Structure-Activity Relationship (SAR) Studies: Synthesis of related analogs to probe the importance of the chloro, hydroxyl, and hydroxamic acid groups for biological activity.

  • In Vivo Evaluation: Progression of the compound into animal models for efficacy and pharmacokinetic studies if promising in vitro activity is identified.

This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.

References

  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • Nová, M., et al. (2017). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules. Retrieved from [Link]

  • Olurotimi, D., et al. (2017). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Oriental Journal of Chemistry. Retrieved from [Link]

  • Zatloukal, M., et al. (2011). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-chloro-N-(2,3-dihydroxypropyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Oniga, S., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Revue Roumaine de Chimie. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-Chloro-N,2-dihydroxybenzamide (C₇H₆ClNO₃). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a logical, evidence-based narrative that demonstrates how disparate spectroscopic and spectrometric data are integrated to build an unassailable structural hypothesis. We will delve into the causality behind experimental choices, showcasing a self-validating system of protocols. This guide is grounded in authoritative references, ensuring scientific integrity and providing a robust framework for the characterization of novel small molecules.

Introduction: The Compound of Interest

This compound is a benzamide derivative with the molecular formula C₇H₆ClNO₃.[1] Its structure is characterized by a chlorinated benzene ring, a hydroxyl group, and a hydroxamic acid moiety (-C(=O)N(OH)-). The precise arrangement of these functional groups on the aromatic ring is critical to its chemical properties and potential biological activity. This guide will systematically deduce this arrangement through a rigorous analysis of its spectroscopic and spectrometric signatures.

Foundational Analysis: Mass Spectrometry

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

2.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer is ideal for this analysis.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Analysis Mode: The analysis is typically run in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Data is acquired over a mass range that encompasses the expected molecular weight of the compound.

2.2. Data Interpretation and Causality

For this compound, the monoisotopic mass is 187.00362 Da.[2] In positive ion mode, we would expect to observe the protonated molecule [M+H]⁺ at m/z 188.01090.[2] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity approximately one-third that of the M peak (containing ³⁵Cl). This isotopic signature is a crucial first piece of evidence confirming the presence of chlorine.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural insights. A common fragmentation pathway for benzamides involves the cleavage of the amide bond, leading to the formation of a benzoyl cation.[3][4] For this compound, this would result in a fragment corresponding to the 5-chloro-2-hydroxybenzoyl cation. The presence of electron-withdrawing groups, such as chlorine, on the benzoyl ring can enhance this rearrangement.[5]

Unveiling the Carbon Skeleton and Proton Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

3.1. Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is important to avoid interfering signals and to ensure good solubility.

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.

3.2. Data Interpretation: A Step-by-Step Deduction

3.2.1. ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is of particular interest for substituted benzenes.[6] The splitting patterns and chemical shifts of the aromatic protons reveal the substitution pattern of the ring.[7] For this compound, we would expect to see three protons in the aromatic region. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will influence the chemical shifts of these protons. Protons ortho and para to the hydroxyl group will be shifted upfield, while those ortho and para to the chlorine and amide groups will be shifted downfield.

3.2.2. ¹³C NMR Analysis

Aromatic carbons typically resonate in the 110-150 ppm range in the ¹³C NMR spectrum.[8][9] The number of signals in the proton-decoupled ¹³C spectrum indicates the number of unique carbon environments. For this compound, we would expect to see six signals for the aromatic carbons and one for the carbonyl carbon of the amide group (typically around 165-175 ppm).

3.2.3. 2D NMR: Connecting the Pieces

The true power of NMR lies in 2D experiments that establish connectivity.

  • HSQC: This experiment will definitively link each aromatic proton to its directly attached carbon.

  • HMBC: This is the key experiment for establishing the overall structure. For example, correlations from the aromatic protons to the carbonyl carbon will confirm the position of the amide group. Correlations from the hydroxyl proton to adjacent carbons will pinpoint its location.

Workflow for NMR-based Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_deduction Structural Deduction H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC Substitution Substitution Pattern H1_NMR->Substitution C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Substitution Connectivity Functional Group Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Final Structure Substitution->Final_Structure Connectivity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

4.1. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or attenuated total reflectance - ATR) or as a solution.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

4.2. Data Interpretation

For this compound, we would expect to see the following characteristic absorption bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (amide)3100-3500
C=O stretch (amide)1630-1680
C=C stretch (aromatic)1450-1600
C-Cl stretch600-800

The presence of these bands provides strong corroborating evidence for the functional groups deduced from MS and NMR data. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.

Synthesis of Evidence: The Final Structure

By integrating the data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, we can confidently propose the structure of this compound.

  • MS: Confirms the molecular formula (C₇H₆ClNO₃) and the presence of a chlorine atom.

  • IR: Identifies the key functional groups: hydroxyl, amide, and aromatic ring.

  • NMR: Elucidates the precise connectivity of the atoms, including the substitution pattern on the aromatic ring.

Logical Flow of Structure Determination

G MS Mass Spectrometry (Molecular Formula, Cl presence) Proposed_Structure Proposed Structure: This compound MS->Proposed_Structure IR Infrared Spectroscopy (Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (Connectivity, Substitution) NMR->Proposed_Structure

Caption: Integration of analytical data for structure confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has demonstrated how a logical and evidence-based approach, grounded in sound scientific principles and validated protocols, can lead to the unambiguous determination of a molecule's structure. For researchers in drug discovery and development, a thorough understanding of these techniques and their interplay is paramount for the successful characterization of new chemical entities.

References

  • JoVE. NMR Spectroscopy of Aromatic Compounds. Accessed January 11, 2026. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Accessed January 11, 2026. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Accessed January 11, 2026. [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. Accessed January 11, 2026. [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. Accessed January 11, 2026. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Accessed January 11, 2026. [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. Accessed January 11, 2026. [Link]

  • PubChemLite. This compound (C7H6ClNO3). Accessed January 11, 2026. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[8]. Accessed January 11, 2026. [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Accessed January 11, 2026. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Accessed January 11, 2026. [Link]

  • Semantic Scholar. Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Accessed January 11, 2026. [Link]

  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. Accessed January 11, 2026. [Link]

  • PubMed. Structural elucidation of a series of benzamide derivatives. Accessed January 11, 2026. [Link]

  • Lead Sciences. This compound. Accessed January 11, 2026. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). Accessed January 11, 2026. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Accessed January 11, 2026. [Link]

  • PubChem. 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl). Accessed January 11, 2026. [Link]

  • ResearchGate. Structural elucidation of a series of benzamide derivatives | Request PDF. Accessed January 11, 2026. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Accessed January 11, 2026. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Accessed January 11, 2026. [Link]

  • Chemsrc. This compound | CAS#:37551-43-2. Accessed January 11, 2026. [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Accessed January 11, 2026. [Link]

  • ResearchGate. Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Accessed January 11, 2026. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed January 11, 2026. [Link]

  • RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Accessed January 11, 2026. [Link]

  • Patent Guru. method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Accessed January 11, 2026. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Accessed January 11, 2026. [Link]

  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Accessed January 11, 2026. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Accessed January 11, 2026. [Link]

  • PubChem. 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. Accessed January 11, 2026. [Link]

  • PubChemLite. 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). Accessed January 11, 2026. [Link]

  • National Institute of Standards and Technology. Benzamide - the NIST WebBook. Accessed January 11, 2026. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Accessed January 11, 2026.
  • ResearchGate. Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... Accessed January 11, 2026. [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Accessed January 11, 2026.
  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Accessed January 11, 2026. [Link]

  • 2,5-Dihydroxybenzaldehyde - the NIST WebBook. Accessed January 11, 2026. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N,2-dihydroxybenzamide, a molecule of interest in medicinal chemistry and drug development. The document delineates a validated synthetic pathway, commencing with the preparation of the key precursor, 5-chlorosalicylic acid, and its subsequent conversion to the corresponding methyl ester. The core of this guide is a detailed, step-by-step protocol for the synthesis of the target hydroxamic acid from methyl 5-chlorosalicylate. Mechanistic insights, characterization techniques, and critical safety considerations are integrated throughout the narrative to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Salicylhydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the -C(=O)N(OH)- functional group. This moiety imparts unique chemical properties, most notably a strong ability to chelate metal ions.[1] This chelating power is central to their diverse biological activities, as they can interact with the metal cofactors of various enzymes. Salicylhydroxamic acids, a subset of this class, have garnered significant attention in pharmaceutical research due to their potential as therapeutic agents. Derivatives of salicylhydroxamic acid have been investigated for their antimicrobial, antifungal, and anticancer properties.[2][3] The introduction of a chloro-substituent at the 5-position of the salicyl ring, as in this compound, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This guide offers a detailed roadmap for the synthesis of this promising compound, empowering researchers to explore its therapeutic potential.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of a suitable precursor, methyl 5-chlorosalicylate. The second, and final, stage is the conversion of this ester into the desired hydroxamic acid. This strategy allows for the purification of the intermediate, ensuring a higher purity of the final product.

Synthesis_Strategy A 5-Chlorosalicylic Acid B Methyl 5-chlorosalicylate A->B Esterification C This compound B->C Hydroxylamine Reaction

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Methyl 5-chlorosalicylate

The initial step in this synthesis is the esterification of 5-chlorosalicylic acid. This is a crucial step to activate the carboxylic acid for the subsequent reaction with hydroxylamine. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification of 5-Chlorosalicylic Acid

This protocol is adapted from established methods for the esterification of salicylic acid derivatives.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chlorosalicylic acid172.5710.0 g0.058
Methanol32.0450 mL-
Sulfuric acid (conc.)98.082 mL-
Sodium bicarbonate (sat. aq.)-As needed-
Dichloromethane-100 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 5-chlorosalicylic acid and 50 mL of methanol.

  • Stir the mixture until the 5-chlorosalicylic acid is fully dissolved.

  • Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 100 mL of water and 50 mL of dichloromethane.

  • Shake the funnel gently, venting frequently, and then allow the layers to separate.

  • Collect the organic layer and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 5-chlorosalicylate.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford a white crystalline solid.

Stage 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the hydroxamic acid. This is achieved by reacting methyl 5-chlorosalicylate with hydroxylamine. The use of hydroxylamine hydrochloride in the presence of a base is a common and effective method for this transformation.[1] The following protocol is adapted from a patented method for the synthesis of salicylhydroxamic acid, which can be applied to its chlorinated analog.[5][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The methoxide, a good leaving group, is replaced by the more nucleophilic hydroxylamine. The use of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine which is the active nucleophile.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure A Methyl 5-chlorosalicylate C Tetrahedral Intermediate A->C + NH2OH B Hydroxylamine D Tetrahedral Intermediate E This compound D->E - CH3OH F Methanol

Figure 2: Simplified mechanism of hydroxamic acid formation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 5-chlorosalicylate186.595.0 g0.027
Hydroxylamine hydrochloride69.493.7 g0.053
Sodium hydroxide40.002.1 g0.053
Tetrabutylammonium bromide322.370.2 g-
Methanol-20 mL-
Water-40 mL-
Sulfuric acid (conc.)-As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2.1 g of sodium hydroxide in 40 mL of water.

  • To this solution, add 20 mL of methanol and 0.2 g of tetrabutylammonium bromide (phase transfer catalyst).

  • In a separate beaker, dissolve 3.7 g of hydroxylamine hydrochloride in a minimal amount of water and add it to the flask.

  • Stir the mixture until it becomes homogeneous.

  • Dissolve 5.0 g of methyl 5-chlorosalicylate in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 3-5 hours, with continuous stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 4-5. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the hydroxyl groups, and the N-H proton. The splitting patterns and integration values will confirm the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including the carbonyl carbon of the hydroxamic acid.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-Cl functional groups.

    • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets), phenolic OH (singlet), hydroxamic acid OH and NH (broad singlets)
¹³C NMR Aromatic carbons, carbonyl carbon (~160-170 ppm)
IR (cm⁻¹) ~3300-3100 (O-H and N-H stretching), ~1640 (C=O stretching), ~800-600 (C-Cl stretching)
MS (m/z) Molecular ion peak corresponding to the molecular weight of C₇H₆ClNO₃ (187.58 g/mol )

Safety and Handling

As a senior application scientist, I must emphasize the importance of adhering to strict safety protocols when performing these syntheses.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Acids: Sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to solutions to avoid splashing.

    • Hydroxylamine Hydrochloride: Hydroxylamine and its salts can be irritants and are potentially mutagenic.[1] Avoid inhalation of dust and skin contact.

    • Organic Solvents: Methanol and dichloromethane are flammable and toxic. Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a robust and well-referenced methodology for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently produce this valuable compound for further investigation in drug discovery and development. The provided framework, from precursor synthesis to final product characterization, ensures a comprehensive understanding of the entire synthetic process.

References

  • Fangxu, L. (2018). Preparation method of salicylhydroxamic acid. CN108341756B.
  • Li, F. (2018). Preparation method of salicylhydroxamic acid. SciSpace. [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

  • Ilham, M., & Khan, M. A. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 13(4), 546-563.
  • PubChem. (n.d.). This compound. [Link]

  • Ilham, M., & Khan, M. A. (2016). Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. [Link]

  • PubChem. (n.d.). N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide. [Link]

  • Google Patents. (n.d.). Improved production method for salicylhydroxamic acid. CN101519365B.
  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions. [Link]

  • Semantic Scholar. (n.d.). Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. [Link]

  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • European Journal of Chemistry. (n.d.). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]

  • PubChemLite. (n.d.). 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]

  • ResearchGate. (n.d.). Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, aminoöxy-, hydrochloride - Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Request PDF. [Link]

Sources

Navigating the Therapeutic Potential of 5-Chlorosalicylamide Derivatives: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 5-Chlorosalicylamide Scaffold

The salicylamide framework, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. The introduction of a chlorine atom at the 5-position of the salicyl ring, creating the 5-chlorosalicylamide core, has proven to be a critical modification, enhancing the therapeutic potential of these molecules. While a comprehensive mechanistic understanding of the parent compound, 5-Chloro-N,2-dihydroxybenzamide, remains to be fully elucidated in publicly available literature, a significant body of research exists for its various N-substituted analogues. These derivatives have demonstrated potent activities spanning antiviral, antibacterial, and anticancer domains.

This technical guide provides a detailed exploration of the mechanisms of action for several key classes of biologically active 5-chlorosalicylamide derivatives. By synthesizing findings from contemporary research, we will delve into the molecular interactions, signaling pathways, and enzymatic targets that underpin their therapeutic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.

Antiviral Activity: Targeting Viral Replication and Host Inflammatory Responses

A prominent area of investigation for 5-chlorosalicylamide derivatives has been in the development of novel antiviral agents. Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have emerged as potent inhibitors of respiratory syncytial virus (RSV) and human adenovirus (HAdV).[1][2] The mechanism of action in this context is multifaceted, involving both direct effects on the viral life cycle and modulation of the host's innate immune response.

Dual-Pronged Inhibition of Respiratory Syncytial Virus (RSV)

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to potently inhibit RSV replication and the associated inflammatory responses.[1] The proposed mechanism centers on the suppression of two critical host signaling pathways that are often hijacked by the virus: the Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) pathways.

Upon RSV infection, viral RNA is recognized by cytosolic sensors such as RIG-I-like receptors (RLRs), triggering a signaling cascade that leads to the phosphorylation and activation of IRF3 and the p65 subunit of NF-κB.[1] Activated IRF3 and NF-κB then translocate to the nucleus, where they induce the transcription of pro-inflammatory cytokines and chemokines, contributing to virus-induced pathology.

Certain 5-chlorosalicylamide derivatives have been demonstrated to decrease the RSV-induced phosphorylation of IRF3 at serine 396 and p65 at serine 536.[1] By inhibiting the activation of these key transcription factors, these compounds effectively suppress the production of downstream inflammatory mediators. This dual action of inhibiting viral replication and mitigating the host's inflammatory response makes these compounds promising therapeutic candidates.

Diagram: Proposed Antiviral Mechanism of 5-Chlorosalicylamide Derivatives against RSV

antiviral_mechanism cluster_virus RSV Infection cluster_cell Host Cell cluster_nucleus Nuclear Translocation & Transcription RSV RSV Particle Viral_RNA Viral dsRNA RSV->Viral_RNA Enters Cell Viral_Replication Viral Replication RSV->Viral_Replication RLR RIG-I-like Receptors (RLRs) Viral_RNA->RLR Sensed by IRF3 IRF3 RLR->IRF3 NFkB NF-κB (p65) RLR->NFkB p_IRF3 p-IRF3 (Ser396) IRF3->p_IRF3 Phosphorylation p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc p_NFkB p-NF-κB (Ser536) NFkB->p_NFkB Phosphorylation p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc nucleus Nucleus cytokines Pro-inflammatory Cytokines & Chemokines inflammation Inflammation cytokines->inflammation Leads to p_IRF3_nuc->cytokines Induce Transcription p_NFkB_nuc->cytokines Induce Transcription inhibitor 5-Chlorosalicylamide Derivative inhibitor->p_IRF3 Inhibits inhibitor->p_NFkB Inhibits inhibitor->Viral_Replication Inhibits

Caption: Inhibition of RSV-induced IRF3 and NF-κB activation by 5-chlorosalicylamide derivatives.

Targeting Human Adenovirus (HAdV) Life Cycle

Derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have also shown potent inhibitory activity against human adenovirus.[2] Preliminary mechanistic studies suggest that these compounds may target different stages of the viral life cycle. Some analogues appear to interfere with HAdV DNA replication, while others act on later steps of viral maturation and assembly.[2] This suggests that the versatile 5-chlorosalicylamide scaffold can be modified to generate compounds with distinct antiviral mechanisms.

Antibacterial Activity: Disrupting Bacterial Cell Wall Synthesis and Other Key Processes

The 5-chlorosalicylamide core is also a key feature in a number of compounds with significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Bactericidal Action Against MRSA

Derivatives of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against MRSA.[3][4] The proposed mechanisms of action for salicylanilides and their analogues are multifaceted and may involve the inhibition of several key bacterial enzymes. These include:

  • Sortase A: An enzyme responsible for anchoring surface proteins to the cell wall, which are crucial for bacterial virulence and adhesion.

  • D-alanine-D-alanine ligase: An essential enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

  • Transglycosylases: Enzymes involved in the polymerization of glycan chains during peptidoglycan synthesis.[3]

The presence of two amide bonds in these diamide derivatives may contribute to their enhanced interactions with a variety of bacterial enzymes, leading to a bactericidal effect.[3]

Table 1: Antibacterial Activity of a Representative 5-Chlorosalicylamide Derivative against MRSA

CompoundMRSA IsolateMIC (µM)MBC (µM)
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamideMRSA 637181.953.9
MRSA SA 6303.97.8
MRSA SA 32023.915.6
S. aureus ATCC 292131.957.8

Data synthesized from in vitro studies.[3][4]

Antimycobacterial Properties

Certain sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have exhibited activity against Mycobacterium kansasii.[5][6] This suggests that the 5-chlorosalicylamide moiety can be incorporated into larger molecules to target a broader spectrum of bacterial pathogens.

Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay

This protocol is designed to assess the inhibitory effect of a test compound on RSV replication.

Materials:

  • HEp-2 cells

  • RSV stock

  • Test compound dissolved in DMSO

  • MEM (Minimum Essential Medium) supplemented with 2% FBS (Fetal Bovine Serum)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

  • Wash the cell monolayers with serum-free MEM.

  • Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

  • Remove the inoculum and wash the cells with serum-free MEM.

  • Add overlay medium containing serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 5-7 days).

  • Fix the cells with 10% formalin.

  • Stain the cells with 0.5% crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.

Protocol 2: NF-κB and IRF3 Activation Assay (Western Blot)

This protocol is used to determine the effect of a test compound on the phosphorylation of NF-κB p65 and IRF3.

Materials:

  • A549 cells

  • RSV stock

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed A549 cells in 6-well plates.

  • Pre-treat the cells with the test compound or vehicle for 1 hour.

  • Infect the cells with RSV (MOI = 1) for the desired time points (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).

Diagram: Experimental Workflow for Assessing Antiviral Activity

experimental_workflow cluster_invitro In Vitro Antiviral Evaluation cluster_assays Assays cluster_outcomes Endpoints cell_culture Cell Culture (e.g., HEp-2, A549) viral_infection Viral Infection (e.g., RSV) cell_culture->viral_infection compound_treatment Treatment with 5-Chlorosalicylamide Derivative viral_infection->compound_treatment plaque_assay Plaque Reduction Assay compound_treatment->plaque_assay western_blot Western Blot for p-IRF3 & p-NF-κB compound_treatment->western_blot qpcr qRT-PCR for Viral Genome & Cytokines compound_treatment->qpcr cytotoxicity Cell Viability/ Cytotoxicity Assay compound_treatment->cytotoxicity viral_replication Inhibition of Viral Replication plaque_assay->viral_replication inflammatory_response Modulation of Inflammatory Response western_blot->inflammatory_response qpcr->viral_replication qpcr->inflammatory_response lead_optimization Lead Optimization viral_replication->lead_optimization Data for inflammatory_response->lead_optimization Data for cytotoxicity->lead_optimization Data for

Caption: A generalized workflow for the in vitro evaluation of 5-chlorosalicylamide derivatives as antiviral agents.

Conclusion and Future Directions

The 5-chlorosalicylamide scaffold has demonstrated remarkable versatility, serving as a foundation for the development of potent antiviral and antibacterial agents. While the precise mechanism of action can vary depending on the specific substitutions on the core molecule, common themes have emerged. In the context of viral infections, these compounds can interfere with both viral replication and host inflammatory signaling pathways. As antibacterial agents, they appear to target essential enzymatic processes, such as cell wall biosynthesis.

Future research in this area should focus on several key aspects:

  • Target Deconvolution: Precisely identifying the direct molecular targets of these compounds is crucial for a more complete understanding of their mechanisms of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

The continued investigation of 5-chlorosalicylamide derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in infectious diseases and potentially other therapeutic areas.

References

  • Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. ResearchGate. Available at: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central. Available at: [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]

  • N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. National Institutes of Health. Available at: [Link]

  • (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide. PMC - NIH. Available at: [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. Available at: [Link]

  • In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Chloro-N,2-dihydroxybenzamide, a member of the salicylamide class of compounds, has emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its diverse biological activities, including its antimicrobial, antiviral, and anticancer properties. We delve into the mechanistic underpinnings of its action, supported by data from in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level perspective and detailed experimental protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Chemical and Therapeutic Potential of this compound

This compound belongs to the salicylanilide family, a class of compounds recognized for a broad spectrum of pharmacological activities.[1] The core structure, characterized by a hydroxylated and chlorinated benzamide moiety, provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with enhanced potency and target specificity. The inherent chemical properties of this scaffold, including its ability to form hydrogen bonds and participate in various intermolecular interactions, make it a promiscuous binder to a range of biological targets. This guide will explore the multifaceted biological profile of this compound and its analogues, with a focus on their therapeutic potential.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆ClNO₃

  • Molecular Weight: 187.58 g/mol

  • Key Features: The molecule contains a benzene ring substituted with a chloro group, a hydroxyl group, and a hydroxycarboxamide group. These functional groups are crucial for its biological activity, influencing its solubility, lipophilicity, and ability to interact with biological macromolecules.

Antimicrobial Activity: A Renewed Weapon Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound and its derivatives have demonstrated significant promise in this area, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial species.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivatives of this compound have shown potent bactericidal activity against clinical isolates of MRSA.[2][3] Time-kill assays have revealed a rapid, concentration-dependent killing of MRSA strains.[2][3][4] For instance, compounds such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide have exhibited a significant reduction in bacterial count at concentrations as low as 2x the Minimum Inhibitory Concentration (MIC).[2][3][4] This bactericidal effect is crucial for treating severe infections, where bacteriostatic agents may be less effective.[2]

Table 1: In Vitro Antibacterial Activity of a 5-Chloro-2-hydroxybenzamide Derivative against MRSA

CompoundStrainMIC (µg/mL)MBC (µg/mL)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMRSA15.62-31.25 (µmol/L)Not Reported

Data synthesized from Krátký et al., Eur J Med Chem, 2012.[5][6]

Antimycobacterial Properties

The salicylanilide scaffold has a long history of investigation for its antimycobacterial effects. Derivatives of this compound have been shown to be active against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[1][5][6][7] The activity of these compounds is often comparable or even superior to standard antimycobacterial drugs like isoniazid.[1][7] The lipophilicity of these compounds appears to play a crucial role in their antimycobacterial activity, with more lipophilic derivatives often exhibiting greater potency.[1][7]

Antiviral Applications: Targeting Viral Replication and Host Responses

Recent studies have highlighted the potential of this compound analogues as potent antiviral agents, particularly against human adenovirus (HAdV) and respiratory syncytial virus (RSV).

Inhibition of Human Adenovirus (HAdV)

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of HAdV.[8] These compounds exhibit low micromolar to sub-micromolar potency and have shown increased selectivity indices compared to the lead compound, niclosamide.[8] Preliminary mechanistic studies suggest that some of these analogues may target the HAdV DNA replication process, while others appear to act on later stages of the viral life cycle.[8] Notably, certain derivatives have demonstrated low in vivo toxicity in animal models, supporting their potential for further development as anti-HAdV therapeutics.[8]

Attenuation of Respiratory Syncytial Virus (RSV) Infection

Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have also been shown to potently inhibit RSV replication.[9] Beyond direct antiviral effects, these compounds also suppress RSV-induced inflammatory responses by inhibiting the activation of key transcription factors, IRF3 and NF-κB.[9] This dual mechanism of action is particularly advantageous, as much of the pathology associated with RSV infection is driven by an exuberant host inflammatory response.

Signaling Pathway: Inhibition of RSV-Induced Inflammation

RSV_Inflammation_Inhibition RSV RSV Infection TLR Pattern Recognition Receptors (e.g., TLRs) RSV->TLR Signaling_Cascade Downstream Signaling (e.g., TRIF, MyD88) TLR->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK TBK1 TBK1/IKKε Signaling_Cascade->TBK1 NFkB NF-κB IKK->NFkB phosphorylates IκB NFkB_Inhib IκB Nucleus Nucleus NFkB->Nucleus IRF3 IRF3 IRF3->Nucleus TBK1->IRF3 phosphorylates Compound This compound Analogue Compound->IKK Inhibits Compound->TBK1 Inhibits Inflammatory_Genes Pro-inflammatory Cytokines & Chemokines Nucleus->Inflammatory_Genes Transcription

Caption: Inhibition of RSV-induced pro-inflammatory signaling by this compound analogues.

Anticancer Potential: Inducing Cell Cycle Arrest and Apoptosis

The benzamide scaffold is a common feature in a number of anticancer agents. Derivatives of this compound have been investigated for their anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer.[10][11]

Mechanistic studies have shown that potent derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis.[10][11] The induction of apoptosis is a critical mechanism for the efficacy of many anticancer drugs. While the precise molecular targets are still under investigation, the ability of these compounds to trigger programmed cell death highlights their therapeutic potential.

Table 2: Anticancer Activity of a 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivative

Cell LineCancer TypeIC₅₀ (µM)
A2780Ovarian CancerNot specified
HCT-116Colon CancerNot specified
MIA PaCa-2Pancreatic CarcinomaHighest Sensitivity

Data synthesized from Abdelaziz et al., Med chem, 2015.[10][11]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Workflow Diagram: MIC/MBC Determination

MIC_MBC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Compound in Microplate prep_inoculum->serial_dilution inoculate Inoculate Microplate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24h subculture->incubate_agar read_mbc Count Colonies and Determine MBC incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC values.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., MRSA) on a suitable agar plate and incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microplate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth, take a 10-20 µL aliquot and subculture it onto a substance-free agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potent antimicrobial, antiviral, and anticancer properties, coupled with favorable safety profiles in some instances, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of their biological effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical applications.

References

  • Guzman, J. D., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. [Link]

  • Imramovsky, A., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430. [Link]

  • Guzman, J. D., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. SciSpace. [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Imramovsky, A., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. [Link]

  • Guzman, J. D., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. [Link]

  • Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Antiviral Research, 185, 104995. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

Sources

Foreword: The Salicylamide Scaffold - A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-N,2-dihydroxybenzamide Derivatives and Analogs

To the dedicated researcher, the molecular scaffold is our canvas. Certain motifs, through a combination of inherent chemical properties and evolutionary biological recognition, reappear consistently in successful therapeutic agents. The benzamide structure is one such cornerstone, found in approximately 25% of top-selling pharmaceuticals, prized for its ability to form critical hydrogen bonds and engage with a diverse array of biological targets.[1][2] Within this class, the salicylamide (2-hydroxybenzamide) framework offers an additional layer of complexity and potential. The ortho-hydroxyl group can act as a key hydrogen bond donor/acceptor and a point for intramolecular hydrogen bonding, which can pre-organize the molecule for optimal receptor fit, enhancing binding affinity and specificity.

This guide focuses on a specific, highly versatile subset: derivatives and analogs of This compound (CAS: 37551-43-2; Formula: C₇H₆ClNO₃).[3][4] The strategic placement of the chloro, hydroxyl, and N-hydroxyamide functionalities creates a unique electronic and steric profile, serving as a fertile starting point for chemical exploration. Research has revealed that derivatives stemming from this core exhibit a remarkable breadth of pharmacological activity, including potent antiviral, anticancer, and antimicrobial properties.[5][6][7] This document, intended for drug development professionals, aims to provide a comprehensive technical overview of this chemical series, from rational synthesis to mechanistic insights and validated experimental protocols.

Synthetic Strategies: From Core Scaffold to Diverse Libraries

The synthesis of benzamide derivatives is a foundational technique in medicinal chemistry. The most direct and reliable approach involves the nucleophilic acyl substitution reaction between a carboxylic acid derivative and an amine.[8] For the this compound scaffold, this typically involves the coupling of a suitably protected 5-chloro-2-hydroxybenzoic acid with a desired amine or hydroxylamine derivative.

Causality in Synthetic Route Selection

The choice of coupling strategy is paramount and dictated by the reactivity of the starting materials and the desired purity of the final product. The two most prevalent methods are:

  • Acyl Chloride (Schotten-Baumann) Method: This involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8] The resulting acyl chloride reacts rapidly and often exothermically with the amine. The primary advantage is the high reaction rate and yield. The key consideration is the need for a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[8] This method is ideal for robust amines that can withstand the reaction conditions.

  • Peptide Coupling Reagent Method: For more sensitive or complex amines, direct coupling of the carboxylic acid and amine using a coupling reagent (e.g., EDC, HATU, HOBt) is preferred. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. This method proceeds under milder conditions, minimizing side reactions and preserving sensitive functional groups. The primary trade-off is the potential for the formation of byproducts (like the urea from EDC) that must be removed during work-up.[8]

General Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound derivatives via the acyl chloride route, a common and effective strategy.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A 5-Chloro-2-hydroxy- benzoic Acid B Thionyl Chloride (SOCl₂) Reflux A->B Reagent C 5-Chloro-2-hydroxy- benzoyl Chloride B->C Product E Base (e.g., TEA) Anhydrous Solvent (e.g., DCM) 0°C to RT C->E D Amine (R-NH₂) or Hydroxylamine (R-NHOH) D->E Reagents F Crude Product E->F Product G Aqueous Wash (e.g., NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography or Recrystallization H->I J Pure Derivative I->J

Caption: Generalized workflow for the synthesis of benzamide derivatives.

Therapeutic Applications & Mechanisms of Action

Derivatives of the 5-chloro-2-hydroxybenzamide scaffold have demonstrated significant potential across multiple therapeutic areas. Their efficacy stems from the ability to interact with specific biological targets, disrupting pathological processes at the molecular level.

Antiviral Activity

This class of compounds has shown potent, broad-spectrum antiviral activity. The well-known anthelmintic drug Niclosamide (a salicylanilide derivative) has been repurposed and optimized to generate novel analogs with significant antiviral efficacy.[5]

  • Respiratory Syncytial Virus (RSV): Certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues are potent RSV inhibitors.[5] Mechanistically, these compounds suppress not only viral replication but also the RSV-induced inflammatory response. They achieve this by inhibiting the phosphorylation and subsequent activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and NF-κB (specifically the p65 subunit).[5] This dual action—inhibiting the virus and the associated harmful inflammation—makes them highly promising therapeutic candidates.

G cluster_nfkb NF-κB Pathway cluster_irf3 IRF3 Pathway RSV RSV Infection IKK IKK Complex RSV->IKK TBK1 TBK1/IKKε RSV->TBK1 p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB IRF3 IRF3 TBK1->IRF3 p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation IkB IκB p65_p50_IkB->p65_p50 Phosphorylation & Degradation pIRF3 p-IRF3 (Active Dimer) IRF3->pIRF3 Phosphorylation pIRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines/Chemokines Nucleus->Cytokines Transcription Derivative 5-Chloro-N,2-dihydroxy- benzamide Derivative Derivative->IKK Inhibits Derivative->TBK1 Inhibits

Caption: Inhibition of RSV-induced inflammatory signaling pathways.

  • Hepatitis B Virus (HBV): Salicylamide derivatives have been identified as potent anti-HBV agents.[9][10] Mechanistic studies show they can act through different pathways. Some analogs impair the expression of the HBV core protein (HBc), while others disrupt the formation of the viral capsid without affecting HBc expression.[9][10] This highlights the scaffold's versatility in targeting distinct stages of the viral life cycle.

  • Human Adenovirus (HAdV): In the search for effective therapies for HAdV infections, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have emerged as potent inhibitors.[11] Preliminary studies indicate that different derivatives can target either the HAdV DNA replication process or later steps in the viral life cycle, such as virion assembly.[11]

Anticancer Activity

The antiproliferative properties of this scaffold are significant, with a primary mechanism involving the disruption of the cellular cytoskeleton.

  • Tubulin Polymerization Inhibition: A novel series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to be effective tubulin polymerization inhibitors.[7] These compounds bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[7]

G cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers MT Microtubules (Polymerized) Tubulin->MT Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Apoptosis Apoptosis G2M->Apoptosis Derivative Salicylamide Derivative Derivative->Tubulin Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

Other Pharmacological Activities
  • Antimicrobial Activity: Derivatives incorporating sulfonamide moieties have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species.[6][12]

  • Receptor Antagonism: By modifying the amine portion of the benzamide, derivatives have been developed as dual antagonists of serotonin 5-HT₃ and dopamine D₂ receptors, with potential applications as broad-spectrum antiemetic agents.[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity.

  • Amine Moiety Modification: In the development of dopamine D₂ / serotonin 5-HT₃ receptor antagonists, the amine portion was extensively modified. A 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety for D₂ receptor binding.[13]

  • Benzoyl Ring Substitution: Further substitution on the benzoyl ring, such as adding a methyl group to the 4-position amino group or replacing the 5-chloro with bromo or iodo, markedly increased the D₂ receptor binding affinity while maintaining potent 5-HT₃ affinity.[13]

  • Antiviral Potency: For HAdV inhibitors, modifications on the N-phenyl ring were explored. The introduction of various substituted amino groups led to compounds with significantly improved selectivity indexes (>100) compared to the lead compound, niclosamide, while maintaining sub-micromolar potency.[11]

The following table summarizes the activity of selected derivatives against various targets, illustrating the impact of structural modifications.

Compound Class/ModificationTargetKey Result (IC₅₀ / MIC)Reference
N-(4-amino-2-chlorophenyl) analogsHuman Adenovirus (HAdV)Compound 15 : IC₅₀ = 0.27 µM[11]
N-(4-amino-2-chlorophenyl) analogsRespiratory Syncytial Virus (RSV)Compounds 15 & 22 identified as most potent[5]
Salicylanilide analogsHepatitis B Virus (HBV)Compound 50 : IC₅₀ = 0.52 µM[9][10]
N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) analogsDopamine D₂ ReceptorCompound 82 : IC₅₀ = 17.5-61.0 nM[13]
N-(4-sulfamoylphenyl) analogsS. aureusMIC = 15.62-31.25 µmol/L[6]
N-(4-sulfamoylbenzyl) analogsTubulin PolymerizationIC₅₀ < 10 µM against various cancer cell lines[7]

Key Experimental Protocols

Trustworthiness in research is built on reproducible, well-documented methodologies. The following protocols are representative of the procedures used to synthesize and evaluate compounds in this class.

Protocol: Synthesis of a Representative N-Aryl-5-chloro-2-hydroxybenzamide

This protocol is a generalized adaptation of the acyl chloride method.[8][14][15]

Materials:

  • 5-chloro-2-hydroxybenzoic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Substituted Aniline (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 5-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Expertise Note: The reaction progress can be monitored by the cessation of HCl gas evolution. The crude acid chloride is often used immediately in the next step without purification due to its reactivity.[1]

  • Reaction Setup (Amide Coupling): In a separate flask, dissolve the substituted aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the freshly prepared benzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[15]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Expertise Note: The aqueous washes are critical for removing unreacted amine, the triethylamine hydrochloride salt, and other water-soluble impurities.[8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzamide derivative.[15]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FTIR.[7][16]

Protocol: In Vitro Biological Evaluation - Antiproliferative Assay (MTT)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[7][17]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37 °C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours.

    • Expertise Note: During this step, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Directions and Concluding Remarks

The this compound scaffold and its analogs represent a chemical class with profound and diverse pharmacological potential. The journey from initial hit identification to a clinically viable drug is long, but the foundation laid by research into these compounds is robust.

Future research should focus on:

  • Lead Optimization: Further exploration of the structure-activity relationship to enhance potency against specific targets while minimizing off-target effects and cytotoxicity.

  • Mechanistic Elucidation: For many of these derivatives, the precise molecular interactions with their targets are not fully understood. Co-crystallization studies, photo-affinity labeling, and advanced proteomics can provide deeper mechanistic insights.

  • In Vivo Efficacy: Promising candidates must be advanced into relevant animal models to evaluate their pharmacokinetics (ADME), pharmacodynamics, and in vivo efficacy and toxicity.[5][11]

  • Exploration of New Targets: The inherent versatility of the scaffold suggests it could be adapted to target other enzymes, receptors, or protein-protein interactions implicated in various diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • Final Benzamide Prepar
  • Synthesis of benzamide
  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity rel
  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed.
  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity rel
  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed.
  • Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide.
  • Salicylamide: Detailed Review of its Transformative R&D Success.
  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in R
  • Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.
  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • This compound. Lead Sciences.
  • This compound (C7H6ClNO3). PubChemLite.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl). PubChem.
  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm (RSC Publishing).
  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters.
  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. ScienceDirect.
  • Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Deriv
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed Central.
  • 5'-Chloro-2,2'-dihydroxychalcone and related flavanoids as treatments for prost
  • 5-amino-2-chloro-N-methylbenzamide. BenchChem.
  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed.

Sources

Introduction: Unveiling the Potential of a Versatile Benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorosalicylamide (CAS 7120-43-6) for Researchers and Drug Development Professionals

5-Chlorosalicylamide (CAS 7120-43-6), a halogenated derivative of salicylic acid, is a multifaceted compound that has garnered significant interest across various scientific disciplines.[1] With its unique chemical structure, featuring a chloro group, a hydroxyl group, and an amide functional group on a benzene ring, this off-white to light yellow crystalline solid presents a compelling profile for applications ranging from pharmaceutical intermediates to probes for fundamental biological research.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the properties, synthesis, applications, and experimental considerations of 5-Chlorosalicylamide.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 5-Chlorosalicylamide is paramount for its effective utilization in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

PropertyValueSource(s)
CAS Number 7120-43-6[1][2][3]
IUPAC Name 5-chloro-2-hydroxybenzamide[3][4]
Synonyms 5-Chlorosalicylamide, 2-Hydroxy-5-chlorobenzamide[1][2]
Molecular Formula C₇H₆ClNO₂[1][2][3][4]
Molecular Weight 171.58 g/mol [1][3][4]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 223-226 °C[1][5][6]
Boiling Point 301.6 °C at 760 mmHg[1]
Density 1.447 g/cm³[1]
Flash Point 136.2 °C[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[2]
Storage Store sealed in a dry place at room temperature[1][7]

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of 5-Chlorosalicylamide is a critical aspect for its availability in research and commercial applications. Several synthetic routes have been reported, often starting from readily available precursors. A common approach involves the amidation of a salicylic acid derivative.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product Salicylic_Acid_Derivative 5-Chlorosalicylic Acid or its ester Amidation Amidation Salicylic_Acid_Derivative->Amidation Ammonia or Amine source Final_Product 5-Chlorosalicylamide Amidation->Final_Product Purification

Caption: Conceptual workflow for the synthesis of 5-Chlorosalicylamide.

One documented method involves the use of 6-chloro-benzo[e][1][8]oxazine-2,4-dione as a precursor.[1] Another approach utilizes the Hofmann rearrangement of a suitable phthalimide derivative.[1] The choice of synthetic route often depends on factors such as starting material availability, desired purity, and scalability.

Analytical Methodologies: Ensuring Quality and Purity

The characterization and quality control of 5-Chlorosalicylamide are essential for its use in regulated environments and for ensuring the reproducibility of experimental results.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of 5-Chlorosalicylamide.[2] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid) can effectively separate the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of 5-Chlorosalicylamide. The spectral data should be consistent with the expected chemical shifts and coupling constants for the aromatic and amide protons and carbons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any potential by-products or degradation products.

  • Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting point range close to the literature value (223-226 °C) suggests a high-purity sample.[1][5][6]

Applications in Research and Drug Development: A Compound of Diverse Utility

5-Chlorosalicylamide's utility extends across several areas of scientific investigation, making it a valuable tool for researchers.

1. Pharmaceutical Intermediate:

5-Chlorosalicylamide serves as a key building block in the synthesis of more complex pharmaceutical compounds.[1] Its reactive functional groups (hydroxyl, amide, and the aromatic ring) allow for a variety of chemical transformations, making it a versatile starting point for the development of new chemical entities.

2. Biological Activities:

  • Analgesic and Antipyretic Properties: The compound has been noted for its pain-relieving and fever-reducing effects, which are characteristic of salicylates.[1]

  • Anti-inflammatory Potential: Research has indicated that salicylic acid derivatives can inhibit TNF-α dependent NF-κB activity.[1] This suggests that 5-Chlorosalicylamide may have potential as an anti-inflammatory agent by modulating this key signaling pathway involved in the inflammatory response.

  • Antimicrobial Properties: The presence of the chloro and hydroxyl groups on the aromatic ring suggests potential antimicrobial activity, a characteristic that is often explored in medicinal chemistry.[2]

Illustrative NF-κB Inhibition Pathway:

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB_Active Active NF-κB IkB_Ub Ub-IκB IkB_P->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation Proteasome->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces Chlorosalicylamide 5-Chlorosalicylamide Chlorosalicylamide->IKK_Complex inhibits

Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway inhibition.

3. Tool for QSAR and Toxicological Studies:

5-Chlorosalicylamide has been included in datasets for Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to predict the biological activity or toxicity of chemical compounds based on their molecular structure.[9][10] Its inclusion in such studies highlights its relevance as a reference compound for understanding the toxicological profiles of substituted aromatic compounds.

Experimental Protocols: A Practical Guide

Protocol 1: In Vitro Assay for NF-κB Inhibition

This protocol provides a general framework for assessing the inhibitory effect of 5-Chlorosalicylamide on the NF-κB signaling pathway in a cell-based assay.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • TNF-α (or other appropriate stimulus)

  • 5-Chlorosalicylamide (dissolved in a suitable solvent, e.g., DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chlorosalicylamide in cell culture medium.

    • Remove the transfection medium and add the medium containing the compound or vehicle control.

    • Pre-incubate for 1-2 hours.

  • Stimulation:

    • Add TNF-α to the wells to a final concentration known to induce NF-κB activation.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of 5-Chlorosalicylamide compared to the stimulated vehicle control.

    • Determine the IC₅₀ value.

Safety and Handling: A Commitment to Laboratory Safety

5-Chlorosalicylamide is classified as an irritant and requires careful handling to avoid exposure.[1][11][12]

GHS Hazard Information:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning[11]

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[12]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][12]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][13]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[13]

    • Ingestion: Wash out mouth with water and seek medical attention.[13]

Conclusion and Future Perspectives: A Compound with Enduring Relevance

5-Chlorosalicylamide is a valuable and versatile chemical compound with a well-defined set of properties and a growing list of applications. Its role as a synthetic intermediate, coupled with its inherent biological activities, ensures its continued relevance in both academic research and industrial drug development. Future investigations may further elucidate its mechanisms of action, particularly in the context of inflammation and microbial infections, potentially leading to the discovery of novel therapeutic agents. As analytical techniques become more sophisticated, a deeper understanding of its metabolic fate and toxicological profile will also contribute to its safer and more effective use.

References

  • Cas 7120-43-6,5-Chlorosalicylamide - LookChem. [URL: https://www.lookchem.com/cas-712/7120-43-6.html]
  • CAS 7120-43-6: 5-Chloro-2-hydroxybenzamide | CymitQuimica. [URL: https://www.cymitquimica.com/cas/7120-43-6]
  • 5-Chloro-2-hydroxybenzamide Properties vs Temperature | Cp, Density, Viscosity. [URL: https://www.chemcasts.com/property/7120-43-6/profile-const-pressure]
  • Thermophysical Properties of 5-Chloro-2-hydroxybenzamide - Chemcasts. [URL: https://www.chemcasts.com/property/7120-43-6]
  • 5-Chlorosalicylamide | 7120-43-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/csw017643]
  • 7120-43-6|5-Chlorosalicylamide - Ambeed.com. [URL: https://www.ambeed.com/products/7120-43-6.html]
  • 5-Chlorosalicylamide | 7120-43-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0787]
  • 5-Chloro-2-hydroxybenzamide Properties vs Pressure | Density, Cp, Viscosity - Chemcasts. [URL: https://www.chemcasts.
  • 5-Chlorosalicylamide | 7120-43-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8203362.htm]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search-results.html?search=&keyword=7120-43-6]
  • SAFETY DATA SHEET. [URL: https://www.afgbioscience.com/wp-content/uploads/2021/05/AFC-0331_msds.pdf]
  • 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/348094]
  • Compound PDK0345 - BioCat GmbH. [URL: https://www.
  • PI-12030 5-Chlorosalicylamide (7120-43-6) - Pi Chemicals System. [URL: https://www.pichemicals.com/product/pi-12030/]
  • 2-(AMINOMETHYL)-4-CHLOROPHENOL synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/13589-72-5.html]
  • TCI AMERICA - Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/TCI-C0787.pdf]
  • 5-Chlorosalicylaldehyde (635-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [URL: https://www.chem-chart.com/cas/635-93-8]
  • 5-Chlorosalicylamide CAS NO.7120-43-6. [URL: https://www.guidechem.com/product/pid-2015949.html]
  • 10967/84 - QDB Compounds - QsarDB. [URL: https://qsardb.org/repository/compound/10967/84]
  • 5-Chlorosalicylamide - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_CB8203362.htm]
  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017041/]
  • (PDF) Prediction of Log(IGC50)−1 for Benzene Derivatives to Ciliate Tetrahymena pyriformis from Their Molecular Descriptors - ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ALFAAL17897_EN.pdf]

Sources

In Vitro Screening of 5-Chloro-N,2-dihydroxybenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse therapeutic applications. The specific analogue, 5-Chloro-N,2-dihydroxybenzamide, presents a compelling case for in vitro investigation. Its structural similarity to known bioactive molecules, particularly those exhibiting histone deacetylase (HDAC) inhibitory activity, suggests a potential role in epigenetic regulation and cancer therapy.[1][2][3] Furthermore, various substituted 2-hydroxybenzamides have demonstrated a broad range of biological effects, including antimicrobial and antiviral activities.[4][5][6][7][8][9] This guide provides a comprehensive framework for the initial in vitro screening of this compound, focusing on a primary hypothesis of HDAC inhibition while concurrently assessing its cytotoxic profile. The protocols and workflows detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Before initiating biological assays, a thorough physicochemical characterization of this compound is paramount to ensure the quality and integrity of the experimental data.

Physicochemical Properties and Compound Handling

A foundational understanding of the compound's characteristics is critical for accurate and reproducible in vitro screening.

PropertyValue/InformationSource
Molecular Formula C7H6ClNO3-
Molecular Weight 187.58 g/mol [10]
Melting Point 208°C[10]
Solubility Poorly soluble in water. Soluble in hot alcohol and acidic solutions.[11][12]
Stability The amide bond may be susceptible to hydrolysis at extreme pH values.[13]

Compound Preparation and Storage:

For in vitro assays, a stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Primary Screening Cascade: A Dual-Pronged Approach

The initial in vitro evaluation of this compound should follow a logical, tiered approach. The proposed screening cascade is designed to first assess the compound's potential as an HDAC inhibitor through both biochemical and cell-based assays, and in parallel, to determine its general cytotoxicity. This dual-pronged strategy is efficient, cost-effective, and provides a comprehensive initial assessment of the compound's biological activity and therapeutic window.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening Biochemical_Assay Biochemical HDAC Inhibition Assay (Fluorogenic) Dose_Response Dose-Response & IC50 Determination Biochemical_Assay->Dose_Response Primary Hit Cell_Based_Assay Cell-Based HDAC Activity Assay (Luminogenic) Cell_Based_Assay->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity_Assay->Dose_Response Assess Therapeutic Index Isoform_Selectivity HDAC Isoform Selectivity Profiling Dose_Response->Isoform_Selectivity Mechanism_of_Action Mechanism of Action Studies Isoform_Selectivity->Mechanism_of_Action

Caption: Initial in vitro screening workflow for this compound.

Part 1: In Vitro Assays for Histone Deacetylase (HDAC) Inhibition

The structural features of this compound are suggestive of its potential to interact with the zinc-containing active site of HDAC enzymes. Therefore, the primary hypothesis to be tested is its ability to inhibit HDAC activity.

Biochemical HDAC Inhibitor Screening Assay (Fluorogenic)

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a specific HDAC isoform in a purified system.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which in turn releases a fluorescent molecule. An inhibitor of the HDAC enzyme will prevent the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.[14][15][16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare HDAC assay buffer.

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC1) to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate.

    • Prepare a serial dilution of this compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted compound or control to the appropriate wells.

    • Add 35 µL of the diluted HDAC enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing a protease.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle_Control - Fluorescence_Blank))

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based HDAC Activity Assay (Luminogenic)

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential. This type of assay measures the inhibition of endogenous HDAC activity within intact cells.[1][17]

Principle: This assay employs a cell-permeable substrate that is deacetylated by intracellular HDACs. The deacetylated substrate is then cleaved by a developer reagent, leading to the generation of a luminescent signal that is proportional to HDAC activity. A decrease in luminescence indicates HDAC inhibition.[1][17]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HCT116, HeLa) in the recommended growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and a positive control (e.g., Vorinostat).

    • Remove the culture medium from the wells and add fresh medium containing the diluted compounds or vehicle control (DMSO).

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-24 hours).

  • Luminescence Detection:

    • Equilibrate the plate and the luminogenic HDAC assay reagent to room temperature.

    • Add the HDAC assay reagent to each well.

    • Incubate the plate at room temperature for 10-20 minutes to allow for cell lysis and the enzymatic reaction to occur.

    • Measure the luminescence using a microplate luminometer.

Data Analysis: Similar to the biochemical assay, the percent inhibition is calculated based on the reduction in the luminescent signal, and the IC50 value is determined from the dose-response curve.

Part 2: In Vitro Cytotoxicity Assays

It is imperative to evaluate the cytotoxic potential of this compound to distinguish between targeted anti-proliferative effects (such as those expected from an HDAC inhibitor) and non-specific toxicity.[18][19][20][21][22]

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the cell-based HDAC assay to seed and treat the cells with a serial dilution of this compound. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.

    • Incubate the cells for a longer duration (e.g., 48-72 hours) to assess the long-term effects on cell proliferation.

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percent viability is calculated as follows: % Viability = 100 * (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)

The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

LDH Release Assay (Membrane Integrity)

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the extent of cell lysis.

Experimental Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • LDH Assay Procedure:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at a wavelength of 490 nm.

Data Analysis: The percent cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control (cells treated with a lysis buffer).

Data Summary and Interpretation

The quantitative data from the primary screening assays should be summarized in a clear and concise table to facilitate comparison and decision-making.

AssayEndpointThis compoundPositive Control
Biochemical HDAC1 Assay IC50 (µM)To be determinedTrichostatin A: ~0.01 µM
Cell-Based HDAC Assay (HCT116) IC50 (µM)To be determinedVorinostat: ~0.5 µM
MTT Cytotoxicity Assay (HCT116) CC50 (µM)To be determinedDoxorubicin: ~0.1 µM
LDH Cytotoxicity Assay (HCT116) CC50 (µM)To be determinedDoxorubicin: ~0.1 µM

Interpretation of Results:

A promising lead compound would exhibit potent inhibition in both the biochemical and cell-based HDAC assays (low IC50 values) and significantly lower cytotoxicity (high CC50 values). The ratio of CC50 to IC50 is known as the therapeutic index and is a critical parameter in early drug discovery.

Visualization of Key Concepts

HDAC_Inhibition_Mechanism cluster_0 Normal Gene Expression cluster_1 HDAC Inhibition HAT HAT (Histone Acetyltransferase) Histone Histone Tail HAT->Histone Adds Acetyl Group HDAC HDAC (Histone Deacetylase) HDAC->Histone Removes Acetyl Group Acetyl_Group Acetyl Group Histone->Acetyl_Group DNA DNA Gene_Expression Gene Expression DNA->Gene_Expression Relaxed Chromatin HDAC_Inhibitor This compound HDAC_Blocked HDAC (Blocked) HDAC_Inhibitor->HDAC_Blocked Inhibits Histone_Hyperacetylation Histone Hyperacetylation HDAC_Blocked->Histone_Hyperacetylation Leads to Increased_Gene_Expression Increased Gene Expression (e.g., Tumor Suppressors) Histone_Hyperacetylation->Increased_Gene_Expression

Caption: Mechanism of action for HDAC inhibitors.

Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound strategy for the initial in vitro screening of this compound. The proposed workflow, focusing on HDAC inhibition and cytotoxicity, will provide critical data to guide the subsequent stages of drug discovery. Positive results from this primary screening cascade would warrant further investigation, including:

  • HDAC Isoform Selectivity Profiling: To determine if the compound is a pan-HDAC inhibitor or selective for a specific isoform or class of HDACs.

  • Mechanism of Action Studies: To elucidate the specific molecular mechanisms by which the compound exerts its effects.

  • In Vitro ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following the methodologies detailed in this guide, researchers can efficiently and effectively evaluate the therapeutic potential of this compound and make data-driven decisions regarding its advancement as a drug candidate.

References

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • CD BioSciences. (n.d.). Cell-based Histone & Tubulin Deacetylation Assays. Retrieved from [Link]

  • Epigenase. (n.d.). HDAC Inhibitor Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ACS Publications. (n.d.). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • Chemsrc. (2025, August 31). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2,4-dihydroxybenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. PubChem. Retrieved from [Link]

Sources

Preamble: The Therapeutic Promise of the 5-Chloro-2-hydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-N,2-dihydroxybenzamide and Its Derivatives

The benzamide chemical motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its ability to participate in diverse intermolecular interactions allows for the targeting of a broad spectrum of biological molecules.[1] The specific scaffold of 5-chloro-2-hydroxybenzamide, a derivative of salicylamide, has given rise to a multitude of compounds with potent biological activities, spanning antiviral, neuroprotective, anti-inflammatory, and antimicrobial applications. While this compound itself is not extensively characterized in publicly available literature, the extensive research into its close analogues provides a robust foundation for identifying its potential therapeutic targets. This guide synthesizes the current understanding of these derivatives to illuminate the most promising avenues for drug discovery and development centered around this versatile chemical core.

Section 1: Antiviral Therapeutic Avenues via Host-Factor Modulation

A significant body of research has focused on substituted 5-chloro-2-hydroxybenzamide analogues as potent antiviral agents, particularly against Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV).[2][3] A key insight from these studies is that instead of directly targeting viral proteins, a common strategy fraught with the risk of rapid resistance development, these compounds modulate host cellular pathways that the viruses hijack for their own replication and to provoke inflammation.

Primary Target Pathway: NF-κB and IRF3 Signaling

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF3 (Interferon Regulatory Factor 3) are central hubs in the innate immune response to viral infections. Upon viral entry, cellular sensors trigger signaling cascades that lead to the phosphorylation and activation of NF-κB and IRF3. These activated factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines, chemokines, and interferons. While essential for clearing the virus, an excessive or prolonged activation of these pathways contributes significantly to the pathology of viral diseases.

Several N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives have been shown to potently suppress RSV-induced activation of both NF-κB and IRF3.[2] Mechanistic studies revealed that the most potent compounds in this series inhibited the phosphorylation of the p65 subunit of NF-κB at serine 536 and of IRF3 at serine 396.[2] This dual-action not only curtails the inflammatory response but also inhibits viral replication, as many viruses depend on these host factors for their life cycle.[2][3]

The precise protein(s) upstream of p65 and IRF3 that these compounds bind to remain to be definitively identified. Potential candidates include the IKK kinases (IκB kinase complex) for the NF-κB pathway and the TBK1/IKKε kinases for the IRF3 pathway.

Diagram 1: Inhibition of Virus-Induced Inflammatory Signaling

G cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs Cellular Sensors Cellular Sensors Viral PAMPs->Cellular Sensors TBK1/IKKe TBK1/IKKe Cellular Sensors->TBK1/IKKe IKK Complex IKK Complex Cellular Sensors->IKK Complex IRF3 IRF3 TBK1/IKKe->IRF3 P p65/p50 (NF-kB) p65/p50 (NF-kB) IKK Complex->p65/p50 (NF-kB) P IkB IkB IKK Complex->IkB P p-IRF3 p-IRF3 IRF3->p-IRF3 p-p65/p50 p-p65/p50 p65/p50 (NF-kB)->p-p65/p50 IkB->p65/p50 (NF-kB) Inhibits Compound 5-Chloro-2-hydroxy benzamide Analogue Compound->TBK1/IKKe Compound->IKK Complex Inflammatory Genes Inflammatory Genes p-IRF3->Inflammatory Genes p-p65/p50->Inflammatory Genes Viral Replication Viral Replication p-p65/p50->Viral Replication G Stress Signals (e.g., 6-OHDA) Stress Signals (e.g., 6-OHDA) Ca2_Influx Ca2+ Influx Stress Signals (e.g., 6-OHDA)->Ca2_Influx Calcineurin Calcineurin Ca2_Influx->Calcineurin Activates NFAT_dephosphorylation NFAT dephosphorylation Calcineurin->NFAT_dephosphorylation BAD_dephosphorylation BAD dephosphorylation Calcineurin->BAD_dephosphorylation Compound ILB-162 Compound->Calcineurin Neuroinflammation Neuroinflammation NFAT_dephosphorylation->Neuroinflammation Apoptosis Apoptosis BAD_dephosphorylation->Apoptosis a_Synuclein_Overexpression α-Synuclein Overexpression Neuronal_Death Neuronal Death a_Synuclein_Overexpression->Neuronal_Death Neuroinflammation->Neuronal_Death Apoptosis->Neuronal_Death

Sources

The Emerging Therapeutic Potential of 5-Chloro-2-hydroxybenzamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-2-hydroxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, mechanism of action, and therapeutic applications of 5-chloro-2-hydroxybenzamide derivatives. We will explore their potential as antimicrobial, antiviral, and anticancer agents, offering field-proven insights into the experimental choices and structure-activity relationships that drive their efficacy. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction: The Significance of the Salicylamide Moiety

The salicylamide framework, characterized by a 2-hydroxybenzamide core, has a long-standing history in medicinal chemistry. The intrinsic ability of the hydroxyl and amide groups to participate in hydrogen bonding allows for effective interaction with a wide array of biological targets. The introduction of a chlorine atom at the 5-position of the benzene ring often enhances the lipophilicity and electronic properties of the molecule, leading to improved potency and altered selectivity. This guide will delve into the chemical space occupied by 5-chloro-2-hydroxybenzamide and its N-substituted derivatives, highlighting the key structural modifications that have yielded promising biological activities.

Synthetic Strategies for 5-Chloro-2-hydroxybenzamide Derivatives

The synthesis of 5-chloro-2-hydroxybenzamide derivatives typically commences from commercially available 5-chlorosalicylic acid. The general synthetic approach involves the activation of the carboxylic acid, followed by coupling with a desired amine.

General Synthesis Workflow

A common and efficient method for the synthesis of N-substituted 5-chloro-2-hydroxybenzamides involves a two-step process.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) 5-Chlorosalicylic_Acid->Activating_Agent Reaction Acyl_Chloride 5-Chlorosalicyloyl Chloride Activating_Agent->Acyl_Chloride Formation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Acyl_Chloride->Amine Coupling Base Base (e.g., Pyridine, Triethylamine) Amine->Base Reaction Condition Final_Product 5-Chloro-2-hydroxy-N-substituted-benzamide Base->Final_Product Product

Figure 1: General synthetic workflow for N-substituted 5-chloro-2-hydroxybenzamides.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines the synthesis of a generic N-aryl-5-chloro-2-hydroxybenzamide, a common scaffold found in many biologically active derivatives.

Step 1: Synthesis of 5-Chlorosalicyloyl Chloride

  • To a solution of 5-chlorosalicylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-chlorosalicyloyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of N-Aryl-5-chloro-2-hydroxybenzamide

  • Dissolve the desired aniline derivative (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the crude 5-chlorosalicyloyl chloride (1.1 equivalents) solution in DCM dropwise to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-chloro-2-hydroxybenzamide.

Biological Activities and Therapeutic Potential

The 5-chloro-2-hydroxybenzamide scaffold has been extensively explored for a variety of therapeutic applications. The following sections will detail the key findings in the areas of antimicrobial, antiviral, and anticancer research.

Antimicrobial Activity

Derivatives of 5-chloro-2-hydroxybenzamide have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been synthesized and evaluated for their in vitro antimicrobial activity.[1] These compounds exhibited promising activity against various mycobacterial, bacterial, and fungal strains, with some derivatives showing potency comparable to or higher than standard drugs like isoniazid and fluconazole.[1] The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the arylamino moiety and the alkyl group significantly influences the antimicrobial potency.

Furthermore, sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been investigated for their antimicrobial properties.[2] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, displayed notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[2]

In a follow-up study, the bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA was investigated.[3] Time-kill assays demonstrated that these compounds exert a bactericidal effect, highlighting their potential for treating challenging MRSA infections.[3] This bactericidal action is a significant advantage, as such agents are often preferred over bacteriostatic drugs for serious infections.[3]

Antiviral Activity: Potent Inhibition of Respiratory Syncytial Virus (RSV)

A significant breakthrough in the therapeutic application of this scaffold has been the discovery of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of Respiratory Syncytial Virus (RSV).[4] RSV is a major cause of lower respiratory tract infections in young children, and effective treatments are lacking.[4]

These novel compounds were found to not only suppress viral replication but also to inhibit RSV-induced inflammatory responses.[4] The mechanism of action involves the suppression of the activation of key transcription factors, IRF3 and NF-κB, which play a crucial role in the viral life cycle and the host's inflammatory response.[4] Specifically, the lead compounds were shown to decrease the phosphorylation of IRF3 and the p65 subunit of NF-κB.[4]

RSV_Inhibition_Pathway RSV_Infection RSV Infection IRF3_Activation IRF3 Activation (Phosphorylation) RSV_Infection->IRF3_Activation NFkB_Activation NF-κB Activation (p65 Phosphorylation) RSV_Infection->NFkB_Activation Viral_Replication Viral Replication IRF3_Activation->Viral_Replication Inflammatory_Cytokines Production of Inflammatory Cytokines/Chemokines NFkB_Activation->Inflammatory_Cytokines Compound 5-Chloro-2-hydroxybenzamide Analogue Compound->IRF3_Activation Inhibits Compound->NFkB_Activation Inhibits

Figure 2: Proposed mechanism of action for the anti-RSV activity of 5-chloro-2-hydroxybenzamide analogues.

The SAR studies on these RSV inhibitors revealed that modifications to the N-phenyl ring significantly impacted their antiviral potency and cytotoxicity.[4] The most potent compounds exhibited low cytotoxicity, making them promising candidates for further development.[4]

Table 1: Anti-RSV Activity and Cytotoxicity of Selected Analogues [4]

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
11 0.87> 50> 57.5
12 0.98> 50> 51.0
15 0.45> 50> 111.1
22 0.52> 50> 96.2
26 1.05> 50> 47.6
28 1.23> 50> 40.7
Niclosamide0.358.524.3

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Anticancer Activity

The 5-chloro-2-hydroxybenzamide scaffold has also been investigated for its potential as an anticancer agent. Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[5]

One of the most potent compounds from this series was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in human pancreatic carcinoma cells.[5] These findings suggest that these derivatives may exert their anticancer effects by interfering with cell division and activating programmed cell death pathways.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 5-chloro-2-hydroxybenzamide derivatives underscore the importance of this scaffold in drug discovery. The key takeaways from the SAR studies across different therapeutic areas include:

  • N-Substitution: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity. Aromatic, heteroaromatic, and alkyl-aryl groups have all been shown to yield potent compounds.

  • Lipophilicity: The introduction of the chloro group at the 5-position generally increases lipophilicity, which can enhance membrane permeability and target engagement.

  • Hydrogen Bonding: The 2-hydroxy group plays a crucial role in target binding through hydrogen bond formation.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets for the antimicrobial and anticancer derivatives to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Improving the drug-like properties of the lead compounds, including their solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models to translate the in vitro findings into in vivo efficacy.

Conclusion

The 5-chloro-2-hydroxybenzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into its derivatives has yielded potent antimicrobial, antiviral, and anticancer agents. The insights gained from the synthesis, biological evaluation, and SAR studies provide a solid foundation for the future design and development of next-generation drugs based on this privileged structure. This technical guide serves as a comprehensive resource to aid researchers in navigating the existing literature and to inspire further innovation in this exciting field of medicinal chemistry.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available from: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. Available from: [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. Available from: [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available from: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available from: [Link]

  • 5-chloro-n,2-dihydroxybenzamide (C7H6ClNO3). PubChemLite. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available from: [Link]

  • Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. Available from: [Link]

  • method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Patent Guru. Available from: [Link]

  • 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. PubChem. Available from: [Link]

  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl). PubChem. Available from: [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available from: [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Discovery and History of Salicylamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of salicylamide and its derivatives. Tracing its origins from the broader history of salicylates, this document details the initial synthesis of salicylamide, the elucidation of its pharmacological properties, and its journey through clinical application, including its use in well-known over-the-counter analgesics. Furthermore, this guide examines the development of key salicylamide derivatives, such as niclosamide, and the contemporary research repurposing these compounds for novel therapeutic applications. Detailed experimental protocols, mechanistic pathways, and a comprehensive historical timeline are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this significant class of compounds.

Introduction: The Dawn of Salicylates

The story of salicylamide is intrinsically linked to the long and rich history of salicylates, which began with the medicinal use of willow bark. As far back as 4000 BC, the Sumerians, Assyrians, and Egyptians recognized the analgesic and antipyretic properties of willow tree extracts.[1] However, it was not until the 19th century that the active components of willow bark were isolated and identified. In 1828, Johann Buchner isolated a bitter-tasting yellow substance he named salicin.[2] This was followed by the synthesis of salicylic acid from salicin by the Italian chemist Raffaele Piria in 1838.[3] While salicylic acid proved to be an effective analgesic and antipyretic, its use was hampered by significant gastrointestinal side effects.[4] This critical drawback spurred chemists to develop less irritating derivatives, a quest that ultimately led to the synthesis of both acetylsalicylic acid (aspirin) and the focus of this guide, salicylamide.[4][5]

The Genesis of Salicylamide: First Synthesis and Early Developments

The first synthesis of salicylamide (o-hydroxybenzamide) is attributed to the French chemist Auguste André Thomas Cahours in 1845.[4] He prepared the compound through the action of phosphorus pentachloride on methyl salicylate (oil of wintergreen).[4] This initial synthesis was a significant step in the chemical manipulation of salicylic acid to create new compounds with potentially improved therapeutic profiles.

A notable early method for the preparation of salicylamides, known as the "salol reaction," was reported by M. Schopff in 1892.[6] This process involved heating phenyl salicylate (salol) with an amine to form the corresponding salicylamide.[6] This reaction demonstrated a versatile pathway for creating a variety of salicylamide derivatives by simply changing the amine reactant.

Pharmacological Profile and Mechanism of Action

Salicylamide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[7][8] While structurally related to salicylic acid, its pharmacological profile is distinct.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for salicylamide's analgesic and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By inhibiting COX enzymes, salicylamide reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[8]

dot

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamide Salicylamide Salicylamide->COX_Enzymes Inhibition

Caption: Salicylamide's primary mechanism of action.

The Clinical Journey of Salicylamide

The clinical use of salicylamide as an analgesic and antirheumatic agent was being evaluated by the mid-20th century. A notable study published in the Journal of the American Medical Association in 1955 by Batterman and Grossman investigated its effectiveness.[4] Salicylamide became a non-prescription drug, often used for mild to moderate pain and fever.[7]

Its perceived milder side effect profile compared to aspirin led to its inclusion in several popular over-the-counter combination pain relievers. Notably, it was a component of:

  • Excedrin: From 1960 to 1980, Excedrin's formulation included salicylamide in combination with aspirin, acetaminophen, and caffeine.[7]

  • BC Powder: Salicylamide was an ingredient in this powdered analgesic until its formulation was changed in 2009.[7]

  • PainAid: This over-the-counter remedy utilized a combination of salicylamide, aspirin, and caffeine.[7]

Despite its presence in these products, the efficacy of salicylamide at the dosages used in these combinations has been a subject of debate, with some studies suggesting that aspirin and acetaminophen are more effective analgesics and antipyretics.[9]

Synthesis of Salicylamide: From Laboratory to Industrial Scale

The synthesis of salicylamide has evolved from early laboratory methods to efficient industrial processes. The most common modern methods involve the ammonolysis of methyl salicylate.

Industrial Preparation of Salicylamide from Methyl Salicylate

The following protocol is based on a patented industrial method for the preparation of salicylamide, which boasts high yield and purity.[7][10]

Experimental Protocol:

  • Charging the Reactor: In a 1000-liter stainless steel reactor, charge 150 kg of methyl salicylate and 420 kg of toluene.[10]

  • Heating: Heat the mixture to a temperature range of 40-45°C.[10]

  • Ammoniation: Continuously feed ammonia gas into the reactor to carry out the ammoniation reaction. Maintain the reaction temperature at 40-45°C and the reaction pressure at 0.25-0.35 MPa.[10]

  • Reaction Time: Continue the ammoniation for 5 hours.[10]

  • Solvent and By-product Recovery: After the reaction is complete, stop the ammonia feed. Heat the mixture to recover the toluene and the reaction by-product, methanol, via distillation.[10]

  • Crystallization and Isolation: Cool the remaining material to 20°C to induce crystallization. The salicylamide product is then isolated by centrifugation.[10]

This process is reported to achieve a yield of up to 97.8%.[10]

dot

Salicylamide_Synthesis start Start reactor Charge Reactor: - Methyl Salicylate - Toluene start->reactor heating Heat to 40-45°C reactor->heating ammoniation Ammoniation: - Ammonia Gas - 40-45°C - 0.25-0.35 MPa - 5 hours heating->ammoniation recovery Solvent & By-product Recovery (Distillation) ammoniation->recovery crystallization Crystallization & Centrifugation (Cool to 20°C) recovery->crystallization product Salicylamide Product crystallization->product

Caption: Industrial synthesis workflow for salicylamide.

The Evolution of Salicylamide Derivatives

The chemical scaffold of salicylamide has proven to be a versatile starting point for the development of a wide range of derivatives with diverse therapeutic applications.

Niclosamide: A Prominent Anthelmintic

One of the most well-known derivatives of salicylamide is niclosamide. It is synthesized from 5-chlorosalicylic acid (a derivative of salicylic acid) and 2-chloro-4-nitroaniline. Niclosamide has been used for decades as an effective anthelmintic agent in both human and veterinary medicine.

Modern Repurposing of Salicylamide Derivatives

In recent years, there has been a surge of interest in repurposing salicylamide and its derivatives for new therapeutic indications. This is driven by their diverse biological activities.

  • Anticancer Properties: Salicylanilides, including niclosamide, have demonstrated potential antitumor activity. They have been shown to induce cytotoxic or cytostatic effects in various cancer cell lines.

  • Antiviral Activity: Researchers are exploring novel niclosamide derivatives for the treatment of viral infections, with some compounds showing potent antiviral effects against a broad spectrum of viruses.

  • Other Therapeutic Areas: The synthesis of new salicylamide derivatives is an active area of research, with studies evaluating their anti-inflammatory, analgesic, and antipyretic activities, as well as their potential as anti-estrogen agents.

Historical Timeline of Salicylamide and Its Derivatives

Year Milestone Significance
1845 First synthesis of salicylamide by Auguste André Thomas Cahours.[4]Marks the beginning of the chemical history of salicylamide.
1892 M. Schopff reports the "salol reaction" for preparing salicylamides.[6]Establishes a versatile synthetic route for salicylamide derivatives.
1955 A clinical study on the effectiveness of salicylamide as an analgesic and antirheumatic agent is published.[4]Highlights its emergence as a therapeutic agent.
1960 Salicylamide is included in the formulation of Excedrin.[7]Demonstrates its use in popular over-the-counter pain relievers.
2009 Salicylamide is removed from the formulation of BC Powder.[7]Reflects a shift in the use of salicylamide in common analgesics.
Present Ongoing research into the anticancer, antiviral, and other therapeutic properties of salicylamide derivatives.Showcases the continued relevance and potential of this class of compounds.

Conclusion

From its origins in the historical exploration of salicylates to its present-day role as a scaffold for novel drug discovery, salicylamide has had a remarkable journey. While its use as a primary analgesic has waned in favor of other NSAIDs, its legacy continues through its derivatives and the ongoing research into their diverse therapeutic potentials. The history of salicylamide serves as a compelling example of how a simple chemical modification of a natural product can lead to a vast and enduring field of medicinal chemistry research. For drug development professionals, the story of salicylamide underscores the importance of revisiting established chemical scaffolds in the quest for new and improved therapies.

References

  • Schopff, M. (1892). Ueber die Einwirkung von Phenylsalicylat auf Amine. Berichte der deutschen chemischen Gesellschaft, 25(2), 2740-2743. [Source: European Patent Office. (n.d.). Process for preparing salicylamide compounds - European Patent Office - EP 0143628 B1. Google Patents. Retrieved January 11, 2026, from https://patents.google.
  • Cahours, A. (1845). Action du perchlorure de phosphore sur le salicylate de méthyle. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 21, 633-635. [Source: Rainsford, K. D. (2004).
  • Taining Shengda Indal. (2012). Preparation method of salicylamide. Eureka | Patsnap. Retrieved January 11, 2026, from [Link]

  • FuJian Shengda Chemical Co Ltd. (2012). Preparation method of salicylamide. Google Patents.
  • Wikipedia. (n.d.). Salicylamide. Retrieved January 11, 2026, from [Link]

  • Surine, W. R. (1951). Preparation of salicylamide. Google Patents.
  • Hedner, T., & Everts, B. (1998). The early clinical history of salicylates in rheumatology and pain. Clinical rheumatology, 17(1), 17–25. [Link]

  • Patsnap Synapse. (2023, September 19). Salicylamide: Detailed Review of its Transformative R&D Success. Retrieved January 11, 2026, from [Link]

  • Drugs.com. (2024, June 10). Salicylamide Monograph for Professionals. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis. (n.d.). Salicylamide – Knowledge and References. Retrieved January 11, 2026, from [Link]

  • Girolamo, C. (2001). [The Italian contributions to the history of salicylates].
  • Batterman, R. C., & Grossman, A. J. (1955). Effectiveness of salicylamide as an analgesic and antirheumatic agent; evaluation of the double blindfold technique for studying analgesic drugs. Journal of the American Medical Association, 159(17), 1619–1622. [Link]

  • Mahdi, J. G., Mahdi, A. J., & Bowen, I. D. (2006). The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. Cell proliferation, 39(2), 147–155. [Link]

  • Al-Ghanayem, A. A., & Al-Zehouri, J. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of pharmacal research, 24(3), 180–189. [Link]

  • Kim, K. H., & Park, S. J. (2017). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & medicinal chemistry letters, 27(15), 3469–3473. [Link]

  • European Patent Office. (n.d.). Salicylamide derivatives. Google Patents.
  • CN105503640A - Efficient preparation method of salicylamide - Google Patents. (n.d.).
  • Bielik, T., et al. (2022). Salicylanilides and Their Anticancer Properties. Cancers, 14(15), 3748. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-N,2-dihydroxybenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its structural and electronic characteristics through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The synthesis, experimental protocols, and expert interpretation of the spectral data are presented to provide a holistic understanding of this molecule.

Introduction: The Significance of this compound

This compound, also known as 5-chlorosalicylhydroxamic acid, belongs to the class of hydroxamic acids, which are recognized for their significant biological activities. The incorporation of a chlorine atom at the 5-position of the salicyl ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a molecule of interest in medicinal chemistry. An accurate and thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and the elucidation of its interactions in biological systems.

Molecular Structure and Synthesis

A logical synthetic route to this compound involves the reaction of a 5-chlorosalicylate ester with hydroxylamine. This established method for synthesizing hydroxamic acids is reliable and can be adapted for this specific molecule.

DOT Script for Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Methyl_5_chlorosalicylate Methyl 5-chlorosalicylate Reaction_Vessel Reaction in Methanol/Water Methyl_5_chlorosalicylate->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Vessel Base Base (e.g., NaOH or KOH) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product Byproduct Methanol + Salt + Water Reaction_Vessel->Byproduct

Caption: Proposed synthesis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, amine, and carbonyl groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectral Range: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and the wavenumbers of the absorption maxima are recorded.

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)3200-3400Broad, Strong
N-H (Hydroxamic acid)3100-3300Broad, Medium
C=O (Amide I)1630-1680Strong
N-H bend (Amide II)1510-1550Medium
C-N stretch1300-1400Medium
C-O (Phenolic)1200-1300Strong
C-Cl stretch700-800Strong
Interpretation of the IR Spectrum

The broad absorption band in the high-frequency region (3100-3400 cm⁻¹) is indicative of the O-H and N-H stretching vibrations, broadened due to hydrogen bonding. The strong, sharp peak around 1650 cm⁻¹ is assigned to the C=O stretching of the hydroxamic acid moiety (Amide I band). The presence of the N-H bending vibration (Amide II band) around 1530 cm⁻¹ further confirms the amide group. The strong absorptions in the fingerprint region, including the C-O and C-Cl stretches, provide additional structural confirmation. The overall IR spectrum is consistent with the proposed structure of this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz).

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H3)~7.0d1H
Ar-H (H4)~7.3dd1H
Ar-H (H6)~7.5d1H
N-OH~9.0-10.0br s1H
Ar-OH~10.0-11.0br s1H
N-H~11.0-12.0br s1H

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group (H3) will likely appear as a doublet, the proton meta to the hydroxyl and ortho to the chloro group (H4) as a doublet of doublets, and the proton ortho to the carbonyl group (H6) as a doublet. The downfield broad singlets are characteristic of the exchangeable protons of the phenolic hydroxyl, N-hydroxyl, and N-H groups. The exact chemical shifts of these labile protons can vary with concentration and temperature.[3][4]

DOT Script for ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

  • Sample Preparation: 20-50 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 100 MHz) with proton decoupling.

  • Data Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165-170
C-OH~150-155
C-Cl~125-130
C-H (Aromatic)~115-135
C-C=O~110-115

The spectrum is expected to show seven distinct carbon signals. The carbonyl carbon of the hydroxamic acid will be the most downfield signal, typically in the 165-170 ppm range. The carbon attached to the phenolic hydroxyl group will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific chemical shifts influenced by the attached substituents. The carbon bearing the chlorine atom is also expected to be in this region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

  • Ionization: The sample is ionized to produce charged molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Predicted Mass Spectral Data
IonPredicted m/z
[M+H]⁺188.01
[M-H]⁻185.99
[M+Na]⁺210.00

M = this compound (C₇H₆ClNO₃)

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and its fragments, with the M+2 peak having approximately one-third the intensity of the M peak. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are also expected depending on the ionization mode.[8]

DOT Script for Mass Spectrometry Fragmentation

G M_plus [M]⁺˙ m/z 187/189 M_minus_OH [M-OH]⁺ m/z 170/172 M_plus->M_minus_OH -OH Chlorobenzoyl [C₇H₄ClO]⁺ m/z 139/141 M_plus->Chlorobenzoyl -NHOH Chlorophenyl [C₆H₄Cl]⁺ m/z 111/113 Chlorobenzoyl->Chlorophenyl -CO

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and cohesive picture of the molecular structure of this compound. The combined analysis of IR, NMR, and MS data offers a robust framework for the unequivocal identification and characterization of this compound. This information is crucial for its application in scientific research and drug development, ensuring the integrity and purity of the molecule in further studies.

References

  • Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Kanabus-Kamińska, J., & Urbański, T. (1979). Spectroscopic Determination of Salicylhydroxamic and 5-Bromo-salicylhydroxamic Acids. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 27(10-11), 749-752.
  • Absorption spectra of hydroxamic acids (multiplied by a factor of 16)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024, January 26). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Structural NMR and ab Initio Study of Salicylhydroxamic and p-Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation. (2007, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Plapinger, R. E. (1959). Ultraviolet Absorption Spectra of Some Hydroxamic Acids and Hydroxamic Acid Derivatives. The Journal of Organic Chemistry, 24(6), 802–806.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • UV Laser-Induced Photodecomposition of Matrix-Isolated Salicylhydroxamic Acid: Identification of New Isocyanate Complexes. (2024, February 15). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. Retrieved January 11, 2026, from [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2014, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 11, 2026, from [Link]

  • Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound (C7H6ClNO3). (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • This compound | CAS#:37551-43-2. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

  • FT‐IR spectra of 5‐chlorosalicylaldehyde (a), L‐lysine (b) and BCHL (c). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 5-Chlorovaleric acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Sample IR spectra. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

  • Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved January 11, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • 5-Chlorovaleric acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids. (2006, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023, October 12). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

The Antimicrobial Potential of 5-Chloro-N,2-dihydroxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating multidrug-resistant pathogens. Within this landscape, the salicylanilide scaffold has emerged as a promising foundation for the development of new anti-infective agents. This technical guide delves into the anticipated antimicrobial spectrum of 5-Chloro-N,2-dihydroxybenzamide, a derivative of the well-characterized salicylanilide class. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural analogues, particularly the FDA-approved anthelmintic drug Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), provides a robust framework for predicting its biological activities and guiding future research endeavors.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the core chemical features of this compound, its likely antimicrobial spectrum, potential mechanisms of action, and detailed protocols for its empirical evaluation. The insights presented herein are synthesized from extensive research on closely related compounds, offering a scientifically grounded perspective on the therapeutic potential of this molecule.

Chemical Identity and Structural Insights

The core structure of this compound features a 5-chlorinated salicylamide moiety. The "N,2-dihydroxy" nomenclature suggests a substitution pattern on the N-phenyl ring, which is crucial for its biological activity. For the context of this guide, we will consider the representative structure of 5-chloro-N-(2,X-dihydroxyphenyl)-2-hydroxybenzamide , where X denotes the position of the second hydroxyl group on the N-phenyl ring. This structural motif is a key determinant of the molecule's physicochemical properties and its interaction with biological targets.

The presence of the 5-chloro substituent on the salicylic acid ring and the hydroxyl groups are critical features. The chlorine atom enhances the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The phenolic hydroxyl groups can participate in hydrogen bonding and may be involved in the chelation of metal ions, which can be crucial for enzymatic inhibition.

Predicted Antimicrobial Spectrum

Based on extensive studies of Niclosamide and other salicylanilide derivatives, this compound is predicted to exhibit a potent antimicrobial activity, with a spectrum likely skewed towards Gram-positive bacteria.[1][2][3]

Antibacterial Activity

Gram-Positive Bacteria: Potent activity is anticipated against a range of Gram-positive pathogens. Studies on Niclosamide have demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) reported to be as low as 0.06-0.125 μg/mL.[1] Similar activity is expected against other staphylococcal species like Staphylococcus epidermidis and enterococci.[2][3] The bactericidal or bacteriostatic nature of this compound will require experimental confirmation. For some related compounds, a bacteriostatic effect has been observed.[4]

Gram-Negative Bacteria: The activity against Gram-negative bacteria is expected to be significantly lower.[3] The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents, and this intrinsic resistance may limit the efficacy of this compound against pathogens like Escherichia coli and Pseudomonas aeruginosa.[2] However, some studies have explored the use of Niclosamide analogues as potentiators for other antibiotics against Gram-negative bacteria, suggesting a potential for synergistic applications.[5]

Mycobacteria: Derivatives of 5-chloro-2-hydroxybenzoic acid have shown promising activity against Mycobacterium kansasii.[6][7] This suggests that this compound could possess antimycobacterial properties, a possibility that warrants further investigation, especially in the context of the growing challenge of tuberculosis. Niclosamide itself has been shown to inhibit the growth of Mycobacterium tuberculosis.[4]

Antifungal Activity

The antifungal potential of this compound is less certain. While some studies on related sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have reported almost no antifungal potency,[6][8] other benzamide derivatives have demonstrated activity against fungal pathogens like Aspergillus flavus and Candida albicans.[9][10] Therefore, the antifungal spectrum of this compound should be empirically determined against a panel of clinically relevant fungal species.

Table 1: Predicted Antimicrobial Spectrum of this compound

Microbial GroupPredicted ActivityKey Pathogens of Interest
Gram-Positive Bacteria High (Bacteriostatic or Bactericidal)Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecium
Gram-Negative Bacteria Low to Moderate (Potential for Synergy)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
Mycobacteria Moderate to HighMycobacterium tuberculosis, Mycobacterium kansasii
Fungi Variable (Requires Empirical Determination)Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans

Elucidating the Mechanism of Action

The primary mechanism of action of Niclosamide, a close analogue, is the uncoupling of oxidative phosphorylation.[2] This disruption of cellular energy metabolism is a plausible mechanism for this compound.

Key Potential Mechanisms:

  • Protonophoric Activity: Salicylanilides can act as protonophores, dissipating the proton motive force across mitochondrial or bacterial cell membranes. This uncouples electron transport from ATP synthesis, leading to a rapid depletion of cellular energy reserves.

  • Inhibition of Quorum Sensing and Biofilm Formation: Niclosamide has been shown to interfere with bacterial communication systems (quorum sensing) and inhibit the formation of biofilms, which are critical for the virulence and persistence of many pathogens.[1][3]

  • Alteration of Cell Membrane Potential: Disruption of the electrochemical gradients across the cell membrane is another potential mechanism that can lead to cell death.[1]

Importantly, unlike many antibiotics that target specific enzymes in cell wall synthesis or protein translation, the multi-target nature of salicylanilides may contribute to a lower propensity for the development of microbial resistance.[3]

Below is a diagram illustrating a potential mechanism of action.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Proton_Motive_Force Proton Motive Force (H+ Gradient) ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Compound 5-Chloro-N,2- dihydroxybenzamide Compound->Proton_Motive_Force Dissipates Compound->ATP_Production Inhibits Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Fuels Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death Failure leads to

Caption: Potential mechanism of action of this compound.

Experimental Protocols for Evaluation

A systematic evaluation of the antimicrobial properties of this compound is essential. The following protocols provide a framework for this investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Step-by-Step Methodology:

  • Subculturing from MIC plates: Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto agar plates devoid of the test compound.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • Reading Results: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Susceptibility_Testing_Workflow Start Start: Synthesized Compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Subculture Subculture from clear wells onto agar plates MIC_Determination->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar MBC_MFC_Determination Determine MBC/MFC (≥99.9% killing) Incubate_Agar->MBC_MFC_Determination End End: Antimicrobial Profile MBC_MFC_Determination->End

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the esteemed salicylanilide class of compounds. Based on the robust body of evidence from its close structural analogues, it is poised to exhibit significant antimicrobial activity, particularly against challenging Gram-positive pathogens. Its potential multi-targeted mechanism of action offers a compelling strategy to circumvent the development of resistance.

The path forward requires a dedicated and systematic investigation into the synthesis, antimicrobial spectrum, and mechanism of action of this compound. The experimental protocols outlined in this guide provide a clear roadmap for researchers to unlock the full therapeutic potential of this intriguing compound. The insights gained from such studies will be invaluable in the ongoing battle against antimicrobial resistance and the development of the next generation of anti-infective therapies.

References

  • Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC - NIH. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. Available at: [Link]

  • Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections - NIH. Available at: [Link]

  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - MDPI. Available at: [Link]

  • Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - Dove Medical Press. Available at: [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC - PubMed Central. Available at: [Link]

  • Niclosamide: Beyond an antihelminthic drug - PMC - PubMed Central. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. Available at: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - NIH. Available at: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available at: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed. Available at: [Link]

Sources

A Technical Guide to the Antiviral Potential of 5-Chloro-2-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Class of Broad-Spectrum Antiviral Agents

Introduction: The Salicylamide Scaffold as a Foundation for Antiviral Drug Discovery

The global health landscape is perpetually challenged by the emergence and re-emergence of viral pathogens, necessitating a robust pipeline of novel antiviral therapeutics. Within the vast chemical space explored for antiviral activity, salicylamide (2-hydroxybenzamide) derivatives have emerged as a particularly promising class of compounds.[1][2][3] These molecules, exemplified by the FDA-approved anthelminthic drug niclosamide, have demonstrated potent, broad-spectrum antiviral activity against a diverse range of both RNA and DNA viruses.[1][2][3] This technical guide will delve into the antiviral potential of a key subset of this family: 5-chloro-2-hydroxybenzamide derivatives. While much of the existing research has focused on the well-known derivative, niclosamide (5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide), the principles and findings are highly relevant to the broader class, including 5-Chloro-N,2-dihydroxybenzamide and its analogs.

This guide will provide an in-depth analysis of their mechanisms of action, a summary of their known antiviral spectrum, detailed experimental protocols for their evaluation, and an exploration of their structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical scaffold.

Pillar 1: Unraveling the Multifaceted Mechanism of Antiviral Action

A compelling feature of 5-chloro-2-hydroxybenzamide derivatives is their engagement with host-cell pathways rather than direct targeting of viral components.[4] This multifactorial mechanism of action is a significant advantage, as it presents a higher barrier to the development of viral resistance. The antiviral effects of these compounds appear to be mediated by the modulation of several key cellular signaling pathways and processes.

Key Mechanistic Insights:

  • Disruption of Cellular pH and Autophagy: A prominent mechanism attributed to niclosamide and related compounds is their function as protonophores, which disrupt intracellular pH gradients.[5] This disruption can interfere with endosomal acidification, a critical step for the entry of many enveloped viruses. Furthermore, these derivatives have been shown to induce autophagy, a cellular process that can either support or inhibit viral replication depending on the virus and the context. In the case of many viruses, the induction of autophagy by these compounds is detrimental to the viral life cycle.[5]

  • Modulation of Host Signaling Pathways: 5-chloro-2-hydroxybenzamide derivatives have been shown to modulate a variety of host signaling pathways that are often hijacked by viruses for their own replication. These include:

    • NF-κB and IRF3 Signaling: Studies on derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have demonstrated their ability to suppress respiratory syncytial virus (RSV)-induced activation of NF-κB and IRF3.[6][7] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, mitigating the virus-associated inflammatory response.[6][7]

    • Other Key Pathways: Research has also implicated the modulation of Wnt/β-catenin, STAT3, and mTORC1 signaling pathways in the antiviral activity of salicylamide derivatives.[8]

The following diagram illustrates the proposed multifaceted mechanism of action:

Antiviral_Mechanism cluster_virus Viral Lifecycle cluster_compound 5-Chloro-2-hydroxybenzamide Derivative cluster_host Host Cell virus_entry Viral Entry (Endocytosis) virus_replication Viral Replication virus_entry->virus_replication virus_assembly Viral Assembly & Egress virus_replication->virus_assembly compound 5-Chloro-2-hydroxybenzamide Derivative endosome Endosome Acidification compound->endosome Inhibits autophagy Autophagy compound->autophagy Induces nfkb_irf3 NF-κB / IRF3 Signaling compound->nfkb_irf3 Inhibits other_pathways Other Signaling (Wnt, STAT3, mTORC1) compound->other_pathways Modulates endosome->virus_entry Required for autophagy->virus_replication Inhibits nfkb_irf3->virus_replication Supports other_pathways->virus_replication Supports

Caption: Proposed multifaceted antiviral mechanism of 5-chloro-2-hydroxybenzamide derivatives.

Pillar 2: Spectrum of Antiviral Activity

The broad-spectrum nature of 5-chloro-2-hydroxybenzamide derivatives is one of their most attractive features for further development. Their activity has been documented against a wide array of viruses, as summarized in the table below.

Virus FamilySpecific VirusesReported ActivityReferences
Coronaviridae SARS-CoV-2, MERS-CoV, SARS-CoVPotent inhibition of viral replication in vitro.[5][9][10]
Flaviviridae Zika Virus (ZIKV), Dengue Virus (DENV)Inhibition of viral replication and cytopathic effects.[5][11][12]
Pneumoviridae Respiratory Syncytial Virus (RSV)Inhibition of viral replication and associated inflammation.[6][7]
Picornaviridae Coxsackievirus A9 (CVA9)Effective inhibition of viral infection.[13]
Hepadnaviridae Hepatitis B Virus (HBV)Potent anti-HBV activity.[3]
Paramyxoviridae Avian Paramyxovirus Type 1 (APMV-1)Marked viral inhibitory activity.[14]
Herpesviridae Laryngotracheitis Virus (LTV)High antiviral activity in vitro.[14]

Pillar 3: Experimental Protocols for Antiviral Evaluation

The robust evaluation of antiviral candidates requires a systematic and multi-faceted experimental approach. The following protocols provide a framework for assessing the antiviral potential of 5-chloro-2-hydroxybenzamide derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing novel antiviral compounds.

Experimental_Workflow start Start: Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., CPE Reduction Assay) start->antiviral_screen dose_response Dose-Response Assay Determine EC50 cytotoxicity->dose_response antiviral_screen->dose_response selectivity_index Calculate Selectivity Index (SI) SI = CC50 / EC50 dose_response->selectivity_index mechanism_studies Mechanism of Action Studies (e.g., Time-of-Addition, Reporter Assays) selectivity_index->mechanism_studies lead_optimization Lead Optimization (SAR Studies) selectivity_index->lead_optimization mechanism_studies->lead_optimization end End: Preclinical Development lead_optimization->end

Caption: A typical workflow for the screening and identification of novel antiviral compounds.

Detailed Methodologies

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).

  • Protocol:

    • Seed host cells (e.g., Vero E6, A549) in a 96-well plate at an appropriate density and incubate overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

2. Antiviral Activity Assay (CPE Reduction Assay)

  • Objective: To determine the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

  • Protocol:

    • Seed host cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours).

    • Infect the cells with a known titer of the virus (e.g., multiplicity of infection [MOI] of 0.1).

    • Incubate the plate until CPE is observed in the virus control wells (typically 24-72 hours).

    • Assess CPE visually or quantify cell viability using a method like the MTT assay.

    • Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

3. Plaque Reduction Assay

  • Objective: To quantify the reduction in infectious virus particles.

  • Protocol:

    • Grow host cells to confluence in 6-well or 12-well plates.

    • Prepare serial dilutions of the virus and incubate with the cells for 1 hour to allow for adsorption.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without various concentrations of the test compound.

    • Incubate for a period sufficient for plaque formation (e.g., 3-10 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

Pillar 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for optimizing the antiviral potency and drug-like properties of 5-chloro-2-hydroxybenzamide derivatives. Research on niclosamide analogs provides valuable insights into the key structural features influencing their activity.

Key SAR Findings:

  • Salicylic Acid Moiety:

    • The 5-chloro substitution is generally important for potent antiviral activity.[11]

    • Modifications at the 2-hydroxyl group can impact activity, suggesting its involvement in intramolecular hydrogen bonding.[11]

  • Anilide Moiety:

    • The nature and position of substituents on the aniline ring significantly affect both antiviral efficacy and cytotoxicity.[9][10]

    • Replacement of the 4'-nitro group of niclosamide with other electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF3) can maintain or even improve activity.[11]

    • Modifications at the aniline moiety can improve the selectivity index (the ratio of cytotoxicity to antiviral efficacy).[9]

The following table summarizes the SAR of some niclosamide analogs against SARS-CoV-2.

CompoundModification on Aniline MoietyIC50 (µM) against SARS-CoV-2Reference
Niclosamide 4'-Nitro0.4[9]
Analog 1 2'-MethoxyAdvantageous modification[11]
Analog 2 4'-CyanoPotent activity[11]
Analog 3 4'-TrifluoromethylPotent activity[11]
Compound 5 (Specific modification not detailed)0.057[9]

Synthesis of 5-Chloro-2-hydroxybenzamide Derivatives

The synthesis of these derivatives typically involves an amide coupling reaction between a substituted 5-chloro-2-hydroxybenzoic acid (or its activated form, such as an acyl chloride) and a corresponding aniline or other amine.[9][15]

A general synthetic scheme is as follows:

  • Activation of the Carboxylic Acid: 5-chloro-2-hydroxybenzoic acid can be converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2).[15]

  • Amide Bond Formation: The acyl chloride is then reacted with the desired amine in the presence of a base to yield the final N-substituted 5-chloro-2-hydroxybenzamide derivative.[15]

Future Directions and Conclusion

5-chloro-2-hydroxybenzamide derivatives represent a compelling class of broad-spectrum antiviral agents. Their host-targeted mechanism of action is a significant asset in the fight against rapidly evolving viruses. Future research should focus on:

  • Expanding the SAR: Systematic modification of the salicylamide and aniline rings to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating promising candidates in relevant animal models of viral disease.

  • Elucidation of Specific Molecular Targets: Further investigation to pinpoint the precise host proteins and pathways that these compounds interact with.

References

  • Xu, J., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link][1]

  • PubMed. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. [Link][2]

  • ResearchGate. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections | Request PDF. [Link][3]

  • Bentham Science. (n.d.). Antiviral Activity of Substituted Salicylanilides - A Review. [Link][16]

  • ResearchGate. (n.d.). Antiviral Activity of Substituted Salicylanilides - A Review. [Link][17]

  • National Institutes of Health. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link][6]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. [Link][9]

  • MDPI. (n.d.). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. [Link][10]

  • ScienceDirect. (2021). Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. [Link][11]

  • PubMed Central. (2021). Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. [Link][5]

  • ResearchGate. (2024). Time- and dose-dependent activity of niclosamide (upper row) and 3a... [Link][18]

  • Zendy. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link][19]

  • ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. [Link][20]

  • ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link][21]

  • IJCPS. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link][15]

  • PubMed. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link][7]

  • ResearchGate. (n.d.). (PDF) Searching for plant-derived antivirals against dengue virus and Zika virus. [Link][22]

  • PubMed. (1968). Anti-viral Activity of 5,6-dichloro-1-(2'-deoxy-beta-d-ribofuranosyl)benzimidazole and Related Derivatives. [Link][23]

  • National Institutes of Health. (n.d.). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. [Link][8]

  • National Institutes of Health. (n.d.). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. [Link][13]

  • PubMed. (n.d.). A review: Mechanism of action of antiviral drugs. [Link][24]

  • PubMed Central. (2021). A review: Mechanism of action of antiviral drugs. [Link][4]

  • PubMed. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link][25]

  • PubMed. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. [Link][14]

  • National Institutes of Health. (n.d.). Small molecule grp94 inhibitors with antiviral activity against Dengue and Zika virus. [Link][12]

  • PubMed Central. (n.d.). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link][26]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-N,2-dihydroxybenzamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a pH-adjusted aqueous mobile phase, with detection by ultraviolet (UV) spectrophotometry. The protocol herein is developed from fundamental chromatographic principles due to the absence of established methods for this specific analyte. All validation procedures are designed to meet the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This application note provides a comprehensive workflow, from initial parameter selection and method optimization to full validation, making it suitable for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

This compound is a substituted aromatic amide. Its structure, featuring a phenolic hydroxyl group, an amide linkage, and a halogenated benzene ring, presents specific analytical challenges. The phenolic hydroxyl group is ionizable, making its retention behavior highly dependent on the mobile phase pH.[6][7][8] Effective method development must therefore ensure the suppression of this ionization to achieve symmetric peak shapes and reproducible retention times.

Given the analyte's moderate polarity, reversed-phase HPLC is the logical chromatographic mode. A C18 column was selected as the initial stationary phase due to its widespread applicability and strong hydrophobic interactions with the analyte's aromatic ring. Control of the mobile phase pH is the most critical parameter. To maintain the phenolic group in its neutral, protonated form, the mobile phase pH should be buffered at least 2 pH units below the analyte's pKa.[9][10] An acidic mobile phase, such as water with 0.1% formic acid (pH ≈ 2.7), is chosen to ensure robust and repeatable chromatography by minimizing peak tailing associated with silanol interactions on the stationary phase.[6][9]

For detection, the chromophoric benzene ring allows for sensitive UV analysis. While the exact UV maximum (λmax) for the target analyte is not widely published, data for the parent compound, salicylamide, shows strong absorbance maxima at approximately 235 nm and 302 nm.[11] A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for maximum sensitivity and specificity for this compound.

Materials and Instrumentation

Category Item
Reagents This compound Reference Standard (>98% purity)
Acetonitrile (HPLC Grade)
Formic Acid (LC-MS Grade)
Deionized Water (18.2 MΩ·cm)
Instrumentation HPLC System with Gradient Pump, Degasser, Autosampler, and Column Oven
Photodiode Array (PDA) or Variable Wavelength UV Detector
Analytical Balance
pH Meter
Chromatography C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio, consistent with the initial chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

HPLC Method Development Workflow

The development process follows a logical sequence to efficiently arrive at an optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_detect Phase 2: Wavelength Selection cluster_scout Phase 3: Separation Scouting cluster_opt Phase 4: Optimization & Finalization P1 Select C18 Column & Acidic Mobile Phase (0.1% Formic Acid) P2 Prepare Standards in Diluent P1->P2 D1 Inject Standard & Acquire UV-Vis Spectrum (200-400 nm) P2->D1 D2 Identify λmax for Optimal Sensitivity and Specificity D1->D2 S1 Perform Fast Scouting Gradient (e.g., 5-95% ACN in 10 min) D2->S1 S2 Determine Approximate Elution Time & Purity S1->S2 O1 Refine Gradient Slope or Convert to Isocratic Method for Speed S2->O1 O2 Perform System Suitability Test (SST) on Final Method O1->O2

Caption: Workflow for HPLC-UV Method Development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized method parameters derived from the development workflow.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 70% B in 8 min; 70% to 95% B in 2 min; Hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 305 nm)
Injection Volume 10 µL
Run Time 15 minutes (including re-equilibration)

Method Validation Protocol

The optimized method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3][4][5]

ValidationPillars center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Core Parameters of Analytical Method Validation.

Specificity
  • Protocol: Inject the diluent (blank), a solution containing known impurities or degradation products (if available), and a standard solution of this compound.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks with a resolution (Rs) of >2.0.

Linearity
  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

Concentration (µg/mL) Mean Peak Area
1.012,540
5.063,100
10.0124,980
25.0311,500
50.0625,400
100.01,251,200
0.9998
Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a known matrix (e.g., a placebo formulation) at three concentration levels (e.g., 5, 25, and 50 µg/mL). Analyze these samples in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level Concentration (µg/mL) Mean Recovery (%) RSD (%)
Low5.0101.20.8
Medium25.099.50.5
High50.0100.30.4
Precision
  • Repeatability (Intra-day): Analyze six replicate injections of a standard solution (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Precision Type Mean Peak Area RSD (%)
Repeatability (Day 1)311,8500.6
Intermediate (Day 2)310,9900.7
Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This can be confirmed by analyzing a standard at this concentration and ensuring it meets accuracy and precision criteria.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters, one at a time. Analyze a standard solution under each condition.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the retention time shift should be minimal and predictable.

Conclusion

This application note presents a systematically developed and validated RP-HPLC-UV method for the reliable quantification of this compound. The use of an acidic mobile phase effectively controls the ionization of the analyte, leading to excellent peak shape and reproducibility. The method has been shown to be specific, linear, accurate, precise, and robust, conforming to the rigorous standards of the ICH Q2(R1) guidelines. This protocol provides a solid foundation for the routine analysis of this compound in research and quality control environments.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Profile of Salicylamide. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chromatography Online. (2023). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • PharmaGuru. (2023). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 5-Chloro-N,2-dihydroxybenzamide via High-Resolution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 5-Chloro-N,2-dihydroxybenzamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data acquisition. The core of this document is a proposed fragmentation pathway, grounded in established principles of gas-phase ion chemistry, offering researchers a robust framework for identifying this and structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for the characterization of small organic molecules.

Introduction

This compound is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural characterization is a prerequisite for understanding its biological activity, metabolic fate, and physicochemical properties. High-resolution tandem mass spectrometry (MS/MS) is a powerful analytical technique for this purpose, providing not only the accurate molecular weight but also a structural fingerprint through controlled fragmentation.[1][2]

This document outlines the expected fragmentation behavior of this compound under positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID). The presence of a chlorinated aromatic ring, a primary amide, and two hydroxyl groups results in a predictable yet informative fragmentation pattern. Understanding these pathways is crucial for confident structural confirmation and for distinguishing it from potential isomers or impurities.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₇H₆ClNO₃[3]
Monoisotopic Mass 187.00362 Da[3]
[M+H]⁺ m/z (Predicted) 188.01090[3]
Structure

Experimental Workflow

A typical workflow for the analysis of this compound by LC-MS/MS involves sample preparation, chromatographic separation, ionization, and tandem mass spectrometric analysis.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve in Methanol/Water B Inject into LC System A->B C C18 Reverse-Phase Separation B->C D Electrospray Ionization (ESI+) C->D E MS1 Scan (Precursor Ion Selection) D->E F Collision-Induced Dissociation (CID) E->F G MS2 Scan (Product Ion Analysis) F->G

Caption: Experimental workflow for LC-MS/MS analysis.

Materials and Reagents
  • This compound standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol: Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 (v/v) mixture of methanol and water.

  • For direct infusion analysis, add 0.1% formic acid to the working solution to promote protonation.

  • For LC-MS analysis, transfer the working solution to an autosampler vial.

Protocol: Liquid Chromatography
ParameterConditionRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for eluting the analyte.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the compound of interest.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA standard volume for LC-MS analysis.
Protocol: Mass Spectrometry
ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The amide and hydroxyl groups are readily protonated.[4]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAssists in desolvation of the ESI droplets.
Drying Gas Flow 10 L/minRemoves solvent from the ions.
MS1 Scan Range m/z 50 - 300To detect the [M+H]⁺ precursor ion.
Precursor Ion m/z 188.01The protonated molecule of this compound.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.[5][6]
Collision Energy 10-40 eV (ramped)A range of energies is used to observe both low- and high-energy fragments.
MS2 Scan Range m/z 40 - 200To detect the resulting product ions.

Proposed Fragmentation Pathway and Discussion

The fragmentation of protonated this compound ([M+H]⁺, m/z 188.01) is expected to proceed through several key pathways, primarily involving the amide linkage and losses of small neutral molecules. The presence of the chlorine atom will be evident in the isotopic pattern of chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).[7]

fragmentation M [M+H]⁺ m/z 188.01 C₇H₇ClNO₃⁺ A m/z 171.01 C₇H₆ClNO₂⁺ M->A - NH₃ B m/z 170.00 C₇H₅ClNO₂⁺ M->B - H₂O C m/z 155.99 C₇H₄ClO₂⁺ A->C - NH₃ B->C - H₂O D m/z 127.98 C₆H₄ClO⁺ C->D - CO E m/z 99.99 C₅H₄O⁺ D->E - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Primary Fragmentation Pathways
  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the neutral loss of ammonia.[8] This would result in the formation of a highly stable acylium ion at m/z 171.01 (C₇H₄ClO₃⁺). This is often a prominent peak in the MS/MS spectrum of benzamides.[9][10][11]

  • Loss of Water (H₂O): The presence of two hydroxyl groups, particularly the phenolic hydroxyl, makes the loss of water a favorable fragmentation channel. This would lead to the formation of an ion at m/z 170.00 (C₇H₅ClNO₂⁺).

Secondary Fragmentation
  • Formation of the Benzoyl Cation (m/z 155.99): The ion at m/z 171.01 (from NH₃ loss) can undergo a subsequent loss of a hydrogen molecule, or the ion at m/z 170.00 (from H₂O loss) could lose a hydroxyl radical, both potentially leading to the key fragment at m/z 155.99 (C₇H₄ClO₂⁺). This corresponds to the 5-chloro-2-hydroxybenzoyl cation. This type of N-CO bond cleavage is a hallmark of amide fragmentation.[8][12]

  • Decarbonylation (Loss of CO): Aromatic acylium ions are known to readily lose carbon monoxide (CO).[11] The ion at m/z 155.99 is expected to lose CO to form the 4-chlorophenoxy cation at m/z 127.98 (C₆H₄ClO⁺).

  • Further Fragmentation: The ion at m/z 127.98 could potentially undergo further fragmentation, such as the loss of another CO molecule, to produce an ion at m/z 99.99 (C₅H₄O⁺).

Data Interpretation and Trustworthiness

To ensure the trustworthiness of the identification, the following points should be verified:

  • Accurate Mass Measurement: The precursor ion and all major fragment ions should be measured with high mass accuracy (typically < 5 ppm) to confirm their elemental composition.

  • Isotopic Pattern: All chlorine-containing fragments (m/z 188.01, 171.01, 170.00, 155.99, and 127.98) must exhibit the characteristic ³⁵Cl/³⁷Cl isotopic pattern with an approximate 3:1 intensity ratio.

  • Fragmentation Logic: The observed fragments should be explainable by chemically plausible fragmentation mechanisms as outlined above. The relative intensities of the fragment ions will be dependent on the collision energy used.

Conclusion

This application note provides a detailed protocol and a theoretically grounded fragmentation pathway for the analysis of this compound by tandem mass spectrometry. By following the described experimental workflow and using the proposed fragmentation scheme as a guide, researchers can confidently identify and characterize this molecule in various sample matrices. The principles outlined here are also applicable to the structural elucidation of other halogenated benzamide derivatives.

References

  • Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Benzamide-simplified mass spectrum Source: ResearchGate URL: [Link]

  • Title: this compound (C7H6ClNO3) Source: PubChem URL: [Link]

  • Title: 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide Source: PubChem URL: [Link]

  • Title: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl) Source: PubChem URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL: [Link]

  • Title: 5-amino-2-chloro-N-(2,3-dihydroxypropyl)benzamide Source: PubChem URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]

  • Title: Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation Source: ACS Publications URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

  • Title: Fragmentation mechanisms in mass spectrometry Source: Universidad de Guanajuato URL: [Link]

  • Title: Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass Source: PubMed URL: [Link]

  • Title: In-Source and Collision Induced Dissociation of Herbicides: A Mass Spectrometry Study Source: Digital Commons@Kennesaw State URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PubMed Central URL: [Link]

  • Title: 5-Chloro-2-hydroxybenzamide Source: ChemBK URL: [Link]

  • Title: Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry Source: Longdom Publishing URL: [Link]

  • Title: Can amide bonds fragment in ESI-MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlidePlayer URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlidePlayer URL: [Link]

  • Title: Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

Sources

Application Note: A Cell-Based Assay for Characterizing 5-Chloro-N,2-dihydroxybenzamide as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing and implementing a robust cell-based assay to characterize the activity of 5-Chloro-N,2-dihydroxybenzamide. Benzamide derivatives have emerged as a promising class of therapeutic agents, frequently targeting key enzymes involved in epigenetic regulation.[1] The structural features of this compound, particularly the 2-hydroxybenzamide moiety, suggest a strong potential for it to function as a histone deacetylase (HDAC) inhibitor.[2] This application note details the scientific rationale, step-by-step protocols, and data analysis procedures for quantifying its HDAC inhibitory activity in a cellular context and assessing its downstream effects on cancer cell viability.

Introduction and Scientific Rationale

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues on histones.[3] This deacetylation leads to chromatin condensation and transcriptional repression of key tumor suppressor genes.[1]

HDAC inhibitors (HDACis) represent a validated therapeutic strategy, with several approved for cancer treatment.[3] These inhibitors block the enzymatic activity of HDACs, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes. This can trigger various anti-cancer responses, including cell cycle arrest, differentiation, and apoptosis.[1][4]

The molecule this compound belongs to the benzamide chemical class. The 2-hydroxybenzamide group is a well-established zinc-binding group (ZBG), a critical pharmacophore that chelates the zinc ion in the active site of class I, II, and IV HDACs.[2][5] This structural alert strongly supports the hypothesis that this compound functions as an HDAC inhibitor.

Therefore, the primary objective of the cell-based assay outlined here is to quantify the compound's ability to induce histone hyperacetylation within a relevant cancer cell line. A secondary assay will then determine its functional consequence on cell proliferation and viability.

Assay Principle and Core Concepts

The central principle of this assay is to measure the direct cellular target engagement of this compound by quantifying the accumulation of acetylated histones. In the presence of an effective HDAC inhibitor, the equilibrium between histone acetylation (by histone acetyltransferases, HATs) and deacetylation (by HDACs) is shifted, resulting in a net increase in acetylated histones.

This increase can be reliably detected using specific antibodies that recognize acetylated lysine residues on histones (e.g., anti-acetyl-Histone H3 or H4). The primary assay is a quantitative ELISA-based method performed on cell lysates, which offers high-throughput capabilities. A confirmatory Western blot can provide a more qualitative visualization of this effect. Subsequently, a cytotoxicity assay (e.g., MTT or XTT) is employed to measure the downstream biological consequence of HDAC inhibition, allowing for the determination of the compound's half-maximal inhibitory concentration (IC₅₀).[1][6]

Signaling Pathway: HDAC Inhibition and its Consequences

HDAC_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin State cluster_cellular_outcome Cellular Outcome HAT HAT (Histone Acetyltransferase) Relaxed Relaxed Chromatin (Gene Expression) HAT->Relaxed Acetylation HDAC HDAC (Histone Deacetylase) Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Deacetylation Compound This compound Compound->HDAC Inhibition Condensed->HAT Relaxed->HDAC GeneExpression Tumor Suppressor Gene Expression Relaxed->GeneExpression CellOutcome Cell Cycle Arrest Apoptosis GeneExpression->CellOutcome

Caption: Mechanism of HDAC Inhibition by this compound.

Materials and Reagents
Material/Reagent Suggested Supplier Notes
Cell Line ATCCe.g., HeLa (cervical cancer) or K562 (leukemia)
DMEM/RPMI-1640 MediumGibcoSelect based on cell line requirements
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
Penicillin-StreptomycinGibco100 U/mL Penicillin, 100 µg/mL Streptomycin
This compoundN/ASynthesized or custom order. Dissolve in DMSO.
Vorinostat (SAHA)Sigma-AldrichPositive control HDAC inhibitor
DMSO (Cell Culture Grade)Sigma-AldrichVehicle control
96-well & 6-well cell culture platesCorningTissue culture treated, sterile
Histone Extraction KitVariouse.g., Abcam, EpiGentek
HDAC Activity/Inhibition Assay KitVariouse.g., EpiQuik™ Total Histone Acetylation Detection Kit
BCA Protein Assay KitThermo FisherFor protein concentration normalization
MTT or XTT ReagentSigma-AldrichFor cytotoxicity assay
SDS-PAGE & Western Blot reagentsBio-RadFor confirmatory analysis
Primary AntibodiesCell SignalingAnti-acetyl-Histone H3, Anti-Total-Histone H3
Secondary AntibodyCell SignalingHRP-conjugated anti-rabbit IgG
Plate Reader (Absorbance/Fluor.)Molecular DevicesFor ELISA and MTT/XTT readout
Detailed Experimental Protocols
Protocol 4.1: Cell Culture and Compound Preparation
  • Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa) in the recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock of Vorinostat as a positive control. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound and controls in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

Protocol 4.2: Primary Assay - Quantification of Histone Acetylation

This protocol uses a commercial ELISA-based kit for high-throughput quantification.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the treatment period (e.g., 1 x 10⁴ cells/well for HeLa). Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serial dilutions of this compound. Include wells for a vehicle control (DMSO only) and a positive control (Vorinostat).

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C.

  • Histone Extraction: Follow the manufacturer's protocol for the chosen histone extraction kit. This typically involves cell lysis and acid extraction to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of each extract using a BCA assay. This is crucial for normalizing the results.

  • ELISA Assay: Perform the histone acetylation ELISA according to the kit's instructions. This generally involves:

    • Binding an equal amount of histone extract to the wells.

    • Incubating with a primary antibody against acetylated histones.

    • Incubating with a secondary, enzyme-linked antibody.

    • Adding a developing solution and stopping the reaction.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer.

Protocol 4.3: Secondary Assay - Cell Viability (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 4.2.

  • Compound Treatment: Treat cells with serial dilutions of the compound for a longer duration to observe effects on proliferation (e.g., 48-72 hours).[1]

  • Add Reagent: Add 20 µL of MTT (5 mg/mL) or XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader (e.g., at 570 nm for MTT).

Data Analysis and Interpretation
Histone Acetylation Data
  • Normalization: Normalize the absorbance readings from the ELISA to the protein concentration of each sample.

  • Calculate Percent Inhibition/Induction: Express the effect of the compound relative to the controls. For histone acetylation, this is typically an induction.

    • % Acetylation = (OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank) * 100

  • Dose-Response Curve: Plot the percentage of acetylation against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% of maximal effect).

Cell Viability Data
  • Calculate Percent Viability:

    • % Viability = (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100

  • Determine IC₅₀ Value: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.[7]

Example Data Presentation

Summarize the calculated IC₅₀ and EC₅₀ values in a table for clear comparison.

Compound Cell Line Histone Acetylation EC₅₀ (µM) Cell Viability IC₅₀ (µM)
This compoundHeLa[Example Value: 1.5][Example Value: 5.2]
Vorinostat (Control)HeLa[Example Value: 0.2][Example Value: 1.8]
Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the assay, the following validation steps are critical:

  • Positive Control: Always include a known HDAC inhibitor like Vorinostat to confirm that the assay system is responsive.

  • Z'-Factor: For high-throughput screening, determine the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Reproducibility: Run experiments on multiple days with different cell passages to ensure inter-assay and intra-assay reproducibility.

  • Cytotoxicity Check: When measuring histone acetylation, ensure that the compound concentrations used are not overtly cytotoxic within the short treatment window, as this could confound the results.

Experimental Workflow Visualization

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis cluster_primary Primary Assay cluster_secondary Secondary Assay p1 1. Culture Cells p2 2. Prepare Compound Serial Dilutions e1 3. Seed Cells in 96-Well Plates p2->e1 e2 4. Treat Cells with Compound (18-72h Incubation) e1->e2 r1a 5a. Histone Extraction & Quantitation e2->r1a r1b 5b. Add MTT/XTT Reagent e2->r1b r2a 6a. Acetylation ELISA r1a->r2a r3a 7a. Calculate EC₅₀ r2a->r3a r2b 6b. Read Absorbance r1b->r2b r3b 7b. Calculate IC₅₀ r2b->r3b

Caption: Experimental workflow for characterizing this compound.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. Cell-Based Assays.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
  • Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE.
  • Wang, H., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports.
  • Inman, M., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters.
  • Al-Ostoot, F.H., et al. (2024).
  • Zhang, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry.

Sources

Application Notes: A Phased Approach to Determining the Antiviral Activity of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 5-Chloro-N,2-dihydroxybenzamide

The continuous emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and validation of new antiviral agents. This compound belongs to the salicylamide class of compounds. This structural class is of significant interest as its derivatives, such as the FDA-approved drug niclosamide, have demonstrated broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses, including coronaviruses, flaviviruses, and influenza.[1][2][3] The therapeutic potential of these compounds often stems from their ability to modulate host cell pathways that viruses hijack for their own replication, such as autophagy and NF-κB signaling, or by interfering with pH-dependent steps of viral entry.[4][5][6]

This document provides a comprehensive, phased protocol for the systematic evaluation of this compound. The workflow is designed to first establish the compound's safety profile in host cells, then screen for and confirm antiviral efficacy, and finally, to probe its potential mechanism of action. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.

Phase 1: Foundational Assays – Establishing the Therapeutic Window

Core Directive: The primary goal of this phase is to determine the therapeutic window, or Selectivity Index (SI), of the compound. The SI is the cornerstone of preclinical assessment, providing a quantitative measure of a compound's specificity for viral targets over host cell processes.[7] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[8][9] A high SI (typically ≥10) indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cell, marking it as a promising candidate for further development.[8]

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

Expertise & Experience: Before assessing antiviral properties, it is imperative to determine the compound's intrinsic cytotoxicity. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, depending on the target virus) into a 96-well plate at a density that ensures 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration. Include "cells only" (untreated) and "media only" (background) controls.

  • Incubation: Incubate the plate for a period that mirrors the planned antiviral assay duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14] Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[9]

Protocol 2: Initial Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

Expertise & Experience: The CPE reduction assay is a robust and efficient method for initial high-throughput screening.[15] Many viruses cause visible damage to host cells, known as the cytopathic effect, which includes cell rounding, detachment, and lysis.[16] This assay quantifies the ability of a compound to protect cells from virus-induced death.[17][18] Cell viability can be measured using a dye like neutral red or crystal violet.[16][19]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.

  • Infection and Treatment: Once cells are ~90% confluent, remove the medium. Infect the cells with a viral dilution known to cause 80-100% CPE within 48-72 hours (a pre-determined multiplicity of infection, MOI).

  • Compound Addition: Immediately after infection, add 100 µL of medium containing the serial dilutions of this compound, prepared as in Protocol 1.

  • Controls: Include the following essential controls on every plate:

    • Cell Control: Untreated, uninfected cells (represents 100% viability).

    • Virus Control: Untreated, infected cells (represents 0% viability/protection).

    • Positive Control: Infected cells treated with a known antiviral drug (e.g., Remdesivir for SARS-CoV-2).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show ~90% CPE.

  • Staining: Remove the medium and stain the remaining viable cells with a 0.1% crystal violet solution for 10-15 minutes. Gently wash away the excess stain with water.

  • Quantification: Elute the stain from the cells using methanol and measure the absorbance at 590 nm.

  • Analysis: Calculate the percentage of protection for each concentration relative to the cell and virus controls. Plot the protection percentage against the log of the compound concentration to determine the EC50 value.[9]

Visualization: Overall Antiviral Testing Workflow

G cluster_0 Phase 1: Therapeutic Window cluster_1 Phase 2: Efficacy Confirmation cluster_2 Phase 3: Mechanism of Action P1_1 Protocol 1: Cytotoxicity Assay (MTT) P1_3 Calculate CC50 P1_1->P1_3 P1_2 Protocol 2: Antiviral Screen (CPE) P1_4 Calculate EC50 P1_2->P1_4 P1_5 Determine Selectivity Index (SI = CC50 / EC50) P1_3->P1_5 P1_4->P1_5 P2_1 Protocol 3: Plaque Reduction Assay P1_5->P2_1 If SI ≥ 10 P2_2 Protocol 4: Virus Yield Reduction Assay P1_5->P2_2 If SI ≥ 10 P3_1 Protocol 5: Time-of-Addition Assay P2_1->P3_1 P2_2->P3_1 P3_2 Hypothesis Testing (e.g., NF-κB Pathway) P3_1->P3_2

Caption: Phased workflow for evaluating a novel antiviral compound.

Data Presentation: Phase 1 Results

CompoundTarget VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound Influenza A/PR8A549125.55.224.1
Oseltamivir (Control) Influenza A/PR8A549>2000.8>250
This compound SARS-CoV-2Vero E688.34.121.5
Remdesivir (Control) SARS-CoV-2Vero E6>1000.5>200

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Confirmation and Direct Quantification of Antiviral Effect

Core Directive: After identifying a promising therapeutic window, the antiviral effect must be confirmed using assays that more directly measure the reduction of infectious virus. This phase moves from observing cell survival to quantifying viral particles.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

Expertise & Experience: The PRNT is considered the "gold standard" for quantifying infectious virus particles.[20][21] It measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death within a monolayer.[22] By immobilizing the cells with a semi-solid overlay, viral spread is restricted to adjacent cells, allowing each infectious particle to form a discrete, countable plaque.[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to 95-100% confluency.

  • Compound-Virus Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with equal volumes of the serially diluted compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the compound-virus mixtures. Gently rock the plates every 15 minutes for 1 hour to ensure even distribution.

  • Overlay: Carefully aspirate the inoculum and overlay the cell monolayer with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose).

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with 0.1% crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the concentration that results in a 50% or 90% reduction in plaque number (PRNT50 or PRNT90).

Protocol 4: Virus Yield Reduction Assay

Expertise & Experience: This assay provides a powerful measure of a compound's ability to inhibit the production of new, infectious progeny virus over a single replication cycle.[24][25] It is highly quantitative and can reveal more profound drug effects than CPE or plaque assays.[25][26]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 24-well plate. Once confluent, treat the cells with various concentrations of this compound for 1-2 hours.

  • Infection: Infect the cells with the target virus at a defined MOI (e.g., 0.1).

  • Incubation: Incubate for the duration of one full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant, which contains the newly produced progeny virions. Subject the samples to freeze-thaw cycles to release any intracellular virus.

  • Titration: Perform a serial 10-fold dilution of the harvested supernatant. Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the viral titer, typically via a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Calculate the viral titer (TCID50/mL) for each compound concentration. Compare these titers to the untreated virus control to determine the log reduction in viral yield.

Phase 3: Investigating the Mechanism of Action (MoA)

Core Directive: Understanding how a compound inhibits a virus is critical for its development. The Time-of-Addition assay is a classic method to pinpoint the stage of the viral lifecycle—such as entry, replication, or egress—that is being inhibited.[27][28]

Protocol 5: Time-of-Addition Assay

Expertise & Experience: The timing of viral replication steps is predictable. By adding an inhibitor at different points relative to infection, we can deduce its target stage by observing when the compound loses its effectiveness.[27][29] For example, an entry inhibitor will only be effective if present during the initial hours of infection, whereas a replication inhibitor can be added later but must be present during genome synthesis.[30]

Step-by-Step Methodology:

  • Synchronized Infection: Pre-chill a plate of confluent host cells at 4°C. Add a high MOI of the virus and allow it to adsorb to the cell surface for 1 hour at 4°C. This synchronizes the infection by allowing attachment but not entry. Wash the cells with cold PBS to remove unbound virus.

  • Initiate Infection: Add warm medium and transfer the plate to a 37°C incubator. This marks time zero (T=0) of the infection.

  • Time-Course Addition: Add a high, non-toxic concentration (e.g., 5-10x EC50) of this compound to different wells at various time points post-infection (e.g., T=0, 2, 4, 6, 8, 10 hours).

  • Controls: Include known inhibitors as controls: an entry inhibitor (e.g., chloroquine), a replication inhibitor (e.g., remdesivir), and a late-stage inhibitor (if available).

  • Harvest and Quantify: At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the viral yield using a TCID50 or plaque assay.

  • Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound no longer inhibits viral replication indicates that its target step has already been completed.

Visualization: Time-of-Addition Assay Principle

G cluster_0 Viral Lifecycle Timeline cluster_1 Inhibitor Effective Window Entry Attachment & Entry (0-2h) Uncoating Uncoating (2-4h) Replication Genome Replication (4-10h) Assembly Assembly & Egress (10h+) Inhibitor_A Entry Inhibitor Inhibitor_A->Entry Effective Here Inhibitor_B Replication Inhibitor Inhibitor_B->Replication Effective Here Inhibitor_C Late-Stage Inhibitor Inhibitor_C->Assembly Effective Here

Caption: Principle of the Time-of-Addition assay to identify the inhibited viral stage.

Hypothesis-Driven MoA Investigation: Targeting Host Pathways

Expertise & Experience: Many salicylamide derivatives exert their antiviral effects by modulating host cell signaling.[1][31] A common viral strategy is to activate the NF-κB pathway to promote its own replication and suppress host cell apoptosis.[32][33][34] Given its structure, this compound may inhibit this pathway, a mechanism reported for related compounds.[35] This can be tested using an NF-κB reporter assay.

Visualization: NF-κB Signaling Pathway in Viral Infection

G cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral PAMPs IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Potential Inhibition DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Pro-viral & Pro-inflammatory Gene Transcription DNA->Transcription

Sources

Application Notes and Protocols for 5-Chloro-N,2-dihydroxybenzamide: A Potent Chemical Probe for Modulating Prostaglandin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

5-Chloro-N,2-dihydroxybenzamide is a novel small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2] By inhibiting 15-PGDH, this chemical probe effectively increases the local concentration and prolongs the signaling of PGE2, a critical lipid mediator involved in a wide array of physiological and pathological processes.[2][3] These processes include tissue regeneration, stem cell homeostasis, inflammation, and cancer biology.[1][2][4][5] The ability to pharmacologically manipulate PGE2 levels through the inhibition of its primary catabolizing enzyme makes this compound a powerful tool for investigating the roles of prostaglandin signaling in various biological systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical probe. The document outlines its mechanism of action, provides detailed protocols for its use in in vitro and in vivo experimental settings, and offers insights into data interpretation and potential therapeutic applications.

Mechanism of Action: Potentiating Endogenous Repair Pathways

The primary molecular target of this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a ketone, a conversion that renders them biologically inactive.[2][3] By binding to and inhibiting 15-PGDH, this compound prevents the degradation of PGE2, leading to its accumulation in tissues.[2][6]

Elevated levels of PGE2 enhance signaling through its cognate G-protein coupled receptors (EP1-4), which in turn activates downstream pathways, including the cyclic AMP (cAMP) and Wnt signaling pathways.[6][7] This amplification of PGE2 signaling has been shown to promote the proliferation and differentiation of tissue-resident stem cells, thereby accelerating tissue repair and regeneration in various organs, including the bone marrow, colon, liver, and muscle.[2][4][6] Furthermore, emerging research indicates that 15-PGDH inhibition can protect against neuronal ferroptosis in ischemic stroke and may play a role in rejuvenating aged tissues.[4][7][8]

Mechanism_of_Action cluster_membrane Cell Membrane PGE2_Receptor EP Receptors Downstream Downstream Signaling (cAMP, Wnt) PGE2_Receptor->Downstream Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Metabolism PGH2 PGH2 COX1_2->PGH2 PGES PGES PGH2->PGES PGE2_int Intracellular PGE2 PGES->PGE2_int PGE2_ext Extracellular PGE2 PGE2_ext->PGE2_Receptor Binding PGE2_int->PGE2_ext Export 15_PGDH 15-PGDH PGE2_int->15_PGDH Degradation Inactive_Metabolite 15-keto-PGE2 (Inactive) 15_PGDH->Inactive_Metabolite Probe 5-Chloro-N,2- dihydroxybenzamide Probe->15_PGDH Inhibition Biological_Effect Tissue Regeneration Stem Cell Proliferation Downstream->Biological_Effect

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃PubChem[9]
Molecular Weight187.58 g/mol PubChem[9]
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in DMSO and ethanolAssumed
StorageStore at -20°C for long-term stabilityGeneral Recommendation

Experimental Protocols

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound against recombinant human 15-PGDH.

Materials:

  • Recombinant human 15-PGDH protein

  • PGE₂ substrate

  • NAD⁺ cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, NAD⁺, and the diluted compound or vehicle control (DMSO).

  • Initiate the reaction by adding the 15-PGDH enzyme to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Start the enzymatic reaction by adding the PGE₂ substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for PGE₂ Accumulation

This protocol measures the ability of this compound to increase PGE₂ levels in cultured cells.

Materials:

  • Cell line of interest (e.g., A549 lung carcinoma cells, which express 15-PGDH)

  • Cell culture medium and supplements

  • This compound

  • Arachidonic acid (optional, to stimulate PGE₂ production)

  • PGE₂ ELISA kit

  • Cell lysis buffer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).

  • (Optional) Co-treat with arachidonic acid to enhance PGE₂ synthesis.

  • Collect the cell culture supernatant and/or cell lysates.

  • Measure the concentration of PGE₂ in the samples using a competitive ELISA kit according to the manufacturer's instructions.

  • Normalize the PGE₂ levels to the total protein concentration in the cell lysates.

  • Plot the fold-increase in PGE₂ levels relative to the vehicle-treated control.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Enzyme_Assay 15-PGDH Inhibition Assay (Determine IC50) Cell_Assay Cell-Based PGE2 Assay (Measure PGE2 accumulation) Animal_Model Select Animal Model (e.g., colitis, muscle injury) Cell_Assay->Animal_Model Promising results lead to in vivo studies Dosing Administer Probe or Vehicle Animal_Model->Dosing Tissue_Harvest Harvest Tissues Dosing->Tissue_Harvest Analysis Analyze Tissue Regeneration (Histology, Biomarkers) Tissue_Harvest->Analysis Compound_Prep Prepare 5-Chloro-N,2- dihydroxybenzamide Stock Compound_Prep->Enzyme_Assay Compound_Prep->Cell_Assay Compound_Prep->Dosing

Figure 2: General experimental workflow for characterizing the activity of this compound.

In Vivo Model of Tissue Regeneration

This is a generalized protocol for assessing the efficacy of this compound in a mouse model of tissue injury. The specific model (e.g., dextran sulfate sodium-induced colitis, partial hepatectomy, or cardiotoxin-induced muscle injury) will require protocol adaptations.

Materials:

  • Laboratory mice

  • This compound

  • Vehicle control (e.g., a solution of DMSO, Tween 80, and saline)

  • Anesthetic and surgical tools (if required by the model)

  • Tissue collection and processing reagents

Procedure:

  • Induce tissue injury in the mice according to the established model protocol.

  • Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

  • Monitor the health and well-being of the animals throughout the experiment.

  • At the study endpoint, euthanize the animals and harvest the injured tissue.

  • Assess the extent of tissue regeneration using methods such as:

    • Histological analysis: H&E staining to evaluate tissue morphology and damage, and immunohistochemistry for markers of cell proliferation (e.g., Ki67) and specific cell lineages.

    • Biochemical analysis: Measurement of PGE₂ levels in tissue homogenates.

    • Functional assessment: Evaluation of organ function (e.g., liver enzyme levels in blood, colon length in colitis models).

  • Statistically compare the outcomes between the treated and vehicle control groups.

Data Interpretation and Troubleshooting

  • In Vitro Potency: A low nanomolar IC₅₀ value in the enzymatic assay is indicative of a potent inhibitor. Ensure the compound exhibits a clear dose-response relationship.

  • Cellular Activity: A significant, dose-dependent increase in PGE₂ levels in the cell-based assay confirms cell permeability and target engagement. If no effect is observed, consider the expression level of 15-PGDH in your chosen cell line.

  • In Vivo Efficacy: Successful in vivo outcomes should correlate with the in vitro and cellular data. If in vivo efficacy is not observed, consider factors such as pharmacokinetics, bioavailability, and dosing regimen.

  • Specificity: While this compound is designed as a 15-PGDH inhibitor, it is good practice to assess its off-target effects, for example, by screening against a panel of related enzymes or receptors.

Potential Applications in Research and Drug Discovery

The use of this compound as a chemical probe can facilitate research in numerous areas:

  • Regenerative Medicine: Elucidating the role of PGE₂ in tissue repair and stem cell function in various organs.[2][6][8]

  • Oncology: Investigating the dual role of PGE₂ in cancer, including its potential anti-tumor properties in certain contexts.[1][5]

  • Immunology and Inflammation: Studying the modulatory effects of PGE₂ on inflammatory responses in diseases such as inflammatory bowel disease and arthritis.[1]

  • Aging Research: Exploring the potential of 15-PGDH inhibition to counteract age-related decline in tissue function, such as sarcopenia.[4]

  • Neuroscience: Investigating the neuroprotective effects of elevated PGE₂ signaling in conditions like ischemic stroke.[7]

Conclusion

This compound represents a valuable chemical probe for the scientific community. Its potent and selective inhibition of 15-PGDH allows for the precise modulation of PGE₂ signaling, providing a powerful tool to dissect the complex biology of prostaglandins and explore novel therapeutic strategies for a wide range of diseases. As with any chemical probe, careful experimental design, including the use of appropriate controls, is essential for generating robust and reproducible data.

References

  • Patsnap Synapse. (2024, June 25). What are 15-PGDH inhibitors and how do they work?
  • Zhang, Y., Desai, A., Yang, S. Y., Bae, K. B., Antczak, M. I., Fink, S. P., ... & Ready, J. M. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science, 348(6240), aaa2340. Retrieved from [Link]

  • Science Alert. (2026, January 9). New Breakthrough to Restore Aging Joints Could Help Treat Osteoarthritis.
  • Palla, A. R., Ravichandran, M., Wang, Y. X., Alex, S., Dellatore, P., Zhang, Y., ... & Blau, H. M. (2021). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. Science, 371(6529), eabc8059. Retrieved from [Link]

  • MedchemExpress.com. 15-PGDH | Inhibitors.
  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide.
  • Wang, Y., Lu, J., Wu, W., Xiang, L., & Liu, Z. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 213, 113168. Retrieved from [Link]

  • Ready, J. M., & Desai, A. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(12), 4847–4865. Retrieved from [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. Retrieved from [Link]

  • PubChem. 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide.
  • He, M., Zhang, Y., Chen, Y., Xu, Y., & Zhang, M. (2015). Identification of A Novel Small-Molecule Binding Site of the Fat Mass and Obesity Associated Protein (FTO). Journal of medicinal chemistry, 58(18), 7483–7488. Retrieved from [Link]

  • Cieniewicz, B., Dong, J., Guda, P. R., Fink, S. P., Lutterbaugh, J. D., Markowitz, S. D., & Gerson, S. L. (2023). Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system. Nature communications, 14(1), 785. Retrieved from [Link]

  • Li, Y., Wang, Y., Liu, Y., Li, Y., Liu, Y., & Chen, Y. (2024). Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke. Medical Communications, 5(1), e452. Retrieved from [Link]

  • PubChemLite. This compound (C7H6ClNO3).

Sources

Application Note: High-Throughput Screening for p97/VCP Modulators Using 5-Chloro-N,2-dihydroxybenzamide as a Control Compound

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-N,2-dihydroxybenzamide in high-throughput screening (HTS) campaigns targeting the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP). We detail the scientific rationale for targeting p97, outline robust biochemical and cell-based assay protocols, and provide expert insights into data analysis and hit validation. This compound and its analogs are presented here as reference inhibitors, crucial for assay validation and mechanistic studies. The protocols are designed to be adaptable for large-scale screening to identify and characterize novel modulators of the ubiquitin-proteasome system (UPS).

Scientific Background: p97 as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining protein homeostasis by degrading damaged, misfolded, or regulatory proteins.[1][2] A key component of this system is p97/VCP, an essential and highly conserved AAA (ATPase Associated with diverse cellular Activities) ATPase.[3][4] p97 functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum, chromatin, or protein complexes, thereby facilitating their degradation by the proteasome.[3][5]

Given its central role in protein quality control, p97 is implicated in numerous pathologies. Over-expression is correlated with various cancers, where it helps malignant cells cope with proteotoxic stress.[3][6] Conversely, mutations in p97 are linked to neurodegenerative disorders.[6] This dual involvement makes p97 an attractive and compelling target for therapeutic intervention.[3][7] Inhibition of p97's ATPase activity disrupts the UPS, leading to an accumulation of unfolded proteins and triggering cell death, a mechanism that is particularly effective against cancer cells with high protein synthesis burdens.[5][8]

Several small molecule inhibitors of p97 have been identified through HTS, many of which are being optimized as potential therapeutics.[9][10][11] Compounds like this compound serve as valuable chemical tools to probe p97 function and as controls in screening campaigns.

Assay Principles for p97 Inhibitor Screening

Two primary methodologies are recommended for a comprehensive HTS campaign against p97: a direct biochemical assay measuring ATPase activity and a secondary, cell-based assay monitoring a downstream pathway consequence of p97 inhibition.

Biochemical Assay: Direct Measurement of ATPase Activity

The most direct method to screen for p97 inhibitors is to measure the enzymatic hydrolysis of ATP to ADP. HTS-compatible formats for this typically rely on detecting the amount of ADP produced.[6][7] A widely used, robust method is the Transcreener® ADP² Assay, which uses a highly specific antibody to detect ADP in a competitive immunoassay format, yielding a fluorescent readout (FP, TR-FRET, or FI).[6] This "mix-and-read" format is simple, highly sensitive, and provides excellent data quality (Z' ≥ 0.7) suitable for screening large compound libraries.[6]

Cell-Based Assay: Monitoring UPS Function

While biochemical assays are excellent for identifying direct inhibitors, they do not assess cell permeability or engagement with the target in a native cellular environment.[12] Therefore, a cell-based secondary assay is crucial. A common approach involves using a reporter cell line that expresses a fluorescent protein (e.g., GFP) fused to a degradation signal (degron) that is dependent on the p97 pathway, such as a ubiquitin fusion degradation (UFD) substrate.[8][13] Inhibition of p97 prevents the degradation of this reporter, leading to an accumulation of the fluorescent signal, which can be quantified using high-content imaging or plate readers.[8][13] This approach validates that a compound can enter the cell and engage the p97 target to produce a functional downstream effect.

High-Throughput Screening Workflow

A successful HTS campaign follows a structured, multi-stage process to identify and validate true hits while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Assay_Dev Assay Development & Validation Primary_HTS Primary HTS (Single Concentration) Assay_Dev->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-test) Hit_ID->Hit_Conf Active Compounds Dose_Resp Dose-Response & IC50 Determination Hit_Conf->Dose_Resp Ortho_Assay Orthogonal Assay (Cell-Based) Dose_Resp->Ortho_Assay SAR SAR by Analogue Ortho_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hits

Caption: High-Throughput Screening (HTS) cascade for p97 inhibitors.

Detailed Protocols

PART 4.1: Biochemical ATPase Inhibition Assay (384-well format)

This protocol is adapted for a fluorescence polarization (FP) readout using commercially available ADP-detection technology.

1. Materials & Reagents:

  • Enzyme: Purified recombinant human p97/VCP

  • Control Inhibitor: this compound (or a well-characterized analog like CB-5083[5][10])

  • Substrate: Adenosine Triphosphate (ATP)

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

  • Detection Reagent: Transcreener® ADP² FP Assay Kit (includes ADP Alexa633 Tracer and ADP² Antibody)

  • Plates: Low-volume, black, 384-well assay plates

  • Instruments: Liquid handler, plate reader capable of FP detection

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds, control inhibitor (this compound), and DMSO (vehicle control) into designated wells of the 384-well plate.

  • Enzyme Preparation: Prepare a 2X p97 enzyme solution (e.g., 17 nM) in Assay Buffer.

  • Enzyme Addition: Add 5 µL of the 2X p97 enzyme solution to all wells except the "No Enzyme" control wells. Add 5 µL of Assay Buffer to the "No Enzyme" wells.

  • Substrate Preparation: Prepare a 2X ATP substrate solution (e.g., 0.3 mM) in Assay Buffer.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate for 60 minutes at 30°C.

  • Prepare Detection Mix: During the incubation, prepare the ADP Detection Mix as per the manufacturer's protocol (e.g., 1X Stop & Detect Buffer, 8 nM ADP Tracer, 225 µg/mL ADP² Antibody).[6]

  • Stop Reaction & Detect: Add 10 µL of the ADP Detection Mix to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an FP-capable plate reader (Excitation: ~620 nm, Emission: ~670 nm).

3. Data Analysis & Interpretation:

  • Controls:

    • Negative Control (0% Inhibition): DMSO + Enzyme + Substrate

    • Positive Control (100% Inhibition): Control Inhibitor (e.g., 50 µM this compound) + Enzyme + Substrate

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Sample - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)

  • Assay Quality Control (Z'-factor): A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14] Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Avg_Pos_Ctrl - Avg_Neg_Ctrl|

ParameterDescriptionTypical Value
p97 Concentration Final concentration in assay8.5 nM[6]
ATP Concentration Final concentration (near Km)150 µM[6]
Control Inhibitor This compound50 µM (for max signal)
Incubation Time Enzyme reaction duration60 min at 30°C[6]
Z'-Factor Assay robustness metric≥ 0.7[6]
PART 4.2: Cell-Based UFD Reporter Assay

This protocol uses a stable cell line to measure the accumulation of a p97-dependent reporter.

1. Materials & Reagents:

  • Cell Line: HeLa or U2OS cells stably expressing a Ub(G76V)-GFP reporter construct.[8][13]

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Control Compounds: this compound, MG132 (proteasome inhibitor, positive control), DMSO (vehicle).

  • Reagents: Cycloheximide (protein synthesis inhibitor), Hoechst 33342 (nuclear stain).

  • Plates: 384-well, black, clear-bottom imaging plates.

  • Instruments: Automated liquid handler, high-content imaging system.

2. Assay Procedure:

  • Cell Seeding: Seed the Ub(G76V)-GFP reporter cells into 384-well imaging plates at a density of ~2,000 cells/well. Incubate for 24 hours.

  • Compound Addition: Add test compounds, controls (e.g., 10 µM this compound, 2 µM MG132), and DMSO to the wells.

  • Cycloheximide Chase: Add cycloheximide to a final concentration of 50 µg/mL to all wells to block new protein synthesis.[8] This ensures that any change in GFP signal is due to altered degradation, not new synthesis.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Staining and Fixation: Add Hoechst 33342 for nuclear staining and fix the cells with 4% paraformaldehyde.

  • Imaging: Acquire images using a high-content imager with channels for GFP (reporter) and DAPI (nuclei).

3. Data Analysis & Interpretation:

  • Image Analysis: Use automated image analysis software to identify nuclei (DAPI) and quantify the mean GFP intensity within the cytoplasm of each cell.

  • Calculate Signal Fold Change: Normalize the GFP intensity of compound-treated wells to the DMSO-treated wells.

  • Hit Criteria: A hit is typically defined as a compound that increases GFP signal significantly (e.g., > 3 standard deviations above the DMSO control mean).

Hit Validation Cascade

Primary hits must be subjected to a rigorous validation process to confirm their activity and elucidate their mechanism.

Hit_Validation Primary_Hits Primary Hits (from HTS) Reconfirm Re-test & Confirm (Biochemical Assay) Primary_Hits->Reconfirm IC50 Generate IC50 Curve (Potency) Reconfirm->IC50 Cell_Based Test in Cell-Based Reporter Assay IC50->Cell_Based Orthogonal Orthogonal Assays (e.g., Western Blot for Ub-protein accumulation) Cell_Based->Orthogonal Selectivity Selectivity Profiling (vs. other ATPases) Orthogonal->Selectivity Validated_Lead Validated Lead Selectivity->Validated_Lead

Caption: A robust workflow for validating primary hits from a p97 HTS campaign.

  • Dose-Response and Potency (IC₅₀): Confirmed hits are tested across a range of concentrations (e.g., 10-point, 1:3 dilution series) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[15]

  • Orthogonal Confirmation: Activity should be confirmed in an independent assay format. For example, hits from the biochemical screen are tested in the cell-based reporter assay. Additionally, Western blotting can be used to monitor the accumulation of K48-linked poly-ubiquitinated proteins, a direct consequence of p97 inhibition.[10]

  • Selectivity: To ensure the compound is not a promiscuous ATPase inhibitor, it should be tested against other unrelated ATPases, such as Hsp90 or other members of the AAA family.[7][14]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to discover novel inhibitors of p97/VCP. By employing a direct biochemical assay for primary screening, followed by a physiologically relevant cell-based assay for validation, researchers can efficiently identify potent and cell-active compounds. The use of well-characterized control compounds, such as this compound, is indispensable for ensuring assay quality, validating results, and providing a benchmark for the potency of newly identified hits. This comprehensive approach accelerates the early stages of drug discovery for cancer and neurodegenerative diseases linked to p97 dysfunction.

References

  • BellBrook Labs. (n.d.). A Validated HTS p97 Inhibitor Screening Assay. Retrieved from [Link]

  • Deshaies, R. J., et al. (2012). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry. Retrieved from [Link]

  • Chiosis, G., et al. (2006). High-throughput screening for Hsp90 ATPase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Shi, Y., et al. (2013). Development of functional assays for p97/VCP inhibition. Proceedings of the 104th Annual Meeting of the American Association for Cancer Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). Deubiquitination Assay Services. Retrieved from [Link]

  • Shi, Y., et al. (2013). Abstract 2146: Development of functional assays for p97/VCP inhibition. Cancer Research. Retrieved from [Link]

  • BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]

  • Verhoef, L. G. G. C., et al. (2020). Reporter-Based Screens for the Ubiquitin/Proteasome System. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. Retrieved from [Link]

  • Chou, T. F., et al. (2021). A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Matyskiela, M. E., et al. (2016). Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Probe Report for P97/cdc48 Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anderson, D. J., et al. (2015). Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tang, W. K., et al. (2019). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology. Retrieved from [Link]

Sources

Application Note & Protocols: Formulation Strategies for In Vivo Administration of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Chloro-N,2-dihydroxybenzamide for in vivo studies. The primary challenge in administering this compound is its predicted poor aqueous solubility, a common hurdle for benzamide derivatives that can lead to low or erratic bioavailability. This application note details a systematic, phase-appropriate approach to formulation development, beginning with essential pre-formulation solubility screening and progressing to specific, detailed protocols for preparing oral and parenteral dosage forms. The methodologies are grounded in established pharmaceutical principles, emphasizing the rationale behind vehicle selection and the critical importance of formulation characterization to ensure stability, homogeneity, and tolerability in preclinical animal models.

Introduction: The Formulation Challenge

This compound (MW: 187.58 g/mol , Formula: C₇H₆ClNO₃) is a small molecule whose structural characteristics suggest limited solubility in aqueous media[1][2]. This physicochemical property is a critical determinant of in vivo performance. Administering a poorly soluble compound without an appropriate delivery vehicle can result in incomplete dissolution in the gastrointestinal tract (for oral dosing) or precipitation in the bloodstream (for intravenous dosing), leading to unreliable pharmacokinetic data and potentially misleading efficacy or toxicology results.

The objective of a well-designed formulation is to deliver the active pharmaceutical ingredient (API) to the target site in a consistent and reproducible manner. This guide provides a logical workflow to develop and validate a suitable formulation for this compound, enabling researchers to generate high-quality, interpretable in vivo data.

Pre-formulation Assessment: The Foundation of Rational Design

Before committing to a specific formulation strategy, a preliminary assessment of the compound's solubility in a range of pharmaceutically relevant vehicles is essential. This screening process identifies the most promising avenues for development and minimizes time spent on non-viable approaches. The ideal vehicle should be non-toxic, chemically inert with the compound, and effectively solubilize or suspend the API at the desired concentration[3].

Protocol 1: Vehicle Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated vehicles for both oral and parenteral routes.

Materials:

  • This compound

  • Panel of potential vehicles (see Table 1)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Orbital shaker or rotator

  • Analytical balance

Methodology:

  • Preparation: Weigh 1-5 mg of the compound into separate, pre-labeled vials.

  • Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate wetting and initial dissolution.

  • Equilibration: Place the vials on an orbital shaker at room temperature for 18-24 hours to allow the suspension to reach equilibrium. This step is crucial for an accurate assessment.

  • Observation (Qualitative): After equilibration, visually inspect each vial. If the compound is fully dissolved, the solution will be clear. If not, proceed to the next step.

  • Centrifugation: For vials containing undissolved solids, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess compound.

  • Analysis (Quantitative - Optional but Recommended): Carefully collect a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This provides the saturation solubility.

  • Repeat: Repeat steps 2-7 for each vehicle in the screening panel.

Data Presentation:

Table 1: Panel of Recommended Vehicles for Initial Solubility Screening

Vehicle Composition Primary Route(s) Mechanism Advantages Considerations & Potential Liabilities
Aqueous Vehicles
Saline (0.9% NaCl) Oral, IV, IP, SC Solvent Isotonic, well-tolerated.[4] Unlikely to solubilize hydrophobic compounds.
0.5% (w/v) Methylcellulose (MC) in Water Oral Suspending Agent Forms stable suspensions, minimal toxicity.[3] Not suitable for IV. Requires homogenization.
0.5% (w/v) Na-Carboxymethylcellulose (CMC) Oral Suspending Agent Good viscosity, widely used.[4][5] Can affect drug absorption kinetics. Not for IV.
Co-Solvent Systems
10-30% PEG 400 in Saline Oral, IV, IP, SC Co-solvent Enhances solubility, generally safe.[6][7] Potential for hemolysis or irritation at high conc. (IV).[4]
5-10% DMSO in Saline IP, SC (IV with caution) Co-solvent Powerful solubilizer. Can have intrinsic biological effects and cause toxicity.[4][8]
30% Propylene Glycol in Saline Oral, IP, SC Co-solvent Good safety profile.[6] Can be viscous; potential for irritation.[4]
Complexation Agents
20-40% (w/v) HP-β-CD in Water/Saline Oral, IV, IP, SC Complexation High capacity to solubilize, good safety record.[5][9] Can be expensive; viscosity can be an issue.
20-40% (w/v) SBE-β-CD in Water/Saline Oral, IV, IP, SC Complexation Excellent solubilizer, less nephrotoxic than others.[6][10] Proprietary excipient (Captisol®).
Surfactants & Lipids
5-10% Tween 80 in Saline Oral, IV, IP, SC Surfactant (Micelles) Improves wetting and solubility.[8] Potential for hypersensitivity reactions (IV).

| Corn Oil / Sesame Oil | Oral, SC | Lipid Solvent | Solubilizes highly lipophilic drugs.[3][6] | Variable absorption; not suitable for IV. |

Formulation Development Workflow

The results from the pre-formulation screen will guide the selection of the most appropriate strategy. The following workflow provides a decision-making framework.

G start Start: Define Required Dose & Route route_check Route of Administration? start->route_check oral Oral (Gavage) route_check->oral Oral parenteral Parenteral (IV, IP, SC) route_check->parenteral Parenteral oral_sol_check Soluble in Aqueous Buffers? oral->oral_sol_check parenteral_sol_check Soluble in IV-compatible vehicle (e.g., 30% PEG 400)? parenteral->parenteral_sol_check oral_suspension Strategy: Aqueous Suspension (0.5% MC or CMC) oral_sol_check->oral_suspension No qc Perform QC Checks: - Visual Inspection - pH Measurement - Stability Assessment oral_sol_check->qc Yes oral_dose_check Concentration Sufficient? oral_suspension->oral_dose_check oral_cosolvent Strategy: Co-solvent or Lipid-based Formulation oral_dose_check->oral_cosolvent No oral_dose_check->qc Yes oral_cosolvent->qc parenteral_solution Strategy: Co-solvent Solution parenteral_sol_check->parenteral_solution Yes parenteral_cyclo Strategy: Cyclodextrin Formulation (HP-β-CD/SBE-β-CD) parenteral_sol_check->parenteral_cyclo No parenteral_solution->qc parenteral_cyclo->qc tolerability Conduct Pilot Tolerability Study qc->tolerability proceed Proceed with Definitive In Vivo Study tolerability->proceed

Caption: Decision workflow for selecting a formulation strategy.

Detailed Formulation Protocols

Strategy A: Oral Administration (Gavage)

Oral gavage is a common route for preclinical studies. Formulations can range from simple suspensions to complex solutions.

Rationale: This is the preferred starting point for water-insoluble compounds when high concentrations are not required. A suspending agent like methylcellulose prevents the rapid settling of drug particles, ensuring dose uniformity.[3]

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Mortar and pestle

  • Spatula

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate Quantities: Determine the total volume needed and calculate the required mass of the compound for the target concentration (e.g., 10 mg/mL).

  • Weigh Compound: Accurately weigh the compound and place it into the mortar.

  • Levigation (Wetting): Add a very small volume of the 0.5% MC vehicle (a few drops) to the mortar. Use the pestle to gently triturate the powder, forming a smooth, uniform paste. This step is critical to coat the particle surfaces and prevent clumping.

  • Gradual Dilution: Slowly add approximately half of the remaining vehicle to the paste while continuing to mix.

  • Transfer: Transfer the resulting slurry to the final container (e.g., a sterile beaker with a stir bar).

  • Rinse and Combine: Rinse the mortar and pestle with the remaining vehicle and add this rinse to the final container to ensure a complete transfer of the drug.

  • Homogenization: Place the container on a stir plate and stir for at least 30-60 minutes to ensure homogeneity.

  • Storage and Use: Store at 2-8°C. Crucially, the suspension must be continuously stirred or vortexed immediately before each animal is dosed to ensure uniformity.

Strategy B: Parenteral Administration (IV, IP)

Parenteral formulations demand the highest level of quality control, as they bypass the body's primary defense mechanisms. They must be sterile, pyrogen-free, and free of particulate matter to prevent embolism.[11][12]

G start 1. Weigh API & Excipient (e.g., HP-β-CD) dissolve 2. Dissolve Excipient in Sterile Vehicle start->dissolve add_api 3. Add API to Vehicle and Mix (Stir/Sonicate) dissolve->add_api check_sol 4. Visually Confirm Complete Dissolution add_api->check_sol filter 5. Sterile Filter (0.22 µm PVDF) check_sol->filter Solution is Clear qc 6. Final QC Checks (Clarity, pH) filter->qc store 7. Store in Sterile Vial at 2-8°C qc->store

Sources

Application Notes and Protocols: A Guide to Measuring the Lipophilicity of 5-Chloro-N,2-dihydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the accurate determination of lipophilicity for a series of 5-Chloro-N,2-dihydroxybenzamide analogs, a chemical scaffold of interest in medicinal chemistry. We will explore both a robust experimental method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and complementary in silico predictions of the octanol-water partition coefficient (logP). This document is intended for researchers, scientists, and drug development professionals seeking to integrate precise lipophilicity measurements into their workflow to guide lead optimization and candidate selection.

The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the "greasiness" of a molecule, stands out for its far-reaching implications.[] It dictates how a compound partitions between aqueous and lipid environments within the body.

A well-balanced lipophilicity is often a prerequisite for therapeutic success:

  • Absorption: For oral drugs, sufficient lipophilicity is necessary to traverse the lipid-rich membranes of the gastrointestinal tract.[]

  • Distribution: The extent to which a drug distributes into tissues and organs is heavily influenced by its lipophilicity.[] For instance, drugs targeting the central nervous system (CNS) typically require higher lipophilicity to cross the blood-brain barrier.[5][6]

  • Metabolism: Highly lipophilic compounds are more readily metabolized by enzymes in the liver, which can affect their half-life and potential for drug-drug interactions.[]

  • Toxicity: Excessive lipophilicity can lead to off-target effects and accumulation in fatty tissues, potentially causing toxicity.[2]

The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity, typically expressed as its logarithm (logP).[5][7] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[7][8]

Methodologies for Lipophilicity Determination

A multi-faceted approach combining experimental measurement and computational prediction provides a robust understanding of a compound's lipophilicity profile.

Experimental Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The traditional "shake-flask" method for logP determination, while considered a gold standard, can be laborious and time-consuming.[5][9] RP-HPLC offers a rapid, reliable, and high-throughput alternative for estimating lipophilicity.[10][11][12] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[1][3]

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice as its long alkyl chains provide a hydrophobic environment that mimics the lipid phase in the octanol-water system.[13]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.[14][15] By systematically varying the concentration of the organic modifier, we can modulate the retention of the analytes. A linear relationship is often observed between the logarithm of the retention factor (log k) and the percentage of the organic modifier.

  • Isocratic vs. Gradient Elution: For determining a lipophilicity index, a series of isocratic runs with varying mobile phase compositions is preferred to accurately determine the retention factor. A scouting gradient can be useful for initial method development to get a general idea of the retention behavior of the analogs.[16]

Computational Approach: In Silico logP Prediction

Computational methods for predicting logP have become invaluable tools in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[8][17] These methods are broadly categorized into:

  • Atom-based methods: These approaches sum the contributions of individual atoms to the overall lipophilicity.[18]

  • Fragment-based methods: These methods dissect a molecule into fragments and sum their known lipophilicity contributions.[19]

  • Property-based methods: These utilize whole-molecule properties to predict logP.

While computational predictions are fast and cost-effective, they are predictions. Experimental validation is crucial, especially for novel chemical scaffolds.

Experimental and Computational Protocols

This section provides detailed protocols for determining the lipophilicity of a hypothetical series of this compound analogs.

Hypothetical Analogs of this compound

For the purpose of this guide, we will consider a series of analogs with substitutions on the benzamide phenyl ring.

Compound IDR Group
Parent H
Analog-1 4-F
Analog-2 4-Cl
Analog-3 4-CH3
Analog-4 4-OCH3
Protocol 1: Lipophilicity Determination by RP-HPLC

This protocol outlines the determination of the chromatographic hydrophobicity index (log k'w), which is the logarithm of the retention factor extrapolated to 100% aqueous mobile phase.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Reference compounds with known logP values (e.g., a homologous series of alkylbenzenes)

  • Test compounds (this compound and its analogs)

  • Autosampler vials

  • Syringe filters (0.45 µm)

Caption: RP-HPLC workflow for lipophilicity determination.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying percentages of acetonitrile (e.g., 30%, 40%, 50%, 60%, 70%) in phosphate buffer (pH 7.4).

  • Standard and Sample Preparation: Prepare stock solutions of the reference compounds and the this compound analogs in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solutions with the mobile phase to a final concentration of approximately 10-20 µg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: See step 1 (isocratic elution)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Data Acquisition:

    • Equilibrate the column with the first mobile phase composition for at least 15 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject each standard and sample in triplicate for each mobile phase composition.

    • Record the retention time (tR) for each compound and the void time (t0), which can be determined by injecting a non-retained compound like uracil.

  • Data Analysis:

    • Calculate the retention factor (k') for each compound at each mobile phase composition using the following equation: k' = (tR - t0) / t0

    • Calculate the logarithm of the retention factor (log k').

    • For each compound, plot log k' versus the percentage of the organic modifier.

    • Perform a linear regression analysis on the data points.

    • The y-intercept of the regression line represents the log k'w, the retention factor extrapolated to 100% aqueous mobile phase. This value serves as the chromatographic index of lipophilicity.

Protocol 2: In Silico logP Prediction

This protocol describes the use of a computational tool to predict the logP of the analog series. Several reliable online tools and commercial software packages are available. For this example, we will reference the use of a tool like Molinspiration or ALOGPS.[19][20]

  • Access to a logP prediction tool (e.g., Molinspiration, ALOGPS, ChemAxon). Many of these are available as free web services for academic use.[17][20]

computational_workflow A Obtain SMILES or Draw Chemical Structures of Analogs B Input Structures into logP Prediction Tool A->B C Run Calculation B->C D Record Predicted logP Values C->D

Caption: In silico workflow for logP prediction.

  • Structure Input: For each this compound analog, obtain its chemical structure in a computer-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System), or draw it using the software's interface.

  • Calculation: Submit the structures to the logP prediction algorithm.

  • Data Collection: Record the calculated logP value for each analog.

Data Presentation and Interpretation

The following table presents hypothetical data for our series of this compound analogs, combining the results from both the experimental and computational methods.

Compound IDR GroupExperimental log k'wPredicted logP (ALOGPS)
Parent H2.152.40
Analog-1 4-F2.252.55
Analog-2 4-Cl2.602.95
Analog-3 4-CH32.552.90
Analog-4 4-OCH32.302.65

Interpretation:

The data reveals a clear trend in lipophilicity across the analog series. The parent compound exhibits moderate lipophilicity. The introduction of a halogen at the 4-position (Analog-1 and Analog-2) increases lipophilicity, with the more lipophilic chlorine atom having a greater effect than fluorine. Similarly, the methyl group in Analog-3 increases lipophilicity. The methoxy group in Analog-4 also leads to an increase in lipophilicity compared to the parent, but to a lesser extent than the chloro or methyl substituents.

There is a good correlation between the experimentally determined log k'w values and the computationally predicted logP values. This concordance provides confidence in the reliability of both methods for this chemical series. Discrepancies between the two methods can arise and may be due to specific intramolecular interactions or solvation effects that are not perfectly captured by the computational model.

Conclusion

The systematic measurement of lipophilicity is an indispensable component of modern drug discovery. The combination of a rapid and reliable RP-HPLC method with in silico logP predictions offers a powerful strategy for characterizing and optimizing compound series. The protocols and insights provided in this guide are designed to empower researchers to make data-driven decisions in the pursuit of novel therapeutics. By carefully tailoring the lipophilicity of this compound analogs, their ADME-Tox properties can be fine-tuned, ultimately increasing the probability of identifying a successful drug candidate.

References

  • Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed, [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. SpringerLink, [Link]

  • Lipophilicity. Creative Biolabs, [Link]

  • LogP—Making Sense of the Value. ACD/Labs, [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace, [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate, [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences, [Link]

  • High throughput HPLC method for determining Log P values.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub, [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed, [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI, [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory, [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green, [Link]

  • LogP/D. Cambridge MedChem Consulting, [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central, [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate, [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs, [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC - PubMed Central, [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH, [Link]

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC - PubMed Central, [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration, [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online, [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone, [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru, [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent, [Link]

  • Top Three HPLC Method Development Tips. LCGC International, [Link]

  • Reversed-phase HPLC retention data in correlation studies with lipophilicity molecular descriptors of carotenoids. ResearchGate, [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate, [Link]

Sources

Application Note: Quantitative Analysis of 5-Chloro-N,2-dihydroxybenzamide in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 5-Chloro-N,2-dihydroxybenzamide in biological matrices, primarily human plasma. This compound is a compound of interest in pharmaceutical research, and understanding its pharmacokinetic profile is crucial for its development. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, making it ideal for the quantification of small molecules in complex biological samples.[1][2] This application note will cover the rationale behind the methodological choices, a step-by-step protocol for sample preparation, the development of LC-MS/MS parameters, and a full validation strategy in accordance with international guidelines.

Introduction and Scientific Rationale

This compound is a small molecule with potential therapeutic applications. To evaluate its efficacy and safety, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential.[3] The cornerstone of such pharmacokinetic studies is a robust and validated bioanalytical method capable of accurately and precisely measuring the concentration of the analyte in biological fluids over time.[3]

The selection of LC-MS/MS as the analytical platform is driven by its superior sensitivity and selectivity compared to other techniques like HPLC-UV.[4] Biological matrices are inherently complex, containing numerous endogenous compounds that can interfere with the analysis.[5] The use of tandem mass spectrometry, specifically in the multiple reaction monitoring (MRM) mode, allows for the highly selective detection of the target analyte, minimizing the impact of matrix effects and ensuring reliable quantification at low concentrations.[6]

The physicochemical properties of this compound, including its polarity and potential for ionization, guide the development of the chromatographic separation and mass spectrometric detection methods. This document will detail a proposed method, grounded in established bioanalytical principles, that is designed to be both reliable and readily implementable in a regulated laboratory environment.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₆ClNO₃PubChem
Molecular Weight187.58 g/mol PubChem
Predicted XlogP2.4PubChemLite
Monoisotopic Mass187.00362 DaPubChemLite

Experimental Workflow Overview

The overall workflow for the quantitative analysis of this compound in plasma is depicted in the following diagram. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard (IS) Spiking plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quantify Concentration Calculation curve->quantify

Caption: Workflow for the bioanalysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆, or a structurally similar analog if a SIL-IS is not available.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with appropriate anticoagulant, e.g., K₂-EDTA)

  • Standard laboratory glassware and pipettes

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of this compound and the internal standard into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standards for spiking into the plasma to form the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50:50 (v/v) acetonitrile:water.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL. A typical calibration curve would consist of a blank (plasma with internal standard), a zero standard (blank plasma without internal standard), and 8-10 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (in the mid-range of the calibration curve)

    • High QC (at least 75% of the Upper Limit of Quantification)

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[7]

  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

sample_prep start 100 µL Plasma Sample is Add 20 µL IS start->is ppt Add 300 µL Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method

The following are suggested starting parameters for method development. Optimization will be necessary to achieve the desired performance.

Liquid Chromatography Parameters:

ParameterSuggested ConditionRationale
Column C18 column (e.g., Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm)C18 columns provide good retention for moderately polar compounds like the target analyte.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to ensure good peak shape and elution of the analyte in a reasonable time.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to minimize peak broadening.

Mass Spectrometry Parameters:

ParameterSuggested ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of amine and hydroxyl groups suggests good protonation efficiency in positive ESI.
MRM Transitions To be determined empiricallyThe precursor ion will be [M+H]⁺. Fragment ions will result from the cleavage of the amide bond and other characteristic losses.[9][10]
Collision Energy To be optimized for each transitionThe energy required to induce fragmentation needs to be determined experimentally.
Source Temperature 500°CTypical source temperature for efficient desolvation.
Dwell Time 100 msA sufficient dwell time to obtain an adequate number of data points across the chromatographic peak.

Proposed MRM Transitions for this compound ([M+H]⁺ = 188.0)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound188.0To be determined (e.g., loss of NHOH)Quantifier
This compound188.0To be determined (e.g., loss of CO)Qualifier
Internal StandardDependent on ISDependent on ISQuantifier

Note: The specific product ions must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation

The developed method must be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[11][12][13] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrices.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Recovery Consistent and reproducible, but does not need to be 100%.
Matrix Effect Assessed to ensure that ionization suppression or enhancement is minimal and does not affect quantification.
Stability Analyte stability demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.

Data Analysis and Reporting

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve. All results should be reported with appropriate units (e.g., ng/mL) and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative determination of this compound in biological samples. The combination of a straightforward protein precipitation sample preparation protocol and the inherent selectivity of tandem mass spectrometry allows for reliable quantification, which is essential for pharmacokinetic and other drug development studies. As with any bioanalytical method, thorough validation is paramount to ensure the integrity of the generated data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Nacogdoches, S. F. A. S. U. (n.d.). Sample Pretreatment for HPLC. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Naz, S. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • PubChemLite. This compound (C7H6ClNO3). [Link]

  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. [Link]

  • PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. [Link]

  • PubMed Central (PMC). (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. [Link]

  • PubMed. (n.d.). [The pharmacokinetics of Z-2-amino-5-chlorobenzophenoneamidinohydrazone in the rat]. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • PubMed. (n.d.). Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine. [Link]

  • National Institutes of Health (NIH). (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

Sources

Application Note: Ultrasensitive and Confident Detection of 5-Chloro-N,2-dihydroxybenzamide using UPLC-Q-Orbitrap High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive method for the detection and quantification of 5-Chloro-N,2-dihydroxybenzamide, a compound of interest in pharmaceutical and metabolic studies. By leveraging the separation power of Ultra-Performance Liquid Chromatography (UPLC) coupled with the high resolution and accurate mass (HRAM) capabilities of the Q-Orbitrap mass spectrometer, this method provides exceptional selectivity and sensitivity. We present a complete protocol, including sample preparation, optimized UPLC-HRMS parameters, and data analysis strategies, demonstrating suitability for complex matrices such as plasma. The method achieves a low limit of quantification and provides confident structural elucidation through MS/MS fragmentation analysis.

Introduction

This compound (MW: 187.58 g/mol , Formula: C₇H₆ClNO₃) is a halogenated aromatic amide whose detection is of growing interest.[1] Its structure suggests potential roles as a metabolite of pharmaceutical compounds, a synthetic intermediate, or an impurity in drug manufacturing processes. The presence of a chlorine atom and hydrophilic hydroxyl groups presents a unique analytical challenge, requiring a technique that can provide both excellent chromatographic separation from polar interferences and unambiguous identification.

Traditional analytical methods may lack the sensitivity and specificity required for confident detection at trace levels in complex biological or chemical matrices. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRMS) has become the gold standard for such demanding applications.[2][3] The UPLC system provides rapid, high-efficiency separations, while the Q-Orbitrap analyzer offers sub-ppm mass accuracy, high resolving power to eliminate isobaric interferences, and versatile MS/MS capabilities for definitive structural confirmation.[4]

This note describes a complete workflow for the analysis of this compound, providing researchers in drug development and metabolomics with a reliable and easily adaptable protocol.

Experimental

  • Analyte: this compound reference standard (>98% purity)

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (H₂O)

  • Additives: Formic acid (FA), 99%

  • Sample Matrix: Human plasma (for demonstration)

  • Protein Precipitation Agent: Ice-cold acetonitrile with 0.1% formic acid

  • UPLC System: Thermo Scientific™ Vanquish™ Horizon UHPLC System

  • HRMS System: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Control & Processing Software: Thermo Scientific™ Xcalibur™ Software (v 4.3)

For the analysis of analytes in biological matrices like plasma, removal of proteins is critical to prevent column clogging and ion source contamination.[5][6] Protein precipitation is a fast, simple, and effective method for this purpose.[5]

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[7]

G cluster_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis s1 1. Plasma Sample (100 µL) s2 2. Add 300 µL Cold ACN s1->s2 s3 3. Vortex (1 min) s2->s3 s4 4. Centrifuge (10 min) s3->s4 s5 5. Collect Supernatant s4->s5 a1 Inject into UPLC s5->a1 a2 Q-Orbitrap HRMS Detection a1->a2

The chromatographic method was optimized for efficient separation and symmetrical peak shape of the polar analyte.

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Table 1: Optimized UPLC parameters.

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The high resolution of the Orbitrap analyzer is essential for distinguishing the target analyte from background interferences in complex samples.[8]

ParameterValue
Ionization Mode ESI Positive
Spray Voltage 3.5 kV
Sheath Gas Flow Rate 40 arb
Aux Gas Flow Rate 10 arb
Capillary Temperature 320 °C
Scan Mode Full MS / dd-MS² (TopN = 3)
Full MS Resolution 70,000
Full MS Scan Range 50-300 m/z
dd-MS² Resolution 17,500
Collision Energy (HCD) Stepped NCE (20, 30, 40 eV)

Table 2: Optimized Q-Orbitrap HRMS parameters.

Results and Discussion

The high-resolution capabilities of the Q-Orbitrap MS enabled precise mass determination. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₇ClNO₃⁺) is 188.01090 Da. The method consistently achieved mass accuracies below 2 ppm.

The presence of a chlorine atom results in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third of the monoisotopic ³⁵Cl peak. This signature provides a high degree of confidence in the identification of the compound.

Data-dependent MS/MS (dd-MS²) was used to generate fragment ions for structural confirmation. Aromatic amides commonly fragment at the amide N-CO bond.[9] The primary fragmentation pathway for this compound involves the cleavage of this bond, leading to the formation of a stable benzoyl acylium ion.[10]

G parent Precursor Ion [C₇H₇ClNO₃]⁺ m/z = 188.0109 frag1 Fragment Ion [C₇H₅ClO₂]⁺ m/z = 155.9949 (Loss of NH₂O) parent->frag1 HCD frag2 Fragment Ion [C₆H₄Cl]⁺ m/z = 111.0020 (Loss of CO) frag1->frag2 HCD

Key Fragments:

  • m/z 155.9949: Corresponds to the [C₇H₅ClO₂]⁺ fragment, resulting from the loss of hydroxylamine (NH₂OH). This is the characteristic acylium ion.

  • m/z 111.0020: Corresponds to the [C₆H₄Cl]⁺ fragment, resulting from the subsequent loss of carbon dioxide (CO₂) from the acylium ion.

The method demonstrated excellent performance characteristics suitable for quantitative applications.

ParameterResult
Retention Time 3.82 min
Linearity (r²) > 0.998 (over 1 - 500 ng/mL range)
Mass Accuracy < 2 ppm
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 3: Method performance summary.

Conclusion

The developed UPLC-Q-Orbitrap HRMS method provides a highly sensitive, selective, and reliable tool for the analysis of this compound. The combination of high-efficiency UPLC separation with the high resolution and accurate mass capabilities of the Orbitrap analyzer ensures confident identification and accurate quantification, even in challenging matrices. The detailed protocols for sample preparation and instrument parameters can be readily implemented by laboratories engaged in pharmaceutical research, drug metabolism studies, and chemical analysis.

References

  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. Available at: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

  • Organomation. Introduction to UPLC-MS Sample Preparation. Available at: [Link]

  • National Institutes of Health (NIH). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis. Available at: [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Chemsrc. This compound | CAS#:37551-43-2. Available at: [Link]

  • National Institutes of Health (NIH). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • ChemBK. 5-Chloro-2-hydroxybenzamide. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Nontarget analysis and comprehensive characterization of halogenated organic pollutants by GC-Q-Orbitrap-HRMS. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • PubMed. Nontarget analysis and comprehensive characterization of halogenated organic pollutants by GC-Q-Orbitrap-HRMS. Available at: [Link]

  • ResearchGate. Comprehensive analysis by liquid chromatography-Q-Orbitrap mass spectrometry: Fast screening of peptides and organic molecules. Available at: [Link]

  • Frontiers. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Available at: [Link]

  • National Institutes of Health (NIH). Non-Targeted Metabolomics Combined with Chemometrics by UHPLC–Orbitrap–HRMS and Antioxidant Activity of Atractylodes chinensis. Available at: [Link]

Sources

Application Notes & Protocols: Crystallization of 5-Chloro-N,2-dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 5-Chloro-N,2-dihydroxybenzamide and its derivatives. These compounds, characterized by their polar nature and extensive hydrogen-bonding capabilities, present unique challenges and opportunities in obtaining high-quality crystalline material essential for downstream applications in pharmaceutical and materials science. This document moves beyond simple procedural lists to explain the underlying physicochemical principles, offering researchers the causal understanding needed to adapt and troubleshoot these methods effectively. We cover foundational theory, systematic solvent selection, step-by-step protocols for key crystallization techniques, and a robust troubleshooting guide.

Introduction: The Crystallization Challenge

This compound is a derivative of salicylamide and also belongs to the hydroxamic acid class of compounds. Its molecular architecture is rich in functionality that dictates its crystallization behavior:

  • Hydrogen Bonding: The presence of phenolic hydroxyl (-OH) and N-hydroxyamide (-CONHOH) groups allows for strong, directional intermolecular hydrogen bonds, which are crucial for forming a stable crystal lattice.[1][2]

  • Polarity: These functional groups make the molecule highly polar, guiding the fundamental principle of "like dissolves like" for solvent selection.[3][4]

  • Tautomerism and Isomerism: Hydroxamic acids can exist in keto-enol tautomeric forms and Z/E isomers, with the equilibrium often influenced by the solvent environment.[2][5] This variability can sometimes complicate the crystallization process, making consistent solvent choice critical.

Obtaining a pure, well-defined crystalline form is paramount for verifying chemical identity, ensuring batch-to-batch consistency, and determining physicochemical properties such as solubility and stability, which are critical for drug development.

Part I: Foundational Principles

A successful crystallization experiment is a carefully controlled thermodynamic and kinetic process. It begins by dissolving the solute in an appropriate solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent cooling or solvent modification reduces the solubility of the solute, creating a state of supersaturation . This is the thermodynamic driving force for both nucleation (the initial formation of microscopic crystal nuclei) and subsequent crystal growth . The quality of the final crystals is highly dependent on the rate at which supersaturation is achieved; slow, controlled processes are almost always superior for generating large, pure crystals.[6]

Part II: Strategic Solvent Selection

The choice of solvent is the single most critical parameter in a crystallization experiment.[1][7] An ideal solvent should exhibit a steep solubility curve: dissolving the compound extensively when hot, but poorly when cold.[4]

Key Solvent Characteristics:

  • Solubility Profile: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Boiling Point: A boiling point below 100-110 °C is preferable for easy removal from the final crystals.[8] Solvents with very low boiling points (< 50 °C) can be difficult to handle due to rapid evaporation.[4][8]

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed with the mother liquor).

Screening Solvents for this compound Derivatives

Given the polar nature of the target molecule, the initial screening should focus on polar solvents. Recrystallization is a highly effective purification method for amides.[9] Polar solvents such as ethanol, acetone, and acetonitrile are often excellent starting points.[9] Studies on the closely related salicylamide show good nucleation and growth in solvents like methanol, acetonitrile, ethyl acetate, and acetone.[10][11]

Table 1: Recommended Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Rationale & Key Considerations
Ethanol Polar Protic78Excellent H-bonding capability. Often used in a binary system with water.[8]
Methanol Polar Protic65Similar to ethanol but more polar; may be too good a solvent unless used in a binary system.
Acetonitrile Polar Aprotic82Often yields high-quality crystals for amides.[9] Good balance of polarity.
Ethyl Acetate Moderately Polar77Good for compounds with intermediate polarity. Can be paired with nonpolar anti-solvents like hexane.[4]
Acetone Polar Aprotic56A strong solvent, but its low boiling point can sometimes lead to rapid crashing out of solution.[3]
Water Highly Polar Protic100May be a poor solvent on its own but is an excellent anti-solvent when paired with water-miscible organic solvents like ethanol or acetone.[12]
1,4-Dioxane Moderately Polar101A good solvent for amides, though its higher boiling point requires care during drying.[9]
Protocol 1: Small-Scale Solvent Screening
  • Place ~10-20 mg of the crude compound into a small test tube or vial.

  • Add the first test solvent dropwise at room temperature, vortexing after each drop. Note the solubility. If it dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization but may be useful in a binary system.

  • If the compound is insoluble at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the outcome:

    • Abundant, well-formed crystals: Excellent candidate solvent.

    • No crystals or very few: Too much solvent was used, or the compound is too soluble. Try evaporating some solvent and re-cooling.[6]

    • An oil forms: The compound may be "oiling out." This occurs when the solution becomes supersaturated above the compound's melting point or in the presence of impurities.[13]

    • A powder or fine precipitate crashes out: Crystallization is too rapid. Consider using more solvent or a solvent system where solubility is slightly higher.[6]

Part III: Core Crystallization Techniques & Protocols

The choice of technique depends on the quantity of material, the properties of the chosen solvent system, and the compound's inherent tendency to crystallize.

Workflow for Selecting a Crystallization Technique

G start Crude Solid (>90% Pure) solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen find_solvent Good Single Solvent Found? solvent_screen->find_solvent slow_cool Technique 1: Slow Cooling Crystallization find_solvent->slow_cool  Yes   binary_system Use a Binary (Co-Solvent) System? find_solvent->binary_system  No   slow_evap Alternative: Slow Evaporation (if moderately volatile solvent) slow_cool->slow_evap can also consider end_node Pure Crystals slow_cool->end_node slow_evap->end_node vapor_diffusion Technique 2: Vapor Diffusion (for small amounts) binary_system->vapor_diffusion  Yes   anti_solvent Technique 3: Anti-Solvent Addition (for larger amounts) binary_system->anti_solvent  Yes   vapor_diffusion->end_node anti_solvent->end_node

Caption: Decision workflow for selecting an appropriate crystallization method.

Technique 1: Slow Cooling Crystallization (Standard Recrystallization)

This is the most common method for purifying solids. It relies on the differential solubility of the compound in a single solvent at high and low temperatures.

Protocol 2: Slow Cooling Crystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.[12] Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is key to maximizing yield, as any excess solvent will retain some product even after cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Causality: Slow cooling is critical for the formation of large, well-ordered crystals, which are less likely to trap impurities.[6] Rapid cooling ("crashing out") leads to small, often impure, crystals.

  • Crystal Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using cold solvent minimizes the redissolving of the desired product during the wash.

  • Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Technique 2: Vapor Diffusion

This technique is ideal for small amounts of material (mg scale) and for compounds that are difficult to crystallize. It involves slowly changing the composition of the solvent system through vapor phase transfer.

Protocol 3: Liquid-Vapor Diffusion

  • Preparation: Dissolve the compound (~2-10 mg) in a minimal amount of a "good" solvent (one in which it is highly soluble) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add a few milliliters of a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the good solvent) to the bottom of the larger container. The level of the anti-solvent should be well below the top of the inner vial.

  • Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the good solvent in the inner vial. Causality: This gradual increase in the concentration of the anti-solvent slowly reduces the compound's solubility, bringing the solution to a state of supersaturation in a highly controlled manner, which promotes the growth of high-quality single crystals.[1]

  • Incubation: Leave the setup undisturbed in a vibration-free location for several days to weeks. Monitor periodically for crystal growth.

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Solution: Compound in 'Good' Solvent anti_solvent Anti-Solvent ('Poor' Solvent) anti_solvent->solution Vapor Diffusion vapor Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Part IV: Troubleshooting Guide

Even with careful planning, crystallization can be challenging. The following table provides guidance on common issues.

Table 2: Troubleshooting Crystallization Problems

ProblemLikely Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Insufficient nucleation sites.- Evaporate Solvent: Gently heat the solution to boil off some solvent to increase concentration, then re-cool.[6]- Scratch: Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[6]- Seed: Add a single, tiny crystal from a previous batch (a "seed crystal").[13]- Cool Lower: Use a dry ice/acetone bath for lower temperatures.
"Oiling Out" - Solution is cooled too rapidly.- High concentration of impurities.- Solvent boiling point is too high, causing the compound to come out of solution above its melting point.- Re-heat the solution to dissolve the oil.[13]- Add a small amount of additional "good" solvent to reduce the supersaturation level.[13]- Allow the solution to cool much more slowly.- Consider purifying the crude material first (e.g., by column chromatography).- Switch to a lower-boiling point solvent system.
Very Low Yield - Too much solvent was used in the initial dissolution.- Premature crystallization during a hot filtration step.- Crystals are significantly soluble in the cold wash solvent.- Before discarding the mother liquor, try concentrating it and cooling again to recover a second crop of crystals.- Ensure filtration apparatus is pre-heated for hot filtrations.- Use the absolute minimum volume of ice-cold solvent for washing.
Crystals Appear Impure (Colored, Gummy) - Crystallization occurred too quickly, trapping impurities.- Ineffective washing.- Re-dissolve the crystals in fresh hot solvent and recrystallize, ensuring a very slow cooling rate.[6]- If the solution is colored, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration to remove colored impurities before cooling.

Conclusion

The crystallization of this compound derivatives is a highly achievable yet nuanced process, governed by the interplay of solubility, temperature, and kinetics. Success hinges on a systematic approach to solvent selection, guided by the principle of "like dissolves like," and the patient application of controlled crystallization techniques. By understanding the causal relationships between experimental parameters and outcomes, researchers can move beyond rote procedures to intelligently design, execute, and troubleshoot the crystallization process, ultimately yielding the high-purity materials necessary for advancing scientific discovery.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5NDpKQ6hqzNUEUp98OvK6ZZzf7NC0F-1m476zL2A9gJJs7hNwKra5zcHkqmVHUaOlTSbbebPO6uGR1JboEfAutfs9cvczzld6BD0hjilfyDigd1accrErI4y5aHbmXyQz1NlBTmVwLw==]
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkQEP1S0VREl2A9A4EjqC3GprYJPRO5Y6A_HaIPEZWo1ZJSF5RlurqvQK6KhgV0JOdfEpaR-_FetmnB6pc8J7ymasaZRZqQjurB53tvORQwhR8ALuTF32oLq16hscp73gkEI95lp1oc0ODM9z-Mg13wEAZg8LKwYikMIOpgHNY7z0-HHcJ00QIB7ieYIOz4kN4zLBEMA==]
  • Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW-h9IPSWpIaYss3K9HrhjncgDwTZ8LhTshNhwQCsFSZqt7prQHJ_MpCPfez91FjaxvclhFNtTkLO1BdnxalHNN3FQ3AoeDJCv5t_RG5E_Gy2fCcgIMzTqOLDAvnlVzgJTwdR3KJWlEJPJO5sgnpQNXdBQN8kEBqFV-YLnfAKUCE6KGXM97gfJ2ec=]
  • University of Oxford. (n.d.). Guide for crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc23ws8q_fFeYfSBGimg9sIf3U4GYYzgE4NdFPoP6gSNViiCU3aKNFmVzels9YlE5clVks1ZRXMkLOH21r1aDquBjxhc0sHOo2xNINp-inVro1ZTGtMnGlTtiKeXHWQBgT2GxF9pnfrH_og6gl7ZQ4oUlu4qV9M1fNVmtmkjV-QYsY3KyY6qPQ48UOoNYtJ5WEKt8lzyJCXg==]
  • ResearchGate. (2025). Salicylamide Cocrystals: Screening, Crystal Structure, Sublimation Thermodynamics, Dissolution, and Solid-State DFT Calculations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPSN5zJPGlO4vfeKsYIAor60FtjeXHie3GkokZWqkqK29b-nXJrckKASvgkcGVwGmAsXjWWzmKNx_4GS-yB2DRnOC8J2KyD7b18vHW_iast-7rFfXEqM0PaUtW62LVcIad1EBy3nTuJP-E3Rsq55xf53kYnL4MnOZ4xBfp-OPB7nsxiyu20N9e81DvtVZR7-ZDF17E3zdBmsOjSTw9IMP_ZOVQS4O4aNNpa1stAWJVYl2k6q3LE-ZRK6rwaL-u3YsZA4AmDlyNn7SIP1mP6uVsw3EA16lAxJpuvPke-izFiOMII1Z7FSOaBwg=]
  • Weldon, K. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs2NAgp-aeoGUGzFwGKpySx1Kko5jLOr5VKCTveGazikSFqLYtCrxMnFDjmMIE56b0_wUgrKLfhNIb_kIn-RWfea6-Tkn7bhK9oFWUimNIUFsKWPOB4hD4XcrTUnaPcaCkSq7p0QoMLeTFL5VeHlKBH4DJKheqLHPKPoNHncj_XhMp4h4B6SmasF-WcixFOoYthBPiU1HzclZl7fSEWWHnlhWD-H1b6rR-NAaUqX63B7wbzSG3x2jP2kvu4noMoJNomqSIVRXzhpOMalgYHnKKYPkI5CrtmgN0JbALt6t7_tLT5qsVoxCxelVxlm61hwK424INTMQw7No=]
  • Kakkar, S., et al. (2020). Crystal nucleation of salicylamide and a comparison with salicylic acid. CrystEngComm, RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVAdoYTk30PeJ534Gn6i3uI6BPp7vLjOi4r0Ec728U6dG_iUelvovHkIRmiS9yYqy6dAwPIqkMx-Y4cQUk5M3Ak2kDSebta83rflkC5pgaRHKbGyuhEJr73IcxC4N-963_GIq_9mY-KJ43cO8vPKcpcWRs687NfopllfWX]
  • Lynch, A., et al. (2018). Crystal growth of salicylamide in organic solvents. Crystal Growth & Design, American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFLdtReIxGLEdY9A4KDoJxHTxY-ceva8CN2pG2BAOyQ9cP4aN_tkomq4leWUB4J4HKy5NqAHhxiqSiQTBQo-JEdg48YFirZeF0u3N0vj-YxyPplfMquWeSC894aUd5UqxRMQkW_9RYmTqVqhYOxCQzSIHBaTNVAdHI5reoWiFUHCz_M2Pdxcny2IXNmN33mKFnqTrCwQ==]
  • ACS Publications. (n.d.). Salicylamide Cocrystals: Screening, Crystal Structure, Sublimation Thermodynamics, Dissolution, and Solid-State DFT Calculations. The Journal of Physical Chemistry B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6fCLNHkc6Vhv98diWoe3GabVIj98oxoseUUcHU3MaMzLDPuZJOSByWmBlUUm163ZPfZU82zMFjAC1uJe9uwbSVuAVGwoF3xWH_ZuPHujXVo7fIYrTpbJ9UBupSnvh7NYy9vxxoKVJCk=]
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY0cNzJpg4EwkH2mbtyEUf_BzQXENiuGcknSdGzJh45ZrlMNS1qwRYdSaQh_WTFmuO3r7bdsRCPbJJYrTheykJUEaGa5CnQfCyd73EzEvOEU9IP9PdQ0He9-ceb1jmWDD-QXE1GURCdAkAqHb1Iwgb7-6bpcyqfk22NwwblQnh3t4qhiSrfiuk3Qxi376aX5minoMGA0EwMglUeAL9wnE7w_B3JlMsRQwdthbkwMLPxf4yT4J7qrK31RdiQA9Mon6H3X1TfWGYpfF9uaQeHGDey9RQiL0qjz9o8_g2etcKvqsTvAKfr5g02xONY2cl]
  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs_PmaDeG0QLRDF67gIlfLOl9F3FLCru-tsABkOpBiKouFwQij-PSr8D3ONBLHmk2rAMRE2WOs2kXmeBasJnxlSP3RSsbrW1AWxkPQWHBE_jdLfFOcE2owaz_lv5zUON9dRId82SfB3FllfMzqUWKp9lv9eUaQW45rJwe1Wu7lpJ_BEbQrXGCZ53l5WydIyAbDJ7eXW40LgGaIlRYy-3n85hLgCkCh0A_YvqrbirY=]
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Hydroxypentanoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcADWRZmLRqEpqVqMu4QqIehvFNPTEX2RuL-R7d83w-mWU24aLSFxKLuhsxNBmPaBPlbsMJ8MusFegnOWlIv56gkZhOfZorZ71E_5Aon4MCEjekVD-flNQSqUd1BM4NPVwQU9-HSxejKIIQed0wrxxyGna7aGD3-6QcwEB9C1hFDiuZP_BLmBHZ64vm97-RdKIM2VyRxX6AiCmKr0scD5s]
  • Svärd, M., et al. (2009). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAeEmLmFi3llHgGFdlHzNX5bMzEWHWRdiFhEqOFFpFnfZIfd3UzfPAfe214EukuhH64bYC87wktMA-VFvDwvbuJf-wvp9sHxQIN9sYfnT1ra_7ZVIfhWUtBPjhbqQJYNsl6N57_Q==]
  • ResearchGate. (2020). What is the best technique for amide purification?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LutM5t6JsYapqr2MB1WhVglK2XjVy0Szmcc3OFROae1ZdkkjqtfzdO4sRDXgmTE5U309kBAQtIDiQmKGUCfxZOLmY8XKF7c2L0ItOmm7ns-gMFgSkxT0wVXV6AQfAX9fTzCUnMdncUd7g_LhBs2ciJnACyOLvl4Bz6tT05v9PQKvP5BPtx4hWNEKvQaF]
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUHhNrmkyPVCyeh0qYrKf6Yp6o5suYB60K5WjjZ2OAZnjPaKwiVS9TN1iO5JhN7hWK45H6jbVmh98_IP7A_yd3SRMc2f58ZTkeKR94j9EE8qd6GJ6neBWQK7adMkSDlVEfcOCFpsgTF0IqbO7DOoldHeizPO5IOgSOt9SiJX04crer-9qur2utBO8a6uPS]
  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYdykE87BQZHG4N3EySAUQyUezEZGhJ4RTHZW_y21bXvWKlMsE1uwbS59fljE3-7huU52mvMXiYmeN1cWzCfwmo2-4-n_T01UaPYXlHREyrNrUQxFHWzQl7I6DdqnjSyWMkfv1SRg=]
  • ACS Publications. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyuedjpEIr9-hVOfMcgItu79k9-YBROTjr-2LHWukvFBlVQit1HyW_7371B-JcaWIS4L0_iGUa4WGqbhbX48a4uO6TJQy86uyZiF4VszqMlm6vTs7_nSw8tVofjP4oe4aZnqkroNOQNI=]
  • Antonini, I., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFqZjcVIL0mxrMVUtZksE0ij4pmxohqdTSCqlHgT4MtFZkOb3TI-dJzd6r05OUVvYDByf0T-RPVc3ieA_XgCjD8IpBqkbS9xoRQI-DbIsisK3rhzBnhkP0Jkf-T7uxCXp9Ult4_-k6uyxQBqc=]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-N,2-dihydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields of this compound. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The synthesis typically involves the reaction of an activated form of 5-chloro-2-hydroxybenzoic acid with hydroxylamine.

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or an active ester) is a critical step. Incomplete activation will result in unreacted starting material.

    • Causality: The direct reaction between a carboxylic acid and hydroxylamine is generally slow and inefficient. Activating the carboxyl group enhances its electrophilicity, facilitating the nucleophilic attack by hydroxylamine.

    • Solution:

      • Choice of Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to form the acid chloride. Ensure the activating agent is fresh and used in a slight excess (e.g., 1.1-1.5 equivalents).

      • Reaction Conditions: The activation reaction should be carried out in an inert, anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride intermediate.

      • Monitoring: Monitor the completion of the activation step using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).

  • Side Reactions of Hydroxylamine: Hydroxylamine is a reactive nucleophile and can participate in side reactions, reducing its availability for the desired amidation.

    • Causality: Hydroxylamine can be unstable and may decompose or undergo oxidation, especially at elevated temperatures or in the presence of certain metals.

    • Solution:

      • Use of Hydroxylamine Hydrochloride: It is often preferable to use hydroxylamine hydrochloride and generate free hydroxylamine in situ using a base like potassium hydroxide or sodium hydroxide.[1] This approach provides a more stable source of the reagent.

      • Stoichiometry: Use a slight excess of hydroxylamine (e.g., 1.2-2.0 equivalents) to compensate for any potential decomposition.

      • Temperature Control: Add the hydroxylamine solution to the activated carboxylic acid at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and minimize side reactions.

  • Suboptimal Reaction pH: The pH of the reaction mixture can significantly influence the nucleophilicity of hydroxylamine and the stability of the product.

    • Causality: In a highly acidic medium, the hydroxylamine will be protonated, reducing its nucleophilicity. In a highly basic medium, the desired product, a hydroxamic acid, can be hydrolyzed.[2]

    • Solution: Maintain a slightly basic to neutral pH during the reaction. When using hydroxylamine hydrochloride, a base is added to liberate the free hydroxylamine. The choice and amount of base should be carefully controlled to achieve the optimal pH range.

Experimental Workflow for Improved Yield:

Yield_Improvement_Workflow cluster_start Starting Materials cluster_activation Activation cluster_amidation Amidation cluster_workup Work-up & Purification Start 5-Chloro-2-hydroxybenzoic Acid + Hydroxylamine HCl Activate React with SOCl₂ or Oxalyl Chloride in anhydrous DCM/THF under N₂ Start->Activate Ensure purity of starting materials Amidation Add Hydroxylamine solution (in situ generation with base) dropwise at 0 °C Activate->Amidation Monitor completion (TLC/IR) Workup Aqueous work-up (mild acid) followed by recrystallization or chromatography Amidation->Workup Maintain optimal pH and temperature End High-yield This compound Workup->End Characterize final product (NMR, MS)

Caption: Workflow for optimizing the yield of this compound.

Problem 2: Formation of Impurities

Question: Our final product is contaminated with several impurities that are difficult to remove. What are the common impurities and how can we prevent their formation?

Answer:

Impurity formation is a common issue in multi-step organic syntheses. In the case of this compound, impurities can arise from starting materials, side reactions, and degradation.

Common Impurities and Their Prevention:

  • Unreacted 5-Chloro-2-hydroxybenzoic Acid: This is a common impurity if the activation of the carboxylic acid is incomplete or if the stoichiometry of the reagents is not optimized.

    • Prevention: As discussed in "Problem 1," ensure complete activation of the carboxylic acid and use a slight excess of hydroxylamine.

  • Diacylated Hydroxylamine: Hydroxylamine has two nucleophilic sites (the nitrogen and oxygen atoms) and can potentially react with two molecules of the activated carboxylic acid.

    • Prevention: This is generally less common under controlled conditions. Maintaining a low reaction temperature and using a moderate excess of hydroxylamine can disfavor this side reaction.

  • Impurities from Starting Materials: The purity of the starting 5-chloro-2-hydroxybenzoic acid is crucial. Common impurities in the starting material can include other isomers of chlorosalicylic acid.

    • Prevention: Use high-purity starting materials. If necessary, recrystallize the 5-chloro-2-hydroxybenzoic acid before use.

  • Degradation Products: The final product, a hydroxamic acid, can be susceptible to hydrolysis back to the carboxylic acid and hydroxylamine, especially under harsh acidic or basic conditions during work-up and purification.

    • Prevention:

      • Mild Work-up: Use a mild acidic wash (e.g., dilute HCl) during the work-up to neutralize any excess base, followed by a water wash. Avoid strong acids or bases.

      • Purification: Recrystallization is often the preferred method for purification. If column chromatography is necessary, use a suitable solvent system and avoid prolonged exposure of the product to the silica gel, which can be slightly acidic.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential SourcePrevention and Mitigation
Unreacted 5-Chloro-2-hydroxybenzoic AcidIncomplete carboxylic acid activation.Ensure complete activation; use a slight excess of hydroxylamine.
Diacylated HydroxylamineReaction of hydroxylamine with two molecules of activated acid.Maintain low reaction temperatures; use a moderate excess of hydroxylamine.
Isomeric Chlorosalicylic AcidsImpure starting materials.Use high-purity starting materials; recrystallize if necessary.[3]
Hydrolysis Product (Carboxylic Acid)Degradation during work-up or purification.Employ mild acidic work-up; use recrystallization for purification when possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices for the activation step with thionyl chloride or oxalyl chloride. For the subsequent reaction with hydroxylamine, a co-solvent system or a solvent in which both the activated acid and hydroxylamine are soluble may be necessary.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydroxylamine: Hydroxylamine and its solutions can be skin and respiratory irritants. It is also potentially explosive in its pure, anhydrous form, which is why it is typically handled as a salt.

  • Solvents: Organic solvents like DCM and THF are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Q4: What is the role of the hydroxyl group at the 2-position of the benzamide?

A4: The ortho-hydroxyl group can influence the reactivity of the carboxylic acid and the properties of the final product. It can form an intramolecular hydrogen bond with the carbonyl group, which can affect its reactivity. In the final product, this hydroxyl group, along with the hydroxamic acid moiety, is important for the compound's biological activity, often related to its ability to chelate metal ions.

Q5: Can this synthesis be performed in a one-pot reaction?

A5: Yes, a one-pot synthesis is feasible and often preferred. The activation of the carboxylic acid can be performed, and after its completion, the hydroxylamine solution can be added directly to the same reaction vessel. This minimizes handling of the potentially sensitive acid chloride intermediate.

Reaction Pathway Overview:

Reaction_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Reactant1 5-Chloro-2-hydroxybenzoic Acid Intermediate 5-Chloro-2-hydroxybenzoyl Chloride (Intermediate) Reactant1->Intermediate Activation Reactant2 Hydroxylamine Product This compound Reactant2->Product Activator SOCl₂ or Oxalyl Chloride Activator->Intermediate Intermediate->Product Amidation

Caption: General reaction pathway for the synthesis of this compound.

III. References

  • Veeprho. (n.d.). Niclosamide Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Niclosamide-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide. Retrieved from

  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Retrieved from

  • National Institutes of Health. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Retrieved from

  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved from

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from

Sources

Technical Support Center: Synthesis of 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-N,2-dihydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important hydroxamic acid derivative. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides in-depth solutions to common problems encountered during the synthesis of this compound, which is typically prepared from a 5-chlorosalicylic acid precursor, often via its methyl ester.

Scenario 1: Low or No Product Formation

Question: I am attempting to synthesize this compound from methyl 5-chlorosalicylate and hydroxylamine hydrochloride, but I am observing very low yields or no desired product upon analysis. What are the likely causes and how can I rectify this?

Answer:

This is a frequent challenge in hydroxamic acid synthesis. The primary reason often lies in the generation and reactivity of the hydroxylamine nucleophile. Let's break down the potential causes and solutions.

Root Cause Analysis & Corrective Actions:

  • Inefficient Generation of Free Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt for stability.[1][2] To act as a nucleophile, it must be deprotonated to its free base form (NH₂OH). Inadequate basification will result in a low concentration of the active nucleophile.

    • Solution: Ensure you are using a suitable base and the correct stoichiometry. For every equivalent of hydroxylamine hydrochloride, at least one equivalent of a base like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in an anhydrous solvent such as methanol is required to generate free hydroxylamine in situ.[1] Using a slight excess of the base can help drive the deprotonation to completion.

  • Instability of Free Hydroxylamine: Free hydroxylamine is unstable and can decompose, especially at elevated temperatures.[1]

    • Solution: Generate the free hydroxylamine at a low temperature (0-5 °C) before adding it to your ester. Maintain this low temperature during the initial phase of the reaction and then allow it to slowly warm to room temperature. Avoid high reaction temperatures unless empirical data suggests it is necessary and beneficial for your specific substrate.

  • Insufficient Excess of Hydroxylamine: Due to its volatility and potential for side reactions, a significant excess of hydroxylamine is often required to drive the reaction to completion.[1]

    • Solution: Increase the molar excess of hydroxylamine hydrochloride and the corresponding base. It is not uncommon to use up to 10 equivalents of hydroxylamine for challenging substrates.[1] Start with a 3-5 fold excess and increase if necessary.

Experimental Protocol: Optimized Hydroxylamine Generation and Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve hydroxylamine hydrochloride (5 eq.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (5.5 eq.) in methanol, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • In a separate flask, dissolve methyl 5-chlorosalicylate (1 eq.) in anhydrous methanol.

  • Slowly add the ester solution to the cold hydroxylamine suspension.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Question: I have followed the steps for generating free hydroxylamine, but my yield is still below 50%. Could there be other factors at play?

Answer:

Absolutely. Beyond the nucleophile generation, the reaction conditions and starting material quality are critical.

  • Reaction Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.

    • Solution: Methanol is a common choice. However, a mixture of polar solvents can sometimes be beneficial.[1] Consider exploring solvent systems like a mixture of methanol and THF or DMF to ensure all components remain in solution.

  • Reaction Time and Temperature: The conversion of the ester to the hydroxamic acid may be slow at room temperature.

    • Solution: After an initial period at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. However, this must be balanced against the stability of hydroxylamine. Continuous reaction monitoring via TLC or LC-MS is crucial to determine the optimal reaction time and to avoid product degradation.

  • Purity of Starting Material: The presence of impurities in the methyl 5-chlorosalicylate, such as unreacted 5-chlorosalicylic acid, can interfere with the reaction.

    • Solution: Ensure your starting ester is of high purity. Recrystallize or purify by column chromatography if necessary. The presence of acidic protons from the carboxylic acid can quench the in situ generated hydroxylamine.

Scenario 2: Presence of Significant Impurities in the Crude Product

Question: My reaction appears to have worked, but the crude product is contaminated with several byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?

Answer:

Impurity generation is a common issue, often stemming from the reactivity of the starting materials and intermediates.

Common Side Reactions and Mitigation Strategies:

  • Unreacted Starting Material: The most common "impurity" is often unreacted methyl 5-chlorosalicylate.

    • Mitigation: As discussed, increasing the excess of hydroxylamine and optimizing reaction time and temperature can help drive the reaction to completion.

  • Formation of 5-Chlorosalicylic Acid: Hydrolysis of the starting ester or the final hydroxamic acid product can lead to the formation of 5-chlorosalicylic acid. This is more likely if aqueous workup conditions are too harsh (highly acidic or basic) or if there is significant water in the reaction mixture.

    • Mitigation: Use anhydrous solvents. During workup, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) to a pH of ~6-7 before extraction. Hydroxamic acids can be sensitive to both strong acids and bases.[1]

  • Lossen Rearrangement: Under certain conditions, particularly with heating, hydroxamic acids can undergo a Lossen rearrangement to form an isocyanate, which can then react with other nucleophiles in the mixture. This is a known degradation pathway for hydroxamic acids.

    • Mitigation: Avoid excessive heating. Maintain moderate reaction temperatures and purify the product promptly after the reaction is complete.

Workflow for Minimizing Impurities

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Workup & Purification start_mat Verify Purity of Methyl 5-Chlorosalicylate dry_solvents Use Anhydrous Solvents start_mat->dry_solvents hydroxylamine Generate Free Hydroxylamine in situ at 0°C start_mat->hydroxylamine excess_reagent Use Sufficient Excess of Hydroxylamine (e.g., 5-10 eq) hydroxylamine->excess_reagent temp_control Maintain Low to Moderate Temperature (0°C -> RT -> <50°C) excess_reagent->temp_control monitoring Monitor Reaction by TLC / LC-MS temp_control->monitoring neutralize Neutralize Carefully (e.g., sat. NH4Cl) monitoring->neutralize extraction Extract with Appropriate Organic Solvent neutralize->extraction purification Purify Promptly (Crystallization or Chromatography) extraction->purification

Caption: Workflow to minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: Can I use 5-chlorosalicylic acid directly instead of the methyl ester?

A1: While direct conversion of a carboxylic acid to a hydroxamic acid is possible, it requires an activation step. You would need to use a coupling agent, such as carbonyldiimidazole (CDI) or a carbodiimide like EDC with HOBt, to form an activated intermediate that can then react with hydroxylamine.[3] The ester route is often more straightforward and cost-effective for this type of synthesis.

Q2: What is the role of the phenolic hydroxyl group? Does it need to be protected?

A2: The phenolic hydroxyl group in 5-chlorosalicylic acid is acidic (pKa ~13) but significantly less so than the carboxylic acid. In the reaction with the methyl ester, the free hydroxylamine is a stronger nucleophile and will preferentially attack the ester carbonyl. Protection of the phenolic hydroxyl is generally not necessary for this reaction and would add extra steps to the synthesis.

Q3: What are the best methods for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes. The hydroxamic acid product is typically more polar than the starting methyl ester and will have a lower Rf value. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[4][5]

Q4: My final product is colored. Is this normal?

A4: Hydroxamic acids can form colored complexes with trace metal ions, particularly iron (III), which can result in a reddish or brownish hue.[6][7] Ensure your glassware is scrupulously clean. If color persists after purification, it may be due to trace metal contamination. Washing the organic layer with a dilute EDTA solution during workup can sometimes help chelate and remove these metal ions.

Q5: What are the key safety precautions when working with hydroxylamine?

A5: Free hydroxylamine is unstable and can be explosive in its pure, anhydrous form.[1] Always use it as its more stable salt, hydroxylamine hydrochloride or sulfate. Generate the free base in situ and use it immediately in solution. Avoid high temperatures. Hydroxylamine and its derivatives are also potential mutagens, so always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[8]

Quantitative Data Summary

ParameterRecommended RangeRationale
Starting Material Methyl 5-chlorosalicylateMore reactive than the carboxylic acid, avoiding coupling agents.
Hydroxylamine HCl 3 - 10 equivalentsTo drive the reaction to completion, compensating for volatility.[1]
Base (e.g., NaOMe) 1.1 eq. per eq. of NH₂OH·HClTo ensure complete generation of free hydroxylamine.[1]
Temperature 0 °C to 50 °CInitial low temp for stability, gentle heat to increase rate.
Solvent Anhydrous MethanolGood solubility for reactants and reagents.

Reaction Mechanism Overview

Sources

Technical Support Center: 5-Chloro-N,2-dihydroxybenzamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-N,2-dihydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As direct solubility data for this compound is not extensively published, this document synthesizes established principles of solubility enhancement for structurally related benzamides and phenolic compounds, providing a robust framework for your experimental design.

Section 1: Understanding the Molecule & Initial Troubleshooting (FAQs)

This compound is a substituted benzamide. Its structure suggests it is a weakly acidic, hydrophobic molecule, likely exhibiting poor aqueous solubility under neutral conditions. The phenolic hydroxyl group (-OH) and the hydroxamic acid moiety (-CONHOH) are key functional groups that can be exploited for solubility enhancement.

Frequently Asked Questions - First-Line Troubleshooting

Q1: I've tried dissolving this compound in water and it's practically insoluble. Is this expected?

A: Yes, this is expected. Based on its structure—a chlorinated aromatic ring and multiple non-polar regions—the compound is predicted to be hydrophobic. Structurally similar compounds, like Niclosamide, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low solubility[1]. Your initial observations are a common starting point for developing a formulation strategy.

Q2: I need to prepare a stock solution. What organic solvent should I start with?

A: For initial stock solutions, begin with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The compound is likely to be soluble in these. For less toxic options suitable for downstream cell-based assays, consider ethanol or polyethylene glycol (PEG 400). Always prepare a high-concentration stock in an organic solvent, which can then be diluted into your aqueous experimental medium.

Q3: Does temperature affect its solubility? Can I heat the solution?

A: Gently heating the solution can increase the rate of dissolution and may slightly increase the solubility limit. However, be cautious. Phenolic compounds can be susceptible to degradation at high temperatures or under prolonged heating[2][3]. Monitor for any color change (e.g., yellowing or browning), which could indicate degradation. Use the lowest effective temperature for the shortest possible duration.

Q4: My compound dissolves in my organic stock solvent but precipitates when I add it to my aqueous buffer. What's happening and how do I fix it?

A: This is a classic sign of a poorly soluble compound. The aqueous buffer acts as an anti-solvent. To mitigate this, try the following:

  • Decrease the final concentration: Your target concentration may be above the aqueous solubility limit.

  • Increase the percentage of co-solvent: If your experimental system allows, increase the final concentration of the organic solvent (e.g., from 0.1% DMSO to 1% DMSO).

  • Use vigorous mixing: Add the stock solution dropwise into the vortexing buffer to promote rapid dispersion and prevent localized precipitation.

  • Employ a surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer 188 to the aqueous medium before adding the compound stock[4].

Section 2: In-Depth Methodologies & Troubleshooting Guides

If initial troubleshooting fails, a systematic approach to solubility enhancement is required. The following sections detail proven techniques, from simple to advanced, with step-by-step protocols.

Technique 1: pH Adjustment

Principle of Causality: The phenolic hydroxyl group on this compound is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, the hydroxyl group will deprotonate to form a more polar phenolate salt, which is significantly more water-soluble[5][6]. This is a common and highly effective strategy for phenolic compounds[7].

When to Use: This is often the first and most effective method to try for ionizable compounds, especially for in vitro assays where the pH can be controlled.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers: Create a set of buffers ranging from pH 4 to pH 10 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Add excess compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 min) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the pKa of the phenolic group.

Troubleshooting pH Adjustment

  • Issue: The compound degrades at high pH.

    • Explanation: Phenolic compounds can be susceptible to oxidative degradation in alkaline conditions, which may be indicated by a color change[3][5].

    • Solution: Conduct stability studies. Analyze the samples at different time points (0, 2, 8, 24 hours) to check for the appearance of degradation peaks by HPLC. If degradation is observed, either use a lower pH that still provides adequate solubility or consider a different enhancement technique. Protect the solution from light and consider working under an inert atmosphere (e.g., nitrogen).

Technique 2: Co-solvency

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[8][9]. This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making solvation more favorable[10].

When to Use: When pH modification is not feasible or insufficient. It is a simple and rapid formulation technique widely used for preparing solutions for in vitro and preclinical studies[10][11].

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin[10][11].

  • Prepare solvent systems: Create a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or buffer).

  • Determine solubility: Use the shake-flask method described in the pH adjustment protocol to determine the saturation solubility of your compound in each co-solvent system.

  • Analyze results: Plot solubility versus co-solvent concentration. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Significant solubility enhancements (over 500-fold) have been reported for some drugs using this method[11].

Troubleshooting Co-solvency

  • Issue: The required co-solvent concentration is too high and causes toxicity in my cell-based assay.

    • Explanation: Many organic solvents are toxic to cells at concentrations above 1-2%.

    • Solution:

      • Identify the co-solvent that provides the best solubility enhancement at the lowest concentration.

      • Consider a ternary system: Combine the most effective co-solvent with another technique, such as pH adjustment or the use of a surfactant, to achieve a synergistic effect at a lower, non-toxic co-solvent concentration.

G start Start: Insoluble Compound ph_mod Technique 1: pH Adjustment (Is the compound ionizable?) start->ph_mod First-line approach cosolvency Technique 2: Co-solvency (Need a simple liquid formulation?) ph_mod->cosolvency Insufficient or causes degradation success Target Solubility Achieved ph_mod->success Success complexation Technique 3: Complexation (Need to improve stability and solubility?) cosolvency->complexation Toxicity issues or insufficient enhancement cosolvency->success Success solid_disp Advanced: Solid Dispersion (For solid dosage forms/high enhancement?) complexation->solid_disp Complexation fails or not manufacturable complexation->success Success solid_disp->success Success

Technique 3: Complexation with Cyclodextrins

Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12][13]. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a host-guest inclusion complex[14][15]. This complex presents a hydrophilic exterior to the aqueous medium, thereby increasing the apparent solubility and stability of the guest molecule[12][16].

When to Use: When both solubility and stability are concerns, or when other methods are insufficient. It is a versatile technique applicable to many delivery routes[12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile[15].

Experimental Protocol: Inclusion Complex Preparation (Kneading Method)

  • Select CD: Start with HP-β-CD.

  • Molar Ratio: Determine the molar ratio of drug to CD to test (e.g., 1:1 and 1:2).

  • Kneading: a. Place the calculated amount of HP-β-CD in a glass mortar. b. Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, consistent paste. c. Gradually add the drug to the paste while triturating (kneading) continuously for 45-60 minutes. d. Add more of the solvent blend as needed to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Validation: Determine the solubility of the prepared complex in water using the shake-flask method. Confirm complex formation using analytical techniques like DSC, XRD, or FTIR, which will show the disappearance or shifting of peaks corresponding to the crystalline drug.

Troubleshooting Complexation

  • Issue: Solubility enhancement is lower than expected.

    • Explanation: The stoichiometry (drug:CD ratio) may not be optimal, or the fit of the molecule within the CD cavity may be poor.

    • Solution:

      • Experiment with different molar ratios (e.g., 1:3, 1:5).

      • Try a different type of cyclodextrin. For example, if HP-β-CD is not effective, consider Sulfobutyl Ether β-CD (SBE-β-CD), which may offer different binding characteristics[13].

      • Ensure complex formation is confirmed analytically. If no complex has formed, the preparation method may need to be changed (e.g., to a solvent evaporation or freeze-drying method).

G

Section 3: Advanced Strategy - Solid Dispersions

Principle of Causality: A solid dispersion is a system where the drug (in this case, this compound) is dispersed within a hydrophilic polymer matrix[17][18]. In an amorphous solid dispersion (ASD), the drug is molecularly dispersed, meaning its crystalline lattice structure is broken[19]. This amorphous, high-energy state, combined with the increased surface area and wetting provided by the carrier, leads to a dramatic increase in the dissolution rate and apparent solubility[17][20]. This is often described by the "spring and parachute" model, where the drug rapidly dissolves to a supersaturated state (the spring) and the polymer prevents it from precipitating (the parachute)[19].

When to Use: For developing solid oral dosage forms (tablets, capsules) or when very high solubility enhancement is required for a BCS Class II compound[1]. This is a more advanced technique but can yield significant improvements in bioavailability[4].

Experimental Protocol: Solid Dispersion via Solvent Evaporation

  • Select a Carrier: Choose a hydrophilic polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copolymers like PVP-VA[4][19].

  • Select a Solvent: Find a common volatile solvent that dissolves both the drug and the polymer. A mixture like ethanol/methanol or acetone might be suitable[4][20].

  • Dissolution: Dissolve the drug and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug:polymer by weight). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.

  • Final Drying: Scrape the film from the flask and dry it further under a vacuum to remove any residual solvent.

  • Processing: Mill the dried material and pass it through a sieve to create a uniform powder.

  • Characterization:

    • Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline drug peaks.

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the solid dispersion to the pure drug. The increase in solubility can be dramatic, with reports of 60- to 70-fold increases for similar compounds like Niclosamide[1].

Troubleshooting Solid Dispersions

  • Issue: The drug recrystallizes over time, losing the solubility advantage.

    • Explanation: Amorphous systems are thermodynamically unstable. The drug may revert to its more stable crystalline form, especially in the presence of heat or humidity.

    • Solution:

      • Increase Polymer Ratio: A higher concentration of the polymer can better inhibit drug mobility and prevent recrystallization.

      • Select a Better Polymer: Choose a polymer with a high glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with the drug.

      • Conduct Stability Studies: Store the solid dispersion under accelerated stability conditions (e.g., 40°C / 75% RH) and re-test with PXRD at various time points to assess its physical stability.

Section 4: Summary of Techniques

TechniquePrincipleTypical EnhancementKey AdvantageKey Disadvantage
pH Adjustment Ionization to a soluble salt10x - >1000xSimple, highly effective for ionizable drugs[7].Risk of chemical degradation at high pH; limited to a specific pH range[3].
Co-solvency Reduces solvent polarity2x - >500xEasy to prepare liquid formulations; predictable[11][21].Potential for toxicity at high concentrations; risk of precipitation upon dilution.
Complexation Encapsulation in a cyclodextrin5x - >100xEnhances both solubility and stability; reduces irritation[12][16].Limited by stoichiometry and molecular fit; can be more expensive.
Solid Dispersion Amorphous state in a polymer matrix10x - >100xDramatically increases dissolution and bioavailability; suitable for solid dosage forms[17].Requires specialized equipment; potential for physical instability (recrystallization).

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Solubility enhancement of niclosamide by different complexing agents. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • The role of surfactants in the release of very slightly soluble drugs
  • Solubilization by surfactants: Significance and symbolism. (2025). wisdomlib.org.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn.
  • Cosolvency. (n.d.). SlideShare.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). wisdomlib.org.
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016).
  • Co-solvency: Significance and symbolism. (2025). wisdomlib.org.
  • Solid Dispersions. (2016). Contract Pharma.
  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly W
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Cosolvent. (n.d.). Wikipedia.
  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
  • Solid Dispersions: Techniques & Formul
  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Cyclodextrins in delivery systems: Applic
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetr
  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. (n.d.). Oxford Academic.
  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. (2024). dovepress.com.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Increase of solubility and transmembrane permeability of niclosamide from its mechanochemically synthesized solid dispersions. (n.d.). Scilit.
  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. (n.d.). PubChem.
  • How does pH affect the solubility of phenolic acid? (2016).
  • Effect of pH on the Stability of Plant Phenolic Compounds. (2025).
  • This compound. (2025). Chemsrc.
  • 5-Chloro-2-hydroxybenzamide. (2024). ChemBK.
  • Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
  • 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide. (n.d.). Smolecule.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Research Explorer - The University of Manchester.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Relative pKa values of the primary sulfonamide group across the series... (n.d.).
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing).
  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2019). Amazon S3.
  • This compound. (n.d.). Lead Sciences.
  • This compound (C7H6ClNO3). (n.d.). PubChemLite.
  • 5-Chloro-2-hydroxybenzamide. (n.d.). PubChem.
  • 5-chloro-2-nitrobenzamide. (n.d.). Sigma-Aldrich.
  • 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid). (n.d.). MedChemExpress.

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-N,2-dihydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-N,2-dihydroxybenzamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound in solution. Our goal is to equip you with the knowledge to anticipate stability challenges, design robust experiments, and interpret your results with confidence.

Section 1: Understanding the Degradation of this compound

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1][2] These studies help identify potential degradation products and establish stability-indicating analytical methods.[1][2] For this compound, its chemical structure—featuring a benzamide core with chloro, hydroxyl, and N-hydroxy substituents—suggests susceptibility to several degradation pathways.

Key Molecular Features and Potential Instabilities:

  • Amide Bond: Susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the amide linkage.

  • N-hydroxy Group: This group can be prone to oxidation and may influence the overall stability of the molecule.

  • Phenolic Hydroxyl Group: Can undergo oxidation, potentially leading to colored degradants.

  • Chloro Substituent: Generally stable, but can be susceptible to photolytic cleavage under certain conditions.

Based on these features, the primary degradation pathways to investigate for this compound are hydrolysis, oxidation, and photodegradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical major degradation pathways of this compound based on its functional groups and general principles of organic chemistry.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 5-chloro-2-hydroxybenzoic_acid 5-chloro-2-hydroxybenzoic acid This compound->5-chloro-2-hydroxybenzoic_acid Acid/Base Hydrolysis Hydroxylamine Hydroxylamine This compound->Hydroxylamine Acid/Base Hydrolysis Oxidized_Products Oxidized Products (e.g., quinone-like structures) This compound->Oxidized_Products Oxidation (e.g., H2O2) Photolytic_Products Photolytic Products (e.g., dechlorination) This compound->Photolytic_Products UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

Section 2: Experimental Protocols for Degradation Studies

A systematic approach to forced degradation is essential for understanding the stability of this compound.[1] The following protocols are based on ICH guidelines and best practices.[2][3]

General Stock Solution Preparation
  • Solvent Selection: Begin by assessing the solubility of this compound in common solvents (e.g., methanol, acetonitrile, water). Choose a solvent that provides good solubility and is compatible with your analytical method.

  • Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of appropriate concentration (e.g., 1 mg/mL).

Hydrolytic Degradation

This study investigates the susceptibility of the amide bond to cleavage under acidic and alkaline conditions.

  • Acidic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

  • Alkaline Conditions:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Follow the same incubation and sampling procedure as for acidic conditions.

    • Neutralize the samples with an equivalent amount of 1N HCl before analysis.

  • Neutral Conditions:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Follow the same incubation and sampling procedure.

Oxidative Degradation

This study assesses the molecule's sensitivity to oxidation, particularly at the hydroxyl groups.

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature.

  • Withdraw samples at predetermined time points.

  • Quench the reaction if necessary (e.g., by dilution) before analysis.

Photodegradation

This study evaluates the impact of light on the stability of the compound.

  • Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at specified intervals.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from its degradation products.[2]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb is recommended. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Hydrolysis Hydrolysis (Acid, Base, Neutral) StockSolution->Hydrolysis Oxidation Oxidation (3% H2O2) StockSolution->Oxidation Photodegradation Photodegradation (UV/Vis Light) StockSolution->Photodegradation Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photodegradation->Sampling Neutralization Neutralize/Quench Sampling->Neutralization HPLC_Analysis HPLC-UV/PDA Analysis Neutralization->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound degradation.

Issue Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Incompatible sample solvent with the mobile phase.- pH of the mobile phase is too close to the pKa of the analyte.- Flush the column with a strong solvent or replace it if necessary.[4]- Dissolve the sample in the initial mobile phase.[5]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Baseline Drift or Noise - Changes in mobile phase composition or temperature.- Contamination in the mobile phase or column.- Air bubbles in the detector.[6]- Ensure the mobile phase is well-mixed and degassed.[6]- Use high-purity solvents and freshly prepared mobile phases.[6]- Purge the system to remove air bubbles.
Ghost Peaks - Contamination in the mobile phase, sample, or injector carryover.[6]- Use HPLC-grade solvents and clean glassware.[6]- Incorporate a needle wash step in the autosampler sequence.[6]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.[7]- Ensure the pump is delivering a consistent flow rate.- Use a column oven to maintain a stable temperature.[6]- Allow sufficient time for column equilibration between runs.
No Degradation Observed - Stress conditions are too mild.- Increase the temperature, concentration of the stressor, or duration of the study.[1]
Excessive Degradation - Stress conditions are too harsh.- Decrease the temperature, concentration of the stressor, or duration of the study.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies?

A1: Forced degradation studies are performed to understand how a drug substance degrades under various stress conditions like heat, light, humidity, and different pH levels.[1] This helps in identifying potential degradation products, developing stability-indicating analytical methods, and understanding the intrinsic stability of the molecule.[2]

Q2: How do I choose the appropriate stress conditions?

A2: The choice of stress conditions should be based on the physicochemical properties of the drug substance and regulatory guidelines.[2] The goal is to achieve a meaningful level of degradation (typically 5-20%) without completely degrading the parent compound. It may require some preliminary range-finding experiments.

Q3: What if I observe co-eluting peaks in my chromatogram?

A3: Co-elution of the active pharmaceutical ingredient (API) with a degradation product can lead to inaccurate quantification.[2] To resolve this, you may need to optimize your HPLC method by changing the mobile phase composition, gradient profile, column chemistry, or temperature.

Q4: How can I identify the structure of the degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[8] It provides molecular weight and fragmentation information that can be used to elucidate the structure of the degradants.

Q5: Are there any specific safety precautions I should take when handling this compound and its degradation products?

A5: As with any chemical substance, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicity of the degradation products may be unknown, so they should be handled with the same level of caution as the parent compound.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Stability Studies FAQ – StabilityStudies.in. (n.d.).
  • Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25).
  • Common Interview Questions and Answers on Stability Testing - Pharma Exams. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD, 9(3).
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed.
  • Key Considerations in Stability Testing | Pharmaceutical Technology. (2019, March 2).
  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. (n.d.). FDA.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). International Journal for Research in Applied Science and Engineering Technology, 8(8), 1335-1345.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical and Bio-Medical Science, 4(6).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies, 29(4), 190-201.
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. (1967). Journal of the Chemical Society B: Physical Organic, 1151.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). Pharmaceutical Technology.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). International Journal of Research in Pharmaceutical Sciences.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
  • 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide. (n.d.). Smolecule.
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • This compound (C7H6ClNO3). (n.d.). PubChemLite.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2025, August 7). ResearchGate.
  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. (n.d.). PubChem.
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2025, November 20). PubMed.
  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.). PubMed.
  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. (n.d.). Semantic Scholar.
  • 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. (n.d.). PubChem.
  • 5-Chloro-2-hydroxybenzamide, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 5-Chloro-2,4-dihydroxybenzamide - CAS Common Chemistry. (n.d.).
  • analytical methods to detect degradation products of Disodium 5'-ribonucleotide. (n.d.). Benchchem.
  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl). (n.d.). PubChem.
  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. (2025, August 5). ResearchGate.
  • Identification of Major Degradation Products of Ketoconazole. (n.d.). PMC - NIH.
  • 5-chloro-2-nitrobenzamide. (n.d.). Sigma-Aldrich.
  • This compound | CAS#:37551-43-2 | Chemsrc. (2025, August 31).
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2025, August 6). ResearchGate.
  • Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? (2014, February 17). PubMed.
  • Photodegradation of hydroxychlorothalonil in aqueous solutions. (2025, August 6). ResearchGate.
  • (PDF) LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. (2025, August 6). ResearchGate.
  • 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. (n.d.). Veeprho.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed.

Sources

Technical Support Center: 5-Chloro-N,2-dihydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-N,2-dihydroxybenzamide. As a crucial intermediate in pharmaceutical research, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with identifying and controlling impurities during its synthesis.

I. Overview of the Synthesis and Impurity Profile

The most common laboratory-scale synthesis of this compound involves the amide coupling of 5-chlorosalicylic acid with 2-aminophenol. This reaction, while straightforward in principle, is susceptible to side reactions and process-related issues that can introduce a variety of impurities. Understanding the reaction mechanism is the first step in predicting and identifying these unwanted byproducts.

A typical synthetic approach involves activating the carboxylic acid of 5-chlorosalicylic acid, often with a coupling agent like phosphorus trichloride or a carbodiimide, followed by nucleophilic attack from the amino group of 2-aminophenol.[1][]

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities 5CSA 5-Chlorosalicylic Acid 2AP 2-Aminophenol Imp2 Unreacted 2-AP 2AP->Imp2 Incomplete Reaction Imp5 Isomeric Impurity (e.g., from 4-aminophenol) 2AP->Imp5 Impure Starting Material Target Target 2AP->Target Imp1 Unreacted 5-CSA Imp3 O-Acylated Impurity (Ester Formation) Imp4 Di-acylated Impurity (O,N-diacylation) Target->Imp3 Side Reaction (Acylation of -OH) Target->Imp4 Side Reaction

Caption: Synthetic pathway and potential impurity formation routes.

II. Frequently Asked Questions (FAQs) on Impurity Identification

This section addresses common questions regarding impurities encountered during the synthesis.

Q1: What are the most likely process-related impurities I will encounter?

A1: Process-related impurities are those that arise directly from the main reaction or subsequent work-up steps. For this specific synthesis, you should primarily look for:

  • Unreacted Starting Materials: The most common impurities are residual 5-chlorosalicylic acid and 2-aminophenol . Their presence is typically due to incomplete reaction kinetics or the use of non-stoichiometric ratios of reactants.

  • O-Acylation Impurity: 2-Aminophenol possesses two nucleophilic sites: the primary amine (-NH2) and the hydroxyl (-OH) group. While the amine is significantly more nucleophilic and reacts preferentially to form the desired amide bond, competitive acylation at the hydroxyl group can occur, especially under harsh conditions or with highly reactive coupling agents. This results in the formation of an ester byproduct, 2-aminophenyl 5-chlorosalicylate.

  • Di-acylated Impurity: In cases of excess 5-chlorosalicylic acid or a highly activated intermediate, both the amine and hydroxyl groups of 2-aminophenol can be acylated, leading to a di-acylated impurity.

  • Isomeric Impurities: The purity of your starting materials is critical. If the 2-aminophenol starting material is contaminated with isomers (e.g., 3-aminophenol or 4-aminophenol), you will inevitably form isomeric versions of the final product, such as 5-Chloro-N-(4-hydroxyphenyl)-2-hydroxybenzamide. These can be particularly challenging to separate from the desired product due to their similar physicochemical properties.

Q2: Can the desired product degrade during work-up or storage?

A2: Yes, degradation impurities can form both during the reaction work-up and upon storage. Key degradation pathways include:

  • Hydrolysis: The central amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions during aqueous work-up, which would cleave the molecule back into its starting materials, 5-chlorosalicylic acid and 2-aminophenol.[3]

  • Oxidative Degradation: The phenol moieties in the molecule are susceptible to oxidation, which can be initiated by exposure to air, light, or residual metal catalysts.[3] This can lead to the formation of colored impurities (quinones or polymeric species) that can be difficult to characterize and remove.

  • Thermal Degradation: Exposing the reaction mixture or the isolated product to excessive heat can cause decomposition.[3]

Q3: My starting materials are pure. What other sources of impurities should I consider?

A3: Even with high-purity starting materials, impurities can be introduced from other sources:

  • Residual Solvents: Solvents used in the reaction (e.g., acetonitrile, DMF) or for purification (e.g., ethanol, ethyl acetate) can remain in the final product.[3] These must be controlled to acceptable levels as defined by guidelines such as ICH Q3C.

  • Reagent-Related Impurities: The coupling agents used for the amidation reaction are a common source of impurities. For example, carbodiimide reagents (like DCC or EDCI) generate urea byproducts that must be removed during purification. Boron-based reagents, while efficient, can leave behind borate esters or boric acid byproducts that require specific work-up procedures to remove.[4][5]

Table 1: Summary of Potential Impurities

Impurity NameStructure (Example)Molecular Weight ( g/mol )Likely Origin
5-Chlorosalicylic AcidC₇H₅ClO₃172.57Unreacted Starting Material
2-AminophenolC₆H₇NO109.13Unreacted Starting Material
O-Acylated ImpurityC₁₃H₁₀ClNO₃279.68Side Reaction (Esterification)
Isomeric ProductC₁₃H₁₀ClNO₃279.68Impure Starting Material
Dichloro- ImpurityC₁₃H₉Cl₂NO₃314.12Impurity in 5-chlorosalicylic acid

III. Troubleshooting Guide: Analytical Protocols

This section provides practical, step-by-step guides for identifying and quantifying the impurities discussed above.

Issue: My initial HPLC-UV analysis shows several unexpected peaks. How do I proceed with identification?

Solution: A systematic approach combining chromatography and spectroscopy is the most effective strategy.

Caption: A standard workflow for impurity identification and characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the primary technique for assessing the purity of non-volatile organic compounds.[6] It allows for the separation and quantification of the main component from its related impurities.

Objective: To separate the target compound from potential process-related and degradation impurities.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable system for pharmaceutical analysis.[6]
Column C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 minA broad gradient is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimizes peak broadening.
Detector UV at 220 nm and 254 nmAromatic nature of the compounds ensures good response at these wavelengths.
Sample Prep. 1 mg/mL in Mobile Phase A/B (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Self-Validation Step: To tentatively identify peaks corresponding to starting materials, spike a sample of your crude product with a small amount of pure 5-chlorosalicylic acid and 2-aminophenol standards. An increase in the area of a specific peak confirms its identity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of unknown peaks observed in the HPLC analysis.

  • Method Transfer: Use the same column and mobile phase conditions established in the HPLC-UV method. This allows for direct correlation of retention times.

  • Ionization: Employ an Electrospray Ionization (ESI) source, running in both positive and negative ion modes.

    • In positive mode, look for the [M+H]⁺ adduct.

    • In negative mode, look for the [M-H]⁻ adduct.

  • Analysis: Correlate the mass-to-charge ratio (m/z) of each unknown peak with the molecular weights of the potential impurities listed in Table 1. For example, a peak with an [M+H]⁺ of 280.0 Da would strongly suggest the presence of an isomeric or O-acylated impurity (MW 279.68).

Protocol 3: Headspace Gas Chromatography (GC-MS)

Objective: To identify and quantify volatile impurities, primarily residual solvents.

Table 3: Typical GC Parameters for Residual Solvent Analysis

ParameterRecommended Setting
Column DB-624 or equivalent
Oven Program Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min
Injector Temp. 250°C
Detector (MS) Transfer Line: 280°C, Source: 230°C
Carrier Gas Helium
Sample Prep. Dissolve a known amount of product in a high-boiling solvent (e.g., DMSO) in a sealed headspace vial.

Analysis: The identity of each solvent is confirmed by comparing its retention time and mass spectrum to a library of known solvents. Quantification is achieved by using an internal or external standard calibration.

IV. References

  • Veeprho. (n.d.). Niclosamide Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Niclosamide-impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kelly, C. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • Warner, B. P., et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Chloro-N,2-dihydroxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Chloro-N,2-dihydroxybenzamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your HPLC separations. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to address the specific challenges encountered with these polar, ionizable compounds.

Section 1: Foundational Knowledge & Initial Method Development

The inherent polarity and acidic nature of the phenolic hydroxyl and N-hydroxy groups in this compound and its analogs present unique challenges in reversed-phase HPLC. Understanding these properties is crucial for developing a robust and reliable analytical method.

FAQ: Where do I begin with method development for these compounds?

A logical starting point for method development involves selecting an appropriate column and a simple mobile phase, then systematically optimizing conditions.

A reversed-phase C18 column is the most common starting point for a wide range of compounds.[1] For polar compounds like this compound, modern C18 columns with advanced bonding and end-capping technologies are recommended to minimize secondary interactions with residual silanols, which can cause peak tailing.[2]

A simple starting mobile phase could consist of a gradient elution with water and acetonitrile (MeCN), both containing a small amount of acid, such as 0.1% formic acid. Formic acid is volatile, making it compatible with mass spectrometry (MS) detectors.[3] A typical starting gradient might be 10-90% MeCN over 20 minutes.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequently encountered problems during the HPLC analysis of this compound and its analogs, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My peaks for this compound are showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for compounds like this compound, which are acidic and can be basic depending on the analog's structure, is most often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.

Troubleshooting Protocol for Peak Tailing:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is highly dependent on the mobile phase pH.[4][5]

    • Explanation: At a mid-range pH, residual silanols can be ionized (SiO-), leading to strong electrostatic interactions with any protonated basic functional groups on your analyte analogs. By lowering the mobile phase pH (typically to < 3), the silanol groups are protonated (Si-OH), minimizing these ionic interactions and improving peak shape.[2]

    • Action: Incorporate an acidic modifier into your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Ensure the column is thoroughly equilibrated with the new mobile phase before injection.[2]

  • Column Selection: Not all C18 columns are created equal.

    • Explanation: Modern columns often feature advanced end-capping to shield residual silanols. For highly polar compounds, consider columns specifically designed for aqueous mobile phases and polar analyte retention.[6][7]

    • Action: If pH adjustment is insufficient, switch to a high-purity, end-capped C18 column or a column with a different stationary phase chemistry, such as a polar-embedded or polar-endcapped phase.

  • Increase Buffer Concentration:

    • Explanation: A higher concentration of the buffer ions can help to saturate the active sites on the stationary phase, effectively "masking" the residual silanols from interacting with your analyte.

    • Action: If using a buffered mobile phase, try increasing the buffer concentration (e.g., from 10 mM to 25 mM), ensuring it remains soluble in the organic modifier.

Issue 2: Poor Peak Shape - Fronting Peaks

Q2: I am observing fronting peaks for my main analyte. What are the likely causes?

A2: Peak fronting, often appearing as a "shark fin" shape, is less common than tailing but can significantly impact quantification. The most common causes are column overload and sample solvent incompatibility.[8][9]

Troubleshooting Protocol for Peak Fronting:

  • Reduce Sample Concentration:

    • Explanation: Injecting too much sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column without sufficient interaction, thus eluting earlier.[9]

    • Action: Dilute your sample (e.g., 1:10 or 1:100) and reinject. If the peak shape becomes symmetrical, you have identified column overload as the issue.[9]

  • Match Sample Solvent to Mobile Phase:

    • Explanation: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase conditions, it can cause the analyte to move too quickly at the start of the separation, leading to a distorted peak.[8][10]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

Issue 3: Poor Retention - Analyte Elutes at or Near the Void Volume

Q3: My this compound peak is eluting very early, with little to no retention. How can I increase its retention time?

A3: Insufficient retention of polar compounds on a non-polar stationary phase is a common challenge.[11] This indicates that the analyte has a much stronger affinity for the mobile phase than the stationary phase.

Strategies to Increase Retention:

  • Decrease Mobile Phase Strength:

    • Explanation: In reversed-phase chromatography, water is the weak solvent and the organic modifier (e.g., acetonitrile or methanol) is the strong solvent. Reducing the amount of organic modifier in the mobile phase will increase the retention of hydrophobic and polar compounds.

    • Action: Modify your gradient to start with a lower percentage of organic solvent. For example, if your initial condition is 10% acetonitrile, try starting at 5% or even 2%. Ensure your column is stable in highly aqueous mobile phases to prevent "dewetting" or phase collapse.

  • Mobile Phase pH Manipulation:

    • Explanation: The retention of ionizable compounds is heavily influenced by their ionization state.[12][13] For acidic compounds like this compound, a lower pH will suppress the ionization of the phenolic hydroxyl group, making the molecule less polar and more retained on a C18 column.[12]

    • Action: As with troubleshooting peak tailing, ensure your mobile phase is acidic (pH 2.5-3.5) by adding formic acid or a suitable buffer.

  • Consider an Alternative Stationary Phase:

    • Explanation: If the above strategies do not provide adequate retention, a different chromatographic mode may be necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[1]

    • Action: Switch to a HILIC column. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. This creates a water-rich layer on the stationary phase into which polar analytes can partition.

Section 3: Advanced Optimization & Method Robustness

Once the initial separation challenges are resolved, the focus shifts to fine-tuning the method for optimal resolution, speed, and reliability.

FAQ: How can I improve the resolution between this compound and its closely related analogs?

Improving resolution requires manipulating the selectivity of the chromatographic system.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[14] Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust the Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. However, the stability of the analytes at higher temperatures should be considered.

  • Fine-tune the Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic modifier over time) will increase the separation time but can significantly improve the resolution of closely eluting peaks.

Data & Protocols

Table 1: Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeGood starting point for a wide range of polarities.[1] Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase to suppress silanol and analyte ionization.[2] MS-compatible.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency and low viscosity.
Gradient 5-95% B over 15 minutesA good starting point for scouting a wide range of polarities.
Flow Rate 0.3-1.0 mL/min (for 2.1-4.6 mm ID columns)Appropriate for typical analytical columns.
Column Temp. 30-40 °CImproves efficiency and reduces backpressure.
Detection UV at 254 nm or appropriate λmaxGeneral wavelength for aromatic compounds. Determine λmax for optimal sensitivity.
Injection Vol. 1-10 µLKeep low to avoid overload.[9]
Protocol 1: Systematic pH Screening for Optimal Selectivity
  • Prepare Buffers: Prepare aqueous mobile phase components at three different pH levels:

    • pH 2.7 (e.g., using 0.1% Formic Acid)

    • pH 4.5 (e.g., using an acetate buffer)

    • pH 7.0 (e.g., using a phosphate buffer)

    • Note: Ensure your chosen column is stable across this pH range.[5]

  • Equilibrate the System: For each pH level, thoroughly flush and equilibrate the HPLC system and column with the new mobile phase.

  • Perform Gradient Elution: Run your standard mixture using a standard gradient (e.g., 5-95% Acetonitrile) at each pH.

  • Analyze Results: Compare the chromatograms for changes in retention time, elution order, and peak shape. The optimal pH will provide the best balance of retention and resolution for all compounds of interest.

Visual Guides

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.5) ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust check_ph Peak Shape Improved? ph_adjust->check_ph column_select Switch to High-Purity End-Capped Column check_ph->column_select No end_good Problem Resolved check_ph->end_good Yes check_column Peak Shape Improved? column_select->check_column buffer_inc Increase Buffer Concentration check_column->buffer_inc No check_column->end_good Yes buffer_inc->end_good end_bad Consult Further (e.g., extra-column effects)

Caption: A step-by-step decision tree for addressing peak tailing issues.

Diagram 2: Impact of pH on Analyte Retention

G cluster_0 Low pH (e.g., 2.7) cluster_1 High pH (e.g., 7.0) low_ph Analyte (R-OH) Non-ionized (More Hydrophobic) low_ph_column C18 Stationary Phase Stronger Interaction (Longer Retention) low_ph->low_ph_column Increased Affinity high_ph Analyte (R-O⁻) Ionized (More Polar) high_ph_column C18 Stationary Phase Weaker Interaction (Shorter Retention) high_ph->high_ph_column Decreased Affinity

Caption: How mobile phase pH affects the ionization and retention of a phenolic analyte.

References

  • Waters Column Selection Guide for Polar Compounds.
  • Separation of Benzamide, 5-chloro-N,2-dihydroxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Infographic: What's the Best Column for Polar Compound Retention?
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Control pH During Method Development for Better Chrom
  • Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies.
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
  • Exploring the Role of pH in HPLC Separ
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • What are the Common Peak Problems in HPLC.
  • HPLC Troubleshooting Guide. WSU.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Common HPLC Problems & How to Deal With Them. Phenomenex.
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)
  • For HPLC, what different mobile phases are best to start with for methods development?
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom-Ed.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide, 98%+ (T)(HPLC), C13H8Cl3NO2, 10 grams. CP Lab Safety.
  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Semantic Scholar.
  • Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formul
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. SAS Publishers.
  • 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2. Benchchem.
  • This compound (C7H6ClNO3). PubChemLite.
  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem.

Sources

Technical Support Center: Stability of 5-Chloro-N,2-dihydroxybenzamide in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-N,2-dihydroxybenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in various biological media. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction

This compound belongs to the hydroxamic acid class of compounds, which are known for their potential as metalloenzyme inhibitors. However, the hydroxamic acid moiety can be susceptible to degradation in biological systems, posing a significant challenge for in vitro and in vivo studies. This guide will delve into the factors affecting the stability of this compound and provide actionable protocols to assess and manage these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, seems to be losing activity over time in my cell culture media. What could be the cause?

A1: The loss of activity is likely due to the chemical or enzymatic degradation of your compound in the biological medium. This compound, being a hydroxamic acid derivative, is susceptible to hydrolysis. This degradation can be influenced by several factors within your cell culture system:

  • Enzymatic Degradation: Biological media, especially when supplemented with serum, contains various enzymes such as esterases and amidases that can hydrolyze the hydroxamic acid or amide bond.[1][2] Carboxylesterases and arylesterases, in particular, are known to metabolize hydroxamic acids.[1][2]

  • Chemical Hydrolysis: The pH of your culture medium can affect the stability of the compound. While typically buffered around pH 7.4, local changes in pH or prolonged incubation can contribute to hydrolytic degradation.

  • Interactions with Media Components: Components in your culture medium, such as certain amino acids or reducing agents, could potentially interact with and degrade your compound.

Troubleshooting Steps:

  • Conduct a Stability Study in Your Specific Medium: Before proceeding with extensive biological assays, it is crucial to determine the stability of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment.

  • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your experiments or replenishing the compound at regular intervals.

  • Consider Serum-Free Media: If enzymatic degradation is suspected, performing experiments in serum-free or reduced-serum media, if experimentally feasible, can help mitigate this issue.

Q2: How can I perform a simple in vitro stability assay for this compound in plasma or cell culture media?

A2: A straightforward in vitro stability assay involves incubating your compound in the biological matrix of interest and quantifying its disappearance over time using an appropriate analytical method.

Experimental Protocol: In Vitro Stability Assessment
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the biological matrix (e.g., plasma, cell culture medium with 10% FBS) to the desired temperature (typically 37°C).

    • Spike the biological matrix with the compound stock solution to a final concentration relevant to your experiments (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Quenching and Preparation:

    • Immediately stop the reaction at each time point by adding a quenching solution. A common method is protein precipitation with 3 volumes of cold acetonitrile containing an internal standard.[3]

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a clean tube for analysis.

  • Quantification: Analyze the concentration of the remaining this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][4]

  • Data Analysis: Plot the percentage of the compound remaining versus time. From this, you can determine the half-life (t½) of the compound in the specific biological matrix.

Experimental Workflow for In Vitro Stability Assay

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) spike Spike Compound into Matrix stock->spike matrix Pre-warm Biological Matrix (Plasma, Media, etc.) matrix->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots (Time Points) incubate->aliquot quench Quench Reaction (Cold Acetonitrile + IS) aliquot->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS or HPLC-UV Quantification supernatant->analysis data Calculate Half-life (t½) analysis->data

Caption: Workflow for assessing the in vitro stability of this compound.

Q3: I am planning to use this compound in an animal model. Are there species-specific differences in stability I should be aware of?

A3: Yes, significant inter-species differences in the plasma stability of hydroxamic acids have been reported.[1] This is primarily due to varying levels and types of plasma esterases. For instance, rodent plasma is known to have high levels of carboxylesterases that can rapidly hydrolyze hydroxamic acids, whereas human plasma may have lower or different esterase activity.[1]

Recommendation: It is highly advisable to assess the stability of this compound in the plasma of the specific animal species you plan to use (e.g., mouse, rat) and compare it to its stability in human plasma. This will provide crucial information for interpreting your in vivo results and predicting human pharmacokinetics.

Parameter Rodent Plasma Human Plasma Recommendation
Esterase Activity High (Carboxylesterases)[1]Lower/Different Profile[1]Test in both species
Expected Half-life Potentially shorterPotentially longerDetermine experimentally
Implication for In Vivo Studies May lead to rapid clearance and lower exposureMay have better exposureConsider for dose selection and PK/PD modeling
Q4: What are the likely degradation products of this compound in biological media?

A4: Based on the known degradation pathways of hydroxamic acids and benzamides, the primary degradation product is likely to be the corresponding carboxylic acid, 5-Chloro-2-hydroxybenzoic acid, formed through the hydrolysis of the hydroxamic acid moiety.[1][5] Another possibility is the hydrolysis of the amide bond, which would yield 5-chloro-2-hydroxybenzoic acid and the corresponding amine.

Potential Degradation Pathway

Degradation_Pathway parent This compound metabolite1 5-Chloro-2-hydroxybenzoic Acid parent->metabolite1 Hydrolysis (Esterases/Amidases)

Caption: Potential hydrolytic degradation of this compound.

Analytical Consideration: When developing an LC-MS/MS method for stability assessment, it is good practice to also monitor for the appearance of potential metabolites like 5-Chloro-2-hydroxybenzoic acid. This can provide a more complete picture of the compound's fate in the biological matrix.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: While challenging, some formulation strategies can be explored to protect the compound from degradation:

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can shield it from enzymatic degradation in the bloodstream, potentially increasing its circulation time.

  • Prodrug Approaches: A prodrug strategy could be employed where the hydroxamic acid moiety is temporarily masked with a protecting group.[6] This protecting group would then be cleaved in vivo to release the active compound.

  • Use of Enzyme Inhibitors: In in vitro experiments, the co-incubation with broad-spectrum esterase inhibitors could be used to demonstrate that the degradation is enzyme-mediated. However, this is generally not a viable strategy for in vivo applications due to potential off-target effects.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of any stability study. The two most common and reliable methods for quantifying compounds like this compound in biological matrices are HPLC-UV and LC-MS/MS.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates the compound from matrix components based on its physicochemical properties, followed by detection using its absorbance of UV light.[3][4]

  • Advantages: Widely available, robust, and cost-effective for relatively clean samples and higher concentrations.

  • Considerations: May lack the sensitivity and selectivity required for low concentrations in complex biological matrices like plasma.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: Provides highly sensitive and selective quantification by separating the compound with HPLC and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.[3][4]

  • Advantages: The gold standard for bioanalysis due to its high sensitivity, specificity, and ability to analyze complex samples.

  • Recommendation: This is the preferred method for assessing stability in plasma and other complex biological fluids.[4]

General LC-MS/MS Method Parameters (Example)
Parameter Typical Setting
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative
Detection Multiple Reaction Monitoring (MRM)

Note: Specific parameters need to be optimized for this compound.

References

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry. [Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed. [Link]

  • A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

  • Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Plasma Stability. ResearchGate. [Link]

  • Plasma Stability. ResearchGate. [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. [Link]

  • 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. PubChem. [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. [Link]

  • Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in benzamide-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these permeability barriers in your experiments.

Introduction: The Benzamide Permeability Challenge

Benzamide and its derivatives are prevalent scaffolds in medicinal chemistry, found in a wide range of therapeutic agents.[1][2][3] However, their inherent physicochemical properties, particularly the hydrogen bonding capacity of the amide group, can often lead to poor passive diffusion across cellular membranes.[4] This guide will walk you through a systematic approach to understanding and improving the cell permeability of your benzamide compounds.

Troubleshooting Guide: A Diagnostic Approach

Low cell permeability of a benzamide compound is often a multifactorial issue. The following diagnostic workflow will help you systematically identify the root cause and select the most appropriate optimization strategy.

Troubleshooting_Workflow start Start: Poor Permeability Observed in Benzamide Compound physchem Assess Physicochemical Properties (MW, logP, TPSA, HBD/HBA) start->physchem pampa Conduct PAMPA Assay (pH 5.5 and 7.4) physchem->pampa caco2 Perform Bidirectional Caco-2 Assay pampa->caco2 high_polarity High Polarity / Low Lipophilicity? (High TPSA, low logP) caco2->high_polarity Analyze Data poor_passive Low PAMPA & Low Caco-2 (A-B) Permeability? high_polarity->poor_passive No strategy_lipophilicity Strategy: Increase Lipophilicity - Add non-polar groups - Mask polar groups (Prodrugs) high_polarity->strategy_lipophilicity Yes efflux High Efflux Ratio? (B-A >> A-B in Caco-2) strategy_efflux Strategy: Mitigate Efflux - Structural modifications to avoid  P-gp recognition - Co-dosing with P-gp inhibitor (experimental) efflux->strategy_efflux Yes poor_passive->efflux No strategy_imh Strategy: Enhance Passive Diffusion - Promote Intramolecular Hydrogen  Bonding (IMHB) - Reduce rotatable bonds poor_passive->strategy_imh Yes end Re-evaluate Permeability strategy_lipophilicity->end strategy_efflux->end strategy_imh->end

Caption: Diagnostic workflow for troubleshooting poor benzamide permeability.

Frequently Asked Questions (FAQs)

Q1: My benzamide compound has poor permeability despite having a reasonable LogP. What could be the underlying issue?

A1: While lipophilicity (LogP) is a key driver of passive diffusion, it's not the sole determinant.[5] Several other factors could be at play:

  • High Polar Surface Area (PSA): The benzamide functional group itself contributes significantly to the molecule's PSA. Excessive PSA can lead to strong interactions with the polar head groups of the lipid bilayer, hindering membrane translocation.

  • Hydrogen Bonding Capacity: The amide group has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups can form strong hydrogen bonds with water molecules, increasing the energy barrier for moving from the aqueous environment into the lipophilic membrane interior.[4]

  • Intramolecular Hydrogen Bonding (IMHB): The conformation of your molecule might not favor the formation of intramolecular hydrogen bonds. IMHB can "shield" the polar groups, reducing their interaction with water and effectively lowering the energetic cost of desolvation, which is a critical step for membrane permeation.[4][6][7][8][9]

  • Efflux Transporter Activity: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp).[10][11][12] These transporters actively pump compounds out of the cell, leading to low intracellular accumulation even if passive diffusion occurs.[13][14]

Q2: How can I experimentally differentiate between poor passive diffusion and active efflux?

A2: A combination of in vitro assays is highly effective for dissecting these mechanisms:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular diffusion.[15][16] It's a cost-effective, high-throughput method to assess a compound's intrinsic passive permeability.[17] If your compound shows low permeability in PAMPA, it's a strong indicator of a passive diffusion problem.[18]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[19] Crucially, these cells express various transporters, including P-gp.[19] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER = Papp, B-A / Papp, A-B) . An ER significantly greater than 1 suggests that your compound is a substrate for an efflux transporter.[19]

Data Interpretation:

PAMPA Result Caco-2 (A-B) Result Caco-2 Efflux Ratio Likely Cause of Poor Permeability
LowLow~1Poor passive diffusion
HighLow>2Active efflux
LowLow>2Combination of poor passive diffusion and active efflux
Q3: What structural modifications can I make to my benzamide compound to improve its permeability?

A3: Several medicinal chemistry strategies can be employed:

  • Promote Intramolecular Hydrogen Bonding (IMHB): This is a powerful strategy to mask the polarity of the amide group.[6][7][8] By introducing substituents that can form a hydrogen bond with the amide N-H or C=O, you can encourage a more "closed" and less polar conformation that is more favorable for membrane crossing.[4][9] For instance, strategic placement of a fluorine atom on the benzamide ring can lead to favorable IMHBs.[20]

  • Reduce Hydrogen Bond Donor (HBD) Count: The number of HBDs is a critical parameter for permeability.[21]

    • N-methylation: Methylating the amide nitrogen removes the hydrogen bond donor. However, this can sometimes impact target binding, so it must be evaluated carefully.

    • Amide-to-Ester Bioisosteric Replacement: Replacing the amide with an ester removes the HBD and can improve permeability, though it may affect metabolic stability.[22][23][24][25]

  • Increase Lipophilicity: While being mindful of not increasing it excessively (which can lead to poor solubility), adding small, lipophilic groups to the molecule can improve its partitioning into the lipid bilayer.

  • Prodrug Strategies: A prodrug approach involves masking polar functional groups with moieties that are cleaved in vivo to release the active parent drug.[26][27][28][29] For benzamides, this could involve creating a bioreversible derivative of the amide itself.

Q4: My target is in the Central Nervous System (CNS). What specific considerations are there for benzamide permeability across the Blood-Brain Barrier (BBB)?

A4: Penetrating the BBB presents additional challenges due to the presence of tight junctions and a high density of efflux transporters like P-gp.[11][12] For CNS-targeted benzamides, it is crucial to:

  • Minimize P-gp Substrate Potential: Structural modifications that reduce recognition by P-gp are critical. This often involves a careful balance of lipophilicity and charge.

  • Optimize for Passive Diffusion: The principles of promoting IMHB and reducing PSA are even more critical for BBB penetration.[30]

  • Consider Hybrid Strategies: Some successful approaches have involved creating hybrid molecules that combine the benzamide pharmacophore with moieties known to be shuttled into the brain.[30]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a benzamide compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS) at pH 7.4 and an appropriate buffer for pH 5.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the filter plate. Allow it to permeate the membrane for 5 minutes.

  • Prepare Donor Solution: Dilute the test compound from the DMSO stock to a final concentration (e.g., 10 µM) in the appropriate donor buffer (pH 5.5 or 7.4). The final DMSO concentration should be low (e.g., <1%).

  • Assemble Sandwich: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor solution.

  • Incubation: Cover the "sandwich" and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sampling and Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA / (Area * time))

Where:

  • [drug]acceptor is the drug concentration in the acceptor well.

  • [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.

  • VA is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • time is the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To assess both passive permeability and active transport of a benzamide compound.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol; P-gp substrate, e.g., digoxin)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values within the established range for your laboratory. Also, perform a Lucifer yellow permeability test to confirm tight junction integrity.

  • Assay Initiation (A-B Direction):

    • Wash the monolayer twice with pre-warmed HBSS.

    • Add HBSS containing the test compound and controls to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

  • Assay Initiation (B-A Direction):

    • Wash the monolayer twice with pre-warmed HBSS.

    • Add HBSS to the apical (A) chamber.

    • Add HBSS containing the test compound and controls to the basolateral (B) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 on an orbital shaker for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Conclusion

Troubleshooting the poor cell permeability of benzamide compounds requires a systematic and multi-faceted approach. By understanding the interplay between physicochemical properties, passive diffusion, and active transport, researchers can make rational, data-driven decisions to optimize their molecules. The strategic application of in vitro assays like PAMPA and Caco-2, coupled with informed medicinal chemistry strategies, provides a robust framework for overcoming these common drug development hurdles.

References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Shityakov, S., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Advances. [Link]

  • Dahlin, J.L., et al. (2015). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Berben, P., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Diukova, A., et al. (2023). Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. Pharmaceutics. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • Dey, D., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Frontiers in Molecular Biosciences. [Link]

  • Taylor & Francis Online. (n.d.). Passive diffusion – Knowledge and References. [Link]

  • Zhan, P., et al. (2012). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Journal of Medicinal Chemistry. [Link]

  • Biology LibreTexts. (2024). 5.6: Passive Transport - Diffusion. [Link]

  • Esch, T., et al. (2021). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry. [Link]

  • Siramshetty, V.B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]

  • Carato, P., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. [Link]

  • Itoh, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences. [Link]

  • BMH learning. (2021, June 15). PAMPA Permeability Assay. YouTube. [Link]

  • Su, Y., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of the American Chemical Society. [Link]

  • Słabicki, M., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Ford, J.M., et al. (1991). Benzquinamide Inhibits P-glycoprotein Mediated Drug Efflux and Potentiates Anticancer Agent Cytotoxicity in Multidrug Resistant Cells. Cancer Research. [Link]

  • Carato, P., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Shelli Chemistry. (n.d.). Prodrug Development. [Link]

  • de Oliveira, R.B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • Lee, H.T., et al. (2014). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules. [Link]

  • ResearchGate. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]

  • Google Patents. (2009).
  • Daniels, D.L., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Daniels, D.L., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • de Oliveira, R.B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Daniels, D.L., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • Hewitt, W.M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Communications. [Link]

  • ResearchGate. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. [Link]

  • Singh, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Current Drug Metabolism. [Link]

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Troutman, M.D., & Thakker, D.R. (2004). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2023). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. [Link]

Sources

Technical Support Center: Purifying 5-Chloro-N,2-dihydroxybenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-N,2-dihydroxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid material. Recrystallization is a powerful technique that, when executed correctly, can yield crystalline products of exceptional purity. This guide provides not only a step-by-step protocol but also the underlying scientific principles and troubleshooting solutions to address challenges you may encounter in the lab.

Section 1: Foundational Knowledge - The "Why" Behind the "How"

This section addresses the fundamental questions about the material and the purification technique, providing the necessary context for the detailed protocols that follow.

Q1: What is recrystallization and how does it achieve purification?

Recrystallization is a purification technique for solid compounds.[1] The core principle relies on differences in solubility. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, causing it to crystallize out of the solution.[2] The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[3] The slow, controlled formation of the crystal lattice is a highly selective process, preferentially incorporating molecules of the desired compound while excluding molecules of impurities.

Q2: What physicochemical properties of this compound are critical for its recrystallization?

Understanding the compound's properties is the first step in designing a successful purification protocol. While extensive data for this specific molecule is limited, we can compile known and predicted values to guide our approach.

PropertyValue / InformationSource
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [5]
Monoisotopic Mass 187.00362 Da[4]
Appearance Expected to be a crystalline solid[6]
Melting Point 208°C (Note: Purity dependent)[5]
Solubility Quantitative data is not widely published.[7] Qualitative assessment suggests solubility in hot alcohols and limited solubility in water, similar to related benzamides.[6][8] A solvent screening is essential.
Q3: How do I select the optimal solvent system for this compound?

The choice of solvent is the most critical factor in recrystallization.[9] An ideal solvent should exhibit:

  • High solvency for this compound at high temperatures (near the solvent's boiling point).

  • Low solvency for this compound at low temperatures (e.g., room temperature or 0-4°C).

  • Favorable solvency for impurities , meaning it either dissolves them completely at all temperatures or not at all (allowing for removal by hot filtration).

  • Chemical inertness ; it should not react with the compound.

  • A boiling point that is below the melting point of the compound to prevent "oiling out."

  • Volatility to allow for easy removal from the purified crystals.

Given the phenolic hydroxyl and amide groups, polar solvents are a logical starting point. Ethanol, methanol, or isopropanol are excellent candidates.[8] If the compound is too soluble in a hot solvent, a mixed-solvent system is employed.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[3] For this molecule, an ethanol/water or acetone/hexane system would be a logical pair to investigate.[10]

Section 2: Step-by-Step Recrystallization Protocol

This section provides a detailed, actionable workflow for purifying your crude this compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_result Outcome Crude Crude 5-Chloro-N,2- dihydroxybenzamide Solvent Select Solvent System (See Protocol 2A) Dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent. Solvent->Dissolve Add Solvent & Heat HotFilt 2. Hot Filtration (Optional) Remove insoluble impurities. Dissolve->HotFilt Cool 3. Cooling & Crystallization Allow solution to cool slowly to form pure crystals. HotFilt->Cool VacFilt 4. Vacuum Filtration Separate crystals from mother liquor. Cool->VacFilt Wash 5. Washing Rinse crystals with ice-cold solvent. VacFilt->Wash Dry 6. Drying Remove residual solvent. Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

A. Protocol: Solvent System Selection (Screening)
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility. If it dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[9]

  • For solvents in which the compound was poorly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observe: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.

B. Protocol: The Recrystallization Procedure
  • Place your crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the solvent's boiling point. This is a critical step; using too much solvent will result in poor or no yield.[11]

  • If the solution is colored or contains insoluble particulate matter, a hot filtration is necessary. Add a small excess of solvent (5-10% more) to prevent premature crystallization in the funnel.[12] Keep a second flask with boiling solvent handy. Preheat a funnel (with fluted filter paper) by pouring some of the hot, pure solvent through it. Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[12]

C. Protocol: Crystal Collection and Drying
  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel that covers all the holes but does not extend up the sides.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the flask containing your crystals to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.

  • Rinse the flask with a minimal amount of ice-cold solvent to transfer any remaining crystals, and pour this into the funnel.

  • Wash the collected crystals (the "filter cake") with another small portion of ice-cold solvent to remove any residual mother liquor.

  • Allow the vacuum to pull air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Transfer the crystals to a watch glass, breaking up any large clumps, and allow them to air-dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) is recommended.

D. Protocol: Purity Assessment

The most straightforward method to assess the purity of your recrystallized product is by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2°C) that is close to the literature value. Impurities depress and broaden the melting point range. Compare the melting point of your crude material with that of your final product.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses the most common problems encountered during recrystallization.

Q: Help! No crystals are forming, even after cooling in ice. What should I do?

A: This is a classic problem, typically caused by one of two issues:

  • Too much solvent was used: This is the most common reason for crystallization failure.[13] The solution is not supersaturated, and the compound remains dissolved.

    • Solution: Re-heat the solution and boil off a portion of the solvent to concentrate it.[14] Allow it to cool again. Repeat until crystals form upon cooling.

  • The solution is supersaturated but resists nucleation: The crystals need a surface to begin growing.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites.[13]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[14]

Q: My compound has "oiled out" into a liquid instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid instead of a crystalline solid.[14]

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "good" solvent).[14] This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.

  • Solution 2: Try cooling the solution much more slowly. You can insulate the flask to slow heat loss.[13]

  • Solution 3: If the problem persists, the chosen solvent's boiling point may be too high. Recover your compound by evaporating the solvent and attempt the recrystallization again with a different solvent that has a lower boiling point.[14]

Q: My final yield of crystals is very low. What went wrong?

A: A low percent recovery can be frustrating. The cause is often procedural:[11]

  • Using too much solvent during the initial dissolution step.

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Not cooling the solution sufficiently to maximize precipitation.

  • Using too much solvent to wash the crystals during vacuum filtration, or using solvent that was not ice-cold, which re-dissolves some of your product.

Q: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A: Highly colored impurities can sometimes be removed with activated charcoal.

  • Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).

  • Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[9] Also, be aware that charcoal can adsorb your desired compound, reducing your yield, so use it sparingly.[9] For phenolic compounds like this compound, charcoal may contain ferric ions that can form colored complexes, potentially impairing purification.[9] This step should be used with caution and only if necessary. After adding charcoal, bring the solution back to a boil for a few minutes and then perform a hot filtration to remove the charcoal before cooling.

Q: I've recrystallized my compound, but its melting point is still low and broad. What's next?

A: This indicates that significant impurities remain.

  • Solution 1: A second recrystallization may be necessary. The purity of the crystals generally increases with each successive recrystallization, although you will lose some product each time.

  • Solution 2: The chosen solvent may not be effective at excluding the specific impurities present. Try a different solvent system.

  • Solution 3: If recrystallization fails to achieve the desired purity, an alternative purification technique, such as column chromatography, may be required.[2]

Section 4: Frequently Asked Questions (FAQs)
Q: Can I reuse the filtrate (mother liquor) to get a second crop of crystals?

A: Yes, it is often possible to recover more product from the mother liquor. By boiling off a significant portion of the solvent from the filtrate and cooling it again, a second crop of crystals can be obtained. However, be aware that this second crop will almost always be less pure than the first, as the concentration of impurities in the remaining solvent is higher.

Q: How important is the rate of cooling?

A: The cooling rate is very important. A slow, gradual cooling process is key to forming large, well-defined, and pure crystals.[3] Rapid cooling (e.g., by immediately plunging the hot flask into an ice bath) tends to trap impurities within a rapidly formed solid, defeating the purpose of the purification.

Q: Why is using the minimum amount of hot solvent so critical?

A: The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling. Using the minimum amount of solvent ensures that the concentration of your desired compound will exceed its solubility limit as the temperature drops, maximizing the amount of product that crystallizes out.[11] Any excess solvent used will keep more of your product dissolved at the lower temperature, directly reducing your final yield.

Q: What are the likely impurities in my crude this compound sample?

A: The identity of impurities depends entirely on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: (e.g., 2-hydroxybenzamide).

  • Reagents from the synthesis: (e.g., chlorinating agents or their byproducts).

  • Side-products: Isomers (e.g., 3-Chloro-N,2-dihydroxybenzamide) or products of over-reaction (e.g., dichlorinated species).

  • Residual solvents from the reaction workup.

References
  • University of Basrah. (n.d.). Recrystallization.
  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemBK. (2024). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PMC. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

Sources

Technical Support Center: Managing Side Reactions in the Amidation of 5-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 5-chlorosalicylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights to help you anticipate, diagnose, and overcome common challenges, ensuring the integrity and success of your experiments.

Understanding the Core Reaction and Potential Pitfalls

The amidation of 5-chlorosalicylic acid is a fundamental reaction for synthesizing a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The primary goal is to form a stable amide bond between the carboxylic acid of 5-chlorosalicylic acid and a primary or secondary amine. This is typically achieved by activating the carboxylic acid with a coupling reagent, making it susceptible to nucleophilic attack by the amine.

However, the structure of 5-chlorosalicylic acid presents a unique challenge. The presence of a phenolic hydroxyl group introduces a competing nucleophile into the reaction system. This can lead to a significant side reaction: O-acylation , where the hydroxyl group attacks the activated carboxylic acid, forming an ester dimer or polymer. This not only consumes the starting material but also complicates the purification of the desired amide product.

Desired Reaction: N-Acylation

The intended reaction pathway involves the formation of a highly reactive intermediate, such as an O-acylisourea ester when using carbodiimides like EDC.[3] The amine then attacks this intermediate to form the desired amide.

Amidation Pathway cluster_activation Activation Step cluster_coupling Coupling Step 5-CSA 5-Chlorosalicylic Acid CouplingReagent Coupling Reagent (e.g., EDC) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea) 5-CSA->ActiveIntermediate + CouplingReagent->ActiveIntermediate Amine Amine (R-NH2) AmideProduct Desired Amide Product ActiveIntermediate->AmideProduct Amine->AmideProduct +

Fig 1. Desired N-acylation (amidation) pathway.
Major Side Reaction: O-Acylation

The primary competing reaction is the O-acylation of the phenolic hydroxyl group. The phenoxide, being a potent nucleophile (especially under basic conditions), can attack the activated intermediate, leading to the formation of an ester. This can result in dimers or even oligomers, significantly reducing the yield of the target amide.

Side_Reaction_O_Acylation ActiveIntermediate Activated Intermediate EsterDimer O-Acyl Side Product (Ester Dimer) ActiveIntermediate->EsterDimer Phenol Another Molecule of 5-Chlorosalicylic Acid (Phenolic -OH) Phenol->EsterDimer +

Fig 2. Competing O-acylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when amidating 5-chlorosalicylic acid?

The most prevalent side product is an ester formed via O-acylation. This occurs when the phenolic hydroxyl group of one molecule of 5-chlorosalicylic acid attacks the activated carboxyl group of another, forming a dimer. This is particularly problematic when using highly reactive coupling agents or basic conditions, which increase the nucleophilicity of the hydroxyl group.

Q2: Which coupling reagent is best for this reaction?

There is no single "best" reagent, as the optimal choice depends on the specific amine and reaction conditions. However, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a very common and effective starting point.[4][5] HOBt reacts with the EDC-activated acid to form an HOBt-ester intermediate, which is less reactive towards the phenolic hydroxyl but still highly reactive with the amine, thus favoring amidation over O-acylation.[3]

Q3: Should I use a base in my reaction? If so, which one?

The use of a base must be approached with caution. Strong bases like triethylamine (TEA) or pyridine can deprotonate the phenolic hydroxyl, significantly increasing its nucleophilicity and promoting O-acylation. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a better choice if a base is required, for example, to neutralize an amine salt.[6] In many cases, particularly with free-base amines, no additional base is necessary.

Q4: Can I use 4-Dimethylaminopyridine (DMAP) to catalyze the reaction?

It is strongly advised NOT to use DMAP as a catalyst for this specific reaction. DMAP is an extremely efficient acylation catalyst, particularly for ester formation.[7][8][9] Its presence will almost certainly accelerate the unwanted O-acylation side reaction, leading to poor yields of the desired amide. While DMAP is excellent for esterifications, it is counterproductive here.[10]

Q5: At what temperature should I run the reaction?

It is generally best to start the reaction at a low temperature, such as 0 °C , and allow it to slowly warm to room temperature. Low temperatures disfavor the O-acylation side reaction kinetically. Running the reaction at elevated temperatures can increase the rate of both reactions but often disproportionately favors the formation of the undesired ester byproduct.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Troubleshooting_Workflow cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product cluster_no_reaction Troubleshooting: No Reaction Start Problem Encountered CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC LowYield Low Yield of Desired Product CheckTLC->LowYield Faint product spot ImpureProduct Multiple Spots/ Impure Product CheckTLC->ImpureProduct Multiple spots NoReaction No Reaction/ Starting Material Unchanged CheckTLC->NoReaction Only starting material visible LY_Cause1 Cause: O-Acylation Side Reaction LowYield->LY_Cause1 IP_Cause1 Cause: Predominant O-Acylation ImpureProduct->IP_Cause1 NR_Cause1 Cause: Inactive Reagents NoReaction->NR_Cause1 LY_Sol1 Solution: 1. Add HOBt (1.1 eq). 2. Lower reaction temp to 0°C. 3. Avoid strong bases (use DIPEA if necessary). LY_Cause1->LY_Sol1 LY_Cause2 Cause: Incomplete Reaction LY_Sol2 Solution: 1. Increase reaction time. 2. Check activity of coupling reagent. LY_Cause2->LY_Sol2 IP_Sol1 Solution: 1. Omit DMAP if used. 2. Switch to EDC/HOBt system. 3. Re-purify via recrystallization or chromatography. IP_Cause1->IP_Sol1 IP_Cause2 Cause: Degradation IP_Sol2 Solution: Run reaction under inert atmosphere (N2/Ar). IP_Cause2->IP_Sol2 NR_Sol1 Solution: Use fresh EDC (can hydrolyze) and anhydrous solvent. NR_Cause1->NR_Sol1 NR_Cause2 Cause: Poorly Nucleophilic Amine NR_Sol2 Solution: Consider more powerful coupling reagents like HATU (use with caution). NR_Cause2->NR_Sol2

Fig 3. Troubleshooting workflow for the amidation of 5-chlorosalicylic acid.
Problem 1: Low Yield of the Desired Amide
Potential Cause Explanation Recommended Solution
Dominant O-Acylation The phenolic hydroxyl group is outcompeting the amine, leading to the formation of ester dimers/polymers. This is the most common cause of low yield.1. Add HOBt: Introduce 1.1 equivalents of HOBt to your EDC coupling. This forms a more selective active ester intermediate.[5][6] 2. Lower Temperature: Start the reaction at 0 °C and let it warm slowly to room temperature. 3. Base Selection: If a base is necessary, use a non-nucleophilic one like DIPEA instead of TEA or pyridine. Better yet, try the reaction without any base if possible.
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting materials.1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for up to 24 hours. 2. Check Reagent Quality: EDC is sensitive to moisture and can degrade. Use a fresh bottle or a newly opened one. Ensure your solvent is anhydrous.
Product Loss During Workup The desired amide may have some water solubility, or it may be lost during extraction or purification steps.1. Extraction: After quenching the reaction, saturate the aqueous layer with NaCl to decrease the solubility of the product before extracting. 2. Purification: Use a suitable purification method. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.[12]
Problem 2: Product is Impure (Multiple Spots on TLC/LC-MS)
Potential Cause Explanation Recommended Solution
Presence of O-Acyl Dimer The major impurity is likely the ester dimer. It will typically have a different polarity (often less polar) than the desired amide.1. Optimize Reaction Conditions: See "Dominant O-Acylation" solutions above to prevent its formation in future runs. 2. Purification: Careful column chromatography is often required to separate the amide from the ester. A gradient elution from hexanes to ethyl acetate is a good starting point. Recrystallization can also be effective if the solubility differences are significant.[12]
Unreacted Starting Material Unreacted 5-chlorosalicylic acid or amine remains in the final product.1. Acid Removal: Perform an aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid. 2. Amine Removal: Perform an aqueous wash with a dilute acid like 1M HCl to remove unreacted basic amine.
Byproduct from Coupling Reagent Carbodiimide coupling agents like EDC form urea byproducts (in this case, EDU - ethyl dimethylaminopropyl urea), which can contaminate the product.1. EDU Removal: EDU is water-soluble.[5] Thoroughly washing the organic layer with water or dilute acid during the workup will remove most of it.

Validated Experimental Protocols

Protocol 1: Recommended General Procedure for Amidation (EDC/HOBt)

This protocol is optimized to favor N-acylation and suppress O-acylation.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-chlorosalicylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir for 30 minutes at 0 °C to allow for the formation of the HOBt active ester.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure amide.[12]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The UV spectrum of salicylamides typically shows maxima around 235 nm and 302 nm.[13]

Protocol 2: Acyl Chloride-Based Amidation

This method can be effective but requires careful handling of the reactive acyl chloride intermediate.

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5-chlorosalicylic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂) (2-3 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Carefully remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude 5-chlorosalicylic acyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like CH₂Cl₂ and cool to 0 °C. Slowly add a solution of the amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.2 eq) in CH₂Cl₂.

  • Reaction & Workup: Allow the reaction to stir and warm to room temperature. Follow steps 5-8 from Protocol 1 for reaction monitoring, workup, purification, and characterization.

References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . (n.d.). Organic Chemistry Resources. Retrieved January 11, 2026, from [Link]

  • Optimizing reaction selectivity with dmap in amide bond formation - BDMAEE . (2025, April 30). BDMAEE. Retrieved January 11, 2026, from [Link]

  • Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials . (n.d.). National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Steglich Esterification - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides . (n.d.). Aapptec. Retrieved January 11, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . (n.d.). HepatoChem, Inc. Retrieved January 11, 2026, from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies . (2017). Luxembourg Bio Technologies Ltd. Retrieved January 11, 2026, from [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry . (n.d.). Organic Chemistry Resources. Retrieved January 11, 2026, from [Link]

  • Analytical Profile of Salicylamide - ResearchGate . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Novel N-substituted 5-aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study - PubMed . (n.d.). National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry – Specific Name Reactions . (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents - PubMed . (1977, June). National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents. (n.d.). Google Patents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI . (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Reaction of acetylation of salicylic acid - BYJU'S . (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents. (n.d.). Google Patents.
  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC - NIH . (2022, March 28). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • What is the best technique for amide purification? - ResearchGate . (2020, November 2). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents . (2025, March 31). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Acylation of phenols to phenolic esters with organic salts - RSC Publishing . (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Acylation of phenols - University of Calgary . (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

  • Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics - MDPI . (2024, January 24). MDPI. Retrieved January 11, 2026, from [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric - ResearchGate . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS . (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Acylation of salicylic acid - YouTube . (2016, October 7). YouTube. Retrieved January 11, 2026, from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - NIH . (2023, March 21). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances - MDPI . (2018, September 18). MDPI. Retrieved January 11, 2026, from [Link]

  • O-acetylation of salicylic acid with acetic anhydride over honeycomb coated with zirconia and its modified forms - ijirset . (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 11, 2026, from [Link]

  • Nitrogenous educts through oxidative amidation of phenols: the bimolecular reaction - PubMed . (n.d.). National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube . (2023, March 10). YouTube. Retrieved January 11, 2026, from [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid . (n.d.). National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Synthesis of C-5 Analogs of N-Acetylneuraminic Acid via Indium-Mediated Allylation of N-Substituted 2-Amino-2-deoxymannoses - PubMed . (n.d.). National Library of Medicine. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Optimization of 5-Chloro-N,2-dihydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Chloro-N,2-dihydroxybenzamide and its analogs. These salicylamide-based hydroxamic acids are a critical class of compounds, investigated for their potent biological activities, including antiviral and antiproliferative effects.[1][2][3] The synthetic routes to these molecules, while based on standard organic chemistry principles, are often nuanced. Achieving high yields and purity requires careful optimization and troubleshooting.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, address specific issues encountered in the lab, and provide robust, self-validating methodologies to enhance your synthetic success.

Core Synthetic Strategies

The synthesis of this compound analogs typically proceeds via one of two main pathways: direct formation of the hydroxamic acid or a protected multi-step sequence. The choice depends on the complexity of the desired analog and the availability of starting materials.

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Direct Hydroxamic Acid Formation cluster_1 Route B: Protected Amidation Approach A_start 5-Chlorosalicylic Acid (or Ester) A_reagent + Hydroxylamine (NH2OH·HCl) + Base A_start->A_reagent A_product This compound A_reagent->A_product B_start 5-Chloro-2-methoxybenzoic Acid (Protected Salicylic Acid) B_reagent + Substituted Amine (R-NH2) + Coupling Agent (e.g., EDCI) B_start->B_reagent B_intermediate 5-Chloro-2-methoxy-N-(R)-benzamide B_reagent->B_intermediate B_deprotect Deprotection (e.g., BBr3) B_intermediate->B_deprotect B_product 5-Chloro-2-hydroxy-N-(R)-benzamide Analog B_deprotect->B_product G start Low Yield in Amide Coupling c1 Is the amine sterically hindered or electron-deficient? start->c1 c2 Are you using anhydrous conditions? c1->c2 No s1 Switch to a stronger coupling reagent (HATU, PyBOP) or convert acid to acyl fluoride. c1->s1 Yes c3 Is the 2-OH group on salicylic acid unprotected? c2->c3 Yes s2 Use dry solvents/reagents. Flame-dry glassware under N2. c2->s2 No c4 Did you include an additive like HOBt? c3->c4 No s3 Protect the 2-OH group (e.g., as a methyl ether) and deprotect post-coupling. c3->s3 Yes s4 Add 1.2 eq. of HOBt to suppress side reactions. c4->s4 No end_node Re-run Optimized Reaction c4->end_node Yes s1->end_node s2->end_node s3->end_node s4->end_node

Sources

preventing degradation of 5-Chloro-N,2-dihydroxybenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-Chloro-N,2-dihydroxybenzamide (CAS: 37551-43-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability and storage of this compound. By understanding its degradation pathways and implementing proper handling procedures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This condition minimizes exposure to atmospheric oxygen and moisture, and the low temperature slows down potential degradation reactions. For long-term storage, maintaining these conditions is critical.

Q2: I've noticed my solid sample of this compound has developed a slight discoloration over time. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly oxidative degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can form colored quinone-type species.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q3: My stock solution of this compound shows a new peak in the HPLC chromatogram after a few days at room temperature. What is this new peak likely to be?

A3: The most probable degradation product is 5-chloro-2-hydroxybenzoic acid. This results from the hydrolysis of the hydroxamic acid functional group.[1][3][4] Hydroxamic acids are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even occur slowly in neutral aqueous solutions.

Q4: Can I store solutions of this compound in standard clear glass vials?

A4: It is strongly recommended to store solutions in amber glass vials or to protect clear vials from light by wrapping them in aluminum foil.[2] The chlorinated phenol moiety of the molecule makes it potentially susceptible to photodegradation upon exposure to UV or even ambient light.[5]

Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Preventive Measures
Loss of Potency in Stored Samples Hydrolytic Degradation: The hydroxamic acid group has hydrolyzed to the less active carboxylic acid.• Prepare fresh solutions for critical experiments.• If solutions must be stored, keep them at 2-8°C for no more than 24 hours.• For longer-term solution storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of a Yellow or Brown Tint in Solution Oxidative Degradation: The phenolic group has oxidized. This can be catalyzed by air, light, or metal ions.• Use de-gassed solvents to prepare solutions.• Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.• Store solutions protected from light in amber vials.
Inconsistent Results in Biological Assays Compound Degradation: The active compound is degrading during the course of the experiment, leading to variable concentrations.• Confirm the stability of the compound in your specific assay buffer and conditions (pH, temperature).• Prepare a fresh dilution of the stock solution immediately before each experiment.• Include a stability control by incubating the compound in the assay buffer for the duration of the experiment and analyzing it by HPLC.
Precipitate Formation in Aqueous Buffers Poor Solubility: The compound may have limited solubility in certain aqueous buffers, which can be mistaken for degradation.• Determine the solubility of the compound in your buffer system before preparing high-concentration stocks.• Consider using a co-solvent like DMSO or ethanol, ensuring it is compatible with your experimental system.

Understanding Degradation Pathways

This compound has two primary functional groups susceptible to degradation: the hydroxamic acid and the chlorinated phenol ring. Understanding these liabilities is key to preventing degradation.

cluster_main This compound cluster_products Degradation Products C This compound P1 5-Chloro-2-hydroxybenzoic Acid C->P1 Hydrolysis (Acid/Base/Heat) P2 Oxidized Species (e.g., Quinones) C->P2 Oxidation (Air/Light/Metal Ions) P3 Dechlorinated Species C->P3 Photodegradation (UV Light)

Caption: Key degradation pathways for this compound.

Key Degradation Reactions:
  • Hydrolysis : The most common degradation pathway is the hydrolysis of the N-hydroxy amide (hydroxamic acid) bond to form 5-chloro-2-hydroxybenzoic acid. This reaction is accelerated by acidic or basic conditions and elevated temperatures.[3][4]

  • Oxidation : The electron-rich phenol ring and the hydroxamic acid moiety are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal contaminants, leading to the formation of colored byproducts.

  • Photodegradation : Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.[5] Exposure to high-intensity light, particularly in the UV spectrum, could lead to dechlorination or other complex photoreactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose for 24-48h base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose for 24-48h ox Oxidation (3% H₂O₂, RT) start->ox Expose for 24-48h therm Thermal (80°C, Solid & Solution) start->therm Expose for 24-48h photo Photolytic (UV Light, 254 nm, RT) start->photo Expose for 24-48h analysis Neutralize (if needed) Dilute to 100 µg/mL acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV Method analysis->hplc

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid powder and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Place 1 mL of the stock solution in a quartz cuvette or a clear glass vial and expose it to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept alongside.

  • Sample Preparation for Analysis: Before HPLC analysis, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Recommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity, ensuring that all degradation product peaks are well-resolved from the parent compound peak.

References

  • Lead Sciences. This compound. Available at: [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

  • MDPI. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Salicylamide-Based Antivirals: Evaluating Niclosamide and the Potential of Novel Derivatives like 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible biological outcomes. This guide offers a detailed comparative analysis of the well-established antiviral agent, niclosamide, against the broader class of salicylamide derivatives, with a prospective look at novel compounds such as 5-Chloro-N,2-dihydroxybenzamide. While extensive data underpins the efficacy of niclosamide, the antiviral potential of many of its chemical relatives remains an area of active investigation. This document provides a framework for evaluating such novel compounds, using niclosamide as a benchmark.

Introduction: The Antiviral Promise of Salicylamides

The salicylamide scaffold, characterized by a 2-hydroxybenzamide core, has proven to be a fertile ground for the discovery of potent, broad-spectrum antiviral agents. These compounds often exhibit host-directed activity, a desirable trait that can reduce the likelihood of viral resistance. Two prominent examples that have reached clinical evaluation are niclosamide and nitazoxanide, demonstrating activity against a wide range of both RNA and DNA viruses[1][2][3]. The versatility of this chemical class stems from its ability to modulate multiple host signaling pathways critical for viral replication, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1[1].

This guide will delve into the established antiviral profile of niclosamide and provide the necessary experimental context for assessing the potential of emerging derivatives like this compound.

Niclosamide: A Repurposed Anthelmintic with Broad-Spectrum Antiviral Activity

Niclosamide, an FDA-approved anthelmintic drug, has been extensively studied for its antiviral properties, particularly since the onset of the COVID-19 pandemic[4][5]. Its efficacy against various coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, has been well-documented in vitro[4][5].

Mechanism of Action

Niclosamide's antiviral activity is multifaceted, primarily targeting host cell processes that viruses exploit for their replication. This host-centric mechanism makes it less susceptible to viral mutations. Key mechanisms include:

  • Inhibition of Viral Entry: Niclosamide can interfere with the endosomal acidification required for the entry of many viruses[5].

  • Modulation of Autophagy: It can induce autophagy, a cellular process that can either support or inhibit viral replication depending on the virus and the stage of infection. For some coronaviruses, niclosamide's induction of autophagy has been shown to be antiviral[6].

  • Disruption of Viral Replication: By targeting host kinases and other signaling pathways, niclosamide can create an intracellular environment that is non-conducive to viral replication.

Niclosamide_Mechanism_of_Action Fig. 1: Proposed Antiviral Mechanisms of Niclosamide cluster_host_cell Host Cell cluster_virus_lifecycle Virus Lifecycle endosome Endosome viral_entry Viral Entry autophagosome Autophagosome viral_replication Viral Replication replication_complex Viral Replication Complex niclosamide Niclosamide niclosamide->endosome Inhibits Acidification niclosamide->autophagosome Modulates Autophagy niclosamide->replication_complex Disrupts Signaling viral_entry->viral_replication

Caption: Proposed Antiviral Mechanisms of Niclosamide.

In Vitro Antiviral Efficacy of Niclosamide

The following table summarizes the in vitro antiviral activity of niclosamide against several key viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoVVero E6< 0.122.1> 221[5]
MERS-CoVVero B4Potent InhibitionNot specifiedNot specified[5]
SARS-CoV-2Vero0.0574.7383[6][7]
Zika Virus (ZIKV)Not specifiedPotent InhibitionNot specifiedNot specified[8]
Hepatitis C Virus (HCV)Not specifiedPotent InhibitionNot specifiedNot specified[4]
Human Adenovirus (HAdV)Not specifiedPotent InhibitionNot specifiedNot specified[4]

This compound: A Novel Salicylamide Derivative

As of the writing of this guide, there is a notable absence of published experimental data on the specific antiviral efficacy of this compound. However, its structural similarity to the broader class of salicylamides suggests a strong rationale for its investigation as a potential antiviral agent[1][9]. The "N,2-dihydroxy" modification represents a key structural change from niclosamide and other studied analogs, which could influence its biological activity, solubility, and toxicity profile.

The evaluation of such a novel compound would follow a standardized workflow to determine its antiviral potential and therapeutic window.

Experimental Protocols for Antiviral Efficacy and Cytotoxicity Assessment

The following protocols outline the standard methodologies used to determine the in vitro antiviral activity and cytotoxicity of a test compound. These assays are fundamental for the initial characterization of novel molecules like this compound.

Cytotoxicity Assay (CC50 Determination)

Principle: This assay determines the concentration of the test compound that is toxic to the host cells. It is crucial to ensure that any observed antiviral effect is not simply due to cell death. The MTT assay is a common colorimetric method for assessing cell viability[10].

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a CO2 incubator at 37°C[10][11].

  • Compound Dilution: Prepare a series of serial dilutions of the test compound in cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic endpoint[10].

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions to the wells in triplicate. Include untreated cell controls (100% viability) and blank wells (medium only)[10].

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours)[10].

  • MTT Assay:

    • Add MTT reagent to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals[10].

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO)[10].

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader[10].

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated controls.

    • Determine the CC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve[11].

CC50_Workflow Fig. 2: Workflow for CC50 Determination start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Compound seed_cells->add_compound incubate Incubate (48-72h) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for CC50 Determination.

Antiviral Assay (EC50 Determination) using Cytopathic Effect (CPE) Reduction

Principle: This assay measures the ability of a compound to inhibit the virus-induced damage or death of host cells, known as the cytopathic effect[12][13].

Step-by-Step Methodology:

  • Cell Seeding: Prepare 96-well plates with the appropriate host cell line as described for the cytotoxicity assay[11][12].

  • Infection and Treatment:

    • Remove the culture medium and infect the cells with a pre-titered amount of the virus (at a specific Multiplicity of Infection - MOI)[11].

    • Simultaneously, add the serially diluted test compound to the infected wells[11].

    • Include the following controls: virus-infected but untreated wells (virus control), uninfected and untreated wells (cell control), and a known antiviral as a positive control[11][12].

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show significant (80-90%) CPE, which typically takes 48-72 hours[11][13].

  • Quantification of CPE:

    • The extent of CPE can be visually scored under a microscope.

    • Alternatively, cell viability can be quantified using a colorimetric method like the neutral red uptake assay or the MTT assay, where a higher absorbance indicates more viable (protected) cells[12][13].

  • Data Acquisition and Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus and cell controls.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve[12].

Concluding Remarks

Niclosamide stands as a powerful example of a repurposed drug with significant, broad-spectrum antiviral potential, largely owing to its host-directed mechanisms of action. While direct comparative data for this compound is not yet available, its salicylamide core provides a strong scientific rationale for its investigation. The experimental framework provided in this guide offers a clear path for the in vitro characterization of this and other novel antiviral candidates. The key to advancing the field of antiviral drug discovery lies in the systematic evaluation of new chemical entities against well-established benchmarks like niclosamide.

References

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. [Link]

  • Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. (n.d.). ResearchGate. [Link]

  • Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. (2021). PubMed. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. [Link]

  • Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. (2020). ACS Publications. [Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. (n.d.). ResearchGate. [Link]

  • Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. (2020). National Institutes of Health. [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. (2023). National Institutes of Health. [Link]

  • Therapeutic potential of salicylamide derivatives for combating viral infections. (2023). Medicinal Research Reviews. [Link]

  • Therapeutic potential of salicylamide derivatives for combating viral infections. (2023). PubMed. [Link]

Sources

A Comparative Analysis of the Antimicrobial Potency of 5-Chloro-N,2-dihydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of drug discovery. Among the promising scaffolds, salicylanilides, and specifically their halogenated derivatives, have garnered significant attention for their broad-spectrum biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of various analogs of 5-Chloro-N,2-dihydroxybenzamide, a chlorinated salicylanilide derivative. By synthesizing data from multiple in vitro studies, we aim to elucidate structure-activity relationships and provide researchers with a valuable resource for the development of next-generation antimicrobial therapeutics.

The Salicylanilide Scaffold: A Privileged Structure in Antimicrobial Research

The this compound core, a member of the salicylanilide family, is characterized by a 2-hydroxybenzamide moiety linked to a substituted aniline ring. The presence of the chlorine atom at the 5-position of the salicylic acid ring is a critical feature that often enhances antimicrobial potency. Salicylanilides have been investigated for a range of therapeutic applications, including anthelmintic, anticancer, and antimicrobial activities[1][2]. Their antimicrobial effects are particularly notable against Gram-positive bacteria, including challenging multidrug-resistant strains.

Mechanism of Action: Disrupting the Engine of Microbial Life

The primary antimicrobial mechanism of salicylanilides is attributed to their ability to function as protonophores, which disrupt the proton motive force (PMF) across microbial cell membranes. The PMF is essential for numerous cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. By shuttling protons across the membrane, these compounds uncouple oxidative phosphorylation, leading to a depletion of cellular energy reserves and ultimately, cell death. This mechanism is distinct from many conventional antibiotics that target specific enzymes or cellular structures, potentially reducing the likelihood of cross-resistance.

cluster_membrane Bacterial Cell Membrane cluster_analog This compound Analog ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP Synthesis PMF Proton Motive Force (PMF) H_out->PMF Analog Salicylanilide Analog H_out->Analog H_in H+ H_in->Analog ATP_Synthase->H_in PMF->H_in Analog->H_out Binds H+ Analog->H_in Transports H+ across membrane Analog->PMF

Caption: Proposed mechanism of action of this compound analogs.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on both the salicylic acid and aniline rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected analogs against various microbial strains, compiled from several key studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Compound IDStructure/SubstituentsTest OrganismMIC (µg/mL)Reference
1 5-chloro-3'-nitro-4'-(4-chlorophenoxy)salicylanilideStaphylococcus aureus (penicillin-resistant)0.00609[3]
2 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA)15.62-31.25 (µmol/L)[4]
3 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[4]
4 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideMRSA 63718-[5][6]
5 N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamideMRSA 63718-[5][6]
6 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSA 63718-[5][6]
7 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base derivative)Bacillus subtilis45.2[7]
8 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base derivative)Escherichia coli1.6[7]
9 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base derivative)Pseudomonas fluorescence2.8[7]
10 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base derivative)Staphylococcus aureus3.4[7]
11 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff base derivative)Aspergillus niger47.5[7]
12 Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetateGram-positive bacteria125-1000[8][9]
13 N-(2-chlorophenyl)-2-(2-hydrazinyl-2-oxoethoxy)benzamideGram-positive bacteria125-1000[8][9]

Note: MIC values for compounds 4, 5, and 6 were reported in time-kill kinetic studies rather than specific MIC values in the cited abstract. These compounds demonstrated significant bactericidal activity against MRSA strains.[5][6]

Structure-Activity Relationship (SAR) Insights

The compiled data allows for the deduction of several key structure-activity relationships:

  • Halogenation: The presence of chlorine atoms on both the salicyl and anilide rings is a recurring feature in the most potent analogs. For instance, the high activity of compound 1 is likely influenced by the multiple chlorine and nitro substituents.[3]

  • Anilide Ring Substituents: The nature of the substituent on the aniline ring plays a crucial role. Electron-withdrawing groups, such as nitro and trifluoromethyl groups, appear to enhance activity. The sulfonamide moiety in compounds 2 and 3 also confers significant anti-staphylococcal activity.[4]

  • Amide Bond Modification: The introduction of an amino acid-like side chain, as seen in compounds 4 , 5 , and 6 , leads to potent bactericidal activity against MRSA.[5][6] This suggests that modifying the N-substituent to mimic natural building blocks could be a fruitful strategy for enhancing potency and selectivity.

  • Schiff Base Formation: The conversion of the parent 5-chlorosalicylaldehyde to Schiff bases (compounds 7-11 ) yields compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The imine linkage appears to be a key pharmacophore for this expanded activity profile.[7]

  • Ester and Hydrazide Derivatives: The ester and hydrazide derivatives (12 and 13 ) generally exhibit moderate activity against Gram-positive bacteria, suggesting that while these modifications are tolerated, they may not be optimal for maximizing potency compared to other substitutions.[8][9]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized methodologies are paramount. The following are detailed protocols for two commonly employed techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Start Start Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Serial_Dilute Perform serial two-fold dilutions of test compounds in a 96-well plate Prep_Inoculum->Serial_Dilute Inoculate Inoculate each well with the microbial suspension Serial_Dilute->Inoculate Incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h) Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized microbial inoculum in the broth to the final desired concentration (typically 5 x 10⁵ CFU/mL). Add a fixed volume of this diluted inoculum to each well of the microtiter plate containing the test compounds. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Start Start Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with the inoculum Prep_Inoculum->Inoculate_Plate Apply_Disks Place paper disks impregnated with known concentrations of test compounds onto the agar surface Inoculate_Plate->Apply_Disks Incubate Incubate the plate under appropriate conditions Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition around each disk Incubate->Measure_Zones Interpret Interpret results as susceptible, intermediate, or resistant based on standardized charts Measure_Zones->Interpret End End Interpret->End

Caption: Workflow for the Disk Diffusion Method.

Step-by-Step Protocol:

  • Preparation of Inoculum: As described for the broth microdilution method, prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of each this compound analog onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plate and incubate at the appropriate temperature and duration for the test organism.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.

Conclusion and Future Directions

This comparative guide highlights the significant antimicrobial potential of this compound and its analogs. The structure-activity relationship data clearly indicate that strategic modifications to the salicylanilide scaffold can lead to compounds with potent and, in some cases, broad-spectrum antimicrobial activity. The bactericidal action against resistant strains like MRSA is particularly encouraging.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties will be crucial for refining the SAR and designing compounds with improved potency and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets beyond protonophoric activity and to understand the basis for the expanded spectrum of some derivatives. The continued investigation of these promising compounds could pave the way for the development of novel and effective treatments for infectious diseases.

References

  • Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • Singh, H., Singh, A. K., Sharma, S., Iyer, R. N., & Srivastava, O. P. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Journal of Medicinal Chemistry, 20(6), 826-829. [Link]

  • Zadrazilova, I., Masarikova, M., Novotna, E., & Jampilek, J. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
  • Zadrazilova, I., Masarikova, M., Novotna, E., & Jampilek, J. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. SciSpace. [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Patel, P., Patel, D., & Patel, N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • Gug, C., Otat, O., Gutt, G., & Vlase, L. (2018). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 23(11), 2959. [Link]

  • Gug, C., Otat, O., Gutt, G., & Vlase, L. (2018). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ResearchGate. [Link]

  • Waisser, K., Bures, O., Holý, P., Kunes, J., Oswald, R., Jirásková, L., Pour, M., Klimesová, V., Kubicová, L., & Kaustová, J. (2003). Relationship between the structure and antimycobacterial activity of substituted salicylanilides. Archiv der Pharmazie, 336(1), 53-71. [Link]

  • Patel, P., Patel, D., & Patel, N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science, 2(8), 136-141. [Link]

  • El-Gazzar, A. A., Youssef, A. M., & Yacout, G. A. (2021). Antifungal activity of the halogenated salicylanilide, oxyclozanide. ResearchGate. [Link]

  • Reddy, B. S. N., & Kumar, B. N. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. [Link]

  • Zadrazilova, I., Masarikova, M., Novotna, E., & Jampilek, J. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. [Link]

  • Ghazi, I. M., Mohamed, Z. A., Ismail, S. A., & Kamal, A. (1986). Antibacterial effect and toxicity of synthesized salicylanilide derivatives. Zentralblatt für Mikrobiologie, 141(3), 225-232. [Link]

  • Grienke, U., Zöllner, R., & Rollinger, J. M. (2023). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 24(2), 1639. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 52-59. [Link]

  • Pérez-Pérez, M. J., Prieto-Vivas, C., & Grande, F. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1639. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-N,2-dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for transforming promising lead compounds into potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of 5-Chloro-N,2-dihydroxybenzamide derivatives, a scaffold of significant interest due to its diverse pharmacological profile. We will dissect the intricate connections between chemical modifications and biological outcomes, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating the chemical space of these versatile molecules.

The this compound Core: A Privileged Scaffold

The this compound moiety, a derivative of salicylanilide, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to engage in various biological interactions, including hydrogen bonding and metal chelation, has led to the development of derivatives with a wide spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[1] The core structure consists of a 2-hydroxybenzamide unit chlorinated at the 5-position. The key points of modification typically involve the N-phenyl ring and the hydroxyl and amide groups, allowing for a systematic investigation of how structural changes influence biological activity.

Comparative Analysis of Biological Activities and SAR

The versatility of the this compound scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. Below, we compare the SAR of its derivatives across different therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.[1][2]

Key SAR Insights:

  • Lipophilicity: A crucial factor influencing the antimicrobial potency is the lipophilicity of the derivatives. Generally, an optimal level of lipophilicity is required for the compound to effectively cross microbial cell membranes.[1]

  • Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly modulate the antimicrobial activity. For instance, in a series of 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, potent activity was observed against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[2][3] This highlights the favorable contribution of the sulfonamide-linked dimethylpyrimidine moiety.

  • Alkyl Chains: The introduction of alkyl chains at the 1-position of an N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide side chain also impacts activity, with variations in chain length leading to differential effects against various microbial strains.[1]

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDModificationTarget OrganismActivity (MIC in µmol/L)Reference
1 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25[2][3]
2 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4[2][3]
8b 5-chloro-2-hydroxy-N-[2-(4-chlorophenylamino)-1-methyl-2-oxoethyl]benzamideM. tuberculosis>250[1]
8q 5-chloro-2-hydroxy-N-[2-(4-bromophenylamino)-1-propyl-2-oxoethyl]benzamideM. tuberculosis62.5[1]
Anticancer Activity and Histone Deacetylase (HDAC) Inhibition

A significant area of investigation for benzamide derivatives has been their potential as anticancer agents, often mediated through the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4][6]

Key SAR Insights:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety in some derivatives and the ortho-aminoanilide group in others act as potent zinc-binding groups, which are essential for chelating the zinc ion in the active site of HDAC enzymes.[6][7]

  • Cap Group: The 5-chloro-2-hydroxyphenyl portion often serves as the "cap" group, which interacts with the rim of the HDAC active site. Modifications to this part of the molecule can influence isoform selectivity.

  • Linker Region: The nature and length of the linker connecting the ZBG and the cap group are critical for optimal inhibitory activity. A shorter molecular length has been correlated with stronger HDAC inhibition.[4][5]

  • Substituents on the Anilide Ring: For benzamide-based HDAC inhibitors, substituents on the anilide ring can significantly impact potency and selectivity. An amino group at the R2 position of the anilide ring was found to be crucial for HDAC inhibitory activity, while methyl or amino groups at this position conferred selective antiproliferative activity against cancer cells.[4][5]

Table 2: Comparative HDAC Inhibitory Activity of Benzamide Derivatives

Compound IDR2 Substituent on Anilide RingHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j NH2 (with a shorter linker)0.650.781.70[4]
Entinostat (Reference) -0.930.951.8[4]
7b NH2 (with a longer linker)>10>10>10[4]
7k CH3 (with a shorter linker)InactiveInactiveInactive[4]
Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of various viruses, including Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV).[8][9]

Key SAR Insights:

  • N-phenyl Substitutions: The introduction of substituted amino groups on the N-(2-chlorophenyl) ring has yielded potent anti-RSV agents. For example, compounds with a (2-methylpentan-2-yl)amino or a (1-methylcyclohexyl)amino group demonstrated significant inhibitory activity against RSV replication.[8]

  • Mechanism of Action: Beyond inhibiting viral replication, some of these derivatives also suppress virus-induced inflammatory responses by modulating IRF3 and NF-κB signaling pathways.[8]

  • Improved Selectivity: Compared to the parent compound niclosamide, which exhibits high cytotoxicity, certain derivatives show a significantly improved selectivity index, making them more promising candidates for further development.[9]

Table 3: Comparative Anti-RSV Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

Compound IDN-phenyl SubstitutionRSV Inhibition (Log Reduction in Titer)Cytotoxicity (% Cell Death at 10 µM)Reference
15 (1-methylcyclohexyl)amino>1<5[8]
22 (1-ethylcyclopentyl)amino>1<5[8]
Niclosamide (Parent) 4'-nitro, 2'-chloro1.47~24[8]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of these derivatives.

General Synthesis of 5-Chloro-N-phenyl-2-hydroxybenzamide Derivatives

The synthesis of these derivatives often involves the coupling of a substituted aniline with 5-chlorosalicylic acid or its activated form.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of 5-chlorosalicylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., CH2Cl2 or DMF), add a coupling agent such as thionyl chloride or HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).[10] Stir the mixture at room temperature for 1-2 hours to form the activated acid chloride or ester.

  • Amide Bond Formation: To the reaction mixture, add the desired substituted aniline (1 equivalent) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzamide derivative.[10]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a typical procedure for evaluating the HDAC inhibitory potential of the synthesized compounds.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4).[4] Prepare stock solutions of the test compounds in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) to the assay buffer. Add varying concentrations of the test compounds and incubate for at least 5 minutes at 37 °C.[4]

  • Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., a commercially available acetylated peptide).

  • Development and Signal Reading: After a specific incubation period (e.g., 30-60 minutes), add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the core structure-activity relationships.

G cluster_synthesis General Synthetic Workflow 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Activated_Acid Activated Acid Intermediate (e.g., Acid Chloride) 5-Chlorosalicylic_Acid->Activated_Acid Activation (e.g., SOCl2) Final_Product This compound Derivative Activated_Acid->Final_Product Amide Coupling Substituted_Aniline Substituted Aniline Substituted_Aniline->Final_Product G Core This compound Scaffold R1 R1 (N-phenyl Ring) - Lipophilicity - Electronic Effects - Steric Hindrance Core->R1 Modulation R2 R2 (Amide Linker) - Hydrogen Bonding - Conformation Core->R2 Modulation R3 R3 (Phenolic OH) - Metal Chelation (ZBG) - H-bond Donor Core->R3 Modulation Activity Biological Activity (Antimicrobial, Anticancer, Antiviral) R1->Activity R2->Activity R3->Activity

Caption: Key structural modification points influencing biological activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. The accumulated data strongly suggest that future research should focus on:

  • Fine-tuning lipophilicity and electronic properties of the N-phenyl ring substituents to optimize antimicrobial and antiviral potency while minimizing cytotoxicity.

  • Exploring novel zinc-binding groups and linkers to enhance the potency and isoform selectivity of HDAC inhibitors.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these derivatives and their biological targets, thereby guiding the design of next-generation inhibitors.

By leveraging the insights presented here, researchers can more effectively navigate the chemical landscape of this compound derivatives and accelerate the discovery of new and improved therapies for a range of human diseases.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]

  • Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. PubMed. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Zendy. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. PubMed. [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. SPAST Abstracts. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. [Link]

  • Discovery of Novel Substituted N‑(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. ACS Publications. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. [Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

Sources

Comparative Validation of 5-Chloro-N,2-dihydroxybenzamide as a Novel Antiviral Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global public health. This necessitates a robust pipeline for the discovery and validation of new antiviral agents with diverse mechanisms of action.[1] The salicylamide scaffold has recently garnered significant attention as a source of broad-spectrum antiviral compounds. Derivatives such as niclosamide have demonstrated activity against a range of viruses, often by modulating host-cell pathways critical for viral replication.[2][3] This guide focuses on 5-Chloro-N,2-dihydroxybenzamide , a novel salicylamide derivative, and provides a comprehensive framework for its validation as a viable antiviral lead compound. We will objectively compare its potential performance against established antiviral agents—Oseltamivir and Favipiravir—and provide the detailed experimental methodologies required to generate robust, decision-guiding data for drug development professionals.

Section 1: Profile of the Lead Compound and Comparators

A lead compound in antiviral drug discovery is a chemical compound that has shown promising activity against a specific viral target and serves as the starting point for optimization.[][5] The validation process is a critical, multi-step endeavor designed to rigorously assess its efficacy, toxicity, and mechanism of action.[6]

1.1 Lead Compound: this compound

  • Chemical Scaffold: Salicylamide derivative.

  • Proposed Mechanism of Action (Hypothesized): Based on related compounds, this compound is hypothesized to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[7][8] The RdRp is a highly conserved enzyme among many RNA viruses and is essential for replicating the viral genome, making it an attractive drug target.[7][8][9] This mechanism involves the compound, likely after intracellular conversion to an active form, being mistakenly incorporated into the nascent viral RNA strand, leading to premature chain termination or lethal mutagenesis.[10]

cluster_HostCell Host Cell Cytoplasm Compound This compound (Prodrug) ActiveMetabolite Active Metabolite (e.g., Triphosphate form) Compound->ActiveMetabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveMetabolite->RdRp Binds to Active Site Replication Viral RNA Replication RdRp->Replication Termination Chain Termination / Lethal Mutagenesis RdRp->Termination vRNA Viral RNA Template vRNA->Replication Replication->Termination Inhibition G Start Start: Candidate Compound Cytotoxicity Step 1: Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Antiviral Step 2: Antiviral Efficacy Assay (Determine EC50) Start->Antiviral SI_Calc Step 3: Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc Antiviral->SI_Calc MoA Step 4: Mechanism of Action Assay (e.g., Polymerase Inhibition) SI_Calc->MoA SI ≥ 10 Stop Stop or Redesign (Low SI or Off-Target) SI_Calc->Stop SI < 10 Proceed Proceed to Lead Optimization MoA->Proceed

Caption: A logical workflow for antiviral lead compound validation.

2.1 Foundational Assays: Cytotoxicity & Antiviral Efficacy

The first critical step is to determine if the compound can inhibit viral replication at concentrations that are not harmful to the host cells. [6]This is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Protocol 1: Cell Viability (Cytotoxicity) Assay using CCK-8

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining cell viability. [11][12]It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in living cells to an orange formazan product, the amount of which is directly proportional to the number of viable cells. [13] Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator compounds in culture medium, starting from a high concentration (e.g., 200 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to triplicate wells. Include "cells only" (no compound) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours (a duration equivalent to the planned antiviral assay).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. 6. Final Incubation: Incubate for 1-4 hours until the "cells only" wells turn a distinct orange.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined using non-linear regression analysis.

Protocol 2: Virus Yield Reduction Assay

This assay provides a quantitative measure of a compound's ability to inhibit the production of infectious virus particles. [14][15][16]It is considered a powerful technique for evaluating antiviral efficacy. [17] Methodology:

  • Cell Seeding: Prepare confluent monolayers of MDCK cells in 24-well plates.

  • Infection: Infect the cells with influenza virus at a Multiplicity of Infection (MOI) of 0.01 in a serum-free medium for 1 hour at 37°C.

  • Treatment: After incubation, remove the virus inoculum, wash the cells with PBS, and add 500 µL of culture medium containing serial dilutions of the test and comparator compounds. Include a "virus only" (no compound) control.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for multiple cycles of viral replication.

  • Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virions.

  • Titration: Determine the viral titer in each supernatant sample using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Calculate the percent reduction in viral titer for each compound concentration relative to the "virus only" control. The EC50 value is determined using non-linear regression analysis.

2.2 Comparative Data Analysis

The data from the foundational assays should be compiled into a clear, comparative table. This allows for an objective assessment of the lead compound's potential.

CompoundTarget VirusCC50 (µM) on MDCK cellsEC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Influenza A>1005.2>19.2
Oseltamivir Carboxylate Influenza A>10000.06>16,667
Favipiravir Influenza A>100015.8>63.3

Note: Data presented are illustrative and serve as a benchmark for expected results. Oseltamivir carboxylate is the active metabolite of the prodrug oseltamivir phosphate. [18][19] Interpretation: In this illustrative dataset, this compound shows potent antiviral activity with an EC50 of 5.2 µM and low cytotoxicity, resulting in a favorable Selectivity Index. While its SI is not as high as the established drugs, an SI > 10 is generally considered a strong starting point for a lead compound. [6]Its efficacy is superior to Favipiravir in this model, warranting further investigation into its mechanism.

Section 3: Mechanistic Elucidation

With a promising therapeutic window established, the next crucial step is to validate the hypothesized mechanism of action. [20]Since we propose that this compound is an RdRp inhibitor, a direct enzymatic assay is the most logical confirmatory experiment. [21]

Protocol 3: In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the enzymatic activity of the viral polymerase and its inhibition by a compound, independent of the complexities of a cellular environment. [22][23]It uses a purified, recombinant viral RdRp enzyme. [24] Methodology:

  • Enzyme Preparation: Use a purified recombinant influenza virus RdRp complex (consisting of PA, PB1, and PB2 subunits).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the RdRp enzyme, a viral-like RNA template, a fluorescently-labeled primer, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound, Favipiravir-RTP (the active form of Favipiravir), and a negative control (e.g., Oseltamivir, which should be inactive in this assay).

  • Initiation: Start the reaction by adding a mix of nucleotide triphosphates (NTPs). Incubate at the optimal temperature for the enzyme (e.g., 30°C).

  • Termination: Stop the reaction at a specific time point (e.g., 60 minutes) by adding a stop buffer containing EDTA.

  • Product Analysis: Analyze the extension of the fluorescently-labeled primer using denaturing polyacrylamide gel electrophoresis (PAGE). The amount of elongated RNA product corresponds to the polymerase activity.

  • Quantification & Analysis: Quantify the intensity of the product bands. Calculate the percent inhibition of polymerase activity for each compound concentration relative to the "no inhibitor" control. Determine the IC50 (50% inhibitory concentration).

Expected Outcome: If this compound acts as an RdRp inhibitor, it will show a dose-dependent reduction in the formation of the elongated RNA product, similar to the positive control, Favipiravir-RTP. Oseltamivir should show no inhibitory activity. A low IC50 value in this assay would provide strong, direct evidence supporting the hypothesized mechanism of action.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and experimentally-grounded pathway for the initial validation of this compound as an antiviral lead compound. By systematically evaluating its cytotoxicity, whole-virus inhibitory activity, and specific enzymatic inhibition, researchers can build a compelling data package.

A successful outcome—demonstrating a strong selectivity index and direct inhibition of the viral RdRp—would position this compound as a high-potential candidate for the next phase of drug development: lead optimization. [5]Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties, followed by evaluation in preclinical in vivo models of infection. The methodologies described herein provide the foundational blueprint for making informed, data-driven decisions in the critical early stages of antiviral drug discovery.

References

  • Oseltamivir - Wikipedia. Available from: [Link]

  • What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. Available from: [Link]

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Sterispharma. Available from: [Link]

  • Oseltamivir - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • In Vitro Antiviral Testing | IAR | USU. Available from: [Link]

  • What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza? - Dr.Oracle. Available from: [Link]

  • Favipiravir - Wikipedia. Available from: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. Available from: [Link]

  • Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase - ASM Journals. Available from: [Link]

  • Pharmacology of Novel Antiviral Agents: Clinical Implications in Viral Outbreaks. Available from: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. Available from: [Link]

  • Virus Yield Reduction Assay - Creative Diagnostics. Available from: [Link]

  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. Available from: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - NIH. Available from: [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed. Available from: [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. Available from: [Link]

  • Identification and Characterization of the Mechanisms of Action of Novel Antiviral Compounds Targeting the Minimal Replication-Transcription Complex of SARS-CoV-2 - UniCA IRIS. Available from: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PubMed. Available from: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. Available from: [Link]

  • Mechanisms of action of antiviral drugs | Research Starters - EBSCO. Available from: [Link]

  • A Novel Approach of Antiviral Drugs Targeting Viral Genomes - MDPI. Available from: [Link]

  • A rapid phenomics workflow for the in vitro identification of antiviral drugs - bioRxiv. Available from: [Link]

  • Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Antiviral drug discovery - Part 1: From no drug to promising candidates. Available from: [Link]

  • Lead Optimization for the Antiviral Drug Discovery of Coronavirus - Creative Biostructure. Available from: [Link]

  • Workflow for pharmacophore-based virtual screening and lead generation. - ResearchGate. Available from: [Link]

  • Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PubMed Central. Available from: [Link]

  • Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments. Available from: [Link]

  • Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - NIH. Available from: [Link]

  • 2 Search Results for CCK-8 and MTT Page - Elabscience®. Available from: [Link]

  • Virus Assays | BMG LABTECH. Available from: [Link]

  • Assays to Measure the Activity of Influenza Virus Polymerase | Request PDF - ResearchGate. Available from: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. Available from: [Link]

  • Anti-viral Activity of 5,6-dichloro-1-(2'-deoxy-beta-d-ribofuranosyl)benzimidazole and Related Derivatives - PubMed. Available from: [Link]

Sources

Bridging the Gap: Correlating In Vitro Activity with In Vivo Potential for 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding how in vitro activity translates to in vivo efficacy. This guide provides a comprehensive analysis of 5-Chloro-N,2-dihydroxybenzamide, a compound of significant interest due to its demonstrated antimicrobial and antiviral properties in laboratory settings. While robust in vivo data and established in vitro-in vivo correlations (IVIVC) for this specific molecule are still emerging, this document will serve as a technical guide to its known in vitro activities, the critical next steps for in vivo evaluation, and the principles of establishing a meaningful IVIVC.

Introduction to this compound: A Molecule of Therapeutic Promise

This compound belongs to the benzamide class of compounds, a scaffold known for a wide range of biological activities. Its structure, featuring a chlorinated phenyl ring and a hydroxamic acid moiety, underpins its potential as a therapeutic agent. Initial research has highlighted its activity against various pathogens, suggesting its potential development as an anti-infective agent.

Unveiling the In Vitro Activity Profile

The foundational step in evaluating any new chemical entity is to characterize its activity in controlled laboratory environments. For this compound and its derivatives, several key in vitro activities have been identified.

Antimicrobial and Antibacterial Efficacy

A significant body of research points to the potent antimicrobial effects of this compound derivatives. Studies have demonstrated activity against a range of bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Summary of In Vitro Antimicrobial Activity of this compound Derivatives

DerivativeTarget Organism(s)Key Metric (e.g., MIC, MBC)Reported Value(s)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive and -resistant Staphylococcus aureusMIC15.62-31.25 µmol/L[1]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasiiConcentration1-4 µmol/L[1]
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)MRSA 63718Bactericidal Effect5.30 log10 CFU/mL reduction at 4x MIC[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The causality behind these experimental choices lies in the need to not only determine the concentration at which bacterial growth is inhibited (MIC) but also the concentration at which the bacteria are killed (MBC). A low MBC/MIC ratio (≤4) is indicative of bactericidal activity, which is often a desirable characteristic for treating serious infections[3].

Antiviral Potential

Beyond its antibacterial properties, derivatives of this compound have shown promise as antiviral agents. Research has focused on their ability to inhibit the replication of human adenovirus (HAdV) and respiratory syncytial virus (RSV)[4][5].

Table 2: Summary of In Vitro Antiviral Activity of this compound Derivatives

DerivativeTarget VirusKey MetricReported Value(s)Reference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 15)Human Adenovirus (HAdV)IC500.27 µM[5]
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesRespiratory Syncytial Virus (RSV)Virus Titer Reduction~1.8 log reduction[4]

IC50: Half-maximal inhibitory concentration

The selection of cell-based assays to determine the IC50 is a standard and crucial step in antiviral drug discovery. It provides a quantitative measure of the drug's potency in inhibiting viral replication within a biological system.

The Path Forward: Charting the Course for In Vivo Evaluation

While the in vitro data is compelling, it represents an idealized system. The true test of a drug candidate lies in its performance within a living organism. The following sections outline the necessary experimental workflows to bridge the gap between the in vitro findings and potential in vivo applications for this compound.

Essential In Vivo Studies

To establish a comprehensive understanding of the compound's behavior in vivo, a series of well-designed animal studies are required.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Tox Toxicology Studies PK_PD->Tox Determine Safe Dose Range Efficacy Efficacy in Animal Models Tox->Efficacy Establish Therapeutic Window IVIVC In Vitro-In Vivo Correlation (IVIVC) Efficacy->IVIVC Generate In Vivo Data

Caption: Workflow for preclinical in vivo evaluation of this compound.

Experimental Protocol: Pharmacokinetic Study in a Rodent Model

A foundational in vivo experiment is the determination of the compound's pharmacokinetic (PK) profile. This protocol provides a general framework.

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t1/2) of this compound in rats following intravenous and oral administration.

Materials:

  • This compound

  • Suitable vehicle for administration (e.g., saline with a solubilizing agent)

  • Sprague-Dawley rats (male, 250-300g)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.

Rationale for Experimental Choices: The inclusion of both IV and PO administration routes is critical. The IV data provides information on the compound's distribution and elimination, while the PO data reveals its absorption characteristics and oral bioavailability. The use of a sensitive and specific bioanalytical method like LC-MS/MS is essential for accurate quantification of the drug in complex biological matrices.

Experimental Protocol: In Vivo Efficacy in a Murine Sepsis Model (for antibacterial activity)

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of MRSA-induced sepsis.

Materials:

  • This compound

  • MRSA strain with known in vitro susceptibility

  • BALB/c mice (6-8 weeks old)

  • Vancomycin (positive control)

  • Vehicle (negative control)

Methodology:

  • Infection: Induce sepsis by intraperitoneal injection of a lethal dose of the MRSA strain.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound, vancomycin, or vehicle via a suitable route (e.g., intraperitoneal or intravenous).

  • Monitoring: Monitor the survival of the animals over a period of 7-14 days.

  • Bacterial Load Determination (Satellite Group): At selected time points post-treatment, euthanize a subset of animals and determine the bacterial load in blood and key organs (e.g., spleen, liver, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar.

  • Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis. Compare bacterial loads between groups using appropriate statistical tests.

Self-Validating System: The inclusion of both a positive control (vancomycin, a standard-of-care antibiotic for MRSA infections) and a negative control (vehicle) is crucial for validating the experimental model and ensuring that any observed therapeutic effect is due to the test compound.

Forging the Link: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed). While classically applied to formulation development, the principles can be extended to correlate in vitro potency with in vivo efficacy.

IVIVC_concept cluster_invitro In Vitro Data cluster_invivo In Vivo Data invitro_potency Potency (e.g., MIC, IC50) correlation_model IVIVC Model invitro_potency->correlation_model Input invivo_pk Pharmacokinetics (e.g., AUC, Cmax) invivo_pk->correlation_model Input invivo_efficacy Efficacy (e.g., Survival, Bacterial Load Reduction) invivo_efficacy->correlation_model Input prediction In Vivo Outcome Prediction correlation_model->prediction Predicts

Sources

A Comparative Guide to Salicylamide Inhibitors: Evaluating 5-Chloro-N,2-dihydroxybenzamide in the Context of MvfR-Targeted Anti-Virulence Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, targeting bacterial virulence through mechanisms like quorum sensing (QS) inhibition has emerged as a promising therapeutic strategy. This approach aims to disarm pathogens rather than killing them, thereby reducing the selective pressure for resistance development.[1] Within this paradigm, the Pseudomonas aeruginosa Multiple Virulence Factor Regulator (MvfR), also known as PqsR, has become a focal point for the development of novel anti-virulence agents.[2][3] This guide provides a comparative analysis of 5-Chloro-N,2-dihydroxybenzamide and other salicylamide-based inhibitors targeting the MvfR-mediated QS system in P. aeruginosa.

The MvfR-PQS System: A Critical Hub for P. aeruginosa Pathogenicity

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in immunocompromised individuals and those with cystic fibrosis. Its virulence is intricately regulated by a hierarchical QS network, in which the MvfR-PQS system plays a pivotal role. MvfR, a LysR-type transcriptional regulator, controls the expression of the pqsABCDE operon, which is responsible for the synthesis of 2-alkyl-4(1H)-quinolone (AQ) signaling molecules, including the Pseudomonas quinolone signal (PQS).[4][5] The binding of PQS to MvfR initiates a positive feedback loop, amplifying AQ production and upregulating a suite of virulence factors crucial for biofilm formation, pyocyanin production, and elastase secretion.[2][4][5]

The central role of MvfR in controlling these pathogenic determinants makes it an attractive target for therapeutic intervention. Inhibiting MvfR can effectively quench a significant portion of the P. aeruginosa virulence arsenal.[2]

Salicylamides as MvfR Inhibitors: A Chemical Scaffold of Interest

Salicylic acid and its derivatives, including salicylamides, have long been recognized for their diverse biological activities.[6] Recent research has highlighted their potential as QS inhibitors in various bacteria.[6] The salicylamide scaffold, characterized by a hydroxyl group and an amide moiety attached to a benzene ring, provides a versatile platform for the design of MvfR inhibitors. While direct experimental data for this compound as a P. aeruginosa QS inhibitor is not extensively available in the public domain, we can infer its potential activity by comparing its structure to other known salicylamide and benzamide inhibitors.

The core hypothesis is that the salicylamide moiety can mimic the native AQ ligands of MvfR, competitively binding to the ligand-binding domain and thereby preventing its activation.[2][3] Modifications to the salicylamide core, such as the introduction of a chloro- group and an N-hydroxy group, can significantly influence binding affinity, specificity, and pharmacokinetic properties.

Comparative Analysis of Salicylamide and Benzamide Inhibitors of MvfR

To contextualize the potential of this compound, it is essential to examine the performance of other well-characterized inhibitors that share structural similarities.

InhibitorChemical ClassTargetIC50 / MICKey Findings & References
Salicylamide SalicylamideQuorum SensingMIC: 8-32 µg/mL (against N. gonorrhoeae)Potentiates the effects of several antibiotics and exhibits bactericidal activity against N. gonorrhoeae.[6][7]
Sodium Salicylate SalicylateQuorum SensingSub-inhibitory concentrationsDownregulates the expression of QS-related genes (lasB, rhlA, pqsA) and reduces the secretion of virulence factors in P. aeruginosa.[8]
M64 Benzamide-benzimidazoleMvfR (PqsR)IC50: ~1 µM (for inhibition of pqsA expression)A potent and competitive inhibitor of MvfR that binds to its hydrophobic cavity. Reduces biofilm formation and potentiates antibiotic efficacy.[2][3]
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide Salicylamide derivativeSulfate-reducing bacteriaMIC: 0.22 µM (against D. piger)Demonstrates potent antimicrobial activity against intestinal sulfate-reducing bacteria.[9][10]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide 5-chloro-2-hydroxybenzamide derivativeMethicillin-resistant S. aureusMIC: 15.62-31.25 µmol/LShows significant activity against MRSA.[11]

Analysis of Structure-Activity Relationships:

The available data on salicylamide and benzamide derivatives suggest that substitutions on the aromatic ring and modifications of the amide group are critical for inhibitory activity. The 5-chloro substitution, as seen in several active compounds, appears to be a favorable modification. For instance, in the study of salicylamide derivatives against intestinal sulfate-reducing bacteria, chloro-substituted compounds exhibited high potency.[9][10] Furthermore, the N-hydroxy modification in this compound introduces a potential hydrogen bond donor/acceptor, which could enhance binding to the MvfR ligand-binding pocket. The crystal structure of MvfR in complex with the inhibitor M64 reveals the importance of hydrogen bonding and pi-stacking interactions for high-affinity binding.[2]

Based on these observations, it is plausible that this compound could act as a competitive inhibitor of MvfR. However, empirical validation through dedicated in vitro and in vivo studies is necessary to confirm this hypothesis and determine its potency.

Experimental Protocols for Evaluating MvfR Inhibitors

To ascertain the efficacy of novel salicylamide inhibitors like this compound, a standardized set of experiments is crucial. Below are detailed protocols for key assays.

MvfR-Dependent Gene Expression Assay using a pqsA-lacZ Reporter Strain

This assay quantitatively measures the inhibition of MvfR activity by assessing the expression of a downstream target gene, pqsA, which is essential for AQ biosynthesis.

Principle: A P. aeruginosa strain is engineered to express β-galactosidase (lacZ) under the control of the pqsA promoter. In the presence of an MvfR agonist, the promoter is activated, leading to β-galactosidase production, which can be quantified by the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) to a yellow product. An effective MvfR inhibitor will prevent this activation, resulting in a lower colorimetric signal.[12]

Step-by-Step Protocol:

  • Strain and Culture Conditions:

    • Use a P. aeruginosa PAO1 ΔpqsA mutant strain carrying a pqsA-lacZ transcriptional fusion on a suitable plasmid.[12]

    • Grow the reporter strain overnight in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic for plasmid maintenance at 37°C with shaking.[12]

  • Assay Preparation:

    • Dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth and grow to an OD600 of ~1.0.[12]

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) and a known MvfR agonist (e.g., PQS) in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid off-target effects.

  • Inhibition Assay:

    • In a 96-well plate, add a fixed concentration of the MvfR agonist to each well (except for the negative control).

    • Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known MvfR inhibitor).

    • Add the reporter strain culture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

  • β-Galactosidase Activity Measurement:

    • After incubation, measure the OD600 of each well to normalize for cell growth.

    • Lyse the cells by adding a few drops of chloroform and 0.1% SDS and vortexing briefly.[13]

    • Add ONPG solution (4 mg/mL in Z-buffer) to each well and incubate at 37°C until a yellow color develops.[12][13]

    • Stop the reaction by adding 1 M Na2CO3.[13]

    • Measure the absorbance at 420 nm.

  • Data Analysis:

    • Calculate Miller units of β-galactosidase activity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Pyocyanin Production Inhibition Assay

This assay assesses the ability of an inhibitor to block the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor regulated by the MvfR-PQS system.

Principle: P. aeruginosa is cultured in the presence of the inhibitor, and the amount of pyocyanin produced is quantified spectrophotometrically.

Step-by-Step Protocol:

  • Culture Preparation:

    • Grow P. aeruginosa PAO1 overnight in LB broth.

    • Dilute the overnight culture to an OD600 of 0.05 in fresh King's A medium (or another suitable medium for pyocyanin production).

  • Inhibition Assay:

    • Add varying concentrations of the test inhibitor to the cultures. Include a vehicle control.

    • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Pyocyanin Extraction and Quantification:

    • Centrifuge the cultures to pellet the bacteria.

    • Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant).[14]

    • Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

    • Separate the chloroform layer and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer, which will turn pink.[14]

    • Measure the absorbance of the pink aqueous layer at 520 nm.[14]

  • Data Analysis:

    • Calculate the percentage of pyocyanin inhibition relative to the vehicle control.

    • Determine the IC50 value for pyocyanin inhibition.

Visualizing the Inhibition Strategy

To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.

MvfR_Signaling_Pathway cluster_Bacterium Pseudomonas aeruginosa pqsABCDE pqsABCDE operon AQ_synthesis AQ Synthesis pqsABCDE->AQ_synthesis Encodes enzymes MvfR_protein MvfR (PqsR) protein MvfR_protein->pqsABCDE Activates transcription Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Biofilm) MvfR_protein->Virulence_Factors Upregulates expression PQS PQS (agonist) AQ_synthesis->PQS PQS->MvfR_protein Binds and activates Inhibitor 5-Chloro-N,2- dihydroxybenzamide (Inhibitor) Inhibitor->MvfR_protein Competitively binds and inhibits

Caption: MvfR signaling pathway and point of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation start Synthesize/Obtain 5-Chloro-N,2- dihydroxybenzamide reporter_assay pqsA-lacZ Reporter Assay start->reporter_assay virulence_assay Virulence Factor Assays (Pyocyanin, Elastase) start->virulence_assay mic_assay MIC Determination start->mic_assay data_analysis Data Analysis (IC50 determination) reporter_assay->data_analysis virulence_assay->data_analysis

Caption: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

While direct experimental evidence for the MvfR inhibitory activity of this compound is currently limited, a comparative analysis of structurally related salicylamide and benzamide inhibitors provides a strong rationale for its investigation as a potential anti-virulence agent against Pseudomonas aeruginosa. The presence of the 5-chloro and N-hydroxy moieties suggests the potential for favorable interactions within the MvfR ligand-binding domain.

Future research should focus on the synthesis and in-depth biological evaluation of this compound using the standardized protocols outlined in this guide. Determining its IC50 values for MvfR inhibition and virulence factor production, along with assessing its impact on biofilm formation, will be critical next steps. Furthermore, lead optimization through the synthesis of additional analogs could pave the way for the development of a new class of potent and specific MvfR inhibitors, offering a much-needed alternative to traditional antibiotics in the fight against multidrug-resistant P. aeruginosa infections.

References

  • Starkey, M., et al. (2014). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers in Microbiology, 8, 936. [Link]

  • Alhashimi, M., Mayhoub, A., & Seleem, M. N. (2019). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(12), e01225-19. [Link]

  • Gerner, C. S., et al. (2021). Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid. Journal of Medical Microbiology, 70(1). [Link]

  • Kushkevych, I., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130. [Link]

  • Lu, C., et al. (2012). The PqsE-RhlR-dependent signalling pathway in Pseudomonas aeruginosa. Journal of Medical Microbiology, 61(Pt 10), 1365-1373.
  • Maura, D., et al. (2017). Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption. Antimicrobial Agents and Chemotherapy, 61(12), e01362-17. [Link]

  • Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLoS Pathogens, 9(7), e1003508. [Link]

  • Xiao, G., et al. (2006). Dueling quorum sensing systems in Pseudomonas aeruginosa control the production of the Pseudomonas quinolone signal (PQS). FEMS Microbiology Letters, 254(2), 241-249.
  • Alhashimi, M., & Seleem, M. N. (2019). Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Journal of Applied Microbiology, 127(5), 1286-1298. [Link]

  • Kesarwani, M., et al. (2011). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Journal of Bacteriology, 193(24), 6886-6897.
  • O'Loughlin, C. T., et al. (2013). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of Bacteriology, 195(22), 5191-5198.
  • Kushkevych, I., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130. [Link]

  • Guo, Q., et al. (2016). Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors. Frontiers in Microbiology, 7, 189.
  • Kong, J. L., et al. (2005). Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by Quercus infectoria gall extracts. Journal of basic microbiology, 45(4), 323-330.
  • Miller, J. H. (1972). Experiments in molecular genetics.
  • Das, T., et al. (2013).
  • D'Angelo, F., et al. (2018). Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice. Journal of Cystic Fibrosis, 17(1), 37-45.
  • Essar, D. W., et al. (1990). Pyocyanin production by Pseudomonas aeruginosa: a spectrophotometric method for its measurement. Journal of microbiological methods, 12(3-4), 173-179.
  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576-588.
  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor perspectives in medicine, 2(11), a012427.
  • Whiteley, M., et al. (1999). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(24), 13904-13909.
  • De Kievit, T. R., & Iglewski, B. H. (2000). Bacterial quorum sensing in pathogenic relationships. Infection and immunity, 68(9), 4839-4849.
  • Pearson, J. P., et al. (1997). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 94(4), 1432-1437.
  • Zhang, L., & Goryachev, A. B. (2004). A simple and rapid method for β-galactosidase assay. Journal of biochemical and biophysical methods, 58(2), 151-157.
  • Rampioni, G., et al. (2010). The pqs-controlled regulon of Pseudomonas aeruginosa. Environmental microbiology, 12(6), 1659-1673.
  • Diggle, S. P., et al. (2003). The Pseudomonas aeruginosa quinolone signal molecule overcomes the cell density-dependency of the quorum sensing hierarchy, regulates rhl-dependent genes at the onset of stationary phase and can be produced in the absence of LasR. Molecular microbiology, 50(1), 29-43.
  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for PqsE in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344.
  • Heeb, S., et al. (2011). Quorum sensing in Pseudomonas aeruginosa. Reviews in Environmental Science and Bio/Technology, 10(2), 145-168.
  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433-440. [Link]

  • Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology advances, 31(2), 224-245.

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Rigor

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which safety and efficacy are built. For a compound such as 5-Chloro-N,2-dihydroxybenzamide, a molecule with potential therapeutic applications, the ability to accurately and reliably quantify it in various matrices is non-negotiable. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.

More critically, we delve into the principles and practicalities of cross-validation. This process is essential when results from different analytical methods must be compared, such as during method transfer between laboratories, upgrading from an older to a newer technology, or when bridging results from a high-throughput screening assay to a more sensitive, specific confirmatory method. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only select the appropriate method but also to ensure the interchangeability and consistency of the data they generate.

Foundational Principles: Grounding in Regulatory Standards

The entire framework of method validation and cross-validation is governed by internationally harmonized guidelines. The International Council for Harmonisation (ICH) Q2(R2) guideline serves as the authoritative standard, outlining the performance characteristics that must be evaluated to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] These core parameters—specificity, linearity, accuracy, precision, and sensitivity—form the basis of our comparative analysis.[4][5] Adherence to these principles is not merely a regulatory hurdle; it is a commitment to scientific integrity.

Method Selection: Choosing the Right Tool for the Task

The choice of an analytical method is driven by its intended application. For this compound, we will compare a workhorse of quality control with a powerhouse of bioanalysis and a classic technique that requires chemical modification.

  • HPLC-UV: The quintessential tool for routine quality control (QC) and release testing. It offers robustness, cost-effectiveness, and straightforward operation.

  • LC-MS/MS: The gold standard for high sensitivity and selectivity, indispensable for bioanalytical studies (e.g., pharmacokinetics) and trace-level impurity analysis where matrix effects can be significant.

  • GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like our target analyte, derivatization is necessary, adding a layer of complexity but offering an orthogonal separation mechanism.

Comparative Performance Data: A Head-to-Head Analysis

The following table summarizes the anticipated performance characteristics for each method, based on established data for structurally related benzamides and industry-standard acceptance criteria.[6][7][8] This provides a clear, quantitative basis for method selection.

Validation Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%90.0% - 110.0%80% - 120% (Assay: 98-102%)
Precision (% RSD) < 2.0%< 10.0%< 15.0%Assay: ≤ 2%, Trace: ≤ 15%
Limit of Detection (LOD) ~15 ng/mL~0.05 ng/mL~1 µg/mLMethod Dependent
Limit of Quantification (LOQ) ~50 ng/mL~0.15 ng/mL~3 µg/mLMethod Dependent
Specificity/Selectivity HighVery HighHighHigh
Typical Run Time 10 - 20 minutes2 - 10 minutes15 - 30 minutesN/A

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, self-validating systems designed for robustness and reproducibility.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay, suitable for quantifying this compound in bulk drug substance and finished product.

Step 1: Instrumentation and Chromatographic Conditions

  • System: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Senior Scientist's Note: The choice of a C18 column provides excellent retention for moderately polar aromatic compounds. A buffered mobile phase at pH 3.0 ensures the phenolic hydroxyl groups are protonated, leading to consistent retention times and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

Step 2: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration of ~50 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Step 3: Analysis and Quantification

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This ultra-sensitive method is ideal for quantifying the analyte in complex biological matrices like plasma.

Step 1: Instrumentation and Conditions

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI, Positive.

  • MRM Transitions: Based on the monoisotopic mass of 187.00 Da[10], monitor the transition for [M+H]+: 188.0 -> 170.0 (Precursor -> Product ion, corresponding to a loss of H₂O).

Senior Scientist's Note: Formic acid is a volatile acid, making it compatible with mass spectrometry. The UPLC column with sub-2 µm particles allows for faster run times and higher resolution. The Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion fragmentation, effectively filtering out background noise.

Step 2: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As per HPLC-UV method.

  • Calibration Standards: Prepare standards in the target matrix (e.g., blank plasma) over the desired range (e.g., 0.1 to 200 ng/mL).

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated version of the analyte). Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for injection.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an orthogonal separation technique but requires derivatization to increase the analyte's volatility.

Step 1: Derivatization

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the hydroxyl groups.

Senior Scientist's Note: Derivatization is a critical step for non-volatile analytes in GC. Silylation with BSTFA is a common and effective method to replace active hydrogens on hydroxyl and amide groups with non-polar TMS groups, making the molecule volatile and thermally stable for GC analysis.

Step 2: Instrumentation and Conditions

  • System: GC system with a mass selective detector (MSD).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • MS Scan Mode: Monitor characteristic ions of the derivatized analyte.

Validation and Cross-Validation Workflows

A robust analytical method is built upon a systematic validation process. When two different methods are used, a cross-validation workflow is essential to ensure the results are concordant.

G cluster_0 Phase 1: Single Method Validation (ICH Q2) P Define Analytical Procedure S Specificity (Forced Degradation) P->S L Linearity & Range S->L A Accuracy (% Recovery) L->A Prec Precision (Repeatability & Intermediate) A->Prec LOD LOD & LOQ Prec->LOD R Robustness LOD->R V Validated Method R->V

Caption: Standard workflow for analytical method validation as per ICH Q2 guidelines.

G Phase 2: Cross-Validation Workflow cluster_A Method A (e.g., HPLC-UV) cluster_B Method B (e.g., LC-MS/MS) Samples Prepare a Set of Study Samples (n > 20, covering the range) Split Split Each Sample into Two Aliquots Samples->Split Analyze_A Analyze Aliquot Set A Split->Analyze_A Aliquot A Analyze_B Analyze Aliquot Set B Split->Analyze_B Aliquot B Data_A Generate Dataset A Analyze_A->Data_A Compare Statistical Comparison Data_A->Compare Data_B Generate Dataset B Analyze_B->Data_B Data_B->Compare Report Acceptance Criteria Met? (e.g., % Difference < 20%) Compare->Report Conclusion Methods are Interchangeable Report->Conclusion Yes

Caption: Workflow for cross-validating two distinct analytical methods.

Conclusion: Fitness for Purpose

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical science. For this compound, the choice between HPLC-UV, LC-MS/MS, and GC-MS is dictated entirely by the analytical question at hand.

  • HPLC-UV is the validated, reliable choice for routine QC and stability testing, offering a balance of performance and efficiency.

  • LC-MS/MS is unparalleled for bioanalysis or any application demanding the highest sensitivity and selectivity, capable of detecting the analyte at levels far below what other methods can achieve.

  • GC-MS , while requiring an additional derivatization step, serves as an excellent orthogonal method to confirm findings or investigate impurities from a different chemical perspective.

By following the structured validation and cross-validation workflows outlined here, grounded in the authoritative principles of the ICH guidelines, researchers can ensure their data is accurate, reproducible, and defensible, ultimately safeguarding the integrity of the drug development process.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Quality Assistance URL: [Link]

  • Title: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) Source: Semantic Scholar URL: [Link]

  • Title: Separation of Benzamide, 5-chloro-N,2-dihydroxy- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: this compound (C7H6ClNO3) Source: PubChemLite URL: [Link]-n_2-dihydroxybenzamide)

Sources

A Head-to-Head Comparison of 5-Chloro-N,2-dihydroxybenzamide and Isoniazid in the Context of Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel therapeutic agents to overcome the challenge of drug resistance is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces diminishing efficacy due to the emergence of resistant Mycobacterium tuberculosis strains. This has spurred the investigation of new chemical scaffolds, among which salicylamide derivatives, including 5-Chloro-N,2-dihydroxybenzamide, have garnered interest. This guide provides a detailed head-to-head comparison of the established drug, isoniazid, and the investigational compound class represented by this compound, offering insights into their mechanisms of action, in vitro efficacy, and toxicological profiles based on available experimental data.

Introduction to the Contenders

Isoniazid (INH) , or isonicotinic acid hydrazide, is a prodrug that has been a primary component of combination therapy for TB since the 1950s.[1][2] Its potent bactericidal activity against actively replicating M. tuberculosis has been instrumental in treating and preventing the disease.[1] However, the rise of INH-resistant TB necessitates the exploration of alternative therapeutics.

This compound belongs to the broader class of salicylamides, which are derivatives of 2-hydroxy-N-phenylbenzamide.[3] While specific data on this compound itself is limited, extensive research into its structural analogues, particularly 5-chlorosalicylanilide derivatives, has revealed promising antimycobacterial properties.[3][4] This guide will, therefore, consider the characteristics of this class of compounds as a proxy for a direct comparison.

Mechanism of Action: A Tale of Two Strategies

The modes of action of isoniazid and salicylamides against M. tuberculosis are fundamentally different, a crucial aspect in the context of overcoming drug resistance.

Isoniazid: A Pro-Drug Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect.[1][2][5] The activation is primarily carried out by the catalase-peroxidase enzyme KatG.[6] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[1][6] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[2][6] Mycolic acids are unique, long-chain fatty acids that are essential for the integrity and low permeability of the mycobacterial cell wall.[6] By disrupting mycolic acid synthesis, isoniazid leads to the loss of cell wall integrity and ultimately, bacterial cell death.[6]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death

Caption: Mechanism of action of Isoniazid.

This compound and Salicylamides: A Multi-Targeted Approach

The mechanism of action for salicylamides is not as singular as that of isoniazid and is believed to be multi-targeted. This is a desirable trait for new drug candidates as it can potentially reduce the likelihood of resistance development. Some proposed mechanisms include:

  • Inhibition of Isocitrate Lyase and Methionine Aminopeptidase: Some salicylanilide derivatives have been shown to moderately inhibit these enzymes, which are crucial for mycobacterial metabolism and survival.

  • pH-Dependent Cytosolic Acidification: Certain salicylic acid derivatives exhibit enhanced activity at acidic pH, suggesting a mode of action that involves acidifying the cytosol of the bacilli, thereby disrupting cellular functions.[6][7]

  • Inhibition of Fatty Acyl-AMP Ligase (FAAL32): A recent drug repurposing screen identified salicylanilides as inhibitors of FAAL32, an enzyme involved in the biosynthesis of mycolic acids, suggesting a potential overlap in the broader pathway targeted by isoniazid, but through a different enzymatic target.[8]

This multi-targeted approach suggests that salicylamides may be effective against isoniazid-resistant strains of M. tuberculosis that have mutations in the katG or inhA genes.

In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of an antitubercular agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Isoniazid:

Isoniazid exhibits potent in vitro activity against drug-susceptible M. tuberculosis, with typical MIC values in the range of 0.0156 to 0.062 µg/mL.[4]

This compound and its Analogues:

Compound/ClassM. tuberculosis Strain(s)MIC Range (µg/mL)Reference
Isoniazid H37Rv0.0156 - 0.062[4]
5-chloro-N-phenylpyrazine-2-carboxamides H37Rv1.56 - 6.25[9][10]
Salicylanilide benzenesulfonates H37Rv~0.3 (converted from 1 µmol/L)[5]
(E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) H37Rv0.86[11]

Data Interpretation:

The available data indicates that while some 5-chlorosalicylamide derivatives exhibit potent antimycobacterial activity, their MIC values are generally higher than those of isoniazid against susceptible strains. However, their efficacy against drug-resistant strains and their potential for a higher barrier to resistance development due to a multi-targeted mechanism are key areas for further investigation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology (Microplate Alamar Blue Assay):

  • Preparation of Compounds:

    • Prepare stock solutions of the test compounds (e.g., in dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:50 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the serially diluted compounds.

    • Include a drug-free control well (inoculum only) and a sterile control well (broth only).

    • Incubate the microplate at 37°C in a 5% CO₂ atmosphere for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Compound_Prep Prepare serial dilutions of test compounds in 96-well plate Inoculation Inoculate plate with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare M. tuberculosis inoculum (McFarland 1.0, diluted 1:50) Inoculum_Prep->Inoculation Incubation1 Incubate at 37°C for 5-7 days Inoculation->Incubation1 Add_Alamar Add Alamar Blue reagent Incubation1->Add_Alamar Incubation2 Incubate for 24 hours Add_Alamar->Incubation2 Read_Plate Read results: Blue = No Growth Pink = Growth Incubation2->Read_Plate

Caption: Workflow for MIC determination using Alamar Blue Assay.

Toxicity and Safety Profile

A critical aspect of drug development is the evaluation of a compound's toxicity to mammalian cells to determine its therapeutic index.

Isoniazid:

The primary concern with isoniazid is hepatotoxicity, which can be severe and sometimes fatal.[7] The risk of liver damage increases with age and alcohol consumption.[12] Peripheral neuropathy is another common side effect, which can be mitigated by co-administration of pyridoxine (vitamin B6).[1]

This compound and its Analogues:

Cytotoxicity data for this compound is not extensively reported. However, studies on related compounds provide some initial insights. For example, in a study of 5-chloro-N-phenylpyrazine-2-carboxamides, some derivatives with hydroxyl substituents showed decreased in vitro cytotoxicity against mammalian cell lines.[9][10] Specifically, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was rated as non-toxic in two in vitro models.[9] This suggests that structural modifications can be made to the salicylamide scaffold to improve the safety profile. Further comprehensive toxicological studies are essential to establish the safety of this class of compounds.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of isoniazid and the emerging class of 5-chlorosalicylamide derivatives. Isoniazid remains a potent antitubercular agent with a well-defined mechanism of action, but its utility is threatened by rising resistance.

This compound and its analogues represent a promising area of research. Their potential multi-targeted mechanism of action offers a strategy to combat drug resistance. While their in vitro efficacy against susceptible strains may not consistently surpass that of isoniazid, their activity against resistant strains and a potentially higher barrier to resistance are significant advantages that warrant further investigation.

Key takeaways:

  • Mechanism: Isoniazid has a single, well-defined target (InhA), while salicylamides likely have multiple targets, which could be advantageous in preventing resistance.

  • Efficacy: Isoniazid is highly potent against susceptible strains. The potency of salicylamide derivatives is variable but promising, with some compounds showing activity in the low microgram per milliliter range.

  • Safety: Isoniazid's main liabilities are hepatotoxicity and neurotoxicity. The safety profile of this compound is not well-established, but related compounds show that the toxicity can be modulated through chemical synthesis.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent 5-chlorosalicylamide derivatives.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the performance of lead compounds in animal models of tuberculosis to assess their therapeutic potential in a biological system.

  • Comprehensive Toxicology: Conducting thorough safety and toxicology studies to identify candidates with a favorable therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the salicylamide scaffold to optimize potency and minimize toxicity.

The development of new antitubercular drugs is a long and arduous process. However, the exploration of novel scaffolds like this compound and its analogues is a critical step towards developing the next generation of therapies to effectively combat tuberculosis globally.

References

  • Isoniazid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. (2010, October 1). Retrieved January 11, 2026, from [Link]

  • Isoniazid: Uses, Side Effects, Interactions & More - GoodRx. (2024, October 2). Retrieved January 11, 2026, from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2014, October 24). Retrieved January 11, 2026, from [Link]

  • Isoniazid Uses, Side Effects & Warnings - Drugs.com. (2025, October 6). Retrieved January 11, 2026, from [Link]

  • Isoniazid: MedlinePlus Drug Information. (2025, June 15). Retrieved January 11, 2026, from [Link]

  • What Is Isoniazid, Mechanism of Action How It Works - YouTube. (2025, December 7). Retrieved January 11, 2026, from [Link]

  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. (2013, December 2). Retrieved January 11, 2026, from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). Retrieved January 11, 2026, from [Link]

  • Drug screening approach against mycobacterial fatty acyl-AMP ligase FAAL32 renews the interest of the salicylanilide pharmacophore in the fight against tuberculosis. (2022, October 1). Retrieved January 11, 2026, from [Link]

  • This compound - Lead Sciences. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013, November 21). Retrieved January 11, 2026, from [Link]

  • This compound (C7H6ClNO3) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2014, April 1). Retrieved January 11, 2026, from [Link]

  • Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Researcher's Guide to Evaluating the Viral Target Selectivity of 5-Chloro-N,2-dihydroxybenzamide and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and virology researchers, the quest for novel antiviral agents with high selectivity remains a paramount objective. The ideal antiviral compound must potently inhibit viral replication while exhibiting minimal toxicity to the host organism. This guide provides a comprehensive framework for evaluating the selectivity of 5-Chloro-N,2-dihydroxybenzamide, a key chemical scaffold, and its derivatives against viral targets. Drawing upon established principles of virology and pharmacology, we will explore the experimental methodologies required to build a robust data package for assessing the therapeutic potential of this compound class.

The salicylamide backbone, to which this compound belongs, has garnered significant attention for its broad-spectrum antimicrobial properties. Notably, derivatives such as niclosamide and nitazoxanide have demonstrated potent activity against a wide array of RNA and DNA viruses.[1][2][3][4] This suggests that the this compound scaffold represents a promising starting point for the development of novel antiviral therapeutics. This guide will focus on two clinically significant viral pathogens where derivatives of this scaffold have shown promise: Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV).

Pillar 1: Foundational Concepts in Antiviral Selectivity

The therapeutic utility of any antiviral candidate is fundamentally determined by its selectivity index (SI) . The SI is a quantitative measure of a drug's therapeutic window, defined as the ratio of its cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in a 50% reduction in host cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., replication, cytopathic effect) by 50%.

A higher SI value indicates greater selectivity, signifying that the compound is more toxic to the virus than to the host cells. Generally, an SI value of 10 or greater is considered a promising starting point for further development.

Pillar 2: A Comparative Framework for Selectivity Evaluation

To contextualize the performance of this compound analogues, it is essential to compare their activity against established antiviral agents for the target viruses.

Compound Class Target Virus Mechanism of Action (if known) Reported EC50/IC50 Reported CC50 Selectivity Index (SI)
This compound Analogues RSVInhibition of viral replication and suppression of host inflammatory responses (IRF3 and NF-κB activation)[5]Varies by analogueLow cytotoxicity reported for potent analogues (e.g., CC50 = 69.7 µM, 82.7 µM, 86.5 µM for specific compounds)[5]To be determined
HAdVPossible targeting of DNA replication or later stages of the viral life cycleVaries by analogueTo be determinedTo be determined
Ribavirin RSV, HAdVGuanosine analogue that interferes with viral RNA synthesis[6][7][8]Varies by virus and cell typeVariesGenerally low to moderate
Palivizumab RSVMonoclonal antibody that binds to the RSV fusion protein, preventing viral entry[6][9]N/A (prophylactic)N/AN/A
Cidofovir HAdVNucleotide analogue that inhibits viral DNA polymerase[7][10][11][12]VariesKnown nephrotoxicityVaries
Brincidofovir HAdVLipid conjugate of cidofovir with improved oral bioavailability and reduced nephrotoxicity[12]VariesHigher than cidofovirGenerally higher than cidofovir

Pillar 3: Experimental Workflows for Determining Selectivity

A rigorous evaluation of antiviral selectivity necessitates a multi-pronged experimental approach. The following protocols outline the key assays required to determine the CC50 and EC50 values for this compound and its analogues.

Experimental Workflow Overview

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Selectivity Determination a Prepare serial dilutions of This compound analogue c Treat cells with compound dilutions a->c b Seed host cells in 96-well plates b->c d Incubate for 48-72 hours c->d e Perform MTT Assay d->e f Calculate CC50 e->f n Calculate Selectivity Index (SI = CC50 / EC50) f->n g Prepare serial dilutions of This compound analogue j Treat infected cells with compound dilutions g->j h Seed host cells in 96-well plates i Infect cells with virus (RSV or HAdV) h->i i->j k Incubate until viral cytopathic effect (CPE) is observed j->k l Perform Plaque Reduction or Virus Yield Reduction Assay k->l m Calculate EC50 l->m m->n

Caption: A streamlined workflow for determining the antiviral selectivity of a test compound.

Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]

  • Cell Seeding: Plate a suitable host cell line (e.g., A549 for RSV, Hep-2 for HAdV) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound analogue in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.

2. Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles in the presence of the test compound.[17][18][19][20][21]

  • Cell Seeding and Infection: Seed host cells in 6- or 12-well plates to form a confluent monolayer. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the this compound analogue.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression.

3. Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[22][23][24][25]

  • Cell Infection and Compound Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: Collect the cell culture supernatant (and/or cell lysate, depending on the virus) containing the newly produced virus particles.

  • Titration of Viral Yield: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • EC50 Calculation: Calculate the reduction in viral yield for each compound concentration compared to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the EC50.

Pillar 4: Understanding the Mechanism of Action - A Focus on Host Targets

A key advantage of salicylamide derivatives is their potential to act as host-targeting antivirals.[1] Unlike direct-acting antivirals that target specific viral proteins and are susceptible to the rapid development of drug resistance, host-targeting agents modulate cellular pathways that the virus hijacks for its replication.

The known anti-RSV activity of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues points towards an immunomodulatory mechanism. These compounds have been shown to suppress the activation of IRF3 and NF-κB, key transcription factors involved in the innate immune response to viral infection.[5] By dampening the virus-induced inflammatory cascade, these compounds may not only inhibit viral replication but also mitigate the immunopathology associated with severe RSV disease.

G cluster_0 Viral Infection cluster_1 Host Cell Signaling cluster_2 Compound Intervention Virus RSV Infection IRF3 IRF3 Activation Virus->IRF3 NFkB NF-κB Activation Virus->NFkB Replication Viral Replication Virus->Replication Inflammation Pro-inflammatory Cytokine Production IRF3->Inflammation NFkB->Inflammation Compound This compound Analogue Compound->IRF3 Inhibits Compound->NFkB Inhibits Compound->Replication Inhibits

Caption: Proposed mechanism of action for anti-RSV this compound analogues.

This host-centric mechanism of action is a compelling attribute for the this compound scaffold. Further investigation into the specific cellular kinases or other signaling molecules targeted by these compounds will be crucial for optimizing their selectivity and potency.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel antiviral agents with a potentially high barrier to resistance. The experimental framework outlined in this guide provides a robust and logical pathway for evaluating the selectivity of its derivatives against clinically relevant viruses such as RSV and HAdV. By systematically determining the CC50 and EC50 values and comparing the resulting selectivity indices to those of standard-of-care antivirals, researchers can effectively identify lead candidates for further preclinical and clinical development. A thorough understanding of their host-targeting mechanisms will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

  • Pharmaceuticals (Basel).

  • Institute for Antiviral Research, Utah State University.

  • Roche.

  • Springer Nature Experiments.

  • Creative Biolabs.

  • National Institutes of Health.

  • Dr.Oracle.

  • GoodRx.

  • CLYTE Technologies.

  • micropspbgmu.

  • IBT Bioservices.

  • MDPI.

  • Medium.

  • National Institutes of Health.

  • Abcam.

  • Creative Diagnostics.

  • Medscape.

  • Frontiers in Microbiology.

  • National Center for Biotechnology Information.

  • Creative Diagnostics.

  • National Institutes of Health.

  • American Society for Microbiology.

  • Dr.Oracle.

  • PubMed.

  • Bio-protocol.

  • Protocols.io.

  • JoVE.

  • Benchchem.

  • PubMed Central.

  • MDPI.

  • PubMed.

  • PubMed.

  • National Institutes of Health.

  • PubChem.

  • PubMed.

  • Benchchem.

  • PubChem.

  • PubMed.

  • PubMed.

Sources

A Comparative Analysis of 5-Chloro-N,2-dihydroxybenzamide Against Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of metastatic melanoma treatment has been significantly reshaped by the advent of targeted therapies, particularly for patients harboring the BRAF V600E mutation, which is present in approximately 50% of melanomas.[1][2][3] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[4][5][6] The current standard of care for BRAF-mutant melanoma includes BRAF inhibitors such as vemurafenib and dabrafenib, often used in combination with MEK inhibitors like trametinib to enhance efficacy and mitigate resistance.[7][8][9]

This guide introduces 5-Chloro-N,2-dihydroxybenzamide, a novel small molecule compound, and benchmarks its hypothetical potential as a therapeutic agent against the established standards of care for BRAF V600E-positive metastatic melanoma. While existing research on this compound and its analogs has primarily focused on their antimicrobial and antiviral properties, this document will explore its potential, for the purpose of this comparative analysis, as an inhibitor of the MAPK signaling pathway.[10][11][12][13] We will delve into a comparative analysis of its theoretical mechanism of action, present a framework for evaluating its preclinical efficacy and safety, and provide detailed experimental protocols for its validation.

Part 1: Comparative Mechanism of Action

The efficacy of targeted therapies in BRAF V600E-mutant melanoma is contingent on their ability to inhibit the hyperactivated MAPK pathway.[4][5] This pathway, when constitutively active, drives uncontrolled cell proliferation and tumor growth.

Standard of Care: BRAF and MEK Inhibition

Vemurafenib and dabrafenib are potent and selective inhibitors of the BRAF V600E kinase.[1][14][15] By binding to the ATP-binding site of the mutated BRAF protein, these drugs block its kinase activity, thereby preventing the phosphorylation of downstream targets MEK1 and MEK2.[2][16] However, monotherapy with BRAF inhibitors often leads to the development of resistance, frequently through the reactivation of the MAPK pathway.[2][15]

To overcome this, combination therapy with a MEK inhibitor, such as trametinib, has become the standard.[7][8] Trametinib inhibits MEK1 and MEK2, the kinases directly downstream of BRAF.[6][17] This dual blockade at two critical nodes of the MAPK cascade results in a more profound and durable inhibition of the pathway, leading to improved response rates and overall survival compared to BRAF inhibitor monotherapy.[8][17][18]

Hypothetical Mechanism of this compound

For the purpose of this guide, we will hypothesize that this compound acts as a multi-target kinase inhibitor, with a primary mode of action being the allosteric inhibition of the BRAF V600E mutant protein. Unlike ATP-competitive inhibitors, an allosteric inhibitor would bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This could offer a differentiated mechanism to potentially overcome resistance mutations that may arise in the ATP-binding pocket.

Below is a diagram illustrating the comparative mechanisms of action within the MAPK signaling pathway.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Trametinib Trametinib (Standard of Care) Trametinib->MEK 5_Chloro This compound (Hypothetical) 5_Chloro->BRAF_V600E Vemurafenib_Dabrafenib Vemurafenib_Dabrafenib Vemurafenib_Dabrafenib->BRAF_V600E

Caption: Comparative inhibition of the MAPK pathway.

Part 2: Preclinical Efficacy Benchmarking

A rigorous preclinical evaluation is essential to determine the therapeutic potential of this compound in comparison to the standard of care. This would involve a battery of in vitro and in vivo assays.

In Vitro Cellular Assays

The initial assessment of efficacy would be performed using human melanoma cell lines harboring the BRAF V600E mutation (e.g., A375).[19]

Table 1: Hypothetical In Vitro Efficacy Data

AssayMetricThis compoundVemurafenibDabrafenib + Trametinib
Cell Viability (A375) IC50 (72h)0.5 µM0.8 µM0.2 µM
p-ERK Inhibition (A375) IC50 (6h)0.2 µM0.3 µM0.05 µM
Apoptosis Induction % Annexin V+ (at 2x IC50)45%35%60%
In Vivo Tumor Models

The antitumor activity of this compound would be evaluated in vivo using xenograft models, where human melanoma cells are implanted into immunocompromised mice.[20][21][22]

Table 2: Hypothetical In Vivo Efficacy in A375 Xenograft Model

Treatment Group (n=10)DosageTumor Growth Inhibition (%)Regressions
Vehicle Control-0%0/10
This compound50 mg/kg, p.o., QD75%2/10
Vemurafenib30 mg/kg, p.o., QD60%1/10
Dabrafenib + Trametinib20 mg/kg + 1 mg/kg, p.o., QD95%7/10

Part 3: Comparative Safety and Tolerability

Table 3: Comparative Preclinical Safety Profile

ParameterThis compoundVemurafenibDabrafenib + Trametinib
In Vitro Cytotoxicity (Normal Human Melanocytes) CC50 > 50 µMCC50 = 25 µMCC50 = 30 µM
In Vivo Maximum Tolerated Dose (Mouse) 100 mg/kg50 mg/kg40 mg/kg + 2 mg/kg
Observed In Vivo Toxicities Mild gastrointestinal distressPhotosensitivity, skin rashPyrexia, rash, diarrhea

Part 4: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols must be employed for the comparative evaluation.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[23][24][25][26]

Workflow Diagram:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed BRAF V600E melanoma cells in 96-well plates B 2. Treat with serial dilutions of compounds for 72 hours A->B C 3. Add MTT reagent and incubate for 4 hours B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Seed A375 melanoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, vemurafenib, and dabrafenib/trametinib in culture medium.

  • Replace the existing medium with the drug-containing medium and incubate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 2: Western Blot for MAPK Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to assess the inhibitory activity of the compounds.[27][28][29][30]

Step-by-Step Procedure:

  • Plate A375 cells and grow to 70-80% confluency.

  • Treat cells with the test compounds at various concentrations for 6 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[29]

  • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize p-ERK levels to total ERK.

Protocol 3: In Vivo Melanoma Xenograft Study

This protocol outlines the procedure for establishing and evaluating treatment efficacy in a mouse model of melanoma.[20][21]

Step-by-Step Procedure:

  • Subcutaneously implant 5 x 10^6 A375 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).[19]

  • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (vehicle control, this compound, vemurafenib, dabrafenib + trametinib).

  • Administer treatments daily via oral gavage.

  • Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

  • At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound against the current standards of care for BRAF V600E-mutant melanoma. Based on our hypothetical preclinical data, this compound demonstrates promising in vitro and in vivo activity, though it does not surpass the efficacy of the dabrafenib and trametinib combination. Its distinct, hypothetical allosteric mechanism of action could, however, present an advantage in overcoming certain resistance mechanisms.

Further investigation is warranted to elucidate the precise molecular target(s) of this compound and to validate its activity in a broader panel of melanoma cell lines, including those with acquired resistance to current BRAF/MEK inhibitors. Comprehensive pharmacokinetic and toxicology studies will also be critical in determining its potential for clinical development. The protocols outlined herein provide a robust foundation for these future investigations, which will be essential in determining if this compound can be a valuable addition to the therapeutic arsenal against metastatic melanoma.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved from [Link]

  • Vemurafenib. (n.d.). Wikipedia. Retrieved from [Link]

  • Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). (n.d.). Melanoma Research Alliance. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. Retrieved from [Link]

  • What is the mechanism of Vemurafenib?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • What are dabrafenib and trametinib?. (2025, August 28). Dr.Oracle. Retrieved from [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. (n.d.). NIH. Retrieved from [Link]

  • Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. (2018, March 29). PMC - NIH. Retrieved from [Link]

  • Mechanism of Action of Dabrafenib + Trametinib The BRAF inhibitor... (n.d.). ResearchGate. Retrieved from [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011, March 8). AACR Journals. Retrieved from [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... (n.d.). ResearchGate. Retrieved from [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (n.d.). MDPI. Retrieved from [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023, April 30). JoVE. Retrieved from [Link]

  • BRAF V600E. (n.d.). OncLive. Retrieved from [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. Retrieved from [Link]

  • New Standards of Care for Melanoma. (2022, June 16). NCCN. Retrieved from [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. (2020, January 28). PMC - NIH. Retrieved from [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. (2017, May 22). Spandidos Publications. Retrieved from [Link]

  • Immunotherapy Combination for BRAF+ Melanoma. (2021, December 17). National Cancer Institute. Retrieved from [Link]

  • The Role of Targeted Therapy in Treating Advanced Melanoma. (2023, March 20). Melanoma Research Alliance. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC - NIH. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PMC - NIH. Retrieved from [Link]

  • Sequence of therapies for advanced BRAFV600E/K melanoma. (2023, March 31). PMC - NIH. Retrieved from [Link]

  • Management of a Patient With Advanced BRAF-Mutant Melanoma. (n.d.). ONS Voice. Retrieved from [Link]

  • In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases. (n.d.). Dovepress. Retrieved from [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). NIH. Retrieved from [Link]

  • Melanoma Xenografts. (n.d.). Altogen Labs. Retrieved from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020, November 12). PubMed. Retrieved from [Link]

  • Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. (n.d.). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ADME Properties of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Imperative of ADME Profiling

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antiemetics and antipsychotics to targeted cancer therapies. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not just on its potency at the target, but on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with superb in vitro activity can fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its intended site of action.

Understanding the ADME profile of benzamide derivatives is therefore critical for guiding rational drug design and mitigating late-stage clinical failures.[1][2] This guide provides a comparative analysis of the ADME properties of various benzamide derivatives, grounded in experimental data and established protocols. We will explore the causal relationships between chemical structure and pharmacokinetic behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Comparative ADME Analysis of Benzamide Derivatives

The journey of a drug through the body is a complex process. For benzamide derivatives, subtle changes to the core structure can dramatically alter this journey. Here, we compare key ADME parameters across representative benzamide derivatives, highlighting the impact of structural modifications.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption is the first major hurdle. It is primarily governed by a compound's solubility and its ability to permeate the intestinal epithelium.[1][2] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4][5]

Key Experimental Insights:

  • Lipophilicity: Generally, increasing the lipophilicity (logD) of a benzamide derivative can enhance its passive diffusion across the cell membrane, but only up to a point.[6] Excessive lipophilicity can lead to poor aqueous solubility and entrapment within the lipid bilayer.

  • Polar Surface Area (PSA): A lower PSA is often associated with better cell permeability. The introduction of polar functional groups to the benzamide scaffold, while potentially improving solubility, can increase the PSA and hinder absorption.

  • Efflux Transporters: The intestinal epithelium expresses efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, reducing their net absorption.[5][7] Some benzamide derivatives are known substrates for P-gp. Co-incubation with a P-gp inhibitor like verapamil in the Caco-2 assay can confirm if a compound is subject to active efflux.[5]

Table 1: Comparative Permeability of Selected Benzamide Derivatives

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Absorption
Metoclopramide (Structure Image)5.21.5High
Sulpiride (Structure Image)0.83.2Low to Moderate
Remoxipride (Structure Image)12.51.1High
Compound X (Hypothetical) (Structure Image with increased polarity)0.51.0Low
Compound Y (Hypothetical) (Structure Image with optimized lipophilicity)15.00.9High

Data is representative and compiled from various literature sources for illustrative purposes.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is largely determined by its binding to plasma proteins and its ability to penetrate tissues.[2] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[8][9]

Key Experimental Insights:

  • Plasma Protein Binding (PPB): High PPB (>90%) can limit the amount of free drug available to reach the target tissue and may increase the potential for drug-drug interactions.[2] The Rapid Equilibrium Dialysis (RED) assay is the gold standard for determining the fraction of unbound drug.[8][9]

  • Structure-Binding Relationship: The presence of acidic or lipophilic moieties on the benzamide scaffold can increase binding to albumin, the primary drug-binding protein in plasma.

Table 2: Plasma Protein Binding of Benzamide Derivatives

Compound% Unbound (Human Plasma)Primary Binding ProteinImplications for Distribution
Metoclopramide ~70%Albumin, Alpha-1-acid glycoproteinHigh free fraction, wide distribution
Sulpiride ~60%AlbuminHigh free fraction, but limited by other factors
Remoxipride ~20%Alpha-1-acid glycoproteinModerate free fraction
Entinostat (HDACi) <5%AlbuminLow free fraction, potentially limiting efficacy

Data is representative and compiled from various literature sources for illustrative purposes.

Metabolism: The Role of the Liver

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[10] The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs, including many benzamide derivatives.[11]

Key Experimental Insights:

  • Metabolic Stability: The in vitro metabolic stability assay using human liver microsomes (HLM) is a key experiment to predict in vivo clearance.[10][12][13] A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.

  • Structure-Metabolism Relationship: Certain functional groups on the benzamide ring are more susceptible to metabolic attack. For example, unsubstituted aromatic rings can undergo hydroxylation, while N-alkyl groups can be dealkylated. Modifying these "soft spots" can improve metabolic stability.[14]

  • CYP Inhibition: Some benzamide derivatives can inhibit specific CYP isoforms, leading to potential drug-drug interactions (DDIs) where the metabolism of a co-administered drug is slowed, potentially leading to toxicity.[15][16] An in vitro CYP inhibition assay is essential to assess this risk.[15][17]

Table 3: Metabolic Profile of Benzamide Derivatives

CompoundMetabolic Half-life (t½) in HLM (min)Primary Metabolizing CYP Isoform(s)Key Metabolic Pathways
Metoclopramide 35CYP2D6, CYP3A4N-dealkylation, Aromatic hydroxylation
Moclobemide 120CYP2C19, CYP2D6Morpholine ring oxidation
Compound Z (Hypothetical) < 5CYP3A4Rapid oxidation of a labile moiety
Compound W (Hypothetical) > 180Minor CYP involvementDesigned with metabolically stable groups

Data is representative and compiled from various literature sources for illustrative purposes.

Excretion: The Final Step

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Part 2: Experimental Workflows for ADME Profiling

To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are paramount. Below are detailed workflows for two fundamental in vitro ADME assays.

Workflow for ADME Profiling of a New Benzamide Derivative

The following diagram illustrates a typical high-throughput screening cascade for evaluating the ADME properties of a new chemical entity.

ADME_Workflow cluster_InVitro In Vitro ADME Screening cluster_Decision Decision Gate cluster_InVivo In Vivo Pharmacokinetics solubility Aqueous Solubility pampa PAMPA solubility->pampa Tier 2 Absorption logd LogD @ pH 7.4 logd->pampa caco2 Caco-2 Permeability pampa->caco2 If Promising ppb Plasma Protein Binding caco2->ppb Tier 3 Distribution & Metabolism hlm HLM Stability ppb->hlm cyp CYP Inhibition hlm->cyp decision Go / No-Go Prioritize for In Vivo PK cyp->decision pk_study Rodent PK Study (IV & PO) decision->pk_study Go NCE New Benzamide Derivative NCE->solubility Tier 1 Physicochemical NCE->logd

Caption: A tiered approach to in vitro ADME screening for new benzamide derivatives.

Detailed Protocol: In Vitro Caco-2 Permeability Assay

Principle of the Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[4] This monolayer serves as an in vitro model of the human intestinal epithelium, allowing for the measurement of a compound's transport rate from an apical (A) compartment (representing the intestinal lumen) to a basolateral (B) compartment (representing the bloodstream), and vice versa.[3][4]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and then seeded onto semi-permeable filter supports in Transwell® plates. The cells are maintained for approximately 21 days to allow for full differentiation and formation of a confluent monolayer.[5]

  • Monolayer Integrity Verification (Self-Validating System):

    • Transepithelial Electrical Resistance (TEER): Before the experiment, the TEER of each monolayer is measured. A TEER value ≥ 200 Ω·cm² typically indicates a well-formed, intact monolayer.[18] Wells not meeting this criterion are discarded.

    • Lucifer Yellow Co-dosing: A low-permeability fluorescent marker, Lucifer Yellow, is added to the donor compartment. The amount of Lucifer Yellow that leaks into the receiver compartment is measured. A leakage rate of <1% confirms the integrity of the tight junctions during the experiment.

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical and basolateral sides, and the plate is equilibrated at 37°C.

    • The test compound (e.g., at a final concentration of 10 µM) is added to the donor compartment (apical for A→B transport, basolateral for B→A transport).

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4][7]

  • Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

    • The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]

Detailed Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Principle of the Assay: Human liver microsomes are vesicles of the endoplasmic reticulum isolated from liver tissue.[13] They contain a high concentration of Phase I metabolic enzymes, particularly the CYP450s.[12] This assay measures the rate at which a test compound is depleted over time when incubated with metabolically active microsomes and the necessary cofactor, NADPH.[10][13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: A stock solution of the benzamide derivative is prepared in an organic solvent (e.g., DMSO).

    • Microsomal Suspension: Pooled human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[10][12]

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared. This system ensures a constant supply of the essential cofactor NADPH throughout the incubation.[12]

  • Incubation:

    • The test compound is added to the microsomal suspension and pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • A parallel incubation is run without the NADPH system to serve as a negative control, accounting for any non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[12]

  • Sample Processing and Analysis: The quenched samples are centrifuged to pellet the proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) can then be calculated, providing a measure of the enzyme's ability to metabolize the drug.

Part 3: Structure-ADME Relationships and Rational Design

The data gathered from these assays allows for the development of Structure-ADME Relationships (SAR). Understanding these relationships is key to prospectively designing benzamide derivatives with improved pharmacokinetic profiles.

Common Metabolic Pathways of Benzamide Derivatives

The following diagram illustrates common sites of metabolic attack on a generic benzamide scaffold.

Caption: Common metabolic hotspots on the benzamide scaffold.

Strategies for Improving ADME Properties:

  • Blocking Metabolic Hotspots: Introducing electron-withdrawing groups (e.g., fluorine) onto aromatic rings can make them less susceptible to oxidative metabolism.[14]

  • Modulating Lipophilicity: Systematically altering substituents to achieve a balance between permeability and solubility (typically a logD in the range of 1-3) is a common optimization strategy.

  • Reducing P-gp Efflux: Introducing polar or hydrogen-bond-donating functionalities can sometimes disrupt the recognition of a compound by P-gp, thereby reducing efflux and improving absorption.

Conclusion

The benzamide scaffold offers immense potential for the development of new therapeutics. However, a deep understanding and early evaluation of ADME properties are non-negotiable for success. By employing a systematic approach that integrates robust in vitro assays, such as Caco-2 permeability and microsomal stability, with a clear understanding of structure-ADME relationships, drug discovery teams can more effectively identify and optimize benzamide derivatives with a higher probability of clinical success. This guide provides the foundational knowledge and experimental framework to empower researchers in this critical endeavor.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Bio-protocol. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • BioAgilytix Labs. Protein Binding Assays. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

Sources

A Comparative Guide to the Therapeutic Index of 5-Chloro-N,2-dihydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the therapeutic index of 5-Chloro-N,2-dihydroxybenzamide and its analogs, a promising class of compounds derived from the FDA-approved drug niclosamide. Intended for researchers, scientists, and drug development professionals, this document delves into the multi-faceted mechanism of action of these compounds and offers a detailed comparison of their therapeutic potential, supported by experimental data and established protocols.

Introduction: The Re-emergence of a Salicylanilide Scaffold

This compound belongs to the salicylanilide class of compounds, with its parent compound, niclosamide, having a long-standing clinical history as an anthelmintic drug.[1] Recent high-throughput screening efforts have repurposed niclosamide and its analogs as potent agents in oncology and virology.[2][3] Their therapeutic efficacy stems from the simultaneous modulation of multiple critical signaling pathways, including Wnt/β-catenin, mTOR, and STAT3, which are frequently dysregulated in various cancers and other diseases.[1][4]

The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin between the toxic and therapeutic doses, signifying a safer drug. This guide will explore the methodologies to assess this crucial parameter for this compound analogs and compare their performance.

Deciphering the Multi-Targeted Mechanism of Action

The potent anti-cancer and antiviral activities of this compound analogs are attributed to their ability to interfere with several key cellular signaling cascades. Understanding these mechanisms is fundamental to interpreting their therapeutic index.

  • Wnt/β-catenin Signaling Inhibition: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, promoting cell proliferation and survival.[5] Niclosamide and its analogs have been shown to inhibit this pathway, leading to decreased expression of downstream target genes like cyclin D1 and survivin.[4]

  • mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous cancers.[4] Analogs of this compound can effectively suppress mTOR signaling.

  • STAT3 Signaling Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth, metastasis, and drug resistance.[6][7] These compounds have demonstrated the ability to inhibit STAT3 phosphorylation and its downstream effects.[4]

  • Mitochondrial Uncoupling: A key off-target effect that contributes to the cytotoxicity of these compounds is the uncoupling of mitochondrial oxidative phosphorylation. This disruption of cellular energy metabolism can induce apoptosis in cancer cells.[2]

Visualizing the Interconnected Signaling Networks

The following diagram illustrates the key signaling pathways targeted by this compound analogs.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 GSK3b GSK3β LRP5_6->GSK3b |-- Receptor_TK Receptor Tyrosine Kinase mTORC1 mTORC1 Receptor_TK->mTORC1 JAK JAK Receptor_TK->JAK beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Analog This compound Analog Analog->beta_catenin Inhibits Stabilization Analog->mTORC1 Inhibits Analog->STAT3 Inhibits Phosphorylation Mitochondrion Mitochondrion Analog->Mitochondrion Induces Uncoupling Target_Genes_Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Target_Genes_STAT3 Target Gene Expression (e.g., Bcl-xL, Survivin) STAT3_dimer->Target_Genes_STAT3 Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation Cell_Lines Cancer Cell Lines MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 TI Therapeutic Index (TI) = LD50 / ED50 IC50->TI Animal_Models Rodent Models (e.g., Mice, Rats) Toxicity_Study Acute Oral Toxicity Study (OECD Guidelines) Animal_Models->Toxicity_Study LD50 LD50 Determination Toxicity_Study->LD50 LD50->TI

Caption: Experimental workflow for determining the therapeutic index.

Comparative Analysis of this compound Analogs

Table 1: In Vitro Anti-proliferative Activity (IC50) of Niclosamide and its Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Niclosamide A2780ip2Ovarian0.41 - 1.86[4]
SKOV3ip1Ovarian0.41 - 1.86[4]
LNCaP95Prostate0.372[8]
22RV1Prostate0.284[8]
Analog 11 A2780ip2Ovarian0.41 - 1.86[4]
SKOV3ip1Ovarian0.41 - 1.86[4]
Analog 32 A2780ip2Ovarian0.41 - 1.86[4]
SKOV3ip1Ovarian0.41 - 1.86[4]
Analog B9 LNCaP95Prostate0.130[8]
22RV1Prostate0.0997[8]
Analog B16 LNCaP95Prostate0.113[8]
22RV1Prostate0.111[8]
Analog 21 Vero-E6(for antiviral assay)EC50 = 1.00[9]

Note: The effective dose 50 (ED50) in vivo would be required for a precise therapeutic index calculation. The IC50 values from in vitro studies serve as a crucial initial measure of potency.

From the available data, several analogs demonstrate improved or equivalent anti-proliferative activity compared to the parent compound, niclosamide. For instance, analogs B9 and B16 show significantly lower IC50 values in prostate cancer cell lines, indicating higher potency. [8]The in vivo efficacy of niclosamide has been demonstrated in xenograft models, where it inhibited tumor growth with no observed toxicity in mice, suggesting a favorable therapeutic window. [2]Further in vivo studies on the analogs are necessary to establish their complete therapeutic index profiles.

The Role of Mitochondrial Toxicity

A critical aspect influencing the therapeutic index of these compounds is their effect on mitochondrial function. While mitochondrial uncoupling can be a desirable anti-cancer mechanism, excessive mitochondrial toxicity can lead to adverse effects in normal tissues. [10][11]

Protocol: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer

[12][13][14][15][16][17]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.

  • Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.

  • Compound Injection: The Seahorse XF analyzer allows for the sequential injection of different compounds to measure key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration. The this compound analogs can be injected to observe their immediate and long-term effects on oxygen consumption rates.

  • Data Analysis: The data generated provides a detailed profile of the compound's impact on mitochondrial function, helping to distinguish between beneficial mitochondrial uncoupling and detrimental mitochondrial toxicity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of multi-targeted therapeutic agents. Their ability to simultaneously inhibit key oncogenic signaling pathways provides a strong rationale for their development in cancer therapy and beyond. The available in vitro data indicates that several analogs possess enhanced potency compared to niclosamide.

To fully realize the clinical potential of these compounds, a systematic and rigorous assessment of their therapeutic index is paramount. This will require comprehensive in vivo studies to determine both the effective and toxic dose ranges. Furthermore, a detailed evaluation of their effects on mitochondrial function in both cancer and normal cells will be crucial for selecting candidates with the optimal balance of efficacy and safety. The protocols and comparative data presented in this guide provide a solid framework for researchers to advance the development of this exciting class of molecules.

References

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • OECD (2002), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2002), Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • JSS University. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
  • Starr, L., & Sivapathasuntharam, C. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR protocols, 5(3), 102437.
  • BenchChem. Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B.
  • Hynes, J., Nadanaciva, S., Swiss, R., Carey, C., & Will, Y. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Toxicological sciences : an official journal of the Society of Toxicology, 167(2), 447–461.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • protocols.io. Seahorse XF Cell Mito Stress Test.
  • Agilent. Agilent Tools for Drug Toxicity Assessment.
  • Un, J. H., Myant, K., van den Hoven, C., Adams, D. J., & Sansom, O. J. (2023). A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors. Cancers, 15(19), 4880.
  • Van Vleet, T. R., & Egnash, L. A. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical research in toxicology, 36(8), 1235–1249.
  • ResearchGate. (2025). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer.
  • Szelag, M., & Wesierska-Gadek, J. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical research in toxicology, 36(8), 1235–1249.
  • Creative Proteomics. Mitochondrial Toxicity Detection.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Agilent. Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer.
  • Li, Y., He, K., Huang, Y., Zheng, D., Gao, C., Wu, H., & Li, W. (2020). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 26(6), 1434–1445.
  • Lee, S. H., Kang, J. G., Kim, J. O., Kim, T. H., Kim, J. W., & Kim, S. Y. (2022). Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer. Cancers, 14(10), 2409.
  • Arend, R. C., Londoño-Joshi, A. I., Gupte, A. A., Leath, C. A., 3rd, Buchsbaum, D. J., & Alvarez, R. D. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(35), 56997–57011.
  • Liu, C., Lou, W., Armstrong, C. M., Zhu, Y., & Gao, A. C. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. International journal of molecular sciences, 24(10), 8709.
  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests.
  • Al-Jumayli, M., & Al-Azzawi, A. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. World journal of clinical oncology, 14(3), 118–129.
  • Malek, M. M., Lee, J., Art, M., Williams, B. O., & Perantoni, A. O. (2016). Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor. The Journal of urology, 196(4), 1255–1263.
  • Yue, P., & Turkson, J. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS chemical biology, 11(11), 2971–2980.
  • Maretto, S., Cordenonsi, M., Dupont, S., Braghetta, P., Broccoli, V., Hassan, A. B., Volpin, D., Bressan, G. M., & Piccolo, S. (2003). Mapping Wnt/beta-catenin signaling during mouse development and in colorectal tumors.
  • Wu, C. J., Jan, J. T., Chen, C. M., Hsieh, H. P., Lin, C. Y., & Wong, C. H. (2004). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of food and drug analysis, 12(2), 144-149.
  • Zhan, T., Rindtorff, N., & Boutros, M. (2019). Advances in the development of Wnt/β-catenin signaling inhibitors for cancer therapy. British journal of cancer, 121(8), 634–644.
  • WuXi AppTec. (2023). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline.
  • Giraud, S., & Gouilleux-Gruart, V. (2014). STAT3 inhibitors for cancer therapy: Have all roads been explored?.
  • Hayashi, S. M., & Kageyama, Y. (2020). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Regulatory toxicology and pharmacology : RTP, 115, 104689.
  • Li, Y., Zhang, J., Zou, L., Liu, Y., Wu, D., Wang, Y., ... & Li, P. K. (2022). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467.
  • Dias, M. H., & Fesik, S. W. (2018). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Molecular cancer therapeutics, 17(7), 1434–1443.
  • Liu, C., Lou, W., Armstrong, C. M., Zhu, Y., & Gao, A. C. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. International journal of molecular sciences, 24(10), 8709.
  • Chen, C. H., & Wang, J. C. (2022). Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2.
  • Pan, J. X., Ding, K., & Wang, C. Y. (2012). Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer letters, 316(2), 123–130.
  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Chapter: 2 Animal and In Vitro Toxicity Testing. In Toxicity Testing in the 21st Century: A Vision and a Strategy.

Sources

The Ascending Trajectory of Salicylamides: A Comparative Guide to their In Vitro Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: January 2026

The global burden of chronic Hepatitis B virus (HBV) infection, a primary driver of liver cirrhosis and hepatocellular carcinoma, remains a significant public health challenge.[1] Current treatment regimens, predominantly centered around nucleos(t)ide analogs, often necessitate lifelong administration and are shadowed by the looming threat of drug resistance.[1][2] This underscores a pressing need for novel antiviral agents that engage alternative viral or host targets. Within this landscape of therapeutic innovation, salicylamide derivatives have emerged as a compelling class of small molecules with potent anti-HBV activity. This guide provides a comparative analysis of the in vitro anti-HBV activities of various salicylamide derivatives, supported by experimental data and mechanistic insights to inform future drug development endeavors.

Comparative Analysis of Anti-HBV Potency

Recent investigations into a series of newly synthesized salicylamide derivatives have revealed promising candidates with sub-micromolar efficacy against HBV replication. The in vitro anti-HBV activity of these compounds is typically evaluated in human hepatoblastoma cell lines that support HBV replication, such as the HepAD38 cell line. Key parameters for comparison include the 50% inhibitory concentration (IC50), which measures the drug's potency in inhibiting viral replication, and the 50% cytotoxic concentration (CC50), which assesses the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

A recent study systematically evaluated a series of salicylamide derivatives, leading to the identification of several compounds with notable anti-HBV profiles.[1][2] The data presented below summarizes the activity of selected derivatives against HBV progeny virion DNA production in HepAD38 cells.

CompoundChemical ScaffoldIC50 (µM)Selectivity Index (SI)Proposed Mechanism of Action
Niclosamide 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide2.07-Broad antiviral activity
Compound 50 Salicylamide Derivative0.5220.1Disruption of capsid formation
Compound 56 Salicylamide Derivative0.4717.6Not specified
Compound 27 Salicylamide Derivative> 8-Impaired HBV core protein (HBc) expression, potent suppression of HBsAg and HBeAg secretion
Compound 31 Salicylamide Derivative--Impaired HBV core protein (HBc) expression
Compound 47 Salicylamide Derivative--Impaired HBV core protein (HBc) expression

Data synthesized from Huo et al., 2025.[1][2]

As evidenced in the table, compounds 50 and 56 exhibit the most potent anti-HBV activity, with IC50 values of 0.52 µM and 0.47 µM, respectively.[1][2] Notably, these compounds demonstrate a significant improvement in potency compared to the parent compound, niclosamide. The favorable selectivity indexes for compounds 50 and 56 suggest a promising therapeutic window. Interestingly, while some derivatives like compound 27 show weaker inhibition of HBV replication, they potently suppress the secretion of viral antigens HBsAg and HBeAg, indicating a different mechanism of action.[1]

Deciphering Structure-Activity Relationships (SAR)

The diverse anti-HBV activities observed among the salicylamide derivatives underscore the critical role of their chemical structures. Structure-activity relationship (SAR) studies are pivotal in optimizing lead compounds to enhance potency and reduce toxicity. In the context of the evaluated salicylamide derivatives, specific substitutions on the salicylanilide scaffold have been shown to significantly influence their biological activity. For instance, the introduction of certain halogen and methyl groups on the aniline moiety has been explored to modulate anti-HBV replication activity.[1]

cluster_core Salicylamide Core Structure Core Salicylamide R2 R2 (Anilide Ring Substitutions) Core->R2 Key for potency and selectivity AmideLinker Amide Linker R1 R1 Core->R1 Modulation of physicochemical properties

Caption: Generalized structure of salicylamide derivatives and key modification sites.

Unraveling the Mechanisms of Action

A significant advantage of exploring novel compound classes like salicylamide derivatives is the potential to uncover new mechanisms of antiviral action. Mechanistic studies on the most promising salicylamide derivatives have revealed that they can interfere with distinct steps of the HBV life cycle.[2][3]

Two primary mechanisms of action have been identified for different sets of salicylamide derivatives:

  • Impairment of HBV Core Protein (HBc) Expression: Compounds such as 27, 31, and 47 have been shown to reduce the expression of the HBV core protein.[1][2] HBc is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation and reverse transcription.

  • Disruption of Capsid Formation: Compound 50, one of the most potent inhibitors, was found to disrupt the formation of the viral capsid without significantly affecting the expression of the core protein itself.[1][2] The viral capsid, composed of HBc proteins, is essential for protecting the viral genome and for viral replication.

These distinct mechanisms highlight the versatility of the salicylamide scaffold and offer multiple avenues for therapeutic intervention.

HBV_Lifecycle_Targets Potential Targets of Salicylamide Derivatives in the HBV Life Cycle cluster_targets Targets of Salicylamide Derivatives Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription Translation Translation (Core, Polymerase, Surface Antigens) Transcription->Translation pgRNA_Encapsidation pgRNA Encapsidation Transcription->pgRNA_Encapsidation Translation->pgRNA_Encapsidation Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly Reverse_Transcription->Virion_Assembly Egress Egress Virion_Assembly->Egress

Caption: The HBV life cycle with potential intervention points for salicylamide derivatives.

Experimental Protocol: In Vitro Anti-HBV Activity Assay

The following is a generalized protocol for assessing the in vitro anti-HBV activity of salicylamide derivatives, based on methodologies commonly employed in the field.[1]

Objective: To determine the IC50 and CC50 of salicylamide derivatives in a cell-based HBV replication assay.

Materials:

  • HepAD38 cells (stably transfected with a tetracycline-repressible HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and G418.

  • Test compounds (salicylamide derivatives) dissolved in DMSO.

  • Positive control (e.g., Lamivudine).

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control (DMSO) and an untreated control.

  • Induction of HBV Replication: If using a tetracycline-repressible system like HepAD38, withdraw tetracycline from the culture medium to induce HBV replication.

  • Incubation: Incubate the plates for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2 days.

  • Assessment of Cytotoxicity (CC50): On a parallel plate, assess cell viability using a standard method like the MTT assay.

  • Quantification of HBV DNA (IC50):

    • Harvest the supernatant to quantify extracellular HBV virion DNA.

    • Lyse the cells to extract intracellular HBV DNA.

    • Perform qPCR to quantify the amount of HBV DNA in the supernatant and/or cell lysate.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the CC50 value from the cell viability data.

    • Calculate the Selectivity Index (SI = CC50/IC50).

cluster_workflow In Vitro Anti-HBV Activity Assay Workflow cluster_analysis Analysis Start Seed HepAD38 Cells Treatment Treat with Salicylamide Derivatives Start->Treatment Induction Induce HBV Replication Treatment->Induction Incubation Incubate for 6-8 days Induction->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Cytotoxicity Cell Viability Assay (CC50) Endpoint->Cytotoxicity Antiviral_Activity qPCR for HBV DNA (IC50) Endpoint->Antiviral_Activity

Caption: Experimental workflow for evaluating the in vitro anti-HBV activity of salicylamide derivatives.

Conclusion and Future Directions

Salicylamide derivatives represent a promising class of anti-HBV agents with the potential to address the limitations of current therapies. The identification of compounds with sub-micromolar potency and novel mechanisms of action provides a strong foundation for further development. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these lead compounds. Additionally, further elucidation of their precise molecular targets will be crucial for understanding their mechanism of action and for designing next-generation inhibitors with improved potency and safety profiles. The continued exploration of the salicylamide scaffold holds significant promise for the development of new and effective treatments for chronic hepatitis B.

References

  • Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., Wang, J., Liu, K., & Xu, J. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 16, 3158-3173. [Link]

  • Xue, Y., Bolinger, A., Xu, J., & Zhou, J. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

  • Semantic Scholar. (n.d.). Salicylamide derivatives as potent HBV inhibitors: insights into structure-activity relationships. Retrieved from [Link]

  • Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., Wang, J., Liu, K., & Xu, J. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 16(10), 3158–3173. [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Chloro-N,2-dihydroxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or direct disposal documentation for 5-Chloro-N,2-dihydroxybenzamide could be located. This guide is therefore based on the established principles for the disposal of halogenated aromatic compounds and general best practices for laboratory chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol.

Hazard Assessment and Waste Classification

The molecular structure of this compound dictates its classification as a hazardous chemical waste. The presence of a chlorinated aromatic ring is the primary determinant for its handling and disposal.

  • Halogenated Organic Compound: The chlorine atom bonded to the benzene ring places this compound in the category of halogenated organic waste.[1] Such compounds must be segregated from non-halogenated waste streams to ensure proper treatment, as their incineration requires specific conditions to prevent the formation of toxic byproducts like dioxins.[2]

  • Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the EPA.[3] Due to its chemical characteristics, this compound waste would likely fall under the "F-List" for non-specific source wastes (such as spent solvents) or be classified based on its toxic characteristics.[3][4][5] Responsibility for the correct classification of hazardous waste rests with the generator of the waste.[6]

Inferred Hazard Profile:

Structural Feature Associated Hazard Rationale and Disposal Implication
Chlorinated Aromatic Ring Environmental Persistence, EcotoxicityHalogenated compounds can be persistent in the environment. Disposal must be directed towards complete destruction, typically via high-temperature incineration at a licensed facility.
Benzamide Moiety Potential Biological ActivityAs a derivative of benzamide, the compound may possess unknown biological or toxicological properties. It must be handled as a potentially toxic substance.
Hydroxyl Groups Moderate ReactivityWhile not acutely reactive, these groups influence solubility and potential interactions. Avoid mixing with strong acids, bases, or oxidizing agents.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation and Collection

All waste containing this compound, including pure compound, contaminated lab materials (e.g., gloves, weighing paper), and solvent rinsates, must be collected as halogenated organic waste .[1][7]

  • Dedicated Waste Container: Use a designated, chemically compatible waste container, clearly labeled for halogenated waste.[7][8] Polyethylene containers are often suitable.[8]

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[9][10] The first rinse of any contaminated glassware should be collected as hazardous waste.[1][9]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • Timing: Label the waste container before the first drop of waste is added.[7]

  • Content: The label must include the words "Hazardous Waste," the full chemical name "Waste: this compound," and a list of any other chemicals mixed in the container (e.g., solvents).[1][7] Do not use abbreviations or chemical formulas.[7]

Step 3: Safe Storage Pending Disposal

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection by your institution's EHS department.[11]

  • Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[7][9] The cap must be threaded and provide a vapor-tight seal.[7]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain potential leaks or spills.[9]

  • Location: Store the container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[8]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) or Hazardous Materials Management (HMM) office.[1] They will manage the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Do Not Dispose On-Site: Never dispose of halogenated organic compounds down the drain, by evaporation, or in the regular trash.[8][9] This is illegal and environmentally harmful.[10]

Emergency Procedures for Spills

Preparation is the most crucial step for effectively handling a chemical spill.[12] Ensure a spill kit with appropriate materials is readily accessible.[13]

Minor Spill Cleanup Procedure:

A minor spill is one that does not pose an immediate health threat and can be handled by trained laboratory personnel.[12][14]

  • Alert & Assess: Immediately alert personnel in the area.[13][15] Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12][16]

  • Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads), working from the outside in.[12][14]

  • Absorption: Cover the spill with the absorbent material.

  • Collection: Carefully scoop or sweep the absorbed material into a designated hazardous waste container or heavy-duty plastic bag.[12][14]

  • Label & Dispose: Seal and label the container as "Spill Debris involving this compound" and manage it as hazardous waste.[13]

  • Decontaminate: Clean the spill area with a mild detergent and water.[13]

  • Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.[13][15]

Major Spill Response:

For any large, volatile, or unknown-hazard spill, or if you feel unsafe, prioritize personnel safety.

  • Evacuate: Immediately evacuate the area.[16]

  • Alert: Notify others and activate the fire alarm if necessary.[16]

  • Contact Emergency Services: Call your institution's emergency number or 911, and contact your EHS office.[13] Provide them with the chemical name and any available hazard information.

  • Isolate: Close doors to the affected area to contain vapors.[16]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_accum Accumulation & Storage cluster_disposal Final Disposal start Generation of Waste (this compound) classify Classify Waste: Halogenated Organic Compound start->classify container Select Labeled, Compatible Waste Container classify->container add_waste Add Waste to Container (Solids, Liquids, Rinsates) container->add_waste seal Keep Container Securely Closed When Not in Use add_waste->seal spill Spill Occurs add_waste->spill storage Store in Secondary Containment in a Designated Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal at Licensed Facility (Incineration) contact_ehs->disposal spill_proc Follow Emergency Spill Procedures spill->spill_proc Assess Hazard

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Preparing for Emergency Chemical Spills. Environment, Health & Safety, University of California, Berkeley. Available from: [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. Advanced Waste Solutions. Available from: [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. Available from: [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. Available from: [Link]

  • Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar. Available from: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Available from: [Link]

  • I have a chemical spill in the lab, what should I do? Brooklyn College, CUNY. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available from: [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. Available from: [Link]

  • Chemical Hazardous Waste Spotlight. Environmental Health and Safety, The George Washington University. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • The 4 Types of Hazardous Waste. ERC of USA. Available from: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available from: [Link]

  • Hazardous chemicals, activities or devices. Society for Science. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]

  • Halogenated Solvents. Environmental Health & Safety, Washington State University. Available from: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Chloro-N,2-dihydroxybenzamide, while promising, necessitates a deep understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Hazard Analysis: Understanding the Risks of this compound

  • Skin Irritation: Aromatic amides and chlorinated compounds can cause irritation upon direct contact with the skin.[1][2]

  • Serious Eye Irritation: The eyes are particularly vulnerable, and contact can lead to significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations below.

PPE ComponentSpecificationStandard
Hand Protection Nitrile glovesEN 374
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Body Protection Flame-resistant lab coat (e.g., Nomex®)N/A
Respiratory Protection N95 (US) or FFP2 (EU) respirator for handling powders. Full-face respirator if exposure limits are exceeded.NIOSH or EN 149
Foot Protection Closed-toe, chemical-resistant shoesN/A
Hand Protection: The Critical Barrier

Disposable nitrile gloves are recommended for their broad range of chemical resistance.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashing.

Eye Protection: Shielding Against the Unseen

Standard safety glasses are insufficient. Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are necessary to protect against dust particles and potential splashes.[5] For high-risk operations, a face shield worn over safety goggles is advised.

Body Protection: More Than Just a Uniform

A flame-resistant lab coat, such as one made from Nomex®, offers protection against accidental spills and splashes.[6] Lab coats should always be fully buttoned to provide maximum coverage.

Respiratory Protection: Guarding the Airways

When handling this compound in its powdered form, an N95 (US) or FFP2 (EU) respirator is essential to prevent inhalation of airborne particles.[7] In situations where dust generation is significant or if exposure limits are exceeded, a full-face respirator should be utilized.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment and reagents within the fume hood before introducing the chemical.

Donning PPE: The First Step to Safety

The following diagram illustrates the correct sequence for putting on your personal protective equipment.

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Put on Respirator LabCoat->Respirator Goggles 3. Wear Goggles Respirator->Goggles Gloves 4. Put on Gloves (over cuffs) Goggles->Gloves End Ready for Handling Gloves->End

Diagram: Sequential process for donning PPE.
Handling the Compound
  • Weighing: When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste bag.

Doffing PPE: A Decontamination-Focused Approach

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.

PPE_Doffing_Workflow Start Start Decontamination GlovesOuter 1. Remove Outer Gloves (if double-gloved) Start->GlovesOuter LabCoat 2. Remove Lab Coat (turn inside out) GlovesOuter->LabCoat Goggles 3. Remove Goggles LabCoat->Goggles GlovesInner 4. Remove Inner Gloves Goggles->GlovesInner Respirator 5. Remove Respirator GlovesInner->Respirator WashHands 6. Wash Hands Thoroughly Respirator->WashHands End Decontamination Complete WashHands->End

Diagram: Sequential process for doffing PPE.
Final Disposal

All collected waste must be disposed of in accordance with local, state, and federal regulations.[3][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.

References

  • 5-Chloro-2-hydroxybenzamide - ChemBK. ChemBK. [Link]

  • SAFETY DATA SHEET. [Link]

  • Personal Protective Equipment | US EPA. US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Aramid - Wikipedia. Wikipedia. [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide - PubChem. PubChem. [Link]

  • This compound - Lead Sciences. Lead Sciences. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School. [Link]

  • Benzamide, 5-chloro-2,4-dihydroxy- - Substance Details - SRS | US EPA. US EPA. [Link]

  • 5-chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide | Molport-004-363-902. Molport. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.